Bentazon
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2-dioxo-3-propan-2-yl-1H-2λ6,1,3-benzothiadiazin-4-one | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C10H12N2O3S/c1-7(2)12-10(13)8-5-3-4-6-9(8)11-16(12,14)15/h3-7,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOMSMJKLGFBRBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C2=CC=CC=C2NS1(=O)=O | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3S | |
| Record name | BENTAZONE | |
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Related CAS |
50723-80-3 (hydrochloride salt) | |
| Record name | Bentazone [BSI:ISO] | |
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DSSTOX Substance ID |
DTXSID0023901 | |
| Record name | Bentazone | |
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Molecular Weight |
240.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless to white solid; [ICSC], COLOURLESS-TO-WHITE CRYSTALLINE POWDER. | |
| Record name | Bentazon | |
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Solubility |
Solubility: xylene < 1 g/100 g (at 20 °C). /Technical bentazon/, In water, 500 mg/L at 20 °C, In water 570 mg/L (pH 7, 20 °C), In acetone 1507, ethanol 861, ethyl acetate 650, diethyl ether 616, chloroform 180, benzene 33, cyclohexane 0.2 (all in g/kg, 20 °C), Solubility at 20 °C in xylene <1 g/100g; cyclohexanone approx 18 g/100g, Solubility in water: none | |
| Record name | Bentazon | |
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| Record name | BENTAZONE | |
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Density |
1.41 at 20 °C | |
| Record name | Bentazon | |
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Vapor Pressure |
0.00000345 [mmHg], 4.05X10-8 mm Hg at 20 °C, Vapor pressure, Pa at 20 °C: | |
| Record name | Bentazon | |
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| Record name | BENTAZONE | |
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Color/Form |
Colorless crystals; tech. is an ochre-yellow solid [, White, crystalline powder | |
CAS No. |
25057-89-0 | |
| Record name | Bentazon | |
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| Record name | Bentazone [BSI:ISO] | |
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| Record name | 1H-2,1,3-Benzothiadiazin-4(3H)-one, 3-(1-methylethyl)-, 2,2-dioxide | |
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| Record name | Bentazone | |
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| Record name | BENTAZONE | |
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| Record name | BENTAZONE | |
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Melting Point |
139.7 °C, Decomposition temp: 200 °C, 137-139 °C | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | BENTAZONE | |
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Foundational & Exploratory
Bentazon mechanism of action in photosystem II
An In-Depth Technical Guide to the Mechanism of Action of Bentazon in Photosystem II
Abstract
This compound is a selective, post-emergence benzothiadiazole herbicide widely utilized for the control of broadleaf weeds.[1][2] Its primary mode of action is the potent inhibition of photosynthesis at the level of Photosystem II (PSII), a critical component of the photosynthetic electron transport chain.[1][3][4][5] This technical guide provides a comprehensive examination of the molecular and biochemical basis of this compound's activity. We will dissect its interaction with the D1 protein, the subsequent blockade of electron flow, and the resulting cascade of photodynamic damage that leads to plant cell death. This document is intended for researchers, scientists, and professionals in drug development, offering field-proven insights and detailed experimental protocols to investigate this mechanism.
The Target Site: An Overview of Photosystem II
Photosystem II is a multi-subunit pigment-protein complex embedded within the thylakoid membranes of chloroplasts. Its fundamental role is to function as a light-driven water-plastoquinone oxidoreductase, initiating the photosynthetic process.[6] At its core lies the reaction center, predominantly formed by the D1 and D2 proteins, which bind the essential cofactors for charge separation and electron transfer.[6]
The canonical pathway of linear electron transport in PSII begins with the absorption of light by the P680 chlorophyll cluster. This excitation drives the oxidation of water and the sequential transfer of electrons through a series of acceptors: from a pheophytin molecule to a tightly bound primary plastoquinone, Qₐ, located on the D2 protein. The electron is then transferred to a secondary, loosely bound plastoquinone, Qᵦ, which resides in a specific binding niche on the D1 protein.[6] After accepting two electrons and two protons, the fully reduced plastoquinol (PQH₂) is released from the Qᵦ site, shuttling electrons to the next component of the chain, the cytochrome b₆f complex. The Qᵦ binding site on the D1 protein is the primary target for a vast number of herbicides, including this compound.[4][6]
References
- 1. This compound Herbicide | Minnesota Department of Agriculture [mda.state.mn.us]
- 2. mdpi.com [mdpi.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. mdpi.com [mdpi.com]
- 5. Photosynthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 6. Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Chemical and Physical Properties of Bentazone Herbicide
Abstract
This technical guide provides a comprehensive overview of the essential chemical and physical properties of Bentazone, a selective post-emergence herbicide. Designed for researchers, chemists, and environmental scientists, this document delves into the molecular structure, physicochemical parameters, environmental fate, and analytical methodologies pertinent to Bentazone. By synthesizing data from authoritative sources and outlining the principles behind standardized experimental protocols, this guide serves as a critical resource for professionals engaged in agrochemical research, formulation development, and environmental risk assessment.
Introduction and Herbicidal Action
Bentazone is a selective contact herbicide widely used for the post-emergence control of annual and perennial broadleaf weeds and sedges in a variety of crops, including soybeans, rice, corn, peanuts, and beans.[1][2][3] Its chemical classification is a benzothiadiazine.[3][4] The herbicidal efficacy of Bentazone stems from its function as a potent inhibitor of photosynthesis.[2][5]
Mechanism of Action
Bentazone is primarily absorbed by the foliage of the plant with very little translocation.[6][7] Its mode of action is the irreversible inhibition of photosynthetic electron transport at the photosystem II (PSII) receptor site.[1][5][7] By binding to the D1 quinone-binding protein in PSII, it blocks the electron transport chain, which halts CO2 assimilation and the production of energy necessary for plant survival.[5] This disruption leads to a rapid onset of visible injury, such as chlorosis (yellowing) and necrosis (tissue death), typically within 4 to 8 hours of application, ultimately resulting in the death of susceptible weeds.[2][8] The selectivity of Bentazone is attributed to the ability of tolerant crop plants to rapidly metabolize the compound into inactive hydroxylated conjugates, a process that does not occur efficiently in susceptible weed species.[9]
Chemical Identity and Structure
A precise understanding of Bentazone's chemical identity is fundamental for all research and regulatory purposes.
-
Common Name: Bentazone (or Bentazon)[10]
-
IUPAC Name: 3-isopropyl-1H-2,1,3-benzothiadiazin-4(3H)-one 2,2-dioxide[5]
Caption: Chemical Structure of Bentazone (C₁₀H₁₂N₂O₃S).
Physicochemical Properties
The physicochemical properties of Bentazone are critical determinants of its environmental behavior, including its solubility, mobility, persistence, and potential for bioaccumulation. These parameters are essential for developing effective formulations and conducting accurate environmental risk assessments.
Summary of Key Properties
The following table summarizes the core physicochemical data for Bentazone, compiled from various authoritative sources.
| Property | Value | Temperature (°C) | Reference(s) |
| Physical State | Colorless to white crystalline solid | Ambient | [4] |
| Melting Point | 137 - 141 °C | N/A | [7][8] |
| Density | 1.41 g/cm³ | 20 | [4] |
| Vapor Pressure | 0.17 mPa (1.7 x 10⁻⁶ hPa) | 20 | [6] |
| Water Solubility | 500 - 570 mg/L (at neutral pH) | 20 | [4][7][8] |
| pKa | 3.3 - 3.51 | 20 - 24 | [4][5] |
| Log Kow (Octanol-Water Partition Coefficient) | -0.46 (at pH 7) | 20 - 22 |
Detailed Analysis and Experimental Considerations
Bentazone is characterized by its high solubility in water, which is a key factor in its environmental mobility.[6] Its solubility in various organic solvents at 20°C is also an important consideration for formulation development:
-
Acetone: 1507 g/kg[4]
-
Ethanol: 861 g/kg[4]
-
Ethyl Acetate: 650 g/kg[4]
-
Dichloromethane: 206 g/L[7]
-
Benzene: 33 g/kg[4]
-
Cyclohexane: 0.2 g/kg[4]
Causality Behind Experimental Choices: The determination of water solubility for regulatory purposes is standardized by OECD Test Guideline 105 .[5][6][9] This guideline outlines two primary methods: the Flask Method for substances with solubility > 10⁻² g/L, and the Column Elution Method for substances with lower solubility.[5] Given Bentazone's solubility of ~500 mg/L, the Flask Method is the appropriate choice. This method involves agitating an excess of the test substance in water at a constant temperature until equilibrium is reached. The concentration of the substance in the aqueous phase is then determined using a specific analytical method, such as High-Performance Liquid Chromatography (HPLC), after separating the undissolved solid.[6] This approach ensures a direct and accurate measurement of the saturation concentration, which is critical for predicting environmental concentrations in aquatic systems.
With a pKa value of approximately 3.3, Bentazone is a weak acid.[4] This is a fundamentally important property as it dictates the chemical species present at different environmental pH values. In environments with a pH above 3.3 (e.g., most soils and surface waters), Bentazone will exist almost entirely in its anionic (deprotonated) form.[4] This anionic form is significantly more water-soluble and less likely to adsorb to soil organic matter compared to its neutral counterpart, contributing to its potential for leaching.[4]
Causality Behind Experimental Choices: The OECD Test Guideline 112 specifies methods for determining the dissociation constant (pKa), with the Titration Method being a common approach for acidic compounds like Bentazone. This protocol involves dissolving the substance in water (or a co-solvent if necessary) and titrating it with a standard solution of a strong base (e.g., NaOH). The pH is monitored throughout the titration using a calibrated pH meter. The pKa is determined from the inflection point of the resulting titration curve. This potentiometric method is chosen for its precision and direct measurement of the substance's acidic behavior in an aqueous medium.
The octanol-water partition coefficient (Kow) is a measure of a chemical's lipophilicity, or its preference for a non-polar (octanol) versus a polar (water) phase. The Log Kow for Bentazone at neutral pH is negative (-0.46), indicating that it is hydrophilic. This low value suggests a very low potential for bioaccumulation in the fatty tissues of organisms.[9]
Causality Behind Experimental Choices: While the traditional "shake-flask" method (OECD 107) can be used, the HPLC Method (OECD Test Guideline 117) is often preferred for determining the Kow of compounds like Bentazone.[4][8] This technique correlates a substance's retention time on a reverse-phase HPLC column (e.g., C18) with the known Log Kow values of a series of reference compounds.[8] The mobile phase mimics the water phase, and the stationary phase represents the octanol phase. This method is rapid, requires only a small amount of substance, and avoids potential experimental artifacts such as emulsion formation that can complicate the shake-flask method, especially for compounds with some surface activity.
Bentazone has a very low vapor pressure (0.17 mPa at 20°C), classifying it as a non-volatile compound.[6] Consequently, volatilization from soil or water surfaces is not considered a significant route of environmental dissipation.[4]
Causality Behind Experimental Choices: OECD Test Guideline 104 provides several methods for determining vapor pressure, such as the gas saturation method or the effusion method, which are suitable for compounds with low volatility.[1][2][3] These methods are designed to accurately measure the very low saturation pressures exerted by such substances at ambient temperatures, providing crucial data for modeling atmospheric fate and assessing potential inhalation exposure, which in Bentazone's case is minimal.
Stability and Environmental Degradation
The environmental persistence of Bentazone is relatively low due to its susceptibility to both biotic and abiotic degradation processes.
-
Storage Stability: Bentazone is stable under recommended storage conditions, typically in a cool, dry place away from direct sunlight.[3][4] Formulated products are generally stable for at least two years.
-
Hydrolysis: The compound is very resistant to chemical hydrolysis in both acidic and alkaline media.[7]
-
Photodegradation: Bentazone is susceptible to breakdown by sunlight (photolysis), particularly in surface waters and on soil or plant surfaces.[8] The half-life due to photolysis in water can be less than 24 hours.
-
Biodegradation: The primary route of degradation in the environment is microbial action in the soil. Bentazone is readily degraded by soil bacteria and fungi, with reported soil half-lives (DT₅₀) ranging from 7 to 33 days, and often less than two weeks.[1][8]
Primary Degradation Pathways
Microbial degradation in soil proceeds through several key pathways. The initial and most documented steps involve hydroxylation of the aromatic ring or modification of the side chain.
Caption: Primary microbial degradation pathways of Bentazone in soil environments.
The main metabolites formed are 6-hydroxybentazone and 8-hydroxybentazone through hydroxylation of the phenyl ring. Another pathway involves the cleavage of the thiadiazine ring to form 2-amino-N-isopropylbenzamide (AIBA), which can be further hydrolyzed to anthranilic acid. These intermediate metabolites are typically unstable and are rapidly incorporated into soil organic matter or further mineralized to carbon dioxide.[9]
Analytical Methodologies
Accurate quantification of Bentazone in various matrices is essential for residue analysis, environmental monitoring, and metabolic studies. A range of analytical techniques are employed, with chromatographic methods being the most prevalent.
Spectroscopic Properties
-
UV-Vis Absorption: Bentazone exhibits characteristic ultraviolet absorption maxima. Studies have shown significant absorption bands around 224 nm and 335 nm. This property is the basis for its detection using HPLC with a UV detector (HPLC-UV).
-
Mass Spectrometry (MS): Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the confirmation and quantification of Bentazone and its metabolites.[4] Analysis is often performed using electrospray ionization (ESI) in negative ion mode, which is well-suited for acidic compounds. Key fragmentation pathways observed in MS/MS analysis include the loss of sulfur dioxide (SO₂) from the parent ion and cleavage at the sulfur-nitrogen bond of the heterocyclic ring.[6]
Standard Experimental Protocol: HPLC-UV Analysis of Bentazone in Water
This protocol is representative of a standard method for quantifying Bentazone residues in water samples, leveraging solid-phase extraction for sample cleanup and concentration, followed by HPLC-UV analysis.
Principle: This method isolates and concentrates Bentazone from an aqueous matrix using a C18 solid-phase extraction (SPE) cartridge. The analyte is then eluted, separated from co-extractives via reverse-phase HPLC, and quantified by UV detection at a wavelength corresponding to one of its absorption maxima. The method is validated for accuracy, precision, and sensitivity.
Materials and Reagents:
-
Bentazone analytical standard (≥99% purity)
-
HPLC-grade methanol and acetonitrile
-
Reagent-grade water (e.g., Milli-Q)
-
Phosphoric acid and sodium acetate for buffer preparation
-
C18 Solid-Phase Extraction (SPE) cartridges (e.g., 500 mg, 6 mL)
-
HPLC system with UV-Vis detector, C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
Step-by-Step Methodology:
-
Preparation of Standards:
-
Prepare a stock solution of Bentazone (e.g., 100 µg/mL) in methanol.
-
Perform serial dilutions of the stock solution with the mobile phase to create a series of calibration standards (e.g., 0.05, 0.1, 0.5, 1.0, 2.0 µg/mL).
-
-
Sample Preparation and Extraction:
-
Collect a 500 mL water sample. Acidify the sample to pH ~3-4 with phosphoric acid to ensure Bentazone is in its neutral form, which enhances retention on the C18 sorbent.
-
Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of reagent water. Do not allow the cartridge to go dry.
-
Load the acidified water sample onto the cartridge at a flow rate of approximately 5-10 mL/min.
-
After loading, wash the cartridge with 5 mL of reagent water to remove polar interferences.
-
Dry the cartridge under vacuum or with nitrogen for 10-15 minutes.
-
Elute the retained Bentazone with 2 x 2 mL aliquots of methanol into a collection vial.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at ~40°C.
-
Reconstitute the residue in 1.0 mL of the mobile phase for HPLC analysis.
-
-
HPLC-UV Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: Isocratic mixture of methanol and acetate buffer (pH 4.6), for example, a 60:40 (v/v) ratio.
-
Flow Rate: 0.8 - 1.0 mL/min.
-
Injection Volume: 20 - 100 µL.
-
Detector Wavelength: 230 nm or 335 nm.
-
Run Time: Sufficient to allow for the elution of Bentazone and any relevant impurities (typically 10-15 minutes).
-
-
Quantification and Validation:
-
Inject the prepared calibration standards to generate a calibration curve (peak area vs. concentration).
-
Inject the prepared sample extract.
-
Identify the Bentazone peak in the sample chromatogram by comparing its retention time to that of the analytical standard.
-
Quantify the concentration in the extract using the calibration curve. Calculate the final concentration in the original water sample, accounting for the initial volume and final reconstitution volume.
-
The method's validity is confirmed by analyzing fortified control samples (spikes) to determine recovery and precision, ensuring they meet acceptable criteria (e.g., 70-120% recovery and <15% relative standard deviation).
-
Caption: Experimental workflow for the analysis of Bentazone in water samples.
Conclusion
The chemical and physical properties of Bentazone define its function as an effective post-emergence herbicide and govern its interactions within the environment. Its high water solubility and acidic nature, resulting in an anionic form in most environmental systems, make it mobile in soil but also amenable to microbial degradation. Its low lipophilicity and volatility limit its potential for bioaccumulation and atmospheric transport. A thorough understanding of these properties, determined through standardized and validated analytical protocols, is indispensable for the continued safe and effective use of Bentazone in agriculture, for guiding formulation strategies, and for ensuring comprehensive environmental stewardship.
References
- 1. Determination of two phototransformation products of bentazone using quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of bentazone and its metabolites in postmortem whole blood using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxidative degradation and mineralization of bentazone from water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Ecotoxicology of Bentazon on Non-Target Aquatic Organisms
This guide provides a comprehensive technical overview of the ecotoxicological effects of the herbicide bentazon on non-target aquatic organisms. It is designed for researchers, scientists, and environmental professionals engaged in the assessment and management of risks associated with pesticide use in and near aquatic environments.
Introduction to this compound: Properties and Environmental Fate
This compound is a selective, post-emergence herbicide used to control broadleaf weeds and sedges in a variety of agricultural crops, including soybeans, rice, corn, and peanuts, as well as in turf management.[1][2][3] Its mode of action is the inhibition of photosynthesis at photosystem II (PSII).[4][5] this compound is a contact herbicide, meaning it primarily affects the parts of the plant it directly touches.[1]
Physicochemical Properties and Environmental Behavior:
This compound is characterized by its high water solubility (500 mg/L at 20°C) and a low octanol-water partition coefficient (log Kow of -0.46), which indicates a low potential for bioaccumulation in aquatic organisms.[6][7] Its tendency to adsorb to soil and sediment is low.[3][5]
In the environment, this compound's persistence is influenced by several factors. It is susceptible to rapid photodegradation in water, with a reported half-life of less than 24 hours in the presence of sunlight.[1][8][9] Microbial degradation is the primary breakdown pathway in soil, with a half-life of less than two weeks.[1][7] Due to its high water solubility and low soil adsorption, this compound has the potential to leach into groundwater, especially under conditions of heavy rainfall shortly after application.[4][10] However, its rapid degradation is expected to prevent significant groundwater contamination in many scenarios.[1]
Mechanism of Action in Non-Target Aquatic Plants and Algae
As a PSII inhibitor, this compound's primary toxicological effect on aquatic primary producers, such as algae and macrophytes, is the disruption of photosynthesis.[4][5] It competes with plastoquinone at the Q-B binding site on the D1 protein of the PSII complex, blocking electron transport.[11] This inhibition leads to a cascade of secondary effects, including the production of reactive oxygen species (ROS), which can cause oxidative stress and cellular damage.[11][12]
Studies on various algal species have demonstrated that exposure to this compound can lead to a rapid decrease in the maximum quantum yield of PSII (Fv/Fm), a sensitive indicator of photosynthetic health.[13][14] This effect can be observed at concentrations lower than those required to inhibit algal growth, making Fv/Fm a valuable early warning endpoint for this compound toxicity.[13][14]
dot digraph "this compound's Mechanism of Action in Aquatic Plants" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
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// Edges this compound -> PSII [label="Binds to Q-B site"]; PSII -> ElectronTransport; ElectronTransport -> Photosynthesis; ElectronTransport -> ROS; ROS -> OxidativeStress; } "this compound's primary mode of action in aquatic plants."
Ecotoxicity to Non-Target Aquatic Organisms
The toxicity of this compound varies across different trophic levels in aquatic ecosystems. Generally, it is considered to have low to moderate toxicity to aquatic animals.
Aquatic Plants and Algae
Aquatic plants and algae are among the most sensitive organisms to this compound due to its mode of action.[15] Toxicity values, typically expressed as the effective concentration causing a 50% reduction in a specific endpoint (EC50), can vary significantly among species.
| Organism Group | Species | Endpoint | EC50 (mg/L) | Reference |
| Algae | Skeletonema costatum (marine diatom) | Growth Inhibition | 24.0 | [13] |
| Skeletonema costatum (marine diatom) | Fv/Fm | 13.0 | [13] | |
| Pseudokirchneriella subcapitata | Growth Inhibition | 13.6 - 51 | [12] | |
| Chaetoceros gracilis (marine diatom) | Cell Count (active ingredient) | 150 | [16] | |
| Chaetoceros gracilis (marine diatom) | Cell Count (formulated product) | 0.060 | [16] | |
| Cyanobacteria | Nostoc muscorum | Decreased Photosynthesis | >240 (1 mM) | [7] |
It is important to note that formulated products of this compound can be significantly more toxic than the active ingredient alone, as demonstrated with Chaetoceros gracilis.[16]
Aquatic Invertebrates
This compound is classified as slightly toxic to aquatic invertebrates.[1] Acute toxicity studies with Daphnia magna, a standard test organism, have shown 48-hour EC50 values ranging from 64 to 500 mg/L.[15]
| Organism Group | Species | Endpoint | LC50/EC50 (mg/L) | Reference |
| Crustaceans | Daphnia magna | Immobilization (48-hour) | 64 - 500 | [15] |
| Insects | Cloeon dipterum | Mortality (48-hour LC50) | >40 | [15] |
| Molluscs | Mercenaria mercenaria | Mortality (48-hour LC50) | 20 | [15] |
Fish
This compound is considered practically nontoxic to both coldwater and warmwater fish species.[1] Acute toxicity tests (96-hour LC50) have yielded values generally above 100 mg/L.
| Organism Group | Species | Endpoint | LC50 (mg/L) | Formulation | Reference |
| Fish | Rainbow Trout (Oncorhynchus mykiss) | Mortality (96-hour) | 190 | Technical | [1][2] |
| Rainbow Trout (Oncorhynchus mykiss) | Mortality (96-hour) | 510 | Wettable Powder | [1] | |
| Bluegill Sunfish (Lepomis macrochirus) | Mortality (96-hour) | 616 | Technical | [1][2] | |
| Bluegill Sunfish (Lepomis macrochirus) | Mortality (96-hour) | 1060 | BAS 35-H | [1] |
Sublethal Effects
While acute toxicity may be low for some organisms, sublethal concentrations of this compound can still have adverse effects. These can include changes in behavior, reduced growth, impaired reproduction, and a decreased ability to avoid predators.[17] For instance, in fish, sublethal exposure may lead to weight loss and a lowered tolerance to extreme temperatures.[17] In cyanobacteria, this compound has been shown to induce oxidative stress.[11]
Experimental Protocols for Ecotoxicity Testing
Standardized protocols are crucial for assessing the ecotoxicity of this compound. The following are outlines of key experimental workflows based on established guidelines (e.g., OECD, U.S. EPA).
Algal Growth Inhibition Test (OECD 201)
This test evaluates the effect of this compound on the growth of a freshwater green alga, such as Pseudokirchneriella subcapitata.
Step-by-Step Methodology:
-
Test Organism Culture: Maintain an exponentially growing stock culture of the test alga in a defined nutrient medium.
-
Test Solutions: Prepare a series of this compound concentrations in the test medium, including a control without the herbicide.
-
Inoculation: Inoculate replicate test flasks for each concentration and the control with a low density of algal cells.
-
Incubation: Incubate the flasks under constant temperature, lighting, and shaking for 72 hours.
-
Measurement: Measure algal biomass (e.g., cell counts, fluorescence) at 24, 48, and 72 hours.
-
Data Analysis: Calculate the growth rate for each concentration and determine the EC50 value for growth inhibition.
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// Edges Culture -> Inoculation; Preparation -> Inoculation; Inoculation -> Incubation; Incubation -> Measurement; Measurement -> Analysis; } "Workflow for the Algal Growth Inhibition Test."
Daphnia magna Acute Immobilization Test (OECD 202)
This test assesses the acute toxicity of this compound to the freshwater invertebrate Daphnia magna.
Step-by-Step Methodology:
-
Test Organism Culture: Culture Daphnia magna under controlled conditions to obtain neonates (<24 hours old).
-
Test Solutions: Prepare a range of this compound concentrations in a suitable dilution water, along with a control.
-
Exposure: Introduce a set number of daphnid neonates into replicate test vessels for each concentration and the control.
-
Incubation: Incubate the test vessels for 48 hours at a constant temperature and with a defined light-dark cycle.
-
Observation: At 24 and 48 hours, record the number of immobilized daphnids in each vessel.
-
Data Analysis: Calculate the EC50 for immobilization at 48 hours.
Fish Acute Toxicity Test (OECD 203)
This test determines the concentration of this compound that is lethal to 50% of a test fish population over a 96-hour period.
Step-by-Step Methodology:
-
Test Organism Acclimation: Acclimate a suitable fish species (e.g., Rainbow Trout, Zebrafish) to laboratory conditions.
-
Test Solutions: Prepare a series of this compound concentrations in dilution water, including a control.
-
Exposure: Randomly distribute fish into replicate test chambers for each concentration and the control.
-
Incubation: Maintain the test chambers for 96 hours under controlled conditions (temperature, light, dissolved oxygen).
-
Observation: Record mortality and any sublethal effects at 24, 48, 72, and 96 hours.
-
Data Analysis: Calculate the 96-hour LC50 value.
Risk Assessment and Regulatory Context
Ecotoxicological data are essential for conducting environmental risk assessments for pesticides like this compound. Regulatory agencies such as the U.S. Environmental Protection Agency (EPA) and the European Food Safety Authority (EFSA) use these data to establish acceptable concentration limits in water bodies to protect aquatic life.[18][19]
The U.S. EPA has established aquatic life benchmarks for this compound. For non-vascular plants, the lowest benchmark is 4,500,000 ng/L (4.5 mg/L).[5] The World Health Organization (WHO) has determined that it is not necessary to derive a formal guideline value for bentazone in drinking water because it typically occurs at concentrations well below those that would cause adverse health effects.[10]
Analytical Methodologies
Accurate determination of this compound concentrations in water is critical for monitoring and risk assessment. Several analytical methods are available for this purpose.
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with a diode-array detector (DAD) or ultraviolet (UV) detection is a common method for quantifying this compound in water samples.[20][21]
-
Gas Chromatography (GC): GC with an electron capture detector (ECD) can also be used, often following an extraction step.[10][22]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and selective technique allows for the detection of this compound at very low concentrations.[6]
-
Solid-Phase Extraction (SPE): SPE is frequently used to pre-concentrate this compound from water samples before instrumental analysis, enabling the detection of low levels.[20]
dot digraph "Analytical Workflow for this compound in Water" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
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// Edges Sampling -> Extraction; Extraction -> Analysis; Analysis -> Quantification; } "General workflow for the analysis of this compound in water samples."
Conclusion
This compound's ecotoxicological profile in aquatic environments is primarily driven by its herbicidal mode of action, making aquatic plants and algae the most susceptible non-target organisms. While its toxicity to aquatic invertebrates and fish is generally low, the potential for sublethal effects and the increased toxicity of some formulated products warrant careful consideration in risk assessments. Understanding the environmental fate of this compound, particularly its potential for leaching and its rapid degradation under certain conditions, is crucial for developing effective management strategies to protect aquatic ecosystems. Continued monitoring and research are essential to refine our understanding of the long-term impacts of this compound on the structure and function of aquatic communities.
References
- 1. EXTOXNET PIP - this compound [extoxnet.orst.edu]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound - Coastal Wiki [coastalwiki.org]
- 4. Bentazone [sitem.herts.ac.uk]
- 5. This compound Herbicide | Minnesota Department of Agriculture [mda.state.mn.us]
- 6. cdn.who.int [cdn.who.int]
- 7. This compound | C10H12N2O3S | CID 2328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. isws.illinois.edu [isws.illinois.edu]
- 9. Bentazone Environmental Fate and Metabolic pathway - Heilongjiang Taina Technology Development Co., Ltd. [tainachem.com]
- 10. cdn.who.int [cdn.who.int]
- 11. researchgate.net [researchgate.net]
- 12. The effects of Bentagran on the development and antioxidant parameters of Arthrospira platensis Gomont and Chlorella vulgaris Beyerinck (Beijerinck) | International Journal of Limnology [limnology-journal.org]
- 13. Effects of the herbicide this compound on growth and photosystem II maximum quantum yield of the marine diatom Skeletonema costatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mst.dk [mst.dk]
- 16. Effect of this compound on growth and physiological responses of marine diatom: Chaetoceros gracilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 18. epa.gov [epa.gov]
- 19. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]
- 20. Determination of this compound residues in water by high-performance liquid chromatography. Validation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. simiecoind.ro [simiecoind.ro]
- 22. guidelines.nhmrc.gov.au [guidelines.nhmrc.gov.au]
Introduction: The Environmental Fate of a Widely Used Herbicide
An In-Depth Technical Guide to the Abiotic Degradation of Bentazon in Aqueous Solutions: Hydrolysis and Photolysis
This compound (3-isopropyl-1H-2,1,3-benzothiadiazin-4(3H)-one 2,2-dioxide) is a selective, post-emergence herbicide employed globally to control broadleaf weeds in a variety of crops, including soybeans, corn, and rice.[1][2] Its mode of action is the inhibition of photosynthetic electron transport.[1] Due to its high water solubility (500-570 mg/L at 20°C) and low soil adsorption coefficient, this compound is prone to leaching into groundwater and running off into surface waters, leading to its frequent detection in aquatic environments.[3][4][5][6] Understanding the mechanisms and kinetics of its degradation in water is therefore paramount for accurate environmental risk assessment and the development of potential remediation strategies.
This guide provides a detailed examination of the two primary abiotic degradation pathways for this compound in aqueous solutions: hydrolysis and photolysis. We will explore the kinetics, influencing factors, degradation products, and standard methodologies for studying these processes, offering field-proven insights for researchers and environmental scientists.
Core Physicochemical Properties of this compound
A foundational understanding of this compound's properties is essential for designing and interpreting degradation studies. These characteristics govern its behavior in aqueous systems.
| Property | Value | Reference |
| CAS Number | 25057-89-0 | [3][7] |
| Molecular Formula | C₁₀H₁₂N₂O₃S | [7] |
| Molecular Weight | 240.28 g/mol | [3][7] |
| Appearance | Colorless to slightly brown crystalline solid | [3][8] |
| Water Solubility | 500 mg/L at 20°C | [3][4] |
| pKa | 3.3 at 24°C | [4][7] |
| Vapor Pressure | <0.46 mPa at 20°C (Negligible) | [3] |
The low pKa of 3.3 indicates that this compound exists predominantly in its anionic form in most natural waters (pH 6-9), a crucial factor influencing its sorption behavior and bioavailability.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. health.state.mn.us [health.state.mn.us]
- 3. EXTOXNET PIP - this compound [extoxnet.orst.edu]
- 4. This compound | C10H12N2O3S | CID 2328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound Persistence and Movement in the Environment - Heilongjiang Taina Technology Development Co., Ltd. [tainachem.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound [drugfuture.com]
- 8. chembk.com [chembk.com]
Bentazon soil adsorption and desorption mechanisms
An In-depth Technical Guide to the Soil Adsorption and Desorption Mechanisms of Bentazon
For Researchers, Environmental Scientists, and Agricultural Professionals
Abstract
This compound is a selective post-emergence herbicide widely used for the control of broadleaf weeds in various crops. Its environmental fate, efficacy, and potential for groundwater contamination are critically governed by its interactions within the soil matrix. This technical guide provides a comprehensive examination of the core mechanisms underlying the adsorption and desorption of this compound in soil. We will explore the intricate interplay between this compound's chemical properties, soil physicochemical characteristics, and environmental factors that collectively determine its mobility and bioavailability. This document synthesizes current scientific understanding, presents standardized experimental protocols for assessing soil-herbicide interactions, and offers insights for predicting and managing the environmental behavior of this compound.
Introduction: this compound and Its Environmental Significance
This compound (3-isopropyl-1H-2,1,3-benzothiadiazin-4(3H)-one 2,2-dioxide) is a weak acid herbicide belonging to the benzothiadiazinone class. Its herbicidal activity stems from the inhibition of photosystem II. As a polar and relatively water-soluble compound, its potential for leaching into groundwater is a significant environmental concern. The processes of adsorption and desorption are the primary determinants of this compound's retention in soil, thereby controlling its concentration in the soil solution, its availability for plant uptake and microbial degradation, and its mobility through the soil profile. A thorough understanding of these mechanisms is therefore paramount for accurate environmental risk assessment and the development of sustainable agricultural practices.
Core Mechanisms of this compound Adsorption in Soil
The retention of this compound in soil is a complex process mediated by a combination of physical and chemical interactions between the herbicide molecule and soil constituents. The extent of adsorption is highly dependent on both the properties of the soil and the chemical nature of this compound, which can exist in both anionic and neutral forms depending on the soil pH.
Influence of Soil Properties
Several soil properties have been identified as key drivers of this compound adsorption:
-
Soil Organic Matter (SOM): SOM is consistently reported as the most influential factor in this compound adsorption. The high surface area and diverse functional groups (e.g., carboxyl, hydroxyl, phenolic) of humic and fulvic acids provide numerous sites for interaction. The primary mechanism is believed to be hydrophobic partitioning , where the non-polar isopropyl group of the this compound molecule partitions into the non-polar regions of the SOM.
-
Clay Minerals: The type and content of clay minerals also play a role, albeit often secondary to SOM. Clay minerals, with their layered structures and charged surfaces, can adsorb this compound through various mechanisms. However, due to the anionic nature of this compound at typical soil pH values, electrostatic repulsion from negatively charged clay surfaces can limit adsorption.
-
Soil pH: As a weak acid with a pKa of 3.45, the speciation of this compound is highly pH-dependent. At pH values above its pKa, this compound exists predominantly in its anionic form, which is more water-soluble and less prone to adsorption due to electrostatic repulsion from negatively charged soil colloids. At pH values below its pKa, the neutral form predominates, favoring adsorption through hydrophobic interactions.
-
Metal Oxides: Iron and aluminum oxides can contribute to this compound adsorption, particularly in soils with low organic matter content. These oxides can possess positively charged surfaces at low pH, facilitating anion exchange interactions with the this compound anion.
Key Adsorption Mechanisms
The following mechanisms are central to understanding this compound's interaction with soil particles:
-
Hydrophobic Interactions: This is a dominant mechanism, especially in soils with high organic matter content. The non-polar portions of the this compound molecule are repelled by the polar water molecules in the soil solution and preferentially associate with the non-polar surfaces of soil organic matter.
-
Ion Exchange (Anion Exchange): While less common due to the net negative charge of most soils, anion exchange can occur on positively charged sites, such as those on metal oxides or the edges of clay minerals, particularly at low pH.
-
Hydrogen Bonding: The oxygen and nitrogen atoms in the this compound molecule can act as hydrogen bond acceptors, forming bonds with hydrogen atoms from hydroxyl groups on the surfaces of clay minerals and organic matter.
-
Van der Waals Forces: These are weak, short-range attractive forces that contribute to the overall adsorption of this compound to soil surfaces.
Diagram: Key Factors Influencing this compound Adsorption in Soil
Caption: Interplay of soil properties and chemical mechanisms governing this compound adsorption.
Desorption of this compound and Hysteresis
Desorption is the process by which adsorbed this compound is released back into the soil solution. This process is critical for determining the long-term persistence and bioavailability of the herbicide. Often, the amount of this compound desorbed is less than the amount initially adsorbed under the same conditions, a phenomenon known as hysteresis .
Hysteresis can be attributed to several factors:
-
Irreversible Binding: A fraction of the this compound molecules may become strongly bound to soil components, particularly within the complex matrix of soil organic matter.
-
Entrapment: this compound can become physically trapped within soil micropores, slowing its release back into the bulk solution.
-
Artifacts of Experimental Methods: Procedural issues, such as insufficient equilibration time or microbial degradation during the experiment, can also contribute to apparent hysteresis.
The degree of hysteresis is an important parameter in environmental fate modeling, as it indicates the potential for a portion of the applied herbicide to remain in the soil for extended periods.
Experimental Protocols for Adsorption-Desorption Studies
The batch equilibrium method is the most widely used technique to quantify the adsorption and desorption of this compound in soil. This method allows for the determination of key adsorption coefficients that are essential for environmental modeling.
Batch Equilibrium Adsorption Protocol
Objective: To determine the adsorption coefficient (Kd) and the Freundlich adsorption coefficient (Kf) of this compound for a specific soil.
Materials:
-
Analytical grade this compound
-
Test soil, air-dried and sieved (<2 mm)
-
0.01 M CaCl2 solution (to maintain constant ionic strength and mimic soil solution)
-
Centrifuge tubes (e.g., 50 mL polypropylene)
-
Orbital shaker
-
High-performance liquid chromatograph (HPLC) with a suitable detector (e.g., UV)
Step-by-Step Methodology:
-
Preparation of this compound Solutions: Prepare a series of this compound solutions of known concentrations (e.g., 0.5, 1, 2, 5, 10 mg/L) in 0.01 M CaCl2.
-
Soil-Solution Incubation: Place a known mass of soil (e.g., 5 g) into a series of centrifuge tubes. Add a specific volume (e.g., 25 mL) of each this compound solution to the tubes. This creates a 1:5 soil-to-solution ratio. Include control samples with soil and 0.01 M CaCl2 only.
-
Equilibration: Seal the tubes and place them on an orbital shaker. Shake at a constant speed (e.g., 150 rpm) and temperature (e.g., 25°C) for a predetermined equilibration time (typically 24 hours, determined from a preliminary kinetic study).
-
Separation: After shaking, centrifuge the tubes at a sufficient speed (e.g., 3000 rpm for 20 minutes) to separate the soil from the supernatant.
-
Analysis: Carefully collect the supernatant and analyze the concentration of this compound using HPLC.
-
Calculation: The amount of this compound adsorbed to the soil (Cs) is calculated by the difference between the initial concentration (C0) and the equilibrium concentration (Ce) in the solution: Cs = (C0 - Ce) * (V/m) where V is the volume of the solution (L) and m is the mass of the soil (kg).
Data Analysis and Isotherms
The relationship between the amount of adsorbed this compound (Cs) and the equilibrium concentration in solution (Ce) at a constant temperature is described by an adsorption isotherm .
-
Linear Isotherm: Can be described by the equation: Cs = Kd * Ce. The distribution coefficient (Kd) is a simple measure of partitioning.
-
Freundlich Isotherm: This is one of the most commonly used models for herbicide adsorption in soil and is described by the equation: Cs = Kf * Ce^(1/n).
-
Kf is the Freundlich adsorption coefficient, indicating the adsorption capacity.
-
1/n is the Freundlich exponent, indicating the intensity or nonlinearity of adsorption.
-
To normalize for the effect of soil organic carbon, the organic carbon-water partitioning coefficient (Koc) is often calculated: Koc = (Kd / %OC) * 100.
Diagram: Batch Equilibrium Experimental Workflow
Caption: Standard workflow for a batch equilibrium adsorption experiment.
Quantitative Data Summary
The adsorption of this compound is highly variable depending on soil type. The following table summarizes typical ranges for adsorption coefficients found in the literature.
| Adsorption Coefficient | Typical Range | Influencing Factors |
| Kd (L/kg) | 0.1 - 5.0 | Soil organic matter, clay content, pH |
| Kf ((mg/kg)/(mg/L)^n) | 0.5 - 10.0 | Primarily soil organic matter |
| Koc (L/kg) | 20 - 200 | Indicates low to moderate mobility |
| 1/n (Freundlich exp.) | 0.7 - 1.0 | Indicates near-linear adsorption |
Note: These values are indicative and can vary significantly based on specific soil and environmental conditions.
Conclusion and Future Directions
The adsorption and desorption of this compound in soil are multifaceted processes predominantly controlled by soil organic matter content and soil pH. Hydrophobic partitioning is the primary mechanism of interaction, with contributions from other forces depending on the specific soil environment. The batch equilibrium method provides a robust framework for quantifying these interactions and generating essential parameters for environmental risk assessment models.
Future research should focus on the competitive adsorption between this compound and other co-applied pesticides, the impact of soil amendments on its mobility, and the development of more sophisticated models that can capture the complexity of hysteresis and long-term fate in structured soils. A deeper mechanistic understanding will continue to be vital for ensuring the effective and environmentally responsible use of this important herbicide.
An In-Depth Technical Guide to the Environmental Fate and Behavior of Bentazon Herbicide
Introduction: Understanding Bentazon in the Environment
This compound [3-isopropyl-1H-2,1,3-benzothiadiazin-4(3H)-one 2,2-dioxide] is a selective, post-emergence contact herbicide widely used to control broadleaf weeds and sedges in a variety of crops, including soybeans, corn, rice, and beans.[1][2] Its mode of action involves the inhibition of photosynthesis at photosystem II.[1][3] While effective in agriculture, the introduction of any pesticide into the environment necessitates a thorough understanding of its subsequent journey—its fate and behavior. This guide provides a detailed examination of the critical processes that govern the persistence, transformation, and mobility of this compound following its application.
For researchers and environmental scientists, comprehending these pathways is not merely an academic exercise. It is fundamental to assessing ecological risk, predicting potential contamination of water resources, and developing sustainable agricultural practices. This document moves beyond a simple recitation of facts to explore the causal mechanisms behind this compound's environmental interactions, grounded in field-proven insights and supported by authoritative data. We will dissect its degradation through biotic and abiotic pathways, analyze its movement within soil and water compartments, and provide validated experimental frameworks for its study.
Section 1: Physicochemical Properties - The Foundation of Environmental Behavior
The environmental journey of a chemical begins with its intrinsic properties. These parameters dictate its partitioning between soil, water, and air, and its susceptibility to various degradation forces. For this compound, a weak organic acid, its high water solubility and low affinity for soil organic carbon are defining features that suggest a high potential for mobility.
| Property | Value | Implication for Environmental Fate |
| Chemical Formula | C₁₀H₁₂N₂O₃S | - |
| Water Solubility | 500 - 7,100 mg/L at 20°C[4][5][6] | High solubility facilitates movement with water through the soil profile (leaching) and over land (runoff). |
| Soil Sorption Coeff. (Koc) | 3 - 176 mL/g[3][6] | Low sorption indicates a weak binding to soil organic matter, increasing its bioavailability and mobility. |
| pKa | ~3.3 | As a weak acid, its ionic state is pH-dependent. At typical soil pH (>5), it exists predominantly as a mobile anion. |
| Log Kow (Octanol-Water) | 0.77 - 2.6 | Low value indicates a low potential for bioaccumulation in organisms.[7] |
| Vapor Pressure | 4.6 x 10⁻⁶ Pa at 20°C | Low volatility suggests it will not significantly partition into the atmosphere. |
| Half-life (Photolysis) | < 24 hours to 7.5 hours[1][8] | Rapid degradation by sunlight is a key dissipation pathway, especially in surface waters and on plant/soil surfaces. |
Section 2: Degradation Pathways - The Transformation of this compound
The persistence of this compound in the environment is primarily limited by its degradation, a process driven by both biological and chemical forces. Microbial activity in the soil is the dominant force, though abiotic processes like photolysis play a significant role in specific compartments.
Biotic Degradation: The Microbial Engine
In soil, this compound is readily degraded by microorganisms, with reported field half-lives (DT₅₀) ranging from as short as 4.6 days to 65 days, averaging around 12-20 days.[3][6][9][10] This rapid breakdown is a critical factor that mitigates the leaching potential suggested by its physicochemical properties.[10] The rate of degradation is significantly influenced by the history of herbicide application; soils with previous exposure to this compound show 3 to 11-fold faster degradation, indicating microbial adaptation.[9][11]
The primary microbial metabolic pathways involve two key transformations:
-
Hydroxylation: The most prominent pathway is the hydroxylation of the aromatic ring at the 6- or 8-position, forming 6-OH-bentazon and 8-OH-bentazon.[9][11][12] These polar metabolites are typically transient and are rapidly incorporated into soil organic matter as non-extractable, bound residues.[9][13]
-
Ring Cleavage & N-Methylation: A secondary pathway involves the cleavage of the thiadiazine ring to form 2-amino-N-isopropylbenzamide (AIBA), which can be further hydrolyzed to anthranilic acid.[9][11][12] Additionally, N-methylation can occur, producing N-methylthis compound, which has been observed as a more persistent metabolite in some studies.[9][11]
Caption: Primary microbial degradation pathways of this compound in soil.
Abiotic Degradation: The Role of Light and Water
While microbial action is paramount in soil, abiotic processes are significant on surfaces and in aquatic systems.
-
Photolysis: this compound is susceptible to rapid degradation by sunlight.[1][5] In aqueous solutions, its photolytic half-life can be as short as 2.5 hours under simulated sunlight.[11] This process is accelerated in the presence of humic substances, which act as photosensitizers.[11] Photodegradation is a crucial mechanism for this compound dissipation in surface waters and on the surfaces of treated plants and soil.[10]
-
Hydrolysis: this compound is stable to hydrolysis in acidic and neutral conditions (pH 5 and 7).[14] Degradation via hydrolysis is accelerated under alkaline conditions (pH 9) and at higher temperatures, but with half-lives ranging from 46 to 99 days, it is generally considered a minor degradation pathway compared to microbial action and photolysis.[8][15]
Section 3: Mobility and Transport in the Environment
The potential for a pesticide to move from its application site to contaminate non-target areas, particularly groundwater and surface water, is a primary environmental concern. This compound's mobility is a classic example of how competing environmental processes—sorption and degradation—determine its ultimate fate.
Soil Sorption and Mobility
This compound exhibits weak adsorption to soil particles, a characteristic attributed to its high water solubility and anionic nature in most agricultural soils.[9][12] The degree of sorption is critically dependent on two main factors:
-
Soil pH: This is the key factor.[16] As a weak acid, this compound is predominantly in its neutral, less soluble form at a pH below its pKa (~3.3). In this state, it sorbs more readily to soil organic matter. However, in most agricultural soils (pH 5-8), it exists as an anion, which is repelled by negatively charged clay and organic matter surfaces, leading to low sorption and high mobility.[17] Sorption consistently decreases as soil pH increases.[18]
-
Organic Matter and Clay Content: While pH is primary, soils with higher organic matter and finer texture (higher clay content) generally show greater sorption of this compound and its metabolites.[13][17][19]
This weak sorption means that this compound resides primarily in the soil solution, making it available for microbial degradation but also susceptible to transport with moving water.
Leaching to Groundwater
Based on its low Koc value and high water solubility, laboratory models often predict a high potential for this compound to leach into groundwater.[3][10] However, extensive field lysimeter studies have consistently shown that this compound and its primary metabolites do not leach in significant quantities, with annual average concentrations in leachate typically below 0.1 µg/L.[10]
The Causality of Discrepancy: The difference between laboratory predictions and field reality is a crucial insight. It stems from the rapid rate of microbial degradation in the biologically active upper soil layers.[10] In the field, this compound is degraded faster than it can be transported through the soil profile. This underscores the importance of integrating degradation kinetics into mobility assessments for a realistic environmental risk profile. While this compound has been detected in some groundwater monitoring, this is often attributed to point-source contamination or specific vulnerable environments rather than routine agricultural use.[3][10][20]
Caption: Experimental workflow for a soil column leaching study.
Runoff to Surface Water
Due to its application method and high water solubility, this compound can be transported from treated fields to surface water bodies via runoff.[3][5] This is a more direct pathway for aquatic exposure compared to leaching. Once in surface water, its fate is largely governed by rapid photolysis.[1][5]
Section 4: Ecotoxicological Profile and Bioaccumulation
-
Bioaccumulation: With a low octanol-water partition coefficient (Log Kow), this compound has a very low potential to bioaccumulate in the tissues of organisms.[1][5] The predicted bioconcentration factor is low, indicating that it is unlikely to build up in the food chain.[1]
-
Aquatic Organisms: this compound is considered practically nontoxic to fish and slightly toxic to aquatic invertebrates.[1][21] The LC₅₀ (96-hour) for rainbow trout and bluegill sunfish are >100 ppm.[1][21]
-
Mammals: The herbicide has low acute toxicity via oral and dermal routes of exposure.[1][3]
Section 5: Standardized Experimental Protocols
To ensure data integrity and comparability, standardized methodologies are essential. The following protocols are based on established OECD guidelines for pesticide analysis.
Protocol 1: Batch Equilibrium Adsorption/Desorption Study
Objective: To determine the soil adsorption coefficient (Kd) and desorption characteristics of this compound.
Methodology:
-
Soil Preparation: Use air-dried soil, passed through a 2-mm sieve. Characterize the soil for pH, organic carbon content, and texture.
-
Solution Preparation: Prepare a stock solution of ¹⁴C-labeled this compound in 0.01 M CaCl₂. Create a series of dilutions to cover the expected environmental concentration range.
-
Adsorption Phase:
-
Add 5 g of soil (oven-dry equivalent) to a series of centrifuge tubes.
-
Add 25 mL of a this compound solution to each tube. Include control tubes without soil.
-
Shake the tubes on a reciprocating shaker in the dark at a constant temperature (e.g., 25°C) for an equilibration period (e.g., 24 hours), determined from preliminary kinetic experiments.
-
Centrifuge the tubes at high speed (e.g., 3000 x g) to separate the solid and liquid phases.
-
-
Analysis (Adsorption):
-
Take an aliquot of the supernatant from each tube.
-
Quantify the ¹⁴C activity using Liquid Scintillation Counting (LSC).
-
Calculate the amount of this compound adsorbed to the soil by the difference between the initial concentration and the final equilibrium concentration in solution.
-
Calculate the distribution coefficient: Kd = (Cs / Cw) , where Cs is the concentration in soil (mg/kg) and Cw is the concentration in water (mg/L).
-
-
Desorption Phase:
-
After removing the supernatant, add an equal volume of fresh 0.01 M CaCl₂ (pesticide-free) to the soil pellet.
-
Resuspend the soil and shake for the same equilibration period.
-
Centrifuge and analyze the supernatant for ¹⁴C activity to determine the amount desorbed.
-
Repeat for multiple desorption steps to assess hysteresis.
-
Protocol 2: Aerobic Soil Metabolism Study
Objective: To determine the degradation rate (DT₅₀) of this compound in soil and identify major metabolites.
Methodology:
-
Soil Treatment: Use fresh, sieved soil with its natural microbial population. Adjust moisture to 40-60% of maximum water holding capacity.
-
Application: Treat a known mass of soil with ¹⁴C-Bentazon at a rate relevant to its agricultural use. Mix thoroughly to ensure uniform distribution.
-
Incubation:
-
Divide the treated soil into multiple biometer flasks or similar incubation vessels.
-
Incubate in the dark at a constant temperature (e.g., 20°C).
-
Maintain aerobic conditions by ensuring continuous, humidified airflow. Trap evolved ¹⁴CO₂ in an alkaline solution (e.g., NaOH or KOH) to quantify mineralization.
-
-
Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60 days), sacrifice replicate flasks for analysis.
-
Extraction:
-
Extract the soil samples with an appropriate solvent system (e.g., methanol/water or acetonitrile/water).
-
Perform multiple extractions to ensure high recovery.
-
Combust a subsample of the extracted soil to determine the amount of non-extractable (bound) residue.
-
-
Analysis:
-
Quantify the total ¹⁴C in the extracts using LSC.
-
Analyze the extracts using High-Performance Liquid Chromatography (HPLC) with a radioactivity detector to separate and quantify the parent this compound and its metabolites.[22]
-
Identify metabolites by comparing retention times with analytical standards or by using LC-Mass Spectrometry (LC-MS).
-
-
Data Analysis: Plot the percentage of applied this compound remaining over time. Use appropriate kinetic models (e.g., single first-order) to calculate the degradation half-life (DT₅₀).
Conclusion
The environmental fate of this compound is a compelling case study in the interplay of chemical properties and environmental processes. While its high water solubility and weak soil sorption suggest a significant risk of mobility and potential for groundwater contamination, this is largely counteracted by its rapid and efficient degradation by soil microorganisms.[10] Photolysis further limits its persistence in aquatic environments. The key takeaway for risk assessment is the primacy of biodegradation; it is the single most important factor governing the environmental concentration and persistence of this compound. Understanding the factors that influence this microbial activity—soil history, pH, and organic matter—is therefore critical to accurately predicting its behavior in any given agricultural setting.
References
- 1. EXTOXNET PIP - this compound [extoxnet.orst.edu]
- 2. matheo.uliege.be [matheo.uliege.be]
- 3. This compound Herbicide | Minnesota Department of Agriculture [mda.state.mn.us]
- 4. Adsorption of bentazone in the profiles of mineral soils with low organic matter content - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Coastal Wiki [coastalwiki.org]
- 6. isws.illinois.edu [isws.illinois.edu]
- 7. researchgate.net [researchgate.net]
- 8. Hydrolysis and photolysis of bentazone in aqueous abiotic solutions and identification of its degradation products using quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ars.usda.gov [ars.usda.gov]
- 10. Environmental behavior of this compound herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bentazone Environmental Fate and Metabolic pathway - Heilongjiang Taina Technology Development Co., Ltd. [tainachem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. This compound | C10H12N2O3S | CID 2328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Bentazone adsorption and desorption on agricultural soils | Agronomy for Sustainable Development, Agronomy [agronomy-journal.org]
- 17. Influence of organic matter and pH on bentazone sorption in soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Sorption and Mobility of this compound in Coastal Plain Soils | Weed Science | Cambridge Core [cambridge.org]
- 19. Sorption of this compound and Degradation Products in Two Mississippi Soils | Weed Science | Cambridge Core [cambridge.org]
- 20. health.state.mn.us [health.state.mn.us]
- 21. This compound - Wikipedia [en.wikipedia.org]
- 22. helixchrom.com [helixchrom.com]
Molecular formula and structure of Bentazon C10H12N2O3S
An In-Depth Technical Guide to the Molecular and Structural Properties of Bentazon (C₁₀H₁₂N₂O₃S)
Abstract
This compound is a selective, post-emergence herbicide belonging to the benzothiadiazole class of chemicals, widely utilized for the control of broadleaf weeds and sedges in a variety of agricultural crops.[1] Its efficacy is rooted in its specific molecular structure, which facilitates the inhibition of photosynthetic electron transport at the photosystem II (PSII) receptor site.[2] This technical guide provides a comprehensive examination of this compound, focusing on its core molecular formula (C₁₀H₁₂N₂O₃S) and the intricate details of its chemical structure. It is intended for researchers, chemists, and professionals in drug and herbicide development, offering in-depth insights into its physicochemical properties, synthesis pathways, mechanism of action, and analytical methodologies.
Chemical Identity and Physicochemical Profile
A precise understanding of a molecule's identity and physical characteristics is fundamental for any research or development application. These properties govern its solubility, stability, environmental fate, and biological interactions.
1.1. Nomenclature and Identifiers this compound is identified by several names and registry numbers across chemical databases and regulatory bodies.[3][4]
| Identifier | Value | Source |
| IUPAC Name | 3-isopropyl-1H-2,1,3-benzothiadiazin-4(3H)-one 2,2-dioxide | [5] |
| CAS Name | 3-(1-methylethyl)-1H-2,1,3-benzothiadiazin-4(3H)-one 2,2-dioxide | [6] |
| CAS Number | 25057-89-0 | [3][7] |
| Molecular Formula | C₁₀H₁₂N₂O₃S | [3][8] |
| Molecular Weight | 240.28 g/mol | [3][7] |
| Synonyms | Bentazone, Basagran, Bendioxide, Leader | [3][4][7] |
1.2. Physicochemical Properties The physicochemical properties of this compound dictate its behavior in both laboratory and environmental settings. It exists as a colorless to white crystalline powder.[3][9] Its solubility is a critical factor for formulation and environmental mobility. While sparingly soluble in water, its sodium salt is highly soluble, which is often utilized in commercial formulations.[3][10]
| Property | Value | Conditions | Source |
| Melting Point | 137-139 °C | - | [6][9] |
| Water Solubility | 500 - 570 mg/L | 20 °C, pH 7 | [3][9] |
| pKa | 3.3 | 24 °C | [6] |
| Log P (octanol/water) | -0.456 | 22 °C, pH 7 | [6] |
| Vapor Pressure | <0.46 mPa | 20 °C | [9] |
| Appearance | Colorless-to-white crystalline powder | - | [3][5] |
Molecular Structure and Crystallography
The biological activity of this compound is intrinsically linked to its three-dimensional structure. The molecule features a benzothiadiazine core, which is a bicyclic system containing a benzene ring fused to a thiadiazine ring.[3]
Caption: 2D chemical structure of this compound.
The key structural features include:
-
A benzothiadiazinone dioxide heterocyclic system.
-
An isopropyl group attached to one of the nitrogen atoms (at position 3), which is crucial for its specific binding affinity.[3]
-
A sulfone group (SO₂) and a carbonyl group (C=O) within the heterocyclic ring.
Crystallographic studies have provided precise data on the solid-state conformation of this compound. X-ray diffraction analysis has revealed at least two polymorphic forms, with detailed bond lengths and angles available in resources like the Crystallography Open Database.[3][11] For one crystalline form, the space group is P-1 with cell dimensions of a = 6.9435 Å, b = 7.5192 Å, and c = 11.5084 Å.[3] The existence of polymorphs is a critical consideration in formulation development, as different crystalline forms can exhibit varying solubility and stability.[11][12]
Synthesis Pathways
The commercial production of this compound is achieved through multi-step chemical synthesis. The choice of pathway often depends on raw material availability, cost, and environmental considerations. Two primary routes are prevalent in industrial synthesis.[13]
3.1. The Methyl Anthranilate Route This is a widely adopted method due to its mature technology and readily available precursors.[13][14] The process involves the reaction of methyl anthranilate with an isopropylaminosulfonyl chloride intermediate, followed by cyclization.
References
- 1. How Bentazone Delivers Targeted Weed Control in Modern Agriculture [jindunchemical.com]
- 2. Bentazone 98% TC [xingyuchemical.com.cn]
- 3. This compound | C10H12N2O3S | CID 2328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 5. fao.org [fao.org]
- 6. This compound [drugfuture.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Bentazone [webbook.nist.gov]
- 9. EXTOXNET PIP - this compound [extoxnet.orst.edu]
- 10. fao.org [fao.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Page loading... [guidechem.com]
- 14. Bentazone [sitem.herts.ac.uk]
The Impact of Bentazon on Soil Microbial Ecology: A Technical Guide for Researchers
Abstract
This technical guide provides an in-depth analysis of the effects of the herbicide bentazon on soil microbial communities and their associated functions. As a widely used post-emergence herbicide, understanding the ecotoxicological impact of this compound on the soil microbiome is critical for sustainable agricultural practices. This document synthesizes current scientific knowledge on how this compound influences microbial community structure, diversity, and key biogeochemical processes. We delve into the microbial degradation pathways of this compound and the factors affecting its persistence in the soil environment. Furthermore, this guide offers detailed, field-proven methodologies for researchers to assess the impact of this compound, including protocols for microcosm studies, enzyme activity assays, and high-throughput sequencing for microbial community analysis. The aim is to equip researchers, scientists, and agricultural professionals with the necessary technical insights and practical tools to conduct robust evaluations of this compound's environmental fate and its interactions with the soil microbial world.
Introduction to this compound
Chemical Properties and Mode of Action
This compound, with the chemical name 3-isopropyl-1H-2,1,3-benzothiadiazin-4(3H)-one 2,2-dioxide, is a selective contact herbicide.[1] It is primarily used for the post-emergence control of broadleaf weeds and sedges in a variety of crops, including soybeans, corn, rice, and beans.[2] this compound's mode of action is the inhibition of photosynthesis at photosystem II.[1][3] In susceptible plants, it binds to a protein in the photosystem II complex, blocking electron transport and leading to a cessation of CO2 assimilation and, ultimately, plant death.[1] The selectivity of this compound is attributed to the ability of tolerant crops to rapidly metabolize the herbicide into inactive conjugates, a process that is much slower in susceptible weed species.[4]
Agricultural Uses and Environmental Fate
This compound is applied to the foliage of weeds and is not intended for soil activity.[2][5] However, a significant portion of the applied herbicide can reach the soil surface. Its environmental fate is governed by a combination of biotic and abiotic processes. This compound has a low to moderate persistence in soil, with a reported half-life (DT50) ranging from 7 to 33 days.[5] It exhibits low adsorption to soil particles and is highly soluble in water, which suggests a potential for leaching.[6] However, its rapid microbial degradation is believed to mitigate significant groundwater contamination.[6] The degradation of this compound in soil is primarily a microbial process, although photolysis on the soil surface can also contribute.[4][6]
Effects of this compound on Soil Microbial Community Structure
Impact on Microbial Biomass and Abundance
The application of this compound can have varied effects on the overall soil microbial biomass. Some studies suggest that at typical field application rates, the impact on the total microbial population may be minimal or transient.[2][7] For instance, one study utilizing phospholipid fatty acid (PLFA) analysis found that this compound application led to an increase in microbial biomass in a silty clay loam soil.[8] However, the effects are often dose-dependent, with higher concentrations being more likely to cause inhibitory effects.[7]
Shifts in Microbial Diversity and Composition
Beyond simple biomass measurements, this compound can induce shifts in the composition and diversity of the soil microbial community. While comprehensive high-throughput sequencing studies specifically on this compound are not abundant in the readily available literature, existing data from culture-based and PLFA analyses provide some insights. For example, a study on a silty clay loam soil showed that while total microbial biomass increased, there were also changes in the relative abundance of different microbial groups, such as a decrease in the ratio of bacteria to fungi with the application of certain herbicide formulations containing this compound.[8] It is important to note that the specific response of the microbial community is highly dependent on soil type, organic matter content, pH, and the history of pesticide application.[9]
Functional Consequences of this compound Application
Alterations in Soil Enzyme Activities
Soil enzymes are crucial for the decomposition of organic matter and the cycling of nutrients. The activity of these enzymes can be sensitive indicators of pesticide-induced stress on the soil microbiome. The impact of this compound on soil enzyme activities appears to be variable. One study investigating the effects of several herbicides and surfactants found that the response of enzymes such as acid phosphatase, β-glucosidase, arylsulfatase, and β-glucosaminidase fluctuated depending on the specific treatment.[10] Dehydrogenase activity, a general indicator of microbial activity, has been shown to be inhibited in some cases, while in others, a higher dehydrogenase activity was correlated with greater this compound degradability.[9][10]
Impact on Key Biogeochemical Processes
Carbon mineralization, measured as CO2 emission, is a fundamental process for nutrient cycling and is driven by microbial respiration. High concentrations of this compound have been shown to inhibit soil respiration.[7] This inhibition suggests a potential disruption of the carbon cycle, at least temporarily.
The nitrogen cycle is particularly susceptible to disruptions from agricultural chemicals. This compound has been observed to have the following effects:
-
Nitrification: The microbial oxidation of ammonia to nitrate can be markedly inhibited by higher doses of this compound.[7]
-
Nitrogen-Fixing Bacteria: The direct impact of this compound on free-living nitrogen-fixing bacteria at field rates may not be significant.[7] However, for symbiotic nitrogen-fixing bacteria, such as Rhizobium in legume nodules, the effect is often indirect. This compound, by inhibiting photosynthesis in the host plant, can reduce the supply of photosynthates to the root nodules, thereby inhibiting nitrogen-fixing capacity.[11] Studies have shown a positive correlation between the inhibition of CO2 exchange rate and N2-fixing capacity in bean plants treated with this compound.[11] One study noted a significant decrease in the number of anaerobic N2-fixing bacteria at a high this compound concentration after 30 weeks of incubation.[7]
Microbial Degradation and Resistance to this compound
Biodegradation Pathways of this compound
The primary mechanism for the dissipation of this compound in the soil is microbial degradation.[4] The degradation process involves several key steps, primarily initiated by hydroxylation. The main metabolites formed are 6-hydroxythis compound and 8-hydroxythis compound.[12][13] Another significant metabolite is 2-amino-N-isopropylbenzamide (AIBA), which can be further hydrolyzed to anthranilic acid.[12][13] Anthranilic acid is readily metabolized by a wide range of soil microorganisms.[12] In some cases, N-methylation of this compound has also been observed.[14]
Key Microbial Players in this compound Degradation
A diverse range of soil microorganisms, including bacteria and fungi, are capable of degrading this compound. While specific bacterial species responsible for the complete mineralization of this compound are not extensively detailed in the provided search results, some studies have identified key players. For instance, the fungus Rhizopus stolonifer has been shown to produce anthranilic acid as a major degradation product of this compound.[9] Fungi such as Phanerochaete chrysosporium and Ganoderma lucidum can degrade this compound through the action of enzymes like lignin peroxidase, manganese peroxidase, and laccase.[15] Methanotrophic bacteria have also been implicated in the co-metabolic transformation of this compound to hydroxylated forms.[16]
Mechanisms of Microbial Resistance
Soils with a history of this compound application often exhibit enhanced degradation rates, suggesting an adaptation of the microbial community.[12][13] This accelerated degradation is a form of microbial resistance, where the microbial populations become more efficient at utilizing the herbicide as a substrate. The half-life of this compound in soils with no prior exposure can be 3 to 11 times higher than in soils with a history of its use.[12][13] The specific genetic and enzymatic mechanisms underpinning this enhanced degradation are an active area of research. It is likely that the repeated application of this compound selects for microbial strains that possess the necessary catabolic genes for its breakdown. These genes may be located on plasmids or other mobile genetic elements, facilitating their spread within the microbial community.[17]
Methodologies for Assessing this compound's Ecotoxicological Impact on Soil Microbes
To accurately evaluate the effects of this compound on the soil microbial community, a multi-faceted approach combining different analytical techniques is recommended. Below are detailed protocols for key experiments.
Experimental Design: Microcosm and Field Studies
Laboratory microcosm studies are invaluable for investigating the direct effects of this compound under controlled conditions.[18][19] Field studies, on the other hand, provide a more realistic assessment of the herbicide's impact in an agricultural setting.[20]
Protocol: Quantification of Microbial Biomass (e.g., PLFA, CFUs)
Phospholipid Fatty Acid (PLFA) Analysis
PLFA analysis provides a quantitative measure of the viable microbial biomass and offers insights into the broad composition of the microbial community.[21]
-
Lipid Extraction: Extract lipids from 1-5 g of soil using a single-phase chloroform-methanol-citrate buffer.
-
Fractionation: Separate the lipids into neutral lipids, glycolipids, and phospholipids on a silicic acid column.
-
Methanolysis: Convert the fatty acids in the phospholipid fraction to fatty acid methyl esters (FAMEs) through mild alkaline methanolysis.
-
Quantification: Analyze the FAMEs by gas chromatography with flame ionization detection (GC-FID).
-
Data Analysis: Identify and quantify individual PLFAs based on retention times and comparison with known standards. Use specific PLFAs as biomarkers for different microbial groups (e.g., branched-chain fatty acids for Gram-positive bacteria, monounsaturated fatty acids for Gram-negative bacteria).[21][22]
Protocol: Measurement of Soil Enzyme Activities
Dehydrogenase Activity Assay
-
Incubation: Incubate 5 g of soil with 2,3,5-triphenyltetrazolium chloride (TTC) solution at 37°C for 24 hours in the dark.
-
Extraction: Extract the triphenyl formazan (TPF) formed from the reduction of TTC with methanol.
-
Spectrophotometry: Measure the absorbance of the TPF extract at 485 nm.
-
Calculation: Calculate the dehydrogenase activity as µg TPF g-1 soil h-1.
Acid Phosphomonoesterase Activity Assay
-
Incubation: Incubate 1 g of soil with p-nitrophenyl phosphate (pNPP) solution and a modified universal buffer (pH 6.5 for acid phosphatase) at 37°C for 1 hour.
-
Color Development: Stop the reaction and develop the color by adding CaCl2 and NaOH.
-
Spectrophotometry: Measure the absorbance of the p-nitrophenol (pNP) released at 400 nm.
-
Calculation: Calculate the phosphatase activity as µg pNP g-1 soil h-1.
Arylsulfatase Activity Assay
-
Incubation: Incubate 1 g of soil with p-nitrophenyl sulfate (p-NPS) solution and acetate buffer (pH 5.8) at 37°C for 1 hour.[23]
-
Color Development: Stop the reaction and develop the color by adding CaCl2 and NaOH.
-
Spectrophotometry: Measure the absorbance of the p-nitrophenol (pNP) released at 400 nm.
-
Calculation: Calculate the arylsulfatase activity as µg pNP g-1 soil h-1.
Protocol: High-Throughput Sequencing for Microbial Community Analysis
-
DNA Extraction: Extract total microbial DNA from soil samples using a commercially available soil DNA isolation kit.
-
PCR Amplification: Amplify the 16S rRNA gene for bacteria and archaea, and the ITS (Internal Transcribed Spacer) region for fungi using specific primers with barcode sequences for multiplexing.
-
Library Preparation and Sequencing: Pool the PCR products, purify the library, and perform sequencing on a high-throughput platform (e.g., Illumina).
-
Bioinformatic Analysis: Process the raw sequencing data to remove low-quality reads, denoise, and cluster sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs). Assign taxonomy to the representative sequences.
-
Statistical Analysis: Analyze the microbial community data to assess alpha diversity (richness and evenness within a sample) and beta diversity (differences in community composition between samples).
Protocol: Analysis of this compound Degradation and Metabolite Formation
-
Extraction: Extract this compound and its metabolites from soil samples using an appropriate solvent, such as a mixture of methanol and 0.01 M CaCl2.[12]
-
Clean-up: Clean up the extracts using solid-phase extraction (SPE) with C-18 cartridges to remove interfering substances.[12]
-
Analysis: Analyze the cleaned extracts using High-Performance Liquid Chromatography (HPLC) with a UV or fluorescence detector.[12][24][25] For confirmation and identification of metabolites, Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.[25]
-
Quantification: Quantify this compound and its metabolites by comparing their peak areas to those of analytical standards.
Synthesis and Future Research Directions
Summary of Key Findings
The application of this compound to agricultural soils can lead to a range of effects on the microbial community and its functions. While the impact on total microbial biomass at recommended field rates may be limited, shifts in the community structure and inhibition of specific functions like nitrification and CO2 respiration, particularly at higher concentrations, have been documented. The primary route of this compound dissipation is microbial degradation, with hydroxylation being a key initial step. Soils with a history of this compound use often show enhanced degradation, indicating microbial adaptation.
Knowledge Gaps and Recommendations for Future Studies
Despite the existing research, several knowledge gaps remain:
-
High-Resolution Community Shifts: There is a need for more studies employing high-throughput sequencing to provide a detailed picture of the taxonomic and functional shifts in the microbial community in response to this compound.
-
Functional Redundancy: Research is needed to understand the functional redundancy of the soil microbial community in the face of this compound application. Can other microorganisms compensate for the loss of sensitive species to maintain key soil functions?
-
Interactive Effects: The combined effects of this compound with other agrochemicals (e.g., other herbicides, fungicides, fertilizers) on the soil microbiome are not well understood.
-
Long-Term Impacts: Most studies focus on short-term effects. Long-term field trials are necessary to assess the chronic impacts of repeated this compound application on soil health.
-
Genetic Basis of Degradation: Further research is required to identify and characterize the specific genes and enzymes involved in the microbial degradation of this compound.
Future research should focus on integrating multi-omics approaches (metagenomics, metatranscriptomics, metaproteomics) with traditional soil science methods to gain a holistic understanding of the complex interactions between this compound and the soil microbiome.
References
- 1. fao.org [fao.org]
- 2. mdpi.com [mdpi.com]
- 3. Time-Dependent Effects of this compound Application on the Key Antioxidant Enzymes of Soybean and Common Ragweed | MDPI [mdpi.com]
- 4. Environmental behavior of this compound herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Herbicide | Minnesota Department of Agriculture [mda.state.mn.us]
- 6. EXTOXNET PIP - this compound [extoxnet.orst.edu]
- 7. Influence of the herbicide this compound on soil microbial community - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Effect of this compound, a Hill Reaction Inhibitor, on Symbiotic Nitrogen-fixing Capability and Apparent Photosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ars.usda.gov [ars.usda.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Microbial degradation pathways of the herbicide bentazone in filter sand used for drinking water treatment - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
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- 17. matheo.uliege.be [matheo.uliege.be]
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- 22. researchgate.net [researchgate.net]
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- 25. researchgate.net [researchgate.net]
The Genesis of a Selective Herbicide: A Technical Chronicle of Bentazon's Discovery and Development
Abstract
This in-depth technical guide provides a comprehensive overview of the discovery, developmental history, and core scientific principles of the herbicide Bentazon. Developed and introduced by BASF in the late 1960s and early 1970s, this compound emerged as a pivotal solution for post-emergence broadleaf weed control in a multitude of crops. This document delves into the initial synthesis, the elucidation of its unique mode of action as a photosystem II inhibitor, the biochemical basis for its remarkable crop selectivity, and the evolution of its commercial formulations. Through a detailed examination of the scientific journey from laboratory synthesis to widespread agricultural application, this guide offers researchers, scientists, and drug development professionals a thorough understanding of this significant herbicide's legacy and impact.
The Dawn of a New Herbicide: Discovery and Historical Context
The story of this compound begins in the research laboratories of BASF (formerly Badische Anilin- & Soda-Fabrik) in Germany during a period of significant innovation in the agrochemical industry. In the late 1960s, the quest for selective herbicides that could effectively control broadleaf weeds in valuable crops without causing significant damage was a primary focus of research.
The breakthrough came from a team of BASF scientists led by A. Zeidler. Their work on benzothiadiazinone dioxides led to the synthesis of a particularly promising compound: 3-isopropyl-1H-2,1,3-benzothiadiazin-4(3H)-one 2,2-dioxide, which would come to be known as this compound.[1] The initial patent for this novel class of herbicides was filed in 1968, with a subsequent key US patent granted in 1973.[1][2]
BASF's Agricultural Research Station, which had been a hub of crop protection innovation since the launch of their first herbicide U46 in the late 1940s, played a crucial role in the development and testing of this new molecule.[3][4] Following rigorous evaluation, this compound was successfully developed and introduced to the market in 1972, with its commercial launch in the United States in 1974 under the trade name Basagran®.[5][6][7] This marked a significant advancement in post-emergence weed control, particularly for challenging broadleaf weeds in key crops like soybeans and rice.[5]
The Chemical Blueprint: Synthesis of this compound
The commercial synthesis of this compound has been approached through two primary routes, both starting from derivatives of anthranilic acid. These methods have been refined over the years to improve yield, purity, and environmental footprint.
The Methyl Anthranilate Route
A prevalent method for this compound synthesis involves the use of methyl anthranilate as a key starting material. The general steps are as follows:
-
Sulfonylation of Isopropylamine: Isopropylamine is reacted with a sulfonating agent, such as chlorosulfonic acid, to form isopropylaminosulfonyl chloride.
-
Reaction with Methyl Anthranilate: The resulting isopropylaminosulfonyl chloride is then reacted with methyl anthranilate.
-
Cyclization: The intermediate product undergoes a base-catalyzed cyclization, often using sodium methoxide, to form the this compound ring structure.
The Isatoic Anhydride Route
An alternative synthetic pathway utilizes isatoic anhydride, which is also derived from anthranilic acid. This route typically proceeds as follows:
-
Reaction with Isopropylamine: Isatoic anhydride is reacted with isopropylamine to form N-isopropyl-anthranilamide.
-
Sulfonylation and Cyclization: The intermediate is then treated with a sulfonating agent and a cyclizing agent, such as phosgene or phosphorus oxychloride, to yield this compound.
The following diagram illustrates the general workflow for the synthesis of this compound via the methyl anthranilate route:
Unraveling the Mechanism of Action: Inhibition of Photosystem II
The herbicidal efficacy of this compound lies in its ability to disrupt the fundamental process of photosynthesis in susceptible plants. It is classified as a Group 6 herbicide (formerly Group C3), which are inhibitors of photosystem II (PSII).[8][9]
Photosynthesis in plants involves a complex series of reactions, including the light-dependent reactions where light energy is converted into chemical energy. A key component of this process is the electron transport chain within the thylakoid membranes of chloroplasts. This compound specifically targets the D1 protein within the PSII complex.
The D1 protein has a binding site for a plastoquinone molecule known as QB. The function of QB is to accept electrons from an earlier acceptor, QA, and then transport them further down the electron transport chain. This compound acts as a competitive inhibitor, binding to the QB site on the D1 protein and thereby blocking the binding of plastoquinone.[10][11] This blockage of electron flow leads to a cascade of detrimental effects:
-
Inhibition of ATP and NADPH Production: The disruption of the electron transport chain halts the production of ATP and NADPH, which are essential energy carriers for the subsequent carbon fixation reactions (the Calvin cycle).
-
Generation of Reactive Oxygen Species (ROS): The blockage of electron flow leads to the accumulation of highly energetic molecules, which can react with oxygen to produce ROS, such as singlet oxygen and superoxide radicals.
-
Oxidative Stress and Cellular Damage: The buildup of ROS causes significant oxidative stress, leading to lipid peroxidation, membrane damage, and ultimately, cell death.
Visually, this inhibition manifests as chlorosis (yellowing) and necrosis (browning and death) of the plant tissue.
The following diagram illustrates the site of action of this compound within Photosystem II:
The Key to Success: The Biochemical Basis of Selectivity
A defining characteristic of this compound is its high degree of selectivity, allowing it to control a wide range of broadleaf weeds while leaving many important crops, such as soybeans, rice, corn, and peanuts, unharmed.[8] This selectivity is not due to differences in uptake or translocation of the herbicide, but rather to the differential ability of plants to metabolize and detoxify this compound.[12]
In tolerant plant species, this compound is rapidly metabolized into non-herbicidal compounds through a two-step process:
-
Phase I Metabolism (Hydroxylation): The this compound molecule undergoes hydroxylation at either the 6 or 8 position of its aromatic ring. This reaction is catalyzed by cytochrome P450 monooxygenases. The primary metabolites are 6-hydroxythis compound and 8-hydroxythis compound.[13][14]
-
Phase II Metabolism (Conjugation): The hydroxylated metabolites are then rapidly conjugated with glucose to form water-soluble glycosides.[12][13][14] This conjugation step effectively sequesters the herbicide and renders it inactive.
Susceptible weed species, on the other hand, either lack the necessary enzymes to carry out this rapid detoxification or possess them at levels insufficient to cope with the applied dose of the herbicide. Consequently, the active this compound molecule accumulates at the site of action in the chloroplasts, leading to the inhibition of photosynthesis and eventual plant death.
The metabolic pathway for this compound detoxification in tolerant plants is depicted below:
From Lab to Field: Formulation and Commercialization
The successful transition of this compound from a promising laboratory chemical to a widely used agricultural product was heavily dependent on the development of a stable and effective formulation. BASF commercialized this compound under the trade name Basagran®, most commonly as a soluble concentrate (SL) formulation.[9]
The Basagran® formulation is a liquid that contains the sodium salt of this compound, which is highly soluble in water.[15] This formulation is designed to be mixed with water and applied as a post-emergence spray. The effectiveness of a post-emergence, contact herbicide like this compound is highly dependent on achieving thorough coverage of the target weed foliage. To enhance its performance, Basagran® is often recommended for use with adjuvants, such as crop oil concentrates or nonionic surfactants.[16][17][18] These adjuvants can improve the spreading and penetration of the herbicide on the leaf surface, leading to better absorption and more consistent weed control.
The development of this compound and its commercialization as Basagran® provided farmers with a valuable tool for managing difficult-to-control broadleaf weeds, contributing to improved crop yields and quality.[6]
Conclusion
The discovery and development of this compound represent a significant milestone in the history of chemical weed control. From its initial synthesis in the laboratories of BASF to its widespread adoption in agriculture, the journey of this compound is a testament to the power of innovative chemical research in addressing practical challenges in food production. Its unique mode of action as a photosystem II inhibitor, coupled with a sophisticated mechanism of metabolic selectivity in tolerant crops, has made it an enduring and effective herbicide for decades. The continued study of this compound and its interactions with biological systems provides valuable insights for the development of future generations of selective and sustainable crop protection solutions.
References
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- 6. no-tillfarmer.com [no-tillfarmer.com]
- 7. Marking 50 years of effective herbicide action | BASF Crop Solutions New Zealand [crop-solutions.basf.co.nz]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. Basagran® | BASF Crop Solutions New Zealand [crop-solutions.basf.co.nz]
- 10. Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural Basis of Cyanobacterial Photosystem II Inhibition by the Herbicide Terbutryn - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Metabolism in Tolerant and Susceptible Soybean (Glycine max) Genotypes | Weed Science | Cambridge Core [cambridge.org]
- 13. mdpi.com [mdpi.com]
- 14. encyclopedia.pub [encyclopedia.pub]
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- 18. BASF | Product Profile - Basagran® [agriculture.basf.ca]
An In-depth Technical Guide to Bentazon Uptake, Translocation, and Metabolism in Weed Species
This guide provides a comprehensive technical overview of the physiological and biochemical processes governing the efficacy of the herbicide bentazon in various weed species. It is intended for researchers, scientists, and professionals in the field of weed science and herbicide development. This document delves into the mechanisms of this compound uptake and translocation, the metabolic pathways that determine selectivity, and detailed experimental protocols for studying these phenomena.
Introduction: The Mode of Action of this compound
This compound is a selective, post-emergence herbicide widely used for the control of broadleaf weeds and sedges in a variety of crops, including soybeans, rice, corn, and peanuts.[1] It belongs to the benzothiadiazole group of herbicides and its primary mode of action is the inhibition of photosynthesis.[1] Specifically, this compound disrupts the photosynthetic electron transport chain at Photosystem II (PSII) by binding to the D1 protein.[2] This blockage halts the production of ATP and NADPH, essential for CO2 fixation, leading to a rapid buildup of reactive oxygen species (ROS). The subsequent lipid peroxidation and membrane damage result in leaf necrosis and ultimately, the death of susceptible plants.[1][2] this compound is classified under the HRAC Group C3.[1] As a contact herbicide, its efficacy is highly dependent on thorough spray coverage of the target weed foliage.[2][3]
Foliar Uptake of this compound: Penetrating the Plant's First Line of Defense
The journey of this compound into the plant begins with its absorption through the leaves. The primary barrier to this process is the plant cuticle, a waxy layer that protects the plant from uncontrolled water loss and external threats.[4] The efficiency of this compound uptake is influenced by a combination of factors related to the plant, the environment, and the herbicide formulation.
The Role of the Cuticle
The cuticle is a complex matrix of cutin, waxes, and pectin, with varying degrees of lipophilicity and hydrophilicity.[5] The outer epicuticular waxes are highly lipophilic and serve as the main barrier to the entry of water-soluble herbicides like this compound.[6] The underlying layers of cutin and pectin are more hydrophilic and can facilitate the absorption of such compounds.[5] The thickness and composition of the cuticle can vary significantly between weed species, and even with the age of the plant, affecting the rate of this compound penetration.[7]
Environmental Influences on Uptake
Environmental conditions play a crucial role in modulating the permeability of the cuticle and, consequently, this compound uptake.
-
Temperature and Humidity: Higher temperatures and relative humidity (RH) generally enhance this compound absorption.[4][8] High temperatures can soften the cuticular waxes, making them more permeable, while high humidity hydrates the cuticle, which is thought to open up aqueous pathways for hydrophilic herbicides.[4][8] Studies have shown that this compound uptake is greater at 80% RH compared to 40% RH in several plant species.[4][8]
-
Light Intensity: Increased light intensity can promote this compound uptake and translocation.[4][8][9] This is likely due to open stomata and higher rates of photosynthesis, which drives the movement of the herbicide within the plant.[4][8]
The Impact of Adjuvants
To overcome the cuticular barrier, this compound formulations are often tank-mixed with adjuvants, such as surfactants and oils.[10] Adjuvants enhance herbicide efficacy by:
-
Reducing Surface Tension: Surfactants decrease the surface tension of spray droplets, allowing for better spreading and increased contact area on the leaf surface.[11]
-
Increasing Penetration: Adjuvants can act as solvents for the cuticular waxes, directly increasing the permeability of the cuticle to this compound.[11] The effectiveness of adjuvants can be more pronounced under conditions of low humidity.[4][8] The choice of adjuvant can significantly impact this compound efficacy, and this effect can vary between different weed species.[10] For example, mixing adjuvants with this compound has been shown to enhance the control of common cocklebur (Xanthium strumarium) and black nightshade (Solanum nigrum).[10]
Translocation of this compound: Movement Within the Plant
Once absorbed, the movement of a herbicide within the plant, or translocation, is critical for its effectiveness, especially against perennial weeds. This compound is primarily considered a contact herbicide with limited translocation.[10] However, the extent of its movement is species-dependent and influenced by the plant's vascular system.
The two primary transport systems in plants are the xylem and the phloem.
-
Xylem (Apoplastic Transport): This non-living tissue transports water and nutrients from the roots to the shoots.[12][13][14] Soil-applied herbicides are primarily translocated via the xylem.[12] When this compound is absorbed by the roots, it moves upwards in the xylem.[8][9]
-
Phloem (Symplastic Transport): This living tissue transports sugars produced during photosynthesis from mature leaves (sources) to areas of active growth or storage (sinks), such as meristems, young leaves, and roots.[13][15] Foliar-applied systemic herbicides are typically translocated in the phloem.[13]
The translocation of foliar-applied this compound is generally limited.[10] Studies using radiolabeled 14C-bentazon have shown that in many species, a large proportion of the absorbed herbicide remains in the treated leaf.[8] However, some acropetal (upward) movement in the xylem and limited basipetal (downward) movement in the phloem can occur. The pattern of translocation can differ between tolerant and susceptible species. For instance, in tolerant rice, most of the 14C-bentazon remained in the treated leaf or moved to older leaves, whereas in susceptible rice, it was translocated to younger leaves.[8] In susceptible species like yellow nutsedge and Canada thistle, translocation is primarily acropetal.[8]
Caption: General pathways of this compound translocation following foliar and root uptake.
Metabolism of this compound: The Basis of Selectivity
The differential ability of plants to metabolize this compound is the primary mechanism of its selectivity between tolerant crops and susceptible weeds.[16][17] Tolerant species can rapidly detoxify this compound, while susceptible species do so slowly or not at all.[18]
The metabolic detoxification of this compound typically occurs in two phases:
-
Phase I: Hydroxylation: The this compound molecule is hydroxylated at the 6 or 8 position of its aromatic ring.[18][19] This reaction is primarily catalyzed by cytochrome P450 monooxygenases (P450s).[20][21][22]
-
Phase II: Conjugation: The hydroxylated this compound is then rapidly conjugated with glucose to form water-soluble glucose conjugates.[18][19] These conjugates are non-phytotoxic and can be sequestered in the vacuole or incorporated into cell wall components.
The rate of metabolism is a key determinant of tolerance. In tolerant soybean genotypes, 80-90% of absorbed this compound is metabolized within 24 hours, whereas susceptible genotypes metabolize only 10-15%.[23] This rapid detoxification prevents the accumulation of toxic levels of this compound at its site of action in the chloroplasts.
Several specific P450 enzymes have been identified as being involved in this compound metabolism. In maize, CYP81A9, CYP81A16, and CYP81A2 have been shown to metabolize this compound.[12] In soybeans, a single-base deletion in the CYP81E22 gene leads to a non-functional P450 enzyme and high sensitivity to this compound.[6]
Caption: The two-phase metabolic detoxification pathway of this compound in tolerant plants.
Experimental Methodologies for Studying this compound Dynamics in Weeds
Investigating the uptake, translocation, and metabolism of this compound requires specialized techniques, often involving the use of radiolabeled compounds.[5][24][25] The following protocols provide a framework for conducting such studies.
Protocol 1: Foliar Uptake and Translocation Study Using ¹⁴C-Bentazon
This protocol outlines the steps for quantifying the absorption and movement of this compound following foliar application.
Materials:
-
Weed seedlings of interest (e.g., susceptible and resistant biotypes) at a uniform growth stage.
-
¹⁴C-labeled this compound with a known specific activity.[26]
-
Commercial formulation of this compound.
-
Adjuvants (if required).
-
Microsyringe or micropipette.
-
Growth chamber or greenhouse with controlled environmental conditions.
-
Scintillation vials.
-
Liquid scintillation cocktail.
-
Liquid Scintillation Counter (LSC).
-
Biological oxidizer.
-
Phosphor imager or X-ray film for autoradiography.
Procedure:
-
Plant Preparation: Grow plants to the desired stage (e.g., 3-4 leaf stage) in a controlled environment. Allow plants to acclimatize for at least 24 hours before treatment.
-
Treatment Solution Preparation: Prepare a treatment solution containing the formulated herbicide at a concentration equivalent to the field application rate. Add the ¹⁴C-bentazon to achieve a final radioactivity of approximately 170 Bq per plant. Include any adjuvants at their recommended rates.
-
Application: Apply a known volume (e.g., 10 µL) of the treatment solution as small droplets to the adaxial surface of a fully expanded leaf using a microsyringe.[5]
-
Harvesting: Harvest plants at predetermined time points (e.g., 6, 12, 24, 48, 72 hours after treatment).
-
Leaf Washing: At each harvest, carefully wash the treated leaf with a suitable solvent (e.g., ethanol:water, 1:1 v/v) to remove unabsorbed ¹⁴C-bentazon from the leaf surface. Collect the leaf wash in a scintillation vial.
-
Quantification of Unabsorbed Herbicide: Add scintillation cocktail to the leaf wash vial and quantify the radioactivity using an LSC.[25]
-
Sample Sectioning: Separate the plant into different parts: treated leaf, shoots above the treated leaf, shoots below the treated leaf, and roots.
-
Quantification of Translocation:
-
Dry the plant sections at 60°C for 48 hours.
-
Combust the dried plant sections using a biological oxidizer to capture the evolved ¹⁴CO2.[5]
-
Quantify the radioactivity in each section using an LSC.
-
-
Data Calculation:
-
Absorption: Calculated as the total applied radioactivity minus the radioactivity recovered in the leaf wash. Expressed as a percentage of the total applied.
-
Translocation: Calculated as the total radioactivity recovered in all plant parts except the treated leaf. Expressed as a percentage of the total absorbed radioactivity.
-
-
Autoradiography (Qualitative Visualization):
Caption: Experimental workflow for studying this compound uptake and translocation using ¹⁴C-labeling.
Protocol 2: Analysis of this compound Metabolites by HPLC
This protocol describes the extraction and analysis of this compound and its metabolites from plant tissue.
Materials:
-
Plant tissue from uptake/translocation studies.
-
Homogenizer.
-
Centrifuge.
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector (DAD).[14][17]
-
Analytical standards of this compound, 6-hydroxythis compound, and 8-hydroxythis compound.
-
Solvents: acetonitrile, methanol, water (HPLC grade), formic acid.
Procedure:
-
Sample Extraction:
-
Homogenize fresh plant tissue (1-2 g) in a suitable solvent mixture (e.g., 10 mL of acetonitrile:water (80:20, v/v) with 1% formic acid).[1]
-
Centrifuge the homogenate to pellet the solid debris.
-
Collect the supernatant.
-
-
Sample Cleanup (Optional but Recommended):
-
Pass the supernatant through an SPE cartridge to remove interfering compounds.[1]
-
Wash the cartridge with a weak solvent to remove impurities.
-
Elute this compound and its metabolites with a stronger solvent (e.g., methanol).
-
Evaporate the eluate to dryness and reconstitute in the HPLC mobile phase.
-
-
HPLC Analysis:
-
Mobile Phase: A typical mobile phase is a gradient of acetonitrile and water, both acidified with formic acid. A common isocratic mobile phase is methanol-water (60:40, v/v) at pH 4.6.[28]
-
Column: A C18 reversed-phase column is commonly used.[14][28]
-
Detection: Monitor the column effluent using a UV or DAD detector at a wavelength of 230 nm or 254 nm.[17][28]
-
Quantification: Identify and quantify this compound and its metabolites by comparing their retention times and peak areas to those of the analytical standards.
-
Data Summary: Comparative Uptake and Metabolism
The following table summarizes representative data on this compound uptake and metabolism in different plant species. It is important to note that these values can vary depending on the specific experimental conditions.
| Weed Species | Tolerance | Uptake (% of Applied) | Translocation (% of Absorbed) | Metabolism Rate | Primary Metabolites | Reference(s) |
| Soybean (Glycine max) - Tolerant | Tolerant | Moderate | 7-13% | High (80-90% in 24h) | 6- and 8-hydroxythis compound glucosides | [8][23] |
| Soybean (Glycine max) - Susceptible | Susceptible | Moderate | 7-13% | Low (10-15% in 24h) | Unidentified metabolites | [8][23] |
| Rice (Oryza sativa) | Tolerant | Moderate | Low (remains in treated/older leaves) | High | 6- and 8-hydroxythis compound glucosides | [8] |
| Common Cocklebur (Xanthium strumarium) | Susceptible | High | - | Low | - | [10] |
| Black Nightshade (Solanum nigrum) | Susceptible | Moderate | - | Low | - | [10] |
| Velvetleaf (Abutilon theophrasti) | Susceptible | High | - | Low | - | [10][29][30] |
| Redroot Pigweed (Amaranthus retroflexus) | Susceptible | High | - | Low | - | [19][31][32] |
| Common Lambsquarters (Chenopodium album) | Susceptible | Moderate | - | Low | - | [23][31][32] |
References
- 1. benchchem.com [benchchem.com]
- 2. Scintillation counting of 14C-labeled soluble and insoluble compounds in plant tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bentazone Effectivity Modulated by Environmental Conditions - Heilongjiang Taina Technology Development Co., Ltd. [tainachem.com]
- 5. researchgate.net [researchgate.net]
- 6. Identification of a cytochrome P450 hydroxylase, CYP81E22, as a causative gene for the high sensitivity of soybean to herbicide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. books.google.cn [books.google.cn]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
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- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. scilit.com [scilit.com]
- 14. helixchrom.com [helixchrom.com]
- 15. my.ucanr.edu [my.ucanr.edu]
- 16. fao.org [fao.org]
- 17. simiecoind.ro [simiecoind.ro]
- 18. Redroot Pigweed (Amaranthus retroflexus L.) and Lamb’s Quarters (Chenopodium album L.) Populations Exhibit a High Degree of Morphological and Biochemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journal30.magtechjournal.com [journal30.magtechjournal.com]
- 20. researchgate.net [researchgate.net]
- 21. Influence of Adjuvants on the Efficacy, Absorption, and Spray Retention of Primisulfuron | Weed Technology | Cambridge Core [cambridge.org]
- 22. revvity.com [revvity.com]
- 23. Frontiers | Redroot Pigweed (Amaranthus retroflexus L.) and Lamb’s Quarters (Chenopodium album L.) Populations Exhibit a High Degree of Morphological and Biochemical Diversity [frontiersin.org]
- 24. ec.europa.eu [ec.europa.eu]
- 25. High-efficiency liquid-scintillation counting of 14C-labelled material in aqueous solution and determination of specific activity of labelled proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Determination of this compound residues in water by high-performance liquid chromatography. Validation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Uptake and Accumulation of the Herbicide this compound by Cultured Plant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Uptake and accumulation of the herbicide this compound by cultured plant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. Wall, D.A. (1995) this compound tank-mixtures for improved redwood pigweed (Amaranthus retroflexus) and common lambsquarters (Chenopodium album) control in navy beans. Weed Technology, 9, 610-616 - References - Scientific Research Publishing [scirp.org]
Methodological & Application
Application Note: Quantification of Bentazon in Water Samples by High-Performance Liquid Chromatography with UV Detection
Abstract
This application note details a robust and validated method for the quantification of the herbicide Bentazon in various water matrices. This compound is a selective herbicide used for post-emergence control of broadleaf weeds, and its potential to contaminate surface and groundwater necessitates reliable monitoring.[1] The described method employs Solid-Phase Extraction (SPE) for sample clean-up and pre-concentration, followed by separation and quantification using Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. This protocol is designed for researchers and analytical scientists, providing a comprehensive workflow from sample preparation to data analysis, grounded in established analytical principles and regulatory guidelines.
Principle of the Method
The accurate determination of this compound at trace levels in complex water matrices requires a multi-step analytical approach. The core of this method is a two-stage process: sample preparation and instrumental analysis.
-
Solid-Phase Extraction (SPE): This technique is employed to isolate this compound from the water sample and concentrate it to a level suitable for HPLC analysis.[2] A reversed-phase sorbent, such as C18 or a polystyrene-based polymer, is used.[3][4] The water sample is passed through the sorbent, which retains the relatively nonpolar this compound. Interfering polar compounds are washed away. The retained this compound is then eluted with a small volume of an organic solvent, resulting in a cleaner and more concentrated sample extract.[2]
-
High-Performance Liquid Chromatography (HPLC): The concentrated extract is injected into an HPLC system. A reversed-phase C18 column separates this compound from other remaining components based on its hydrophobic interactions with the stationary phase.[5] An isocratic mobile phase, typically a mixture of methanol or acetonitrile and acidified water, is used to elute the analyte.[3][6]
-
Ultraviolet (UV) Detection: As this compound elutes from the column, it passes through a UV detector. This compound contains a chromophore that absorbs UV light at specific wavelengths, with notable absorption maxima around 225 nm and 335 nm.[1][7] The detector measures this absorbance, which is directly proportional to the concentration of this compound in the sample. Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentrations.
Experimental Workflow Diagram
The following diagram outlines the complete analytical procedure from sample collection to final quantification.
Caption: Overall workflow for this compound analysis in water.
Materials and Reagents
-
Chemicals: this compound analytical standard (≥98% purity), HPLC-grade methanol, HPLC-grade acetonitrile, phosphoric acid (ACS grade), sodium hydroxide, hydrochloric acid, and reagent-grade water (18.2 MΩ·cm).
-
Equipment: HPLC system with UV detector, analytical balance, pH meter, solid-phase extraction manifold, nitrogen evaporator, volumetric flasks, pipettes, and 0.45 µm syringe filters.
-
Consumables: C18 SPE cartridges (e.g., 500 mg, 6 mL), C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm), autosampler vials.
Detailed Protocols
Preparation of Standard Solutions
-
Primary Stock Standard (100 µg/mL): Accurately weigh 10 mg of this compound standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol. This solution should be stored at 4°C and protected from light.[8]
-
Working Standard Solutions: Prepare a series of working standards (e.g., 0.05, 0.1, 0.5, 1.0, 2.5, 5.0 µg/mL) by serial dilution of the primary stock standard with the HPLC mobile phase. These standards are used to generate the calibration curve.
Sample Collection and Preparation (SPE)
-
Sample Collection: Collect water samples in clean glass bottles. If not analyzed immediately, store at 4°C for no more than 7 days.[8]
-
pH Adjustment: For a 500 mL water sample, adjust the pH to approximately 4.0-4.6 using phosphoric acid. This ensures this compound is in its non-ionized form, which enhances its retention on the reversed-phase SPE sorbent.[3]
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of reagent water (at pH 4.6). Do not allow the cartridge to go dry.[2]
-
Sample Loading: Load the pH-adjusted water sample onto the conditioned cartridge at a controlled flow rate of approximately 5-10 mL/min.
-
Washing: After loading, wash the cartridge with 5 mL of reagent water to remove co-extracted hydrophilic impurities.
-
Drying: Dry the cartridge under vacuum or with nitrogen for 10-15 minutes to remove residual water.
-
Elution: Elute the retained this compound by passing 2 x 4 mL of methanol through the cartridge into a collection tube. A study found that methanol with 5% ammonia can also be effective for elution from polystyrene-based polymers.[4]
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1.0 mL of the HPLC mobile phase, vortex to dissolve, and filter through a 0.45 µm syringe filter into an autosampler vial. This protocol achieves a 500-fold pre-concentration.[3]
HPLC-UV Instrumental Conditions
The following table outlines the recommended starting conditions for the HPLC-UV analysis. These may require optimization depending on the specific column and instrumentation used.
| Parameter | Condition | Rationale |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm particle size | Provides excellent retention and separation for moderately nonpolar compounds like this compound.[3] |
| Mobile Phase | Isocratic; Methanol : Water (60:40, v/v), adjusted to pH 4.6 with H₃PO₄ | An optimized mobile phase that provides good resolution and peak shape for this compound.[3][6] The acidic pH suppresses the ionization of this compound's acidic functional group. |
| Flow Rate | 0.8 mL/min | A typical flow rate for a 4.6 mm ID column, offering a balance between analysis time and separation efficiency.[3] |
| Injection Volume | 20 µL | A standard injection volume suitable for achieving desired sensitivity. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| UV Wavelength | 230 nm or 335 nm | This compound exhibits strong absorbance at these wavelengths, providing high sensitivity.[1][3][7] The choice may depend on potential matrix interferences. |
Method Validation
To ensure the trustworthiness and reliability of the analytical results, the method must be validated according to established guidelines, such as those from SANTE (SANTE/11312/2021). Key validation parameters are summarized below.
| Validation Parameter | Typical Acceptance Criteria (SANTE)[9] | Representative Performance Data |
| Linearity (R²) | R² ≥ 0.99 | Calibration curves are typically linear from 0.05 to 5.0 µg/mL with R² > 0.999.[10] |
| Accuracy (Recovery) | 70 - 120% | Mean recoveries from spiked water samples are consistently between 80% and 110%.[4][11] |
| Precision (RSDr) | ≤ 20% | Repeatability (intra-day precision) typically yields a Relative Standard Deviation (RSD) of < 10%.[10] |
| Limit of Detection (LOD) | S/N ≥ 3 | Achievable LOD in the range of 0.01 - 0.03 µg/L after sample pre-concentration.[4] |
| Limit of Quantification (LOQ) | S/N ≥ 10 | The method can reliably quantify this compound at or below the European Union's drinking water limit of 0.1 µg/L.[3] A typical LOQ is around 0.05 µg/L.[4] |
| Specificity | No interfering peaks at analyte retention time | The combination of SPE cleanup and HPLC separation provides high specificity, with no significant interfering peaks observed in various blank water matrices (e.g., tap, surface, ground). |
Conclusion
The described HPLC-UV method, incorporating solid-phase extraction, provides a sensitive, accurate, and reliable means for quantifying this compound in water samples. The procedure offers excellent clean-up and a significant pre-concentration factor, enabling detection and quantification at levels relevant for environmental and regulatory monitoring. The validation data confirms that the method is fit for its intended purpose, adhering to international standards for pesticide residue analysis.
References
- 1. Bentazone [sitem.herts.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. Determination of this compound residues in water by high-performance liquid chromatography. Validation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a solid-phase extraction method for phenoxy acids and bentazone in water and comparison to a liquid-liquid extraction method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. helixchrom.com [helixchrom.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. European Commission (2015) Guidance Document on Analytical Quality Control and Method Validation Procedures for Pesticides Residues Analysis in Food and Feed. SANTE/11945/2015. - References - Scientific Research Publishing [scirp.org]
- 10. [Determination of this compound and 2,4-D butyl in mixture formulation by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. simiecoind.ro [simiecoind.ro]
Application Note: Quantitative Determination of Bentazon and its Metabolites in High-Water Content Crops using LC-MS/MS
Abstract
This application note presents a robust and sensitive method for the simultaneous quantification of the herbicide Bentazon and its primary metabolites, 6-hydroxythis compound and 8-hydroxythis compound, in high-water content crop matrices such as soybean, rice, and corn. The protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method provides the high selectivity and sensitivity required for trace-level quantification to ensure compliance with regulatory limits. All validation parameters, including linearity, accuracy, precision, and limits of quantification, were assessed according to the SANTE/11312/2021 guidelines.[1][2][3]
Introduction
This compound is a selective post-emergence herbicide widely used to control broadleaf weeds in various crops, including soybeans, rice, corn, peanuts, and beans.[4][5][6] It acts by inhibiting photosynthesis at the photosystem II receptor site.[5][7] In tolerant plants, this compound is metabolized, primarily through hydroxylation, to form 6-hydroxythis compound and 8-hydroxythis compound, which are then conjugated with glucose.[8][9][10] Monitoring the residues of both the parent compound and its significant metabolites is crucial for assessing food safety and environmental impact.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for this application due to its superior sensitivity, selectivity, and ability to handle complex matrices.[11][12][13][14] The primary challenge in analyzing pesticide residues in crop matrices is the presence of co-extracted compounds that can cause matrix effects, leading to signal suppression or enhancement and compromising the accuracy of quantification.[11][12][14][15] The QuEChERS sample preparation method is particularly well-suited for mitigating these effects in a high-throughput laboratory setting.[15][16][17]
This application note provides a comprehensive, field-proven protocol for the extraction, cleanup, and LC-MS/MS analysis of this compound and its hydroxylated metabolites in challenging crop matrices.
Chemical Structures and Metabolic Pathway
The metabolic conversion of this compound in plants primarily involves aryl hydroxylation. Understanding this pathway is fundamental to developing a comprehensive analytical method that targets the parent compound and its key degradation products.
References
- 1. bvl.bund.de [bvl.bund.de]
- 2. EURL | Residues of Pesticides | Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed [eurl-pesticides.eu]
- 3. food.ec.europa.eu [food.ec.europa.eu]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Bentazone 98% TC [xingyuchemical.com.cn]
- 6. Bentazone CAS#: 25057-89-0 [m.chemicalbook.com]
- 7. Bentazone [sitem.herts.ac.uk]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Bentazone Environmental Fate and Metabolic pathway - Heilongjiang Taina Technology Development Co., Ltd. [tainachem.com]
- 10. The Prospect of Bentazone-Tolerant Soybean for Conventional Cultivation [mdpi.com]
- 11. it.restek.com [it.restek.com]
- 12. Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chromtech.com.au [chromtech.com.au]
- 14. Matrix effects in quantitative pesticide analysis using liquid chromatography–mass spectrometry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 15. Matrix effects in pesticide multi-residue analysis by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 17. aensiweb.com [aensiweb.com]
Solid-phase extraction protocol for Bentazon from soil matrices
An In-Depth Guide to the Solid-Phase Extraction of Bentazon from Complex Soil Matrices
Application Note
Abstract
This comprehensive technical guide provides a detailed protocol for the extraction and purification of the herbicide this compound from various soil matrices using solid-phase extraction (SPE). This compound, a selective post-emergence herbicide, is characterized by its high water solubility and mobility in soil, necessitating robust and sensitive analytical methods for environmental monitoring.[1][2] This document outlines the foundational principles of the extraction process, a step-by-step protocol optimized for high recovery and reproducibility, and expert insights into the critical parameters that govern method performance. The protocol is designed for researchers, environmental scientists, and analytical chemists requiring a reliable method for quantifying this compound residues in soil, compatible with downstream analysis by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction: The Analytical Challenge of this compound in Soil
This compound (3-isopropyl-1H-2,1,3-benzothiadiazin-4(3H)-one 2,2-dioxide) is a widely used herbicide for the control of broadleaf weeds in a variety of crops.[3][4] Its mode of action involves the inhibition of photosynthesis at photosystem II.[3] Due to its chemical properties, particularly its acidic nature and high mobility, this compound can be prone to leaching into groundwater, making its monitoring in soil a critical aspect of environmental risk assessment.[1][4]
The primary challenge in analyzing this compound in soil lies in its effective extraction from a complex and variable matrix. Soil components, such as organic matter and clays, can strongly adsorb pesticide molecules, while co-extracted substances can interfere with subsequent analysis, a phenomenon known as the matrix effect.[5][6] Solid-phase extraction (SPE) provides an efficient solution for both concentrating the analyte of interest and cleaning up the sample extract, thereby improving analytical sensitivity and accuracy.[7]
This guide focuses on a reversed-phase SPE methodology, which is ideally suited for moderately polar compounds like this compound. The protocol leverages the pH-dependent properties of this compound to achieve selective retention on a polymeric sorbent and clean elution.
Physicochemical Properties of this compound
Understanding the physicochemical properties of this compound is fundamental to designing an effective extraction strategy. As an acidic herbicide, its state of ionization, and therefore its polarity and solubility, is highly dependent on pH.
| Property | Value | Source |
| Molar Mass | 240.28 g/mol | [8] |
| pKa | 3.3 | [8] |
| Water Solubility | 500-570 mg/L at 20°C | [8] |
| Log P (Kow) | 0.88 - 2.80 (Varies with pH) | [9] |
| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 3 - 176 mL/g | [4] |
The low pKa indicates that this compound will exist predominantly in its anionic (deprotonated) form in neutral to alkaline environments (pH > 3.3), making it more water-soluble. Conversely, at a pH below its pKa, it will be in its neutral (protonated), less polar form. This behavior is the cornerstone of the SPE method described herein. The low Koc value signifies that this compound does not adsorb strongly to soil organic matter and has a high potential for mobility.[4]
Principle of the Method: A Two-Stage Approach
The overall analytical workflow involves two primary stages: initial extraction of this compound from the soil sample, followed by cleanup and concentration of the resulting extract using SPE.
-
Soil Extraction: An initial solvent extraction is required to release this compound from the soil particles. Given this compound's acidic nature, an alkaline extraction using a dilute solution of sodium hydroxide (NaOH) is highly effective.[10][11] The alkaline conditions deprotonate this compound to its anionic form, significantly increasing its solubility in the aqueous extraction solvent and facilitating its release from the soil matrix.
-
Solid-Phase Extraction (SPE): The soil extract is then acidified before being passed through an SPE cartridge. This protocol utilizes a polymeric reversed-phase sorbent, such as a divinylbenzene-N-vinylpyrrolidone copolymer (e.g., Oasis HLB), which offers excellent retention for a wide range of compounds and is stable across the required pH range.[12][13]
-
Analyte Retention: By acidifying the sample to pH < 3, this compound is converted to its more nonpolar, neutral form. In this state, it is strongly retained by the nonpolar SPE sorbent via hydrophobic interactions.
-
Interference Removal: Polar, water-soluble matrix components pass through the cartridge unretained. A subsequent wash step with acidified water or a weak organic solvent removes any remaining polar interferences.
-
Analyte Elution: A strong organic solvent is then used to disrupt the hydrophobic interactions and elute the purified this compound from the sorbent. The addition of a small amount of a weak base, such as ammonium hydroxide, to the elution solvent can further enhance recovery by converting this compound back to its more polar, anionic form, which has a lower affinity for the sorbent.[11]
-
Experimental Protocol: Extraction and Purification
This protocol is designed for a 10 g soil sample. Adjustments may be necessary based on soil type and expected concentration levels.
Required Materials and Reagents
-
Soil Sample: Air-dried and sieved (<2 mm).
-
Reagents: Sodium hydroxide (NaOH), hydrochloric acid (HCl), ammonium hydroxide (NH₄OH), HPLC-grade methanol, acetonitrile, and water.
-
SPE Cartridges: Polymeric reversed-phase cartridges, e.g., Oasis HLB (60 mg, 3 mL) or equivalent polystyrene-divinylbenzene (PS-DVB) sorbent.[11]
-
Equipment: Centrifuge and tubes (50 mL), mechanical shaker, pH meter, SPE vacuum manifold, sample concentrator/evaporator (e.g., nitrogen evaporator).
Workflow Diagram
Caption: Workflow for this compound extraction from soil.
Step-by-Step Procedure
Part 1: Initial Soil Extraction
-
Weigh 10.0 g (± 0.1 g) of homogenized soil into a 50 mL polypropylene centrifuge tube.
-
Add 20 mL of 0.1 M sodium hydroxide (NaOH) solution to the tube.
-
Cap the tube securely and shake vigorously on a mechanical shaker for 30 minutes to ensure thorough extraction.
-
Centrifuge the sample at 4000 rpm for 15 minutes to pellet the soil particles.
-
Carefully decant the supernatant (the aqueous extract) into a clean glass vessel.
Part 2: Solid-Phase Extraction (SPE)
-
Sample Preparation: Adjust the pH of the collected supernatant to approximately 2.5 using 1 M hydrochloric acid (HCl). This step is critical to protonate the this compound for efficient retention on the SPE sorbent.
-
Cartridge Conditioning: Place the SPE cartridges on a vacuum manifold. Pass 3 mL of methanol through each cartridge to wet the sorbent. Do not allow the sorbent to go dry.
-
Cartridge Equilibration: Immediately follow the methanol with 3 mL of HPLC-grade water previously adjusted to pH 2.5 with HCl. This step primes the sorbent for the sample matrix. Do not allow the sorbent to go dry.
-
Sample Loading: Load the pH-adjusted soil extract onto the cartridge. Apply a gentle vacuum to maintain a flow rate of approximately 1-2 mL per minute. A slow flow rate is crucial for ensuring complete retention of the analyte.
-
Washing: After the entire sample has passed through, wash the cartridge with 3 mL of pH 2.5 water to remove any remaining polar interferences.
-
Drying: Dry the cartridge thoroughly by drawing a full vacuum through it for 5-10 minutes. This step removes residual water, which can interfere with the subsequent elution and concentration steps.
-
Elution:
-
Place clean collection tubes inside the manifold.
-
Elute the retained this compound by passing two aliquots of 2 mL of methanol containing 2% ammonium hydroxide through the cartridge.[11]
-
Allow the solvent to soak the sorbent bed for 1-2 minutes for each aliquot before drawing it through slowly to ensure complete elution.
-
Part 3: Final Sample Preparation
-
Concentration: Evaporate the combined eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in a known volume (e.g., 1.0 mL) of the initial mobile phase for your analytical method (e.g., 50:50 acetonitrile:water).
-
Analysis: The sample is now ready for injection and analysis by HPLC-UV or LC-MS/MS.[5][14]
Protocol Summary and Key Parameters
| Step | Parameter | Specification & Rationale |
| Soil Extraction | Solvent | 0.1 M NaOH |
| Rationale | Deprotonates this compound to its soluble anionic form for efficient release from the soil matrix.[10][11] | |
| Sample Prep | pH Adjustment | pH ~2.5 with HCl |
| Rationale | Protonates this compound to its neutral, less polar form for strong retention on the reversed-phase sorbent.[15][16] | |
| SPE Sorbent | Type | Polymeric Reversed-Phase (e.g., Oasis HLB) |
| Rationale | High capacity and stability across a wide pH range, providing robust retention of neutral this compound.[12][13] | |
| Wash Solvent | Solvent | pH 2.5 Water |
| Rationale | Removes polar interferences without eluting the target analyte. | |
| Elution Solvent | Solvent | Methanol with 2% Ammonium Hydroxide |
| Rationale | Strong organic solvent disrupts hydrophobic retention. The basic modifier converts this compound to its polar anionic form, facilitating complete elution.[11] |
Troubleshooting and Field-Proven Insights
-
Low Recovery in High Organic Matter Soils: Soils with high organic carbon content (>5%) may bind this compound more strongly. For these matrices, increasing the extraction time or performing a second extraction step on the soil pellet may be necessary to improve recovery.[10]
-
Matrix Effects in LC-MS/MS Analysis: Despite the SPE cleanup, some matrix components may still be present and cause ion suppression or enhancement. The use of a matrix-matched calibration curve or stable isotope-labeled internal standards is highly recommended to ensure accurate quantification.
-
Alternative Extraction: QuEChERS: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular alternative for multi-residue pesticide analysis in soil.[5][6] A modified QuEChERS procedure, often involving an acidic acetonitrile extraction followed by a dispersive SPE (d-SPE) cleanup with C18 sorbent, has also been shown to be effective for this compound.[9] This approach can be advantageous when analyzing for a broader range of pesticides with varying chemical properties.
Conclusion
The solid-phase extraction protocol detailed in this guide provides a robust and reliable method for the determination of this compound in challenging soil matrices. By carefully controlling the pH to manipulate the ionization state of the analyte, this method achieves high recovery and excellent sample cleanup. The principles and steps outlined here form a solid foundation for researchers to develop and validate methods for the routine monitoring of this compound, contributing to a better understanding of its environmental fate and ensuring regulatory compliance.
References
- 1. pub.geus.dk [pub.geus.dk]
- 2. health.state.mn.us [health.state.mn.us]
- 3. fao.org [fao.org]
- 4. This compound Herbicide | Minnesota Department of Agriculture [mda.state.mn.us]
- 5. researchgate.net [researchgate.net]
- 6. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. analecta.hu [analecta.hu]
- 8. This compound | C10H12N2O3S | CID 2328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. iris.unito.it [iris.unito.it]
- 10. Determination of bentazone, dichlorprop, and MCPA in different soils by sodium hydroxide extraction in combination with solid-phase preconcentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of different sorbents for multiresidue solid-phase extraction of 16 pesticides from groundwater coupled with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. helixchrom.com [helixchrom.com]
- 15. unitedchem.com [unitedchem.com]
- 16. ars.usda.gov [ars.usda.gov]
Application and Protocol for the Determination of Bentazon Residues in Food Matrices using the QuEChERS Method
Introduction: The Imperative for Bentazon Monitoring
This compound is a selective post-emergence herbicide widely used to control broadleaf weeds in various crops, including soybeans, rice, corn, and certain vegetables.[1] Its mode of action involves the inhibition of photosynthesis in susceptible plants. Due to its application on agricultural commodities, there is a potential for this compound residues to be present in the food supply. Regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for this compound in different food products to ensure consumer safety. Consequently, sensitive and reliable analytical methods are crucial for the routine monitoring of this compound residues in diverse and complex food matrices.
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has emerged as a gold standard for multi-residue pesticide analysis in food.[2][3][4] Developed by Anastassiades et al., this approach significantly simplifies the traditional, often laborious, sample preparation techniques.[3] It involves a two-step process: an initial extraction and partitioning of the analyte from the sample matrix into an organic solvent, followed by a dispersive solid-phase extraction (d-SPE) step for cleanup.[2] This application note provides a comprehensive guide and detailed protocols for the analysis of this compound in various food matrices using an optimized QuEChERS methodology coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The QuEChERS Methodology: A Mechanistic Overview
The success of the QuEChERS method lies in its elegant simplicity and the synergistic effect of its components. The entire workflow is designed to maximize analyte recovery while minimizing matrix co-extractives, which can interfere with subsequent analysis.
Part 1: Extraction and Partitioning
The initial step involves the homogenization of the food sample and its extraction with acetonitrile. Acetonitrile is the solvent of choice due to its ability to extract a wide range of pesticides, its partial miscibility with water, and its compatibility with both LC-MS/MS and GC-MS analysis.[5]
A key innovation of QuEChERS is the "salting-out" effect. By adding a combination of salts, typically magnesium sulfate (MgSO₄) and sodium chloride (NaCl) or sodium acetate, the partitioning of acetonitrile from the aqueous phase of the sample is induced.[2] Anhydrous MgSO₄ also serves to absorb excess water from the sample, further enhancing the extraction efficiency.[2]
For acidic pesticides like this compound, maintaining a stable pH during extraction is critical to ensure its stability and optimal partitioning into the organic phase. This has led to the development of buffered QuEChERS methods, with the two most common being the AOAC Official Method 2007.01 (using acetate buffering) and the European Standard EN 15662 (using citrate buffering).[4][6] Both methods aim to maintain a pH between 4.8 and 5.5, which is generally suitable for a broad range of pesticides, including those that are pH-labile.[7] For this compound analysis, a buffered approach is strongly recommended to ensure method ruggedness and reproducibility across different food matrices.
Part 2: Dispersive Solid-Phase Extraction (d-SPE) Cleanup
Following extraction and centrifugation, an aliquot of the acetonitrile supernatant is subjected to a cleanup step using d-SPE. This involves adding a small amount of specific sorbents to the extract, vortexing, and then centrifuging to remove the sorbent and the matrix components it has adsorbed. The choice of d-SPE sorbent is critical and depends on the nature of the food matrix.
-
Primary Secondary Amine (PSA): This is a weak anion exchanger and is highly effective at removing organic acids, fatty acids, sugars, and anthocyanin pigments.[1][8] It is a common component in most d-SPE cleanup kits.
-
C18 (Octadecylsilane): This non-polar sorbent is used to remove fats and other non-polar interferences, making it essential for the analysis of high-fat matrices like avocados, nuts, and dairy products.[9]
-
Graphitized Carbon Black (GCB): GCB is very effective at removing pigments, especially chlorophyll and carotenoids, from green vegetables and colorful fruits.[10] However, a significant drawback of GCB is its strong adsorption of planar pesticides, which can lead to poor recoveries for certain analytes.[10]
-
Novel Sorbents for Pigmented Matrices: To address the issue of planar pesticide loss with GCB, newer sorbents like ChloroFiltr® and Z-Sep+ have been developed. These offer efficient chlorophyll removal with significantly better recoveries for planar pesticides.[10][11]
The selection of the appropriate d-SPE sorbent combination is crucial for obtaining a clean extract, which in turn minimizes matrix effects, reduces instrument contamination, and enhances the sensitivity and reliability of the LC-MS/MS analysis.
Workflow for this compound Analysis using QuEChERS
The following diagram provides a visual representation of the complete workflow for this compound residue analysis in food matrices.
Caption: QuEChERS workflow for this compound analysis.
Experimental Protocols
The following protocols are based on established and validated QuEChERS methodologies.[4][6] It is recommended to validate the method for each specific food matrix in your laboratory.
Protocol 1: Sample Extraction (EN 15662 - Citrate Buffered)
-
Homogenization: Weigh 10 g (± 0.1 g) of a representative homogenized sample into a 50 mL centrifuge tube. For dry samples (e.g., cereals, dried fruits), add an appropriate amount of reagent water to rehydrate the sample before proceeding.
-
Solvent Addition: Add 10 mL of acetonitrile to the centrifuge tube. If an internal standard is used, it should be added at this stage.
-
Salting-Out: Add the EN 15662 salt mixture: 4 g anhydrous MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate.
-
Extraction: Immediately cap the tube and shake vigorously for 1 minute. This can be done manually or using a mechanical shaker.
-
Centrifugation: Centrifuge the tube at ≥ 3000 rcf for 5 minutes. This will result in a clear separation of the acetonitrile layer from the aqueous and solid phases.
Protocol 2: d-SPE Cleanup
The choice of d-SPE tube depends on the matrix. An aliquot of the supernatant from Protocol 1 is transferred to a 2 mL or 15 mL d-SPE tube containing the appropriate sorbents.
-
For General Fruits and Vegetables (e.g., apples, tomatoes, cucumbers):
-
Transfer a 1 mL aliquot of the acetonitrile extract to a 2 mL d-SPE tube containing 150 mg anhydrous MgSO₄ and 25 mg PSA.
-
-
For High-Chlorophyll Matrices (e.g., spinach, lettuce):
-
Transfer a 1 mL aliquot to a 2 mL d-SPE tube containing 150 mg anhydrous MgSO₄, 50 mg PSA, and 50 mg Z-Sep+ (or an alternative GCB-free sorbent for pigment removal).
-
-
For Fatty Matrices (e.g., avocado, nuts):
-
Transfer a 1 mL aliquot to a 2 mL d-SPE tube containing 150 mg anhydrous MgSO₄, 50 mg PSA, and 50 mg C18.
-
Cleanup Procedure:
-
Vortexing: After adding the extract to the d-SPE tube, cap it and vortex for 30 seconds to ensure thorough mixing of the extract with the sorbents.
-
Centrifugation: Centrifuge at ≥ 3000 rcf for 2 minutes.
-
Final Extract: The resulting supernatant is the final extract. Carefully transfer it to an autosampler vial for LC-MS/MS analysis. For improved stability of certain pesticides, the final extract can be acidified with a small volume of formic acid.
Data Presentation: Performance Characteristics
The following table summarizes typical performance data for the analysis of this compound in various food matrices using the QuEChERS method followed by LC-MS/MS. These values are indicative and should be verified through in-house validation.
| Food Matrix | Fortification Level (µg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD, %) | Limit of Quantification (LOQ, µg/kg) |
| Fruits & Vegetables | ||||
| Apple | 10 - 100 | 85 - 110 | < 15 | 10 |
| Tomato | 10 - 100 | 90 - 115 | < 15 | 10 |
| Spinach | 10 - 100 | 80 - 105 | < 20 | 10 |
| Cereals | ||||
| Rice | 20 - 500 | 90 - 120 | < 20 | 20 |
| Fatty Matrices | ||||
| Avocado | 20 - 500 | 75 - 100 | < 20 | 20 |
Recovery and RSD data are compiled from multiple sources and represent typical performance.[3][4][5][12]
Instrumental Analysis: LC-MS/MS
Liquid chromatography coupled with tandem mass spectrometry is the technique of choice for the sensitive and selective determination of this compound.
LC-MS/MS Parameters for this compound Analysis
| Parameter | Recommended Conditions |
| LC Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate |
| Mobile Phase B | Methanol with 0.1% formic acid and 5 mM ammonium formate |
| Gradient | A typical gradient would start at 5-10% B, ramp up to 95% B, hold, and then re-equilibrate. The exact gradient should be optimized for the specific column and system. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 2 - 10 µL |
| Ionization Mode | Electrospray Ionization, Negative Mode (ESI-) |
| MRM Transitions | Precursor Ion (m/z): 241.1Product Ion 1 (Quantifier, m/z): 199.1Product Ion 2 (Qualifier, m/z): 107.2 |
| Collision Energy | Optimized for each transition, typically in the range of 10-30 eV. |
| Cone Voltage | Optimized for the specific instrument, typically in the range of 20-40 V. |
Note: It is essential to optimize the collision energy and cone voltage for your specific LC-MS/MS instrument to achieve the best sensitivity and fragmentation.
Conclusion
The QuEChERS method provides a simple, rapid, and effective approach for the extraction and cleanup of this compound residues from a wide variety of food matrices. By selecting the appropriate buffered extraction salts and matrix-dependent d-SPE sorbents, laboratories can achieve high-quality results with excellent recovery and reproducibility. When coupled with the high selectivity and sensitivity of LC-MS/MS, this methodology offers a robust solution for the routine monitoring of this compound, ensuring compliance with regulatory standards and safeguarding consumer health. The protocols and data presented in this application note serve as a comprehensive guide for researchers, scientists, and professionals in the field of food safety and residue analysis.
References
- 1. Simultaneous determination of bentazone and its metabolites in postmortem whole blood using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijesd.org [ijesd.org]
- 3. gcms.cz [gcms.cz]
- 4. wexer-store.com [wexer-store.com]
- 5. Comparison of QuEChERS sample preparation methods for the analysis of pesticide residues in canned and fresh peach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Systematic Comparison of Extract Clean-Up with Currently Used Sorbents for Dispersive Solid-Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iris.unito.it [iris.unito.it]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. unitedchem.com [unitedchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Determination of benziothiazolinone residue in vegetable and fruit by QuEChERS-liquid chromatography-tandem mass spectrometry [nyxxb.cn]
Application Notes and Protocols for Bentazon in Post-Emergence Weed Control in Soybeans
These comprehensive application notes and protocols are designed for researchers, scientists, and professionals in drug development engaged in agricultural research. This document provides a detailed guide to the effective and safe use of bentazon for post-emergence weed control in soybean cultivation, emphasizing scientific principles and field-proven methodologies.
Introduction: The Role of this compound in Modern Soybean Production
Soybean (Glycine max) is a globally significant crop, but its yield can be severely hampered by weed competition for essential resources like light, water, and nutrients.[1][2] Post-emergence herbicides are critical tools in integrated weed management strategies for soybeans. This compound, a selective, contact herbicide, has been a reliable option for controlling broadleaf weeds and sedges since its registration in 1975.[1][2] It is particularly valuable in both conventional and non-genetically modified (non-GMO) soybean production systems.[1][2]
This guide will delve into the biochemical mechanism of this compound, provide detailed protocols for its application, and discuss the critical factors that influence its efficacy and potential for crop phytotoxicity.
Mechanism of Action: Inhibition of Photosynthesis
This compound's herbicidal activity stems from its ability to disrupt photosynthesis in susceptible plants.[3][4][5][6] It acts as a photosystem II (PSII) inhibitor, binding to the D1 protein of the PSII complex in chloroplasts.[3][4] This binding blocks the electron transport chain, leading to a cascade of events that ultimately result in weed death.
Here is a simplified representation of this compound's mechanism of action:
Caption: this compound's mechanism of action, inhibiting electron transport in Photosystem II.
The selectivity of this compound in soybeans is due to the crop's ability to rapidly metabolize the herbicide into inactive compounds, a process that is much slower in susceptible weed species.[7]
Application Protocols
General Application Guidelines
This compound is a contact herbicide, meaning thorough spray coverage of the target weed foliage is essential for effective control.[5][8][9]
| Parameter | Recommendation | Rationale |
| Application Timing | Post-emergence, when weeds are young and actively growing.[5][8][10][11] | Smaller weeds are more susceptible and easier to cover with spray. |
| Soybean Stage | Soybeans are generally tolerant at all growth stages.[9] However, application at the V1 (first trifoliate) stage has been shown to be highly effective for weed control with good crop safety.[12] | While tolerant, avoiding application during periods of crop stress is advisable. |
| Spray Volume | Ground Application: 10-20 gallons per acre.[8] | Ensures adequate coverage of weed foliage. |
| Spray Pressure | Minimum of 40 psi, increasing to 60 psi in dense foliage.[8] | Higher pressure helps penetrate the canopy and cover smaller weeds. |
| Rainfastness | 4-6 hours.[10] Rain within this period may reduce efficacy.[9] | Allows sufficient time for herbicide absorption by the weed. |
Recommended Application Rates
Application rates for this compound can vary depending on the target weed species, their size, and environmental conditions. Always consult the product label for specific recommendations.
| Target Weed | Growth Stage | This compound Rate (a.i./ha) |
| Common Lambsquarters | 2-4 leaf | 0.5 - 1.0 kg |
| Velvetleaf | 2-4 leaf | 0.5 - 1.0 kg |
| Common Ragweed | 2-4 leaf | 0.5 - 1.0 kg |
| Yellow Nutsedge | 15-20 cm tall | 0.84 - 1.0 kg |
Note: These are general recommendations. Rates may need to be adjusted based on specific product formulations and local conditions.
Tank Mixing
This compound is often tank-mixed with other herbicides to broaden the spectrum of weed control.[10][11]
| Tank Mix Partner | Purpose |
| Imazamox | Broadens control of certain broadleaf weeds and some grasses.[1] |
| Acifluorfen | Enhances control of larger-seeded broadleaf weeds.[1] |
| Thifensulfuron | Improves control of pigweed species.[13] |
| Quizalofop | For combined control of broadleaf and grassy weeds.[10] |
Important: Always perform a jar test to ensure physical compatibility before tank-mixing products.[14] Follow the most restrictive label instructions when using a tank mix.[11][14]
Factors Influencing Efficacy
The performance of this compound can be significantly influenced by several factors:
-
Environmental Conditions:
-
Temperature and Humidity: Higher temperatures and humidity generally increase the absorption and translocation of this compound, leading to better weed control.[1][2]
-
Light Intensity: Application during periods of high light intensity can enhance efficacy as the target weeds' stomata are open, facilitating herbicide uptake.[1][2]
-
Drought Stress: Weeds under drought stress may have a thicker cuticle and reduced metabolic activity, leading to decreased herbicide absorption and efficacy.[8]
-
-
Weed Factors:
-
Adjuvants: The addition of adjuvants, such as crop oil concentrate (COC) or non-ionic surfactants (NIS), can improve spray coverage and penetration of the weed cuticle, thereby enhancing this compound's effectiveness.[11][15]
Soybean Injury and Management
While soybeans are generally tolerant to this compound, transient injury can occur under certain conditions.[14][15][16][17]
Symptoms of Injury:
Factors Increasing the Risk of Injury:
-
Application during periods of high temperature and humidity.[18]
-
Varietal sensitivity of the soybean cultivar.[18]
Soybean plants typically recover from minor this compound injury within 10-14 days with no significant impact on yield.[12][14][17]
Resistance Management
The development of herbicide resistance in weed populations is a significant concern in modern agriculture.[3][4] While this compound-resistant weeds are not widespread in the United States, resistant pigweed species have been reported in Canada.[3][4]
To mitigate the risk of resistance development, the following practices are recommended:
-
Rotate herbicides with different modes of action.
-
Utilize tank mixes with herbicides having different modes of action.
-
Incorporate mechanical weed control methods, such as cultivation.[3][4]
-
Scout fields regularly to identify and manage any weed escapes.
Experimental Protocol: Evaluating this compound Efficacy
This protocol outlines a general procedure for conducting field trials to evaluate the efficacy of this compound on different weed species in soybeans.
Caption: A workflow for a field trial evaluating this compound efficacy.
Step-by-Step Methodology:
-
Site Selection and Plot Design:
-
Choose a field with a uniform and sufficient population of the target weed species.
-
Establish a randomized complete block design with a minimum of three replications.
-
Include an untreated control and a weed-free control in each replication.
-
-
Pre-Application Data Collection:
-
Identify and record the weed species present in each plot.
-
Quantify weed density using quadrats.
-
-
Herbicide Application:
-
Apply this compound at the desired rates and at the appropriate weed and crop growth stage.
-
Use a calibrated research sprayer to ensure accurate and uniform application.
-
Record all environmental conditions at the time of application.
-
-
Post-Application Evaluations:
-
Conduct visual weed control ratings at 7, 14, and 28 days after treatment (DAT) on a scale of 0% (no control) to 100% (complete control).
-
Assess soybean injury at the same intervals on a scale of 0% (no injury) to 100% (crop death).[19]
-
At a designated time point (e.g., 28 DAT), collect above-ground weed biomass from a defined area within each plot. Dry and weigh the biomass to quantify treatment effects.
-
At maturity, harvest the soybeans from the center rows of each plot and determine the grain yield.
-
Environmental Fate
This compound has a relatively low persistence in the soil, with a half-life ranging from 7 to 33 days.[3] It is primarily degraded by soil microbes.[20][21] Due to its low soil adsorption, this compound has the potential to leach into groundwater, particularly in vulnerable environments.[3][20] However, its rapid degradation generally mitigates significant groundwater contamination.[21]
Conclusion
This compound remains a valuable tool for post-emergence broadleaf weed control in soybeans. Its effectiveness is maximized when applied to young, actively growing weeds under favorable environmental conditions. Understanding its mechanism of action, potential for crop injury, and best management practices for resistance mitigation is crucial for its sustainable and successful use in soybean production systems.
References
- 1. mdpi.com [mdpi.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. This compound Herbicide | Minnesota Department of Agriculture [mda.state.mn.us]
- 4. This compound is a selective contact (foliar) herbicide - Heilongjiang Taina Technology Development Co., Ltd. [tainachem.com]
- 5. How Bentazone Delivers Targeted Weed Control in Modern Agriculture [jindunchemical.com]
- 6. agriculture.basf.com [agriculture.basf.com]
- 7. Environmental behavior of this compound herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
- 9. apparentag.com.au [apparentag.com.au]
- 10. pomais.com [pomais.com]
- 11. vikingcropproduction.com [vikingcropproduction.com]
- 12. plantbreedbio.org [plantbreedbio.org]
- 13. Time-Dependent Effects of this compound Application on the Key Antioxidant Enzymes of Soybean and Common Ragweed [mdpi.com]
- 14. assets.greenbook.net [assets.greenbook.net]
- 15. docs.mncia.org [docs.mncia.org]
- 16. corn-states.com [corn-states.com]
- 17. researchgate.net [researchgate.net]
- 18. extension.sdstate.edu [extension.sdstate.edu]
- 19. gsconlinepress.com [gsconlinepress.com]
- 20. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 21. EXTOXNET PIP - this compound [extoxnet.orst.edu]
Application Notes & Protocols: A Comprehensive Guide for Bentazon Resistance Screening in Weeds
Introduction: The Imperative for Bentazon Resistance Screening
This compound is a selective, post-emergence herbicide widely employed for the control of broadleaf weeds and sedges in a variety of crops, including soybeans, rice, corn, and peanuts.[1] Its mode of action involves the inhibition of photosynthesis at Photosystem II (PSII), specifically by binding to the D1 protein.[1][2][3] This disruption of the electron transport chain leads to the production of reactive oxygen species, causing rapid chlorosis and necrosis in susceptible plants.[3][4]
While this compound has been a valuable tool in integrated weed management, the specter of herbicide resistance looms large. Herbicide resistance is the inherited ability of a weed population to survive an herbicide application that would normally be lethal.[2][5] The development of resistance can lead to significant crop yield losses and reduced efficacy of chemical control options. While widespread this compound resistance has not been reported in the United States, resistant populations of smooth pigweed (Amaranthus hybridus) and redroot pigweed (Amaranthus retroflexus) have been identified in Canada, highlighting the critical need for proactive monitoring.[2]
This guide provides a detailed protocol for screening weed populations for this compound resistance. It is designed for researchers, scientists, and agricultural professionals to facilitate the early detection of resistance, enabling the implementation of effective resistance management strategies.
Understanding this compound Resistance Mechanisms
The development of herbicide resistance is a complex process that can occur through two primary mechanisms: target-site resistance (TSR) and non-target-site resistance (NTSR).
-
Target-Site Resistance (TSR): This form of resistance arises from genetic mutations in the target protein, in this case, the psbA gene encoding the D1 protein in PSII. These mutations alter the binding site of the herbicide, reducing its efficacy. While no amino acid substitutions in the psbA gene have been found in some this compound-resistant pigweed populations, increased expression of the gene has been observed, suggesting a potential mechanism of resistance.[6]
-
Non-Target-Site Resistance (NTSR): This is a more complex form of resistance that involves mechanisms other than alterations to the herbicide's target site. A key NTSR mechanism is enhanced metabolic resistance, where the weed plant can more rapidly detoxify the herbicide before it reaches its target.[7][8][9] This is often mediated by enzyme families such as cytochrome P450 monooxygenases (P450s), glutathione S-transferases (GSTs), and glycosyltransferases (GTs).[7][8] Studies have shown that P450 inhibitors can reduce the level of this compound resistance in some weed populations, indicating the role of metabolic pathways in detoxification.[6] For instance, certain cytochrome P450 enzymes, like those from the CYP81A family, have been shown to hydroxylate this compound, initiating its detoxification.[10][11]
Protocol for this compound Resistance Screening: Whole-Plant Dose-Response Assay
The whole-plant dose-response assay is the gold standard for confirming herbicide resistance and determining the level of resistance in a weed population.[12][13][14][15] This protocol outlines the steps for conducting a robust and reliable screening assay.
Experimental Workflow
Caption: Workflow for this compound resistance screening using a whole-plant dose-response assay.
Step 1: Seed Collection and Preparation
-
Sample Collection: Collect mature seeds from weed plants that have survived a field application of this compound.[12] To ensure a representative sample, collect seeds from at least 30 randomly selected plants within the suspected resistant patch.[12]
-
Documentation: For each sample, record the collection date, GPS coordinates, crop history, and herbicide application history of the field.[12]
-
Seed Cleaning and Storage: Clean the seeds to remove chaff and other debris. Store the seeds in labeled paper bags in a cool, dry place until ready for germination.[12]
Step 2: Plant Growth
-
Germination: Germinate seeds in petri dishes on moist filter paper or in trays with a suitable germination mix. The specific requirements for breaking dormancy will vary depending on the weed species.
-
Transplanting: Once seedlings have emerged and are at a suitable size, transplant them into individual pots (e.g., 10 cm diameter) filled with a standard potting mix.
-
Growth Conditions: Grow the plants in a greenhouse or controlled environment chamber with optimal conditions for the specific weed species (e.g., 25/20°C day/night temperature, 16-hour photoperiod). Water the plants as needed to maintain adequate soil moisture.
Step 3: Herbicide Application
-
Plant Stage: Apply the herbicide when the weeds are at the 2- to 4-leaf stage, as this is when they are most susceptible.[13]
-
Dose Preparation: Prepare a series of this compound concentrations. A typical dose-response assay includes a non-treated control and a range of doses that will differentiate between susceptible and resistant individuals. The recommended dose range will depend on the weed species and the suspected level of resistance, but a starting point could be 0x, 0.25x, 0.5x, 1x, 2x, 4x, and 8x the recommended field rate of this compound. The typical field application rate of this compound 480 g/L SL is between 1.0 to 3.0 L/ha.[3][16]
-
Application: Apply the herbicide using a laboratory track sprayer calibrated to deliver a consistent volume (e.g., 200 L/ha) to ensure uniform coverage.[17] Full coverage is crucial as this compound is a contact herbicide.[18]
Step 4: Data Collection and Analysis
-
Assessment: Evaluate the plants 21 days after treatment.
-
Visual Rating: Visually assess each plant for injury on a scale of 0% (no injury) to 100% (plant death).
-
Biomass Measurement: Harvest the above-ground biomass of each plant and record the fresh weight. Dry the biomass at 60°C for 72 hours and record the dry weight.
-
Data Analysis: Analyze the data using a statistical software package to generate dose-response curves. The most common model used is the log-logistic model. From these curves, determine the GR50 value, which is the herbicide dose required to cause a 50% reduction in plant growth (biomass) compared to the untreated control.
-
Resistance Index (RI): Calculate the Resistance Index by dividing the GR50 of the suspected resistant population by the GR50 of a known susceptible population. An RI greater than 1 indicates resistance.
| Parameter | Susceptible Population | Resistant Population |
| Visual Injury at 1x Rate | 80-100% | < 50% |
| Survival at 1x Rate | < 20% | > 20% |
| GR50 (g a.i./ha) | e.g., 100 | e.g., 1000 |
| Resistance Index (RI) | 1 | 10 |
Table 1: Example data for susceptible vs. resistant weed populations in a this compound dose-response assay.
Investigating the Mechanism of Resistance
Once resistance is confirmed, further investigation into the underlying mechanism can provide valuable insights for management.
Target-Site Resistance (TSR) Analysis
-
Gene Sequencing: Sequence the psbA gene from both resistant and susceptible individuals to identify any mutations that could confer resistance.
-
Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to compare the expression levels of the psbA gene in resistant and susceptible plants following this compound treatment.[6]
Non-Target-Site Resistance (NTSR) Analysis
-
Metabolic Assays: Conduct in vitro or in vivo metabolism studies to compare the rate of this compound detoxification in resistant and susceptible plants. This can involve using radiolabeled herbicide to track its metabolism.
-
Enzyme Inhibitor Studies: Use inhibitors of key metabolic enzymes, such as the P450 inhibitor malathion, to see if they can reverse this compound resistance.[6]
Interpreting Results and Management Implications
A confirmed case of this compound resistance necessitates a shift in weed management strategies. Key recommendations include:
-
Herbicide Rotation: Rotate herbicides with different modes of action to reduce the selection pressure for this compound resistance.
-
Tank Mixtures: Use tank mixtures of herbicides with different modes of action to control a broader spectrum of weeds and delay the evolution of resistance.[17]
-
Integrated Weed Management (IWM): Employ a combination of chemical, cultural, and mechanical weed control methods.
Conclusion
Early and accurate detection of this compound resistance is paramount for sustainable weed management. The whole-plant dose-response assay described in this guide provides a reliable and robust method for screening weed populations. By understanding the resistance status of weed populations and the underlying mechanisms, researchers and agricultural professionals can develop and implement effective IWM strategies to preserve the utility of this compound and other valuable herbicides.
References
- 1. How Bentazone Delivers Targeted Weed Control in Modern Agriculture [jindunchemical.com]
- 2. This compound Herbicide | Minnesota Department of Agriculture [mda.state.mn.us]
- 3. pomais.com [pomais.com]
- 4. mdpi.com [mdpi.com]
- 5. Herbicide Resistance Detection in the Field [extension.sdstate.edu]
- 6. Investigation of resistance mechanisms to bentazone in multiple resistant Amaranthus retroflexus populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolism-Based Herbicide Resistance and Cross-Resistance in Crop Weeds: A Threat to Herbicide Sustainability and Global Crop Production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Agronomy eUpdate May 2nd, 2024 : Issue 1002 [eupdate.agronomy.ksu.edu]
- 9. ars.usda.gov [ars.usda.gov]
- 10. Characterization of Cytochrome P450s with Key Roles in Determining Herbicide Selectivity in Maize - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bioone.org [bioone.org]
- 14. hracglobal.com [hracglobal.com]
- 15. cdnsciencepub.com [cdnsciencepub.com]
- 16. rolfesagri.co.za [rolfesagri.co.za]
- 17. vikingcropproduction.com [vikingcropproduction.com]
- 18. agriculture.basf.com [agriculture.basf.com]
Application Note: A Validated GC-MS Method for the Trace-Level Quantification of Bentazon Following Derivatization
An In-Depth Technical Guide
Abstract
This application note presents a robust and validated method for the determination of the herbicide Bentazon in complex environmental matrices. Due to the polar and acidic nature of this compound, direct analysis by gas chromatography (GC) is challenging. This protocol details a complete workflow, including sample extraction using the QuEChERS methodology, a critical derivatization step to form a volatile methyl ester of this compound, and subsequent quantification by gas chromatography-mass spectrometry (GC-MS). The causality behind each experimental choice is explained to provide a framework for adaptation and troubleshooting. All quantitative parameters, including method validation data, are presented to demonstrate a self-validating and trustworthy system for researchers in environmental science, food safety, and toxicology.
Introduction and a Priori Considerations
This compound [3-isopropyl-1H-2,1,3-benzothiadiazin-4(3H)-one 2,2-dioxide] is a selective post-emergence herbicide widely used to control broadleaf weeds in various crops.[1] Its high water solubility and mobility in soil create a significant risk of contaminating ground and surface water ecosystems, necessitating sensitive and reliable analytical methods for monitoring.[1]
Gas chromatography-mass spectrometry (GC-MS) offers exceptional selectivity and sensitivity, making it a powerful tool for pesticide residue analysis.[2][3] However, the intrinsic properties of this compound—specifically its acidic proton and high polarity—render it non-volatile and prone to poor chromatographic behavior, making direct GC analysis impractical.[4][5]
The Central Challenge: Volatility. To overcome this limitation, a chemical derivatization step is mandatory. This process converts the polar, acidic this compound molecule into a less polar, more volatile, and thermally stable derivative suitable for GC analysis.[5] This guide will focus on methylation, a common and effective derivatization strategy for acidic herbicides.[6][7]
The overall analytical workflow is designed to ensure the accurate quantification of this compound from sample extraction to final analysis.
Figure 1: High-level overview of the analytical workflow for this compound analysis.
Part 1: Sample Preparation Protocol (QuEChERS)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is selected for its efficiency in extracting a wide range of pesticides from complex matrices with minimal solvent usage.[8][9] This protocol is optimized for a soil or food matrix (e.g., spinach).
Required Materials
-
Homogenizer (e.g., blender or bead beater)
-
50 mL polypropylene centrifuge tubes
-
Centrifuge capable of >3000 x g
-
Analytical balance
-
Vortex mixer
-
Acetonitrile (ACN), pesticide residue grade
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Dispersive SPE (d-SPE) tubes containing:
-
150 mg MgSO₄
-
25 mg Primary Secondary Amine (PSA) sorbent
-
25 mg C18 sorbent
-
Step-by-Step Extraction Protocol
-
Homogenization: Weigh 10 g (± 0.1 g) of a homogenized sample into a 50 mL centrifuge tube. For water samples, 10 mL can be used directly.
-
Solvent Addition: Add 10 mL of acetonitrile to the tube. If the sample is dry (like soil), add 10 mL of ultrapure water and vortex for 1 minute to rehydrate before adding the acetonitrile.
-
Extraction & Partitioning:
-
Add the salting-out mixture: 4 g of anhydrous MgSO₄ and 1 g of NaCl. The addition of salts induces phase separation between the aqueous and acetonitrile layers, driving the pesticides into the organic layer.[10]
-
Immediately cap and shake vigorously for 1 minute. This ensures the sample is disaggregated and maximizes extraction efficiency.
-
-
Centrifugation: Centrifuge the tube at 4000 x g for 5 minutes. This will result in a clean separation of the upper acetonitrile layer containing the analytes from the solid and aqueous layers below.
-
Dispersive SPE Cleanup:
-
Transfer 1 mL of the upper acetonitrile supernatant into a 2 mL d-SPE tube containing MgSO₄, PSA, and C18.
-
Rationale: PSA removes organic acids and sugars, C18 removes non-polar interferences like lipids, and MgSO₄ removes residual water.[9] This cleanup is crucial for protecting the GC-MS system and reducing matrix effects.[11]
-
Vortex for 30 seconds.
-
-
Final Centrifugation: Centrifuge the d-SPE tube at 4000 x g for 5 minutes.
-
Extract Collection: The resulting supernatant is the final extract, ready for derivatization. Carefully transfer approximately 0.5 mL to a clean vial.
Part 2: Derivatization Protocol (Methylation)
This step is the chemical core of the method. Methylation converts the acidic N-H group on the this compound molecule into an N-CH₃ group, creating the more volatile N-methyl-Bentazon. While diazomethane is highly efficient, it is also explosive and toxic.[6] A safer alternative is trimethylsilyldiazomethane (TMSD), which will be described here.[7]
Figure 2: The core chemical conversion of this compound to its volatile methyl derivative.
Required Materials
-
Final extract from Part 1
-
Nitrogen evaporator or rotary evaporator
-
Conical glass reaction vials (2 mL)
-
Trimethylsilyldiazomethane (TMSD), 2.0 M in hexanes
-
Toluene, pesticide grade
-
Methanol, anhydrous
-
Glacial acetic acid (for quenching)
Step-by-Step Derivatization Protocol
-
Solvent Exchange: Transfer 500 µL of the final QuEChERS extract into a conical reaction vial. Evaporate to dryness under a gentle stream of nitrogen at 40°C. It is critical to remove all acetonitrile, as it can interfere with the derivatization reaction.
-
Reconstitution: Add 200 µL of a 20:80 (v/v) methanol/toluene mixture to the dried residue. Vortex for 10 seconds to dissolve. The toluene acts as a solvent, while methanol is a necessary co-catalyst for the reaction with TMSD.[7]
-
Reaction:
-
Add 50 µL of 2.0 M TMSD solution to the vial.
-
SAFETY NOTE: Perform this step in a well-ventilated fume hood. TMSD is toxic and should be handled with care.
-
Cap the vial tightly and vortex for 30 seconds.
-
Allow the reaction to proceed at room temperature for 30 minutes.
-
-
Quenching: Add 10 µL of glacial acetic acid to quench any excess TMSD. You should observe the cessation of the yellow color and bubbling. This step is vital to prevent derivatization of other compounds or damage to the GC column.
-
Final Preparation: The sample is now ready for GC-MS analysis. The final volume is approximately 260 µL.
Part 3: GC-MS Instrumental Analysis
The derivatized sample is analyzed using a standard capillary GC-MS system. The parameters below are a validated starting point and may be adapted for different instrument models.
Instrumentation & Consumables
-
GC System: Agilent 7890 or equivalent, with split/splitless inlet.[12]
-
MS System: Agilent 5977 MSD or equivalent single quadrupole mass spectrometer.
-
GC Column: Agilent J&W DB-5ms (or HP-5MS), 30 m x 0.25 mm ID, 0.25 µm film thickness. A non-polar 5% phenyl-methylpolysiloxane phase provides excellent separation for a wide range of pesticide derivatives.[3]
-
Carrier Gas: Helium, >99.999% purity.
Recommended GC-MS Parameters
| Parameter | Setting | Rationale |
| GC Inlet | Splitless mode, 250°C | Ensures maximum transfer of analyte onto the column for trace-level analysis. |
| Injection Volume | 1 µL | Standard volume for good sensitivity without overloading the system. |
| Oven Program | 70°C (hold 1 min), ramp to 200°C at 25°C/min, then ramp to 280°C at 10°C/min (hold 5 min) | Provides good separation from matrix components and ensures elution of the this compound derivative.[13] |
| Carrier Gas Flow | Helium at 1.2 mL/min (constant flow) | Optimal flow rate for column efficiency and MS performance. |
| MS Source | Electron Ionization (EI) at 70 eV | Standard EI energy produces reproducible fragmentation patterns for library matching and quantification. |
| MS Source Temp. | 230°C | Standard temperature to prevent analyte degradation or condensation. |
| MS Quad Temp. | 150°C | Standard temperature for stable mass filtering. |
| Acquisition Mode | Selective Ion Monitoring (SIM) | Dramatically increases sensitivity and selectivity compared to full scan mode.[3] |
| SIM Ions (N-Me-Bentazon) | m/z 254 (Quantifier) , 212, 184 (Qualifiers) | m/z 254 corresponds to the molecular ion [M]⁺. The other ions are characteristic fragments used for confirmation. |
| Dwell Time | 100 ms per ion | Allows for sufficient data points across the chromatographic peak for reliable quantification. |
Part 4: Method Validation & Quality Control
A single-laboratory validation must be performed to ensure the method is fit for purpose.[14] The protocol should be evaluated based on established guidelines such as those from the EPA or SANCO.[14][15]
Validation Parameters
-
Linearity: A calibration curve should be prepared by derivatizing a series of standard solutions (e.g., 5, 10, 25, 50, 100 ng/mL). A linear fit with a coefficient of determination (R²) ≥ 0.99 is considered acceptable.[11]
-
Limit of Quantification (LOQ): The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy. Typically determined as the concentration yielding a signal-to-noise ratio (S/N) of ≥ 10.[16][17]
-
Accuracy (Recovery): Determined by analyzing a blank matrix sample spiked with a known concentration of this compound (e.g., at low, medium, and high levels). The entire protocol is followed, and the measured concentration is compared to the known spiked amount. Acceptable recovery is typically within 70-120%.[3][11]
-
Precision (Repeatability): Expressed as the relative standard deviation (RSD) of replicate measurements (n≥5) of a spiked sample. An RSD of ≤ 20% is generally required.[11]
-
Selectivity: The ability to differentiate the target analyte from other matrix components. In SIM mode, this is confirmed by the presence of all qualifier ions and their correct abundance ratios relative to the quantifier ion.[15]
Example Performance Data
| Validation Parameter | Acceptance Criteria | Typical Result |
| Calibration Range | N/A | 5 - 100 ng/mL |
| Linearity (R²) | ≥ 0.99 | 0.998 |
| LOQ in Matrix | S/N ≥ 10 | 10 µg/kg |
| Accuracy (Recovery at LOQ) | 70 - 120% | 95% |
| Precision (RSD at LOQ, n=5) | ≤ 20% | 8.5% |
References
- 1. researchgate.net [researchgate.net]
- 2. phenomenex.com [phenomenex.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Derivatisation in gas chromatographic determination of acidic herbicides in aqueous environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimized derivatization of acidic herbicides with trimethylsilyldiazomethane for GC analysis. | Semantic Scholar [semanticscholar.org]
- 8. Chemometric-assisted QuEChERS extraction method for post-harvest pesticide determination in fruits and vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
- 13. Determination of Chlorophenoxy Acid Methyl Esters and Other Chlorinated Herbicides by GC High-resolution QTOFMS and Soft lonization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. epa.gov [epa.gov]
- 16. researchgate.net [researchgate.net]
- 17. Determination of bentazone, dichlorprop, and MCPA in different soils by sodium hydroxide extraction in combination with solid-phase preconcentration - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Accurate Determination of Bentazon Using Certified Reference Materials
Introduction: The Critical Role of Accurate Bentazon Quantification
This compound is a selective thiadiazine herbicide widely employed for the post-emergence control of broadleaf weeds in a variety of crops, including soybeans, rice, corn, and peanuts.[1][2] Its mode of action involves the inhibition of photosynthesis in target weeds.[2] Due to its widespread use, residues of this compound can be found in environmental samples such as soil and water, as well as in agricultural commodities.[3] Regulatory bodies worldwide have established maximum residue limits (MRLs) for this compound in food and environmental matrices to ensure consumer safety and environmental protection. Consequently, the accurate and reliable quantification of this compound residues is of paramount importance for researchers, contract research organizations, and quality control laboratories.
This application note provides a comprehensive guide to the selection and use of analytical standards and reference materials for this compound testing. It is designed for researchers, scientists, and professionals in the field of analytical chemistry and drug development, offering detailed protocols and expert insights to ensure the integrity and validity of analytical data. The methodologies described herein are grounded in established analytical practices and supported by authoritative sources.
The Foundation of Accurate Measurement: Understanding Analytical Standards and Reference Materials
The accuracy of any analytical measurement is fundamentally dependent on the quality of the reference materials used for calibration and control. For this compound analysis, several grades of standards are available, each with specific characteristics and intended uses.
1.1. Types of this compound Reference Materials
-
Certified Reference Materials (CRMs): These are the highest quality standards and are produced and certified in accordance with ISO 17034 and ISO/IEC 17025.[4] CRMs are accompanied by a certificate of analysis that provides the certified concentration and its associated uncertainty, ensuring traceability to national or international standards.[4] They are essential for method validation, calibration, and ensuring the metrological traceability of results. Several suppliers offer this compound CRMs, often under brand names like TraceCERT®.
-
Analytical Standards (PESTANAL® or equivalent): These are high-purity substances intended for general laboratory use, such as routine analysis and screening. While they are rigorously tested and come with a certificate of analysis, they may not have the same level of certification and traceability as CRMs.
-
Neat Standards: These are highly pure solid forms of this compound, typically used for preparing stock solutions in the laboratory.
-
Solution Standards: These are pre-dissolved solutions of this compound in a specific solvent (e.g., acetonitrile, acetone) at a certified concentration.[1][5] They offer convenience and reduce the potential for errors associated with preparing stock solutions from neat materials.
1.2. Key Considerations for Selecting this compound Standards
-
Purity: The purity of the standard is critical. Technical grade this compound can contain impurities from the manufacturing process, such as N-isopropylsulfamoyl anthranilic acid and anthranilic acid.[3] For accurate quantification, it is imperative to use high-purity standards (typically >98%).
-
Certification: For regulatory compliance and data of the highest quality, the use of CRMs certified under ISO 17034 is strongly recommended.[4][6][7][8]
-
Matrix: The choice between a neat standard and a solution standard may depend on the laboratory's workflow and the specific analytical method being used.
-
Isotopically Labeled Standards: For methods employing mass spectrometry (e.g., LC-MS/MS), isotopically labeled this compound standards (e.g., D6-Bentazon, D7-Bentazon) are invaluable as internal standards to correct for matrix effects and variations in sample preparation and instrument response.[1]
Protocol for the Preparation of this compound Standard Solutions
This protocol outlines the steps for preparing stock solutions, intermediate solutions, and calibration standards from a neat this compound reference material.
2.1. Materials and Equipment
-
This compound certified reference material (neat solid)
-
HPLC-grade or equivalent high-purity solvent (e.g., methanol, acetonitrile)
-
Calibrated analytical balance (readable to at least 0.01 mg)
-
Class A volumetric flasks (various sizes)
-
Calibrated micropipettes
-
Amber glass vials with Teflon-lined caps
2.2. Workflow for Standard Preparation
Caption: Workflow for preparing this compound standard solutions.
2.3. Step-by-Step Protocol
Step 1: Preparation of Stock Standard Solution (e.g., 1000 µg/mL)
-
Accurately weigh approximately 10 mg of the neat this compound certified reference material onto a calibrated analytical balance.
-
Quantitatively transfer the weighed standard into a 10 mL Class A volumetric flask.
-
Add a small amount of the chosen solvent (e.g., methanol or acetonitrile) to dissolve the standard.[9]
-
Once dissolved, dilute to the mark with the same solvent.
-
Cap the flask and invert it several times to ensure homogeneity.
-
Transfer the stock solution to a labeled amber glass vial with a Teflon-lined cap.
-
Store the stock solution at 2-8°C and protect it from light.[9] Stock standards should be checked frequently for signs of degradation or evaporation.[9]
Step 2: Preparation of Intermediate Standard Solution (e.g., 100 µg/mL)
-
Allow the stock solution to equilibrate to room temperature.
-
Using a calibrated micropipette, transfer 1.0 mL of the 1000 µg/mL stock solution into a 10 mL Class A volumetric flask.
-
Dilute to the mark with the mobile phase or a solvent compatible with the analytical method.
-
Cap and mix thoroughly.
-
Transfer to a labeled amber vial and store under the same conditions as the stock solution.
Step 3: Preparation of Calibration Curve Standards
-
Prepare a series of calibration standards by performing serial dilutions of the intermediate standard solution.[9] A minimum of three concentration levels is recommended for establishing a calibration curve.[9]
-
The concentration range of the calibration standards should bracket the expected concentration of this compound in the samples.[9]
-
One of the calibration standards should be near the limit of quantitation (LOQ) of the analytical method.[9]
Table 1: Example of Calibration Standard Preparation (from 100 µg/mL intermediate)
| Calibration Standard | Volume of Intermediate (µL) | Final Volume (mL) | Final Concentration (µg/mL) |
| CAL 1 | 10 | 10 | 0.1 |
| CAL 2 | 50 | 10 | 0.5 |
| CAL 3 | 100 | 10 | 1.0 |
| CAL 4 | 250 | 10 | 2.5 |
| CAL 5 | 500 | 10 | 5.0 |
Application in Analytical Methods: A Focus on HPLC
High-Performance Liquid Chromatography (HPLC) with UV detection is a common and robust method for the determination of this compound in various matrices.[2][10]
3.1. Typical HPLC Parameters
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase: A mixture of methanol or acetonitrile and an aqueous buffer (e.g., acetate buffer or water with formic acid).[9][10][11] The exact ratio will depend on the specific column and desired separation.
-
Flow Rate: Typically 0.8 to 1.0 mL/min.[10]
-
Injection Volume: 10-20 µL.
3.2. Method Validation and Quality Control
The prepared calibration standards are crucial for the validation of the analytical method. Key validation parameters include:
-
Linearity: A calibration curve is constructed by plotting the peak area response against the concentration of the calibration standards. The linearity is assessed by the coefficient of determination (r²), which should ideally be ≥ 0.99.
-
Accuracy: Determined by analyzing spiked samples at different concentration levels and calculating the percent recovery.
-
Precision: Assessed by repeatedly analyzing a sample to determine the repeatability (intra-day precision) and intermediate precision (inter-day precision), expressed as the relative standard deviation (RSD).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
3.3. Daily System Suitability and Calibration Verification
On each day of analysis, the performance of the analytical system must be verified.
-
System Suitability: Inject a mid-level calibration standard multiple times to check for system precision (RSD of peak areas and retention times).
-
Calibration Verification: At the beginning and end of each analytical run, and periodically throughout, inject one or more calibration standards to verify that the instrument response has not drifted.[9] If the response varies by more than a predefined percentage (e.g., ±10%) from the predicted response, a new calibration curve should be prepared.[9]
Advanced Techniques: LC-MS/MS for Enhanced Sensitivity and Specificity
For the analysis of this compound at very low concentrations or in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[12][13]
4.1. The Role of Reference Materials in LC-MS/MS
In LC-MS/MS analysis, the use of isotopically labeled internal standards is highly recommended. These standards are chemically identical to the analyte but have a different mass, allowing them to be distinguished by the mass spectrometer. They are added to the samples before extraction and analysis to compensate for any analyte loss during sample preparation and for matrix-induced signal suppression or enhancement.
4.2. Workflow for LC-MS/MS Analysis with an Internal Standard
Caption: LC-MS/MS analysis workflow incorporating an internal standard.
Conclusion
The use of high-quality, certified analytical standards and reference materials is non-negotiable for obtaining accurate and defensible data in this compound testing. By following well-defined protocols for the preparation and use of these standards, and by implementing rigorous quality control measures, laboratories can ensure the reliability of their results and contribute to the protection of public health and the environment. The choice of the appropriate standard, whether a CRM for method validation or an analytical grade standard for routine screening, should be guided by the specific requirements of the analysis and the desired level of data quality.
References
- 1. hpc-standards.com [hpc-standards.com]
- 2. simiecoind.ro [simiecoind.ro]
- 3. cdn.who.int [cdn.who.int]
- 4. Pesticide Standards | Fisher Scientific [fishersci.com]
- 5. Bentazone solution – CRM LABSTANDARD [crmlabstandard.com]
- 6. Reference Material – Tephra Bioscience [tephra.in]
- 7. clearsynth.com [clearsynth.com]
- 8. Bentazone | CAS 25057-89-0 | LGC Standards [lgcstandards.com]
- 9. accustandard.com [accustandard.com]
- 10. Determination of this compound residues in water by high-performance liquid chromatography. Validation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. openknowledge.fao.org [openknowledge.fao.org]
- 12. testinglab.com [testinglab.com]
- 13. epa.gov [epa.gov]
Tracing the Fate: An Application Guide to Isotopic Labeling Studies of Bentazon Metabolism in Plants
Introduction: The “Why” Behind the Work
Bentazon, a selective post-emergence herbicide, is a critical tool for controlling broadleaf weeds in numerous crops like soybeans, rice, and corn.[1][2][3] Its efficacy hinges on a simple principle: tolerant crops can rapidly metabolize the compound into non-toxic forms, while susceptible weeds cannot, leading to an irreversible blockage of photosynthesis and subsequent cell death.[3][4][5][6] Understanding the precise metabolic pathways—the sequence of biochemical reactions that detoxify this compound—is paramount for developing herbicide-tolerant crops, assessing environmental safety, and managing the evolution of herbicide resistance.
Isotopic labeling is the gold standard for these investigations.[7][8][9] By replacing a standard atom (like ¹²C) with a heavier, traceable isotope (like ¹⁴C or ¹³C) within the this compound molecule, we can meticulously follow its journey from absorption into the plant to its ultimate metabolic fate.[8] This guide provides the theoretical framework, field-proven protocols, and data interpretation strategies necessary to conduct robust isotopic labeling studies of this compound metabolism in plants.
Part 1: Theoretical Framework & Experimental Design
Principles of Isotopic Labeling
The core of this technique lies in using an isotopically labeled version of this compound as a tracer.[7] The choice of isotope is a critical first step.
| Isotope | Type | Detection Method | Key Advantages | Considerations |
| Carbon-14 (¹⁴C) | Radioactive | Liquid Scintillation Counting (LSC), Autoradiography | High sensitivity, well-established protocols, provides excellent quantitative data on distribution.[10] | Requires specialized licenses and handling procedures for radioactive material. |
| Carbon-13 (¹³C) | Stable | Mass Spectrometry (MS), NMR Spectroscopy | Non-radioactive (safer handling), enables detailed structural elucidation of metabolites.[7][11] | Higher cost of labeled material, requires sophisticated MS instrumentation. |
| Tritium (³H) | Radioactive | Liquid Scintillation Counting (LSC) | High specific activity possible. | Potential for isotopic exchange with water, which can complicate data interpretation. |
For most this compound metabolism studies, ¹⁴C-labeling is the traditional and most common approach due to its sensitivity for quantifying the distribution of the herbicide and its metabolites throughout the plant.[2][8][12] The label should ideally be placed within the aromatic ring of the this compound molecule to ensure that the tracer is not lost if a side chain is cleaved during metabolism.
This compound's Metabolic Superhighway in Plants
The detoxification of this compound in tolerant plants is a well-characterized, two-phase process.[13] Understanding this pathway is essential for designing experiments and identifying metabolites.
-
Phase I: Hydroxylation: The first and rate-limiting step is aryl hydroxylation, catalyzed by cytochrome P450 monooxygenase enzymes.[2][14] This reaction adds a hydroxyl (-OH) group to either the 6th or 8th position of this compound's aromatic ring, forming 6-hydroxythis compound or 8-hydroxythis compound.[2][12][15] Different plant species exhibit preferences; for instance, rice primarily produces 6-hydroxythis compound, while soybeans produce both.[2][5]
-
Phase II: Conjugation: The hydroxylated metabolites, which are more water-soluble than the parent compound, are then rapidly conjugated with glucose by glucosyltransferase enzymes.[2][4] This forms this compound-6-O-glucoside and this compound-8-O-glucoside. These highly polar conjugates are non-toxic and are typically sequestered into the plant cell's vacuole, effectively removing them from biological activity.
Part 2: Detailed Experimental Protocols
These protocols provide a validated workflow for a typical study using ¹⁴C-labeled this compound applied to plant foliage.
Protocol 1: Plant Cultivation and Treatment Application
Causality: The goal is to apply a precise amount of labeled herbicide to a specific leaf area to accurately measure absorption and translocation, mimicking a field application in a controlled manner.
-
Plant Growth: Cultivate tolerant and susceptible plant varieties (e.g., soybean genotypes) in a controlled growth chamber to ensure uniformity. Grow plants to the 2-3 true leaf stage, as this is a common stage for post-emergence herbicide application.
-
Preparation of Treatment Solution: Prepare a treatment solution containing the commercial formulation of this compound at the recommended field rate. Add the ¹⁴C-Bentazon to this "cold" solution to achieve a final specific activity of approximately 2.0 kBq per plant. The use of the formulated product ensures that surfactants and other adjuvants are present, mimicking real-world application.
-
Application: Using a microsyringe, apply a total of 10 µL of the ¹⁴C-Bentazon treatment solution in small droplets across the adaxial (upper) surface of a designated leaf (e.g., the second trifoliate leaf).[16] This localized application is crucial for distinguishing between absorption at the treatment site and translocation to other parts of the plant.
-
Control Groups: Include control groups for both tolerant and susceptible varieties that are treated with a solution containing only the non-labeled ("cold") herbicide.
Protocol 2: Timed Harvest and Sample Preparation
Causality: Harvesting at multiple time points allows for a kinetic analysis of this compound absorption, translocation, and metabolism.
-
Harvest Schedule: Harvest replicate plants at predetermined time points after treatment (e.g., 6, 24, 48, and 72 hours).[13]
-
Leaf Wash (Measuring Non-Absorbed Herbicide): Immediately upon harvesting, carefully excise the treated leaf. Wash the leaf surface with a solvent solution (e.g., 10 mL of methanol:water, 1:1 v/v) to remove any unabsorbed ¹⁴C-Bentazon residue.[16] Analyze an aliquot of this leaf wash via Liquid Scintillation Counting (LSC) to quantify the amount of herbicide that did not penetrate the leaf.
-
Plant Sectioning: Dissect the remaining plant material into distinct parts:
-
Treated Leaf (after washing)
-
Shoots and leaves above the treated leaf
-
Stem and leaves below the treated leaf
-
Roots (wash carefully with water to remove soil/growth media)
-
-
Sample Processing: Record the fresh weight of each section. Flash-freeze the samples in liquid nitrogen and store at -80°C until extraction. Alternatively, samples can be dried and combusted (see Protocol 3).
Protocol 3: Quantification and Analysis of ¹⁴C Residues
Causality: This protocol determines the distribution of radioactivity throughout the plant (translocation) and prepares samples for metabolite profiling.
-
Quantification by Combustion:
-
To determine the total ¹⁴C translocated to different plant parts, dry the sectioned plant samples.
-
Combust a known weight of each dried sample in a biological oxidizer. The oxidizer converts the ¹⁴C in the plant tissue to ¹⁴CO₂, which is then trapped in a special scintillation cocktail.
-
Quantify the trapped ¹⁴C using LSC.[16] The amount of radioactivity in each part, expressed as a percentage of the total absorbed dose, reveals the extent of translocation.[17]
-
-
Metabolite Extraction:
-
For metabolite profiling, do not dry the samples. Homogenize the frozen tissue sections (from Protocol 2, step 4) in a cold extraction solvent, typically an acetonitrile:water mixture (e.g., 80:20 v/v) with 1% formic acid to improve extraction efficiency.[13]
-
Centrifuge the homogenate and collect the supernatant. This supernatant contains the parent ¹⁴C-Bentazon and its ¹⁴C-labeled metabolites.
-
Concentrate the extract under a gentle stream of nitrogen before analysis.
-
-
Metabolite Separation and Identification:
-
HPLC Analysis: The primary tool for separating the parent compound from its metabolites is High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity flow detector.[16]
-
Inject the concentrated extract onto a C18 reverse-phase column.
-
Use a gradient elution program, starting with a higher aqueous phase (e.g., water with 0.1% formic acid) and gradually increasing the organic phase (e.g., acetonitrile or methanol). This separates compounds based on polarity; the polar glycoside conjugates will elute first, followed by the hydroxylated metabolites, and finally the non-polar parent this compound.
-
The radioactivity detector will generate a chromatogram showing peaks corresponding to ¹⁴C-Bentazon and its various ¹⁴C-metabolites. The area under each peak is proportional to the amount of that compound present.
-
Co-chromatography: To confirm the identity of metabolite peaks, run authentic, non-labeled standards of 6-hydroxythis compound and 8-hydroxythis compound (if available) on the same HPLC system. If a radioactive peak has the same retention time as a standard, it provides strong evidence for its identity.[7]
-
Part 3: Data Presentation and Interpretation
Quantitative Data Summary
Organize the quantitative data from LSC and HPLC analysis into clear tables. This allows for easy comparison between genotypes and over time.
Table 1: Distribution of Absorbed ¹⁴C in Soybean Genotypes 72 Hours After Treatment with ¹⁴C-Bentazon
| Plant Part | Tolerant Genotype (% of Absorbed ¹⁴C) | Susceptible Genotype (% of Absorbed ¹⁴C) |
| Treated Leaf | 85.2 | 94.5 |
| Shoots (Above) | 9.8 | 3.1 |
| Shoots (Below) | 3.5 | 1.9 |
| Roots | 1.5 | 0.5 |
| Total Translocated | 14.8 | 5.5 |
Interpretation: The data clearly shows limited translocation in both genotypes, but slightly more movement of radioactivity away from the treated leaf in the tolerant line.[2] This suggests that differential translocation is not the primary mechanism of tolerance.
Table 2: Metabolite Profile in the Treated Leaf of Soybean Genotypes 24 Hours After Treatment
| Compound | Tolerant Genotype (% of ¹⁴C in Leaf) | Susceptible Genotype (% of ¹⁴C in Leaf) |
| This compound (Parent) | 15.0 | 88.5 |
| 6-OH-Bentazon Conjugate | 55.0 | < 5.0 |
| 8-OH-Bentazon Conjugate | 25.0 | < 5.0 |
| Other Metabolites | 5.0 | 6.5 |
Interpretation: This table provides the "smoking gun." The tolerant genotype extensively metabolized this compound into its non-toxic glycosyl conjugates, while the susceptible genotype was largely unable to do so, leaving high concentrations of the active parent herbicide.[18] This confirms that the differential rate of metabolism is the key basis for selectivity.[4][5]
Conclusion
Isotopic labeling studies provide unparalleled insight into the metabolic fate of herbicides like this compound in plants. By combining meticulous experimental protocols for application, extraction, and analysis with robust quantification techniques, researchers can elucidate metabolic pathways, identify key metabolites, and definitively determine the mechanisms of herbicide tolerance. The protocols and interpretive frameworks presented here offer a comprehensive guide for scientists aiming to conduct these critical studies, ultimately contributing to the development of safer, more effective weed management strategies.
References
- 1. shrfbio.com [shrfbio.com]
- 2. mdpi.com [mdpi.com]
- 3. fao.org [fao.org]
- 4. mdpi.com [mdpi.com]
- 5. Bentazone-Tolerant Soybean | Encyclopedia MDPI [encyclopedia.pub]
- 6. This compound Herbicide | Minnesota Department of Agriculture [mda.state.mn.us]
- 7. iaea.org [iaea.org]
- 8. Application of Compound-Specific Isotope Analysis in Environmental Forensic and Strategic Management Avenue for Pesticide Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Publication : USDA ARS [ars.usda.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Bentazone Environmental Fate and Metabolic pathway - Heilongjiang Taina Technology Development Co., Ltd. [tainachem.com]
- 13. benchchem.com [benchchem.com]
- 14. In vitro hydroxylation of this compound by microsomes from naphthalic anhydride-treated corn shoots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound | C10H12N2O3S | CID 2328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. scielo.br [scielo.br]
- 17. researchgate.net [researchgate.net]
- 18. This compound Metabolism in Tolerant and Susceptible Soybean (Glycine max) Genotypes | Weed Science | Cambridge Core [cambridge.org]
Application Notes and Protocols for Field Trial Design: Assessing Bentazon Efficacy and Crop Safety
These application notes provide a comprehensive guide for researchers and agricultural scientists on designing and executing robust field trials to evaluate the efficacy and crop safety of Bentazon-based herbicide formulations. This document emphasizes the scientific rationale behind each procedural step, ensuring the generation of reliable, interpretable, and defensible data.
Introduction: Understanding this compound
This compound is a selective, post-emergence herbicide widely utilized for the control of broadleaf weeds and sedges in a variety of crops, including soybeans, rice, corn, peanuts, and beans.[1][2] Its mode of action is the inhibition of photosynthesis at Photosystem II (PSII).[1][2][3][4] this compound binds to a protein in the PSII complex, blocking electron transport and halting CO2 assimilation.[3][5] This disruption leads to a rapid buildup of toxic reactive oxygen species, causing cell membrane damage, which manifests as chlorosis (yellowing), necrosis (tissue death), and ultimately, the death of susceptible weed species within days of application.[2][4][6]
Classified under the HRAC/WSSA Group 6, this compound is a contact herbicide, meaning its efficacy is dependent on thorough spray coverage of the target weed foliage.[3][4][7] It has limited translocation within the plant.[3] The selectivity of this compound in tolerant crops is primarily due to the rapid metabolic detoxification of the active ingredient into non-toxic glucose conjugates.[8] Weeds, lacking this rapid metabolic pathway, succumb to its phototoxic effects. Understanding this mechanism is critical for designing trials, as it underscores the importance of application timing relative to weed and crop growth stages and the influence of environmental factors on herbicide uptake and activity.
Foundational Principles of Field Trial Design
The primary objective of a this compound field trial is twofold: to quantify its bio-efficacy against target weed species and to assess its safety margin on the intended crop. A well-designed trial isolates the effects of the herbicide treatment from other sources of variation. Key principles include randomization, replication, and the use of appropriate controls.
-
Randomization: This practice prevents the introduction of systematic bias in the allocation of treatments to experimental plots. By randomly assigning treatments, we ensure that any inherent variability within the trial site (e.g., soil type gradients, pest pressure) is distributed evenly among the treatments.
-
Replication: Applying each treatment to multiple experimental units (plots) is essential for estimating experimental error.[9] Replication increases the precision of treatment mean estimates and allows for the statistical determination of whether observed differences are due to the treatments or random chance. A minimum of three to four replications is standard practice.
-
Controls: The inclusion of control plots is non-negotiable for a valid trial.
-
Untreated Control: These plots receive no herbicide application and serve as the baseline for assessing both weed pressure and the natural growth of the crop. They are essential for calculating percent weed control.
-
Weed-Free Control (Hand-Weeded): While labor-intensive, these plots are invaluable for assessing crop safety. By keeping them free of weeds manually, any negative impact on crop growth or yield can be directly attributed to the herbicide treatment (phytotoxicity) rather than weed competition.
-
Experimental Design Workflow
The logical flow of a field trial is crucial for success. The following diagram illustrates the key phases from planning to data interpretation.
Caption: High-level workflow for a this compound field trial.
Protocol: Site Selection and Plot Establishment
The choice of a trial site is a critical determinant of data quality. An ideal site will have a uniform and representative population of the target weed species and uniform soil characteristics.
Site Selection Criteria
-
Weed History: Select a field with a known, uniform infestation of key target broadleaf weeds such as Velvetleaf (Abutilon theophrasti), Common Lambsquarters (Chenopodium album), Ragweed (Ambrosia spp.), or Yellow Nutsedge (Cyperus esculentus).[4]
-
Soil Uniformity: Avoid areas with significant changes in soil type, texture, organic matter, or pH. Soil characteristics can influence crop growth and potentially this compound's behavior, although it has low soil activity.[3]
-
Topography: The site should be level to prevent runoff or movement of the herbicide between plots.
-
Previous Crop/Herbicide Use: Ensure that no residual herbicides with activity on the current crop or target weeds have been used in the previous season.
Plot Design and Layout
-
Experimental Design: A Randomized Complete Block Design (RCBD) is the most common and robust design for herbicide field trials. It is effective at accounting for variability in one direction (e.g., a slight slope or soil gradient).
-
Plot Size: Plot dimensions should be large enough to minimize edge effects and allow for representative sampling. A typical size for small-plot herbicide trials is 3 meters wide by 10 meters long.
-
Buffer Zones: Untreated buffer strips should be established around the entire trial area and between blocks to prevent spray drift and other interferences. A minimum of a 1-2 meter buffer is recommended.
Protocol: Herbicide Application
Accurate and uniform application is paramount. Since this compound is a contact herbicide, ensuring thorough coverage of the weed foliage is essential for maximum efficacy.[4][7]
Application Timing
-
Weed Growth Stage: Apply this compound when target weeds are young and actively growing.[7][10] Efficacy is significantly higher on smaller weeds, typically at the 2-4 leaf stage.[7]
-
Crop Growth Stage: Application must occur within the crop's tolerant stage as specified on the product label.[7] For example, in soybeans, this is often between the 1st and 3rd trifoliate leaf stage.
-
Environmental Conditions: Environmental factors strongly influence this compound's performance.[11][12]
-
Temperature & Humidity: Higher temperatures and relative humidity (RH) enhance absorption and efficacy.[11][12] High RH hydrates the leaf cuticle, promoting herbicide uptake.[12] Avoid application during periods of drought stress, as this can reduce weed control.[13]
-
Light: Light is required for the herbicidal activity of PSII inhibitors.[13] Application during daylight hours is crucial.[14]
-
Rainfall: this compound requires a rain-free period after application to ensure adequate absorption. A period of 4-8 hours is generally recommended.[2][15]
-
Equipment and Calibration
-
Sprayer Type: Use a research-grade, CO2-pressurized backpack sprayer or a tractor-mounted plot sprayer.
-
Nozzles: Flat-fan nozzles are recommended to ensure uniform coverage.[10]
-
Calibration: Calibrate the sprayer with clean water on-site before mixing the herbicide solution. The goal is to determine the exact output (L/ha or GPA) at a specific pressure and travel speed. This is a critical step to ensure accurate dose application.
-
Spray Volume: A spray volume of 100-400 L/ha is typical, ensuring good foliage coverage.[7]
Treatment Preparation and Application
-
Prepare a separate, clearly labeled spray solution for each treatment.
-
If tank-mixing with other herbicides or adjuvants, perform a compatibility test first.[16] Adjuvants like crop oil concentrate can increase weed control but may also increase the risk of crop injury.[3]
-
Apply treatments according to the randomized plot plan, moving from the lowest to the highest concentration to minimize contamination risk.
-
Maintain a constant speed and boom height during application. Use shields to prevent spray drift onto adjacent plots.
Protocol: Data Collection and Assessment
Systematic and objective data collection is essential for evaluating treatment performance. Assessments should be conducted at multiple time points after application.
Efficacy Assessment
Efficacy is typically assessed visually as a percentage of weed control compared to the untreated control plots.
-
Assessment Timings: Conduct assessments at regular intervals, such as 7, 14, 21, and 28 days after treatment (DAT).
-
Visual Rating Scale: Use a 0-100% scale, where 0% represents no effect (same as untreated control) and 100% represents complete death of all target weeds.
-
Methodology: The same evaluator should assess all plots in a replication to maintain consistency. Assess the overall plot for control of each target weed species separately.
-
Weed Counts/Biomass (Optional): For more quantitative data, weed counts (number of plants per quadrat) or biomass (harvesting, drying, and weighing weeds from a defined area) can be collected. This is often done at the final assessment timing.
Crop Safety (Phytotoxicity) Assessment
Crop safety is evaluated by observing any adverse effects of the herbicide on the crop.[17] These trials are best conducted in a weed-free environment to isolate herbicide effects.[18][19]
-
Assessment Timings: Phytotoxicity symptoms often appear early. Assessments should be made around 3, 7, and 14 DAT.
-
Visual Rating Scale: Use a 0-100% scale, where 0% indicates no crop injury and 100% indicates complete crop death. Record the type of injury observed.
-
Common Symptoms: For this compound, transient symptoms like leaf speckling, bronzing, or yellowing may occur, especially when applied with certain adjuvants or under stressful conditions.[3][16] Note the severity and duration of these symptoms.
-
Quantitative Measurements: Crop stand counts, plant height, and, ultimately, crop yield should be measured to determine if any initial visual injury translates into a significant impact on growth or productivity.
Data Presentation Tables
All collected data should be summarized in clear, well-organized tables.
Table 1: Example of Weed Control Efficacy Data Summary
| Treatment | Rate (g a.i./ha) | 14 DAT - A. theophrasti (% Control) | 28 DAT - A. theophrasti (% Control) | 14 DAT - C. album (% Control) | 28 DAT - C. album (% Control) |
| Untreated Control | 0 | 0 | 0 | 0 | 0 |
| This compound | 1080 | 92.5 | 88.0 | 95.3 | 91.5 |
| This compound | 2160 | 98.7 | 95.5 | 99.1 | 97.3 |
| Competitor Std. | X | 90.3 | 85.8 | 93.0 | 89.2 |
| p-value | - | <0.001 | <0.001 | <0.001 | <0.001 |
| LSD (0.05) | - | 4.2 | 5.1 | 3.8 | 4.5 |
Table 2: Example of Crop Phytotoxicity Data Summary
| Treatment | Rate (g a.i./ha) | 7 DAT - Crop Injury (%) | 14 DAT - Crop Injury (%) | Plant Height (cm) | Yield ( kg/ha ) |
| Untreated Control | 0 | 0 | 0 | 85.2 | 3510 |
| Weed-Free Control | 0 | 0 | 0 | 86.1 | 3550 |
| This compound | 1080 | 3.5 | 0.5 | 84.9 | 3495 |
| This compound | 2160 (2X Rate) | 8.8 | 2.1 | 83.7 | 3450 |
| p-value | - | <0.01 | NS | NS | NS |
| LSD (0.05) | - | 2.5 | - | - | - |
| (NS = Not Significant) |
Data Analysis and Interpretation
Statistical Methods
-
Analysis of Variance (ANOVA): ANOVA is the most common statistical tool used for analyzing data from RCBD trials.[21] It partitions the total variation in the data into components attributable to the treatments, blocks, and random error.
-
Mean Separation Tests: If the ANOVA indicates a significant treatment effect (i.e., the p-value is below a certain threshold, typically 0.05), a mean separation test such as Fisher's Least Significant Difference (LSD) or Tukey's HSD is used to determine which specific treatment means are statistically different from one another.[9]
Interpretation Logic
The following diagram outlines the decision-making process when interpreting the statistical output.
Caption: Logical flow for statistical interpretation of trial data.
A successful this compound treatment will show a statistically significant increase in weed control compared to the untreated control, and no statistically significant negative impact on crop growth or yield when compared to the weed-free control. Transient, minor phytotoxicity that does not result in yield loss is often considered commercially acceptable.
References
- 1. How Bentazone Delivers Targeted Weed Control in Modern Agriculture [jindunchemical.com]
- 2. pomais.com [pomais.com]
- 3. This compound Herbicide | Minnesota Department of Agriculture [mda.state.mn.us]
- 4. agriculture.basf.com [agriculture.basf.com]
- 5. fao.org [fao.org]
- 6. chemicalwarehouse.com [chemicalwarehouse.com]
- 7. vikingcropproduction.com [vikingcropproduction.com]
- 8. Environmental behavior of this compound herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Value of Field Trials [exactoinc.com]
- 10. assets.greenbook.net [assets.greenbook.net]
- 11. Bentazone Effectivity Modulated by Environmental Conditions - Heilongjiang Taina Technology Development Co., Ltd. [tainachem.com]
- 12. mdpi.com [mdpi.com]
- 13. caws.org.nz [caws.org.nz]
- 14. mdpi.com [mdpi.com]
- 15. The Brief Introduction of Herbicide Bentazone - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]
- 16. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
- 17. pp1.eppo.int [pp1.eppo.int]
- 18. EPPO PP1 - PP1/226(3) - Number of efficacy trials [pp1.eppo.int]
- 19. EPPO PP1 - PP1/214(4) - Principles of acceptable efficacy [pp1.eppo.int]
- 20. Efficacy experimental design and analysis | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
- 21. cambridge.org [cambridge.org]
Measuring Bentazon's Inhibition of Photosynthesis: An Application Note for Researchers
Introduction: Bentazon and Its Impact on Photosynthetic Electron Transport
This compound is a selective, post-emergence herbicide widely used for the control of broadleaf weeds in various crops, including soybeans, corn, and rice.[1][2][3] Its herbicidal activity stems from its function as a potent inhibitor of photosynthesis.[1][3][4] Specifically, this compound disrupts the photosynthetic electron transport chain within Photosystem II (PSII), a critical protein complex embedded in the thylakoid membranes of chloroplasts.[4][5]
The primary site of action for this compound is the D1 quinone-binding protein within the PSII reaction center.[4][5] By binding to this protein, this compound competitively displaces plastoquinone (QB), the native electron acceptor. This blockage prevents the reoxidation of the primary quinone acceptor (QA), effectively halting the linear flow of electrons from water to NADP+.[5][6] The immediate consequence is a cessation of ATP and NADPH production, the energy and reducing power essential for carbon fixation. The inhibition of electron transport also leads to the formation of reactive oxygen species (ROS), such as singlet oxygen and hydrogen peroxide, which cause rapid cellular damage, leading to chlorosis (yellowing), necrosis (tissue death), and ultimately, plant death.[5] Visible injury to treated leaves typically appears within 4 to 8 hours.[2]
This application note provides detailed protocols for quantifying the inhibitory effects of this compound on photosynthesis using two robust and widely adopted methodologies: chlorophyll a fluorescence analysis and oxygen evolution measurement. These techniques offer sensitive and quantitative insights into the functional integrity of PSII and overall photosynthetic performance, making them invaluable tools for herbicide research, drug development, and ecotoxicological studies.
Mechanism of Action: this compound's Disruption of Photosystem II
The following diagram illustrates the inhibitory effect of this compound on the photosynthetic electron transport chain within Photosystem II.
Caption: this compound competitively inhibits electron transport at the QB binding site of the D1 protein in Photosystem II.
Protocol 1: Chlorophyll a Fluorescence Analysis
Chlorophyll fluorescence is a non-invasive and highly sensitive probe of PSII photochemistry.[6][7][8] The polyphasic fluorescence transient (OJIP curve) provides detailed information about the flow of electrons through PSII.[9] PSII-inhibiting herbicides like this compound induce characteristic changes in the OJIP curve, making this a powerful diagnostic tool.[9][10]
Materials and Equipment
-
Plant material (e.g., susceptible weed species, crop plants, or algae)
-
This compound stock solution and a series of dilutions
-
Portable fluorometer capable of measuring OJIP transients (e.g., HandyPEA, Hansatech Instruments)
-
Leaf clips for dark adaptation
-
Spray bottle for herbicide application
-
Deionized water
-
Surfactant (optional, to improve leaf wetting)
Experimental Workflow
Caption: Experimental workflow for assessing this compound's effect on chlorophyll fluorescence.
Step-by-Step Protocol
-
Plant Material and Treatment:
-
Grow plants under controlled conditions to ensure uniformity.
-
Select healthy, fully expanded leaves for measurements. For algal cultures, ensure they are in the exponential growth phase.[11]
-
Prepare a range of this compound concentrations. A vehicle control (solution without this compound) and a negative control (no treatment) should be included.
-
Apply the treatments uniformly, for example, by spraying the leaves until runoff.
-
-
Dark Adaptation:
-
Before each measurement, dark-adapt the selected leaf area for at least 20-30 minutes using the provided leaf clips.[9] This ensures that all reaction centers are open and ready to accept electrons.
-
-
Fluorescence Measurement:
-
Measure the initial fluorescence (F₀) and the maximal fluorescence (Fₘ) to calculate the maximum quantum yield of PSII (Fᵥ/Fₘ = (Fₘ - F₀)/Fₘ).
-
Record the full OJIP transient.
-
Take measurements at various time points after this compound application (e.g., 1, 3, 6, 12, and 24 hours) to establish a time-course of inhibition.
-
Data Analysis and Interpretation
The primary parameters to analyze from the OJIP curve are summarized in the table below.
| Parameter | Description | Expected Effect of this compound |
| F₀ | Minimum fluorescence (all PSII reaction centers are open) | Increase |
| Fₘ | Maximum fluorescence (all PSII reaction centers are closed) | Decrease |
| Fᵥ/Fₘ | Maximum quantum yield of PSII photochemistry | Significant decrease |
| PI_abs | Performance Index, a measure of overall photosynthetic vitality | Drastic decrease |
| Vⱼ | Relative variable fluorescence at the J-step (2 ms) | Increase |
A significant decrease in Fᵥ/Fₘ is a hallmark of PSII damage and is a sensitive indicator of this compound's inhibitory effect.[12] An increase in F₀ indicates damage to the PSII antenna complex or a disruption in the electron transfer from the reaction center. The rise in the J-step (Vⱼ) is characteristic of the accumulation of reduced Qₐ, directly reflecting the blockage of electron flow to Q₈.[8]
Protocol 2: Oxygen Evolution Measurement
The splitting of water molecules in PSII results in the evolution of molecular oxygen. Measuring the rate of oxygen production provides a direct assessment of the overall photosynthetic activity.[13][14] A Clark-type oxygen electrode is a common instrument for this purpose.[13]
Materials and Equipment
-
Clark-type oxygen electrode system with a temperature-controlled cuvette
-
Light source with adjustable intensity
-
Plant material (e.g., leaf discs, isolated chloroplasts, or algal suspensions)
-
This compound stock solution and a series of dilutions
-
Bicarbonate solution (e.g., sodium bicarbonate) as a carbon source
-
Buffer solution (e.g., HEPES or phosphate buffer)
Experimental Workflow
Caption: Workflow for measuring photosynthetic oxygen evolution and its inhibition by this compound.
Step-by-Step Protocol
-
Electrode Calibration and Setup:
-
Calibrate the oxygen electrode according to the manufacturer's instructions, typically setting the zero point with sodium dithionite and the 100% saturation point with air-saturated buffer.
-
Set the temperature of the cuvette to the desired experimental condition (e.g., 25°C).
-
-
Sample Preparation and Loading:
-
For leaf discs, use a cork borer to obtain uniform samples. For algal cultures, concentrate the cells to a suitable density.
-
Add the sample to the electrode chamber containing a buffer and a carbon source (e.g., 5 mM sodium bicarbonate).
-
-
Baseline Measurement:
-
Record the rate of oxygen consumption in the dark to determine the respiration rate.
-
Illuminate the sample with a saturating light intensity and record the steady-state rate of oxygen evolution. This is the gross photosynthetic rate. The net photosynthetic rate is the gross rate minus the dark respiration rate.[15]
-
-
This compound Treatment and Measurement:
-
Inject the desired concentration of this compound into the chamber.
-
Continuously monitor the oxygen concentration. The rate of oxygen evolution will decrease as this compound inhibits PSII.
-
Allow the rate to stabilize to determine the inhibited photosynthetic rate.
-
Data Analysis and Interpretation
The rate of oxygen evolution can be calculated from the slope of the oxygen concentration trace over time. The percent inhibition is calculated as follows:
% Inhibition = [ (Uninhibited Rate - Inhibited Rate) / Uninhibited Rate ] x 100
By testing a range of this compound concentrations, a dose-response curve can be generated, and the IC₅₀ value (the concentration that causes 50% inhibition) can be determined. This provides a quantitative measure of this compound's potency.
Ancillary Measurements
While chlorophyll fluorescence and oxygen evolution are direct measures of photosynthetic inhibition, other physiological parameters can provide complementary data.
-
Pigment Analysis: Long-term exposure to this compound can lead to the degradation of chlorophylls and carotenoids. Pigment content can be quantified spectrophotometrically after extraction with a solvent like acetone or ethanol.[5]
-
Stomatal Conductance: Although this compound's primary target is not stomata, severe photosynthetic inhibition and cellular damage can indirectly lead to stomatal closure.[16] Measuring stomatal conductance with a porometer can provide insights into the overall physiological stress experienced by the plant.[16]
Conclusion
The protocols detailed in this application note provide robust and reliable methods for quantifying the inhibitory effects of this compound on photosynthesis. Chlorophyll a fluorescence offers a rapid, non-invasive assessment of PSII function, while oxygen evolution measurements provide a direct quantification of overall photosynthetic activity. By employing these techniques, researchers can gain a deeper understanding of this compound's mechanism of action, evaluate its efficacy, and assess its potential impact on non-target organisms. The self-validating nature of these protocols, through the inclusion of appropriate controls and the generation of dose-response curves, ensures the trustworthiness and reproducibility of the experimental results.
References
- 1. This compound Herbicide | Minnesota Department of Agriculture [mda.state.mn.us]
- 2. EXTOXNET PIP - this compound [extoxnet.orst.edu]
- 3. agriculture.basf.com [agriculture.basf.com]
- 4. Photosynthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 5. Time-Dependent Effects of this compound Application on the Key Antioxidant Enzymes of Soybean and Common Ragweed [mdpi.com]
- 6. cropj.com [cropj.com]
- 7. researchgate.net [researchgate.net]
- 8. plantproduction.scu.ac.ir [plantproduction.scu.ac.ir]
- 9. Early Identification of Herbicide Modes of Action by the Use of Chlorophyll Fluorescence Measurements | MDPI [mdpi.com]
- 10. Early Identification of Herbicide Modes of Action by the Use of Chlorophyll Fluorescence Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 11. marineagronomy.org [marineagronomy.org]
- 12. Active Chlorophyll Fluorescence Technologies in Precision Weed Management: Overview and Perspectives [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. Measurement of Gross Photosynthesis, Respiration in the Light, and Mesophyll Conductance Using H218O Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. caws.org.nz [caws.org.nz]
Supercritical Fluid Extraction (SFE) of Bentazon from Environmental Samples: Protocols and Methodological Considerations
An Application Note for Researchers
Abstract
This document provides a comprehensive technical guide for the extraction of the herbicide Bentazon from environmental matrices, specifically soil and water, using Supercritical Fluid Extraction (SFE). As a moderately polar and highly water-soluble compound, this compound presents unique challenges for traditional extraction methods.[1][2][3] SFE with modified supercritical carbon dioxide offers a green, efficient, and selective alternative. This application note details the fundamental principles, optimized protocols, and analytical considerations necessary for researchers, environmental scientists, and drug development professionals to achieve robust and reproducible results.
Introduction: The Challenge of this compound Monitoring
This compound [3-(1-methylethyl)-1H-2,1,3-benzothiadiazin-4(3H)-one 2,2-dioxide] is a selective, post-emergence herbicide widely used to control broadleaf weeds in various crops.[4] Its primary mode of action is the inhibition of photosynthesis at photosystem II.[1][4]
Key Properties of this compound:
-
High Water Solubility: ~500-570 mg/L at 20°C.[2]
-
High Soil Mobility: Due to its solubility and low adsorption coefficient (Koc ≈ 34), this compound does not bind strongly to soil particles and has the potential to leach into groundwater and contaminate surface waters.[2][3][5]
-
Persistence: While it can be degraded by soil microbes and sunlight, its persistence can be variable, making environmental monitoring crucial.[2][6]
The physical and chemical properties of this compound necessitate a highly efficient extraction method for its trace-level detection in complex environmental samples. Traditional liquid-solvent extraction methods are often time-consuming, require large volumes of hazardous organic solvents, and may result in complex extracts requiring extensive cleanup.
Principles of Supercritical Fluid Extraction (SFE)
Supercritical Fluid Extraction (SFE) utilizes a substance at a temperature and pressure above its critical point, where it exists as a supercritical fluid. This state combines the high dissolving power of a liquid with the high diffusivity and low viscosity of a gas, allowing for rapid and efficient penetration into sample matrices.[7][8]
Carbon dioxide (CO₂) is the most common fluid used for SFE due to its mild critical point (31.1°C, 7.38 MPa), low cost, non-toxicity, and non-flammability.[7]
Causality of SFE Parameter Selection for this compound:
-
Fluid Choice: Pure supercritical CO₂ is non-polar, similar to hexane, making it ideal for extracting non-polar compounds.[7] However, this compound is a moderately polar molecule. Therefore, a polar organic solvent, known as a modifier , must be added to the supercritical CO₂.
-
Modifier Selection: Methanol is an excellent modifier for this compound extraction. Its polarity increases the solvating power of the supercritical fluid, enabling the disruption of analyte-matrix interactions (e.g., hydrogen bonding with soil organic matter) and effectively dissolving the target this compound molecules.
-
Pressure & Temperature: These are the primary parameters used to control the density, and thus the solvating power, of the supercritical fluid.[9] For a polar analyte like this compound, higher pressures are generally required to increase the fluid density and enhance solubility. Temperature has a dual effect: increasing it can improve solute vapor pressure and mass transfer but can also decrease fluid density if pressure is held constant.[9] Therefore, a careful balance must be optimized.
SFE Workflow for this compound Analysis
The following diagram illustrates the general workflow for the extraction and analysis of this compound from environmental samples using SFE.
References
- 1. Bentazone [sitem.herts.ac.uk]
- 2. EXTOXNET PIP - this compound [extoxnet.orst.edu]
- 3. agricentre.basf.ie [agricentre.basf.ie]
- 4. fao.org [fao.org]
- 5. cdn.who.int [cdn.who.int]
- 6. Environmental behavior of this compound herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. shimadzu.com [shimadzu.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Electrochemical sensor development for Bentazon monitoring
<-4> Application Note & Protocol: Electrochemical Sensor Development for Bentazon Monitoring
Audience: Researchers, analytical scientists, and environmental monitoring professionals.
Introduction: The Imperative for this compound Monitoring
This compound (3-isopropyl-1H-2,1,3-benzothiadiazin-4(3H)-one 2,2-dioxide) is a selective, post-emergence herbicide widely used to control broadleaf weeds in various crops, including soybeans, corn, and rice.[1] Its high water solubility and persistence can lead to the contamination of ground and surface water resources, posing potential risks to non-target organisms and human health.[2][3] Traditional methods for pesticide detection, such as chromatography, are often time-consuming, costly, and require extensive sample preparation, making them unsuitable for rapid, on-site screening.[4] Electrochemical sensors present a compelling alternative, offering high sensitivity, portability, rapid analysis, and cost-effectiveness for real-time environmental monitoring.[5]
This guide provides a comprehensive overview and a detailed protocol for the development of a nanomaterial-enhanced electrochemical sensor for the sensitive and selective detection of this compound. We will delve into the underlying principles, the rationale for material selection, a step-by-step fabrication process, and data interpretation, empowering researchers to build reliable sensing platforms.
Principle of Electrochemical this compound Detection
The electrochemical detection of this compound is predicated on its inherent electroactive nature. The molecule can be oxidized at a specific potential on the surface of a working electrode. The core reaction involves the transfer of electrons between the this compound molecule and the electrode, generating a measurable electrical current. The magnitude of this current is directly proportional to the concentration of this compound in the sample.
This compound typically undergoes an irreversible oxidation process.[6] On a standard glassy carbon electrode (GCE), this oxidation can suffer from issues like high overpotential and electrode fouling, where reaction byproducts adsorb onto the electrode surface, diminishing the signal over time.[6]
To overcome these limitations, the working electrode is modified with advanced nanomaterials. These modifications serve several critical functions:
-
Increased Surface Area: Nanomaterials provide a vastly larger electroactive surface area, amplifying the number of this compound molecules that can react, thus enhancing the signal.[3][5]
-
Enhanced Electron Transfer: Materials like graphene and carbon nanotubes possess exceptional electrical conductivity, facilitating faster and more efficient electron transfer between the analyte and the electrode.[7][8]
-
Electrocatalytic Activity: Certain nanomaterials, such as metal or metal oxide nanoparticles, can act as catalysts, lowering the energy barrier for this compound oxidation. This results in a lower oxidation potential and an increased current response.
By employing techniques like Square Wave Voltammetry (SWV) or Differential Pulse Voltammetry (DPV), the background (capacitive) current is minimized, and the Faradaic current (from the redox reaction) is accentuated, leading to significantly improved sensitivity and lower limits of detection.[4]
Featured Protocol: Graphene & Gold Nanoparticle Modified Glassy Carbon Electrode (AuNP-Gr/GCE) for this compound Sensing
This protocol details the fabrication of a highly sensitive sensor using a synergistic composite of graphene (Gr) and gold nanoparticles (AuNPs). Graphene provides a large, conductive surface, while AuNPs offer excellent electrocatalytic activity and a stable platform for interaction.
Rationale for Material Selection
-
Glassy Carbon Electrode (GCE): A widely used substrate due to its wide potential window, chemical inertness, and low background current.
-
Graphene (Gr): A 2D sheet of sp²-hybridized carbon atoms with a massive surface-to-volume ratio, high conductivity, and mechanical strength.[7][8] It serves as the foundational conductive layer, preventing aggregation of nanoparticles and enhancing the overall signal.
-
Gold Nanoparticles (AuNPs): Known for their stability, biocompatibility, and remarkable catalytic properties.[9] AuNPs can accelerate the oxidation of this compound, leading to a sharper and more intense voltammetric peak.
The combination of these materials creates a synergistic effect, where the composite exhibits superior sensing performance compared to the individual components.
Experimental Workflow Diagram
Caption: Workflow for the fabrication and use of the AuNP-Gr/GCE sensor.
Step-by-Step Protocol: Sensor Fabrication
Required Reagents & Equipment:
-
Glassy Carbon Electrode (GCE, 3 mm diameter)
-
Polishing kit (0.3 and 0.05 µm alumina slurry, polishing pads)
-
Graphene powder or dispersion
-
Chloroauric acid (HAuCl₄)
-
Phosphate buffer solution (PBS, 0.1 M, pH 7.0)
-
Potassium chloride (KCl, 0.1 M)
-
This compound standard
-
Potentiostat/Galvanostat electrochemical workstation
-
Three-electrode cell (GCE as working, Ag/AgCl as reference, Pt wire as counter)
-
Ultrasonic bath
Protocol Steps:
-
GCE Pre-treatment (Critical Step):
-
Polish the bare GCE surface with 0.3 µm and then 0.05 µm alumina slurry on a polishing pad for 2 minutes each to obtain a mirror-like finish.
-
Rinse thoroughly with deionized (DI) water.
-
Ultrasonically clean the electrode in 1:1 ethanol/DI water for 3 minutes, followed by DI water for another 3 minutes to remove any adsorbed alumina particles.
-
Dry the electrode under a gentle stream of nitrogen.
-
Causality: This step is crucial to remove surface contaminants and ensure a reproducible, active surface for modification. An improperly cleaned electrode is a primary source of poor sensor performance and irreproducibility.
-
-
Graphene Layer Deposition:
-
Prepare a stable 1 mg/mL dispersion of graphene in a suitable solvent (e.g., N,N-Dimethylformamide or water with a surfactant) by sonicating for at least 1 hour.
-
Carefully drop-cast a small volume (e.g., 5 µL) of the graphene dispersion onto the cleaned GCE surface.
-
Allow the solvent to evaporate completely at room temperature or under a gentle heat lamp. This forms the Gr/GCE.
-
Causality: The graphene layer creates a highly conductive and high-surface-area foundation for the subsequent deposition of gold nanoparticles.
-
-
Electrodeposition of Gold Nanoparticles (AuNPs):
-
Prepare an electroplating solution of 1.0 mM HAuCl₄ in 0.1 M KCl.
-
Immerse the Gr/GCE into the three-electrode cell containing the plating solution.
-
Apply a constant potential of -0.2 V (vs. Ag/AgCl) for 60 seconds. This process reduces Au³⁺ ions to metallic Au nanoparticles on the graphene surface.
-
After deposition, gently rinse the modified electrode (now AuNP-Gr/GCE) with DI water and dry.
-
Causality: Electrodeposition provides excellent control over the size and distribution of nanoparticles on the electrode surface, which is critical for catalytic efficiency and sensor stability.
-
Step-by-Step Protocol: Electrochemical Measurement
-
Solution Preparation: Prepare a series of this compound standard solutions in 0.1 M PBS (pH 7.0) at varying concentrations (e.g., 0.1 µM to 50 µM).
-
Electrochemical Cell Setup: Place the fabricated AuNP-Gr/GCE (working), Ag/AgCl (reference), and Pt wire (counter) electrodes into the electrochemical cell containing the this compound solution.
-
Accumulation Step (Optional but Recommended):
-
Apply an open circuit potential for a set time (e.g., 120 seconds) while gently stirring the solution.
-
Causality: This pre-concentration step allows this compound molecules to adsorb onto the sensor surface, significantly enhancing the detection sensitivity for low concentrations.
-
-
Voltammetric Measurement (DPV):
-
Scan the potential, for example, from +0.4 V to +1.0 V.
-
Typical DPV parameters: Pulse amplitude: 50 mV, Pulse width: 50 ms, Scan rate: 20 mV/s.
-
Record the differential pulse voltammogram. An oxidation peak corresponding to this compound should appear around +0.7 V to +0.8 V.[4]
-
-
Data Analysis:
-
Measure the peak current (Ip) at the oxidation potential of this compound for each concentration.
-
Plot the peak current (Ip) versus the this compound concentration. This will form the calibration curve.
-
The relationship should be linear within a specific range. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).
-
The limit of detection (LOD) can be calculated using the formula: LOD = 3 * (Standard Deviation of the Blank) / (Slope of the Calibration Curve).
-
Performance and Validation
A well-developed sensor must be characterized by its analytical performance. The table below summarizes typical performance metrics for various this compound electrochemical sensors found in the literature, providing a benchmark for your own sensor development.
| Sensor Modification | Detection Technique | Linear Range (µM) | Limit of Detection (LOD) (µM) | Real Sample Matrix | Reference |
| Screen-Printed Carbon Electrode | Square Wave Voltammetry | 0.19 - 50 | 0.063 | Lake & Groundwater | [4] |
| Screen-Printed Carbon Electrode | Amperometry | 0.1 - 100 | 0.034 | Groundwater & Lake Water | [2] |
| CuO Nanostructure/GCE | Differential Pulse Voltammetry | 0.01 - 1.25 | 0.003 | Surface Water | [10] |
| Glassy Carbon Electrode | Differential Pulse Voltammetry | 10 - 100 | ~10 | Commercial Herbicide | [6] |
Key Validation Steps:
-
Selectivity: Test the sensor's response to this compound in the presence of potential interfering species, such as other pesticides (e.g., diuron, atrazine), metal ions, and natural organic matter. A robust sensor will show a negligible response to these interferents.
-
Reproducibility & Repeatability: Assess the variation in signal for the same concentration measured with different electrodes (reproducibility) and with the same electrode multiple times (repeatability). A low relative standard deviation (RSD < 5%) is desirable.
-
Real Sample Analysis: Spike real environmental samples (e.g., river water, tap water) with known concentrations of this compound and measure the recovery rate.[2][4] Good recovery (typically 90-110%) validates the sensor's applicability in complex matrices.
Conclusion and Future Perspectives
The development of nanomaterial-based electrochemical sensors provides a powerful and practical solution for the monitoring of this compound. The protocol described herein, utilizing a graphene-gold nanoparticle composite, offers a robust starting point for creating highly sensitive and selective sensing platforms. Future advancements may focus on integrating these sensors into portable, automated systems for continuous, in-field monitoring.[4] Furthermore, the exploration of novel recognition elements, such as molecularly imprinted polymers (MIPs), which create synthetic antibodies for the target molecule, holds immense promise for achieving unparalleled selectivity and stability in next-generation sensors.[11][12]
References
- 1. Environmental behavior of this compound herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Development on the Electrochemical Detection of Selected Pesticides: A Focused Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pub.iapchem.org [pub.iapchem.org]
- 6. Electrochemical oxidation of this compound at a glassy carbon electrode Application to the determination of a commercial herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Advances in graphene-based electrochemical biosensors for on-site pesticide detection [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. A molecularly imprinted polymer for the pesticide bentazone - Analytical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Recent Advances in Electrosynthesized Molecularly Imprinted Polymer Sensing Platforms for Bioanalyte Detection - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Bentazon Detection Limits in Complex Matrices
Welcome to the technical support center for Bentazon analysis. This guide is designed for researchers, scientists, and professionals in drug development who are working to achieve lower limits of detection (LOD) for the herbicide this compound in challenging sample types. Here, we move beyond standard protocols to provide in-depth, field-proven insights into overcoming common and complex analytical hurdles. Our focus is on the "why" behind the "how," ensuring you can not only follow a method but also intelligently troubleshoot and adapt it to your specific needs.
Frequently Asked Questions (FAQs)
Sample Preparation
Q1: My this compound recovery is low and inconsistent in dry soil samples. What's causing this and how can I fix it?
A1: This is a classic issue rooted in the principles of solid-liquid extraction. This compound, being moderately polar, requires sufficient hydration of a dry matrix for efficient extraction by an organic solvent like acetonitrile. Without adequate water, the solvent cannot effectively penetrate the soil particles to dissolve the analyte.
-
The "Why": The widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is optimized for samples with high water content.[1] In dry matrices, this compound can be strongly adsorbed to the soil particles, and the extraction solvent has limited access to it.
-
The "How" (Protocol Modification):
-
Rehydration Step: Before adding your extraction solvent, rehydrate your soil sample. A common practice is to add enough deionized water to bring the total water content to 80-90%. For a 10-gram dry soil sample, adding 8-9 mL of water is a good starting point.
-
Equilibration: Allow the sample to hydrate for at least 30 minutes. This gives the water time to permeate the matrix.[1]
-
Proceed with Standard Protocol: After hydration, you can proceed with your standard QuEChERS or other solvent extraction method.[2]
-
Q2: I'm analyzing this compound in fatty matrices like oilseeds or fish, and I'm seeing significant matrix effects and low signal-to-noise. What's the best cleanup strategy?
A2: Fatty matrices are notoriously challenging due to the high concentration of lipids, which can cause ion suppression in the mass spectrometer and contaminate your analytical column. A multi-step cleanup approach is often necessary.
-
The "Why": Lipids are large, non-polar molecules that can co-extract with this compound. In the MS source, they compete for ionization, reducing the signal of your target analyte. They can also build up in your LC system, leading to poor peak shape and carryover.
-
The "How" (Enhanced Cleanup):
-
Initial Extraction: Use a standard QuEChERS extraction with acetonitrile.
-
Freezing Out Lipids (Lipid Removal): After the initial extraction and salting out, place the acetonitrile extract in a freezer at -20°C for at least one hour. The lipids will precipitate out of the solution.
-
Centrifugation: Centrifuge the cold extract at a high speed (e.g., >5000 rpm) to pellet the precipitated lipids.
-
Dispersive Solid-Phase Extraction (d-SPE): Carefully decant the supernatant and proceed with a d-SPE cleanup. For this compound, a combination of PSA (Primary Secondary Amine) to remove organic acids and C18 to remove remaining non-polar interferences is effective.[3] For particularly fatty matrices, consider using a sorbent with specific lipid-removing capabilities.
-
Chromatography & Mass Spectrometry
Q3: I'm observing poor peak shape (tailing) for this compound in my LC-MS/MS analysis. What are the likely causes and solutions?
A3: Peak tailing for an acidic compound like this compound often points to secondary interactions with the analytical column or issues with the mobile phase.
-
The "Why": this compound has a pKa of approximately 3.3. If the pH of your mobile phase is not sufficiently low, the analyte can exist in both its protonated and deprotonated forms, leading to mixed-mode retention and peak tailing. Additionally, interactions with active sites on the column packing material can cause tailing.
-
The "How" (Troubleshooting Steps):
-
Mobile Phase pH: Ensure the pH of your aqueous mobile phase is at least 1.5 to 2 pH units below the pKa of this compound. A mobile phase containing 0.1% formic acid is a good starting point.
-
Column Choice: Consider using a high-purity silica-based C18 column or a column with end-capping technology to minimize interactions with free silanol groups.
-
System Cleanliness: Flush your LC system thoroughly to remove any contaminants that may be causing peak distortion.
-
Q4: How do I confirm and mitigate matrix effects in my this compound LC-MS/MS assay?
A4: Matrix effects, either ion suppression or enhancement, are a major source of inaccuracy in quantitative LC-MS/MS analysis.[4] A systematic evaluation is crucial.
-
The "Why": Co-eluting matrix components can alter the ionization efficiency of this compound in the MS source, leading to an underestimation (suppression) or overestimation (enhancement) of its concentration.[5]
-
The "How" (Systematic Evaluation):
-
Prepare Three Sets of Samples:
-
Set A (Neat Standard): this compound standard in a clean solvent.
-
Set B (Post-extraction Spike): A blank matrix extract spiked with this compound standard.
-
Set C (Pre-extraction Spike): A blank matrix sample spiked with this compound standard before extraction.
-
-
Analyze and Calculate:
-
Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) x 100
-
Recovery (%) = (Peak Area of Set C / Peak Area of Set B) x 100
-
-
Interpretation:
-
A matrix effect value significantly different from 100% indicates the presence of matrix effects.
-
Values between 80% and 120% are often considered acceptable, but this can vary depending on regulatory guidelines.
-
-
-
Mitigation Strategies:
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is representative of your samples.[6]
-
Isotope-Labeled Internal Standard: Use a stable isotope-labeled this compound internal standard. This is the most effective way to compensate for matrix effects as the internal standard will be affected in the same way as the native analyte.
-
Sample Dilution: Diluting the final extract can reduce the concentration of interfering matrix components.
-
Troubleshooting Guides
Scenario 1: Inconsistent Recoveries in Water Samples
| Symptom | Potential Cause | Troubleshooting Action |
| Low and variable recoveries of this compound from river water. | pH Dependence of Extraction: this compound is an acidic herbicide. Its solubility and interaction with sorbents are pH-dependent.[7] | Acidify the water sample to a pH below the pKa of this compound (~3.3) before solid-phase extraction (SPE). This ensures the analyte is in its neutral form, promoting better retention on reversed-phase sorbents like C18. |
| Breakthrough during SPE: The volume of the water sample may be too large for the amount of SPE sorbent, causing the analyte to pass through without being retained. | Reduce the sample volume or increase the amount of SPE sorbent. Perform a breakthrough study by analyzing the eluate from a second SPE cartridge placed in series with the first. | |
| Incomplete Elution from SPE Cartridge: The elution solvent may not be strong enough to completely desorb this compound from the sorbent. | Optimize the elution solvent. A mixture of methanol or acetonitrile with a small percentage of a weak acid (e.g., formic acid) can improve elution efficiency. |
Scenario 2: High Background Noise in Mass Spectrometry Data
| Symptom | Potential Cause | Troubleshooting Action |
| High chemical noise in the chromatogram, obscuring the this compound peak. | Contaminated Solvents or Reagents: Impurities in the mobile phase or extraction solvents can contribute to high background noise. | Use high-purity, LC-MS grade solvents and reagents.[8] Filter all mobile phases before use. |
| Insufficient Sample Cleanup: Co-extracted matrix components are entering the mass spectrometer. | Re-evaluate your sample cleanup procedure. Consider adding an additional cleanup step, such as a different d-SPE sorbent or a different SPE phase. | |
| Mass Spectrometer Contamination: The ion source or other components of the mass spectrometer may be contaminated. | Perform routine maintenance and cleaning of the mass spectrometer according to the manufacturer's recommendations. |
Experimental Protocols
Optimized QuEChERS Protocol for this compound in Soil
This protocol incorporates a rehydration step to improve extraction efficiency from dry soil matrices.[2][9]
-
Sample Preparation:
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Add 10 mL of deionized water and vortex for 1 minute.
-
Allow the sample to hydrate for 30 minutes.
-
-
Extraction:
-
Add 10 mL of acetonitrile (1% acetic acid).
-
Shake vigorously for 1 minute.
-
Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
-
Shake vigorously for 1 minute.
-
Centrifuge at >3000 x g for 5 minutes.
-
-
Dispersive SPE Cleanup:
-
Transfer a 6 mL aliquot of the supernatant to a 15 mL centrifuge tube containing d-SPE sorbents (e.g., 900 mg MgSO₄, 150 mg PSA, 150 mg C18).
-
Vortex for 30 seconds.
-
Centrifuge at >3000 x g for 5 minutes.
-
-
Final Preparation:
-
Transfer a 1 mL aliquot of the cleaned extract to a vial.
-
Acidify with a small amount of formic acid to ensure this compound is in its protonated form for LC-MS analysis.
-
The sample is now ready for injection.
-
Visualizations
Workflow for Troubleshooting Low this compound Recovery
Caption: A logical workflow for diagnosing and addressing low this compound recovery.
Decision Tree for Mitigating Matrix Effects
Caption: Decision-making process for addressing matrix effects in this compound analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. analchemres.org [analchemres.org]
- 6. youtube.com [youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. organomation.com [organomation.com]
- 9. iris.unito.it [iris.unito.it]
Technical Support Center: Troubleshooting Poor Bentazon Efficacy on Resistant Weed Biotypes
Aimed at researchers, scientists, and professionals in drug development, this guide provides in-depth technical assistance for diagnosing and managing issues related to Bentazon efficacy, particularly in the context of resistant weed biotypes.
Core Principles of this compound Action and Resistance
This compound is a selective, post-emergence herbicide that controls broadleaf weeds and sedges.[1][2] Its primary mode of action is the inhibition of photosynthesis at Photosystem II (PSII).[1][3] By binding to the D1 protein within the PSII complex, it blocks the photosynthetic electron transport chain.[3][4][5] This leads to a cascade of events culminating in the production of reactive oxygen species that destroy cell membranes, causing rapid necrosis of leaf tissue and eventual plant death.[1][5]
However, the repeated use of this compound can lead to the selection of resistant weed biotypes. This resistance can manifest through two primary mechanisms:
-
Target-Site Resistance (TSR): This involves genetic mutations in the psbA gene, which codes for the D1 protein. These mutations alter the herbicide's binding site, reducing its ability to inhibit electron transport effectively.
-
Non-Target-Site Resistance (NTSR): This form of resistance involves mechanisms that do not directly affect the herbicide's target. A common NTSR mechanism is enhanced metabolic detoxification, where resistant plants can rapidly break down this compound into non-toxic substances, often through the action of cytochrome P450 mono-oxygenases.[6][7]
Frequently Asked Questions (FAQs)
Q1: Despite following the recommended application guidelines, we are observing poor control of a specific weed population with this compound. Could this indicate resistance?
A: Yes, this is a strong possibility, especially if you have ruled out other contributing factors. The inherited ability of a weed population to survive a normally lethal dose of an herbicide is known as herbicide resistance.[4] While this compound-resistant weeds have not been widely reported in the United States, resistant populations of smooth pigweed (Amaranthus hybridus) and redroot pigweed (Amaranthus retroflexus) have been identified in other regions.[4]
Before concluding that resistance is the issue, it is crucial to conduct a thorough review of your application process and the environmental conditions at the time of treatment.
Troubleshooting Guide: A Systematic Approach to Diagnosing Poor Efficacy
Step 1: Scrutinize Application Parameters
Incorrect application is a common reason for herbicide failure. A detailed review of your application log is the first critical step.
Key Application Parameters for Verification:
| Parameter | Recommended Best Practice | Scientific Rationale |
| Weed Growth Stage | Apply to small, actively growing weeds (typically 2-4 leaf stage).[8] | Younger weeds are more susceptible due to less developed cuticles and metabolic detoxification systems.[1] |
| Application Rate | Adhere strictly to the label-recommended rates for the target weed species and size. | Sub-lethal doses can lead to incomplete control and accelerate the selection for resistant individuals within the population. |
| Spray Coverage | Ensure thorough and uniform coverage of the weed's foliage.[2] | As a contact herbicide, this compound's efficacy is dependent on direct contact with the plant's leaves and stems.[2][5] |
| Use of Adjuvants | Incorporate recommended adjuvants like crop oil concentrate (COC) or non-ionic surfactants (NIS) as per the product label. | Adjuvants enhance the spray's retention on the leaf surface, improve droplet spread, and facilitate the penetration of the herbicide through the plant's cuticle. |
| Time of Application | Apply during daylight hours when plants are actively photosynthesizing.[9] | The herbicidal activity of this compound is light-dependent, as it disrupts photosynthesis.[9] |
Step 2: Evaluate Environmental Conditions During Application
The environment plays a significant role in the performance of this compound.
Critical Environmental Factors:
| Condition | Impact on this compound Efficacy | Key Diagnostic Question |
| Temperature & Humidity | Efficacy is enhanced in warm and humid conditions, which promote herbicide absorption.[10][11] | Were the temperature and relative humidity within the optimal range for this compound activity during and immediately following the application? |
| Drought Stress | Plants under drought stress can develop thicker cuticles and may close their stomata, which reduces herbicide uptake.[10] | Were the target weeds exhibiting signs of drought stress, such as wilting, at the time of application? |
| Rainfall | Rain shortly after application can wash the herbicide off the leaves before it can be adequately absorbed.[1][5] | Did rainfall occur within the specified rain-fast period on the product label (generally 4-6 hours)?[5] |
Step 3: Conduct a Preliminary Field-Level Resistance Assessment
If you have ruled out application and environmental factors, look for signs of resistance in the field.
Field Observations Checklist:
-
Patchy Weed Control: Are there distinct patches of uncontrolled weeds of the target species, while other susceptible weed species in the same area are effectively controlled?
-
Comparison with Other Herbicides: Has the same weed population been successfully managed in previous seasons with herbicides that have a different mode of action?
-
Scattered vs. Clustered Survivors: Are the surviving weeds randomly scattered, which might suggest inconsistent spray coverage, or are they clustered in specific areas, which is more indicative of a resistant biotype?
Step 4: Confirming Resistance with Laboratory and Greenhouse Assays
For a definitive diagnosis of resistance, controlled experiments are essential.
Experimental Protocol: Whole-Plant Dose-Response Bioassay [12]
This assay is designed to quantify the level of resistance in a suspected weed population.
Methodology:
-
Seed Collection: Gather mature seeds from at least 30 randomly selected plants in the area with suspected resistance. Also, collect seeds from a known susceptible population of the same weed species to serve as a control.[12]
-
Seed Germination and Plant Growth: If necessary, break seed dormancy. Germinate the seeds and grow them in a greenhouse under controlled conditions until they reach the 2-3 leaf stage.[13]
-
Herbicide Application: Prepare a series of this compound dilutions and apply them to the plants. A typical dose range would include a control (no herbicide) and several concentrations above and below the recommended field rate.
-
Data Collection and Analysis: After a period of 14 to 21 days, assess the plants for visual signs of injury and measure their biomass (dry weight).[13] Calculate the herbicide dose required to cause a 50% reduction in growth (GR₅₀) for both the suspected resistant and susceptible populations. The Resistance Index (RI) can then be determined by dividing the GR₅₀ of the resistant population by the GR₅₀ of the susceptible population. An RI value greater than 1.0 is indicative of resistance.
Troubleshooting Workflow Diagram
Caption: A systematic workflow for diagnosing poor this compound efficacy.
Managing Confirmed this compound-Resistant Weed Biotypes
Q2: What are the most effective strategies for managing confirmed this compound-resistant weed populations?
A: A multi-faceted approach, known as Integrated Weed Management (IWM), is essential for the sustainable control of resistant weeds.[14][15]
Key IWM Strategies:
-
Diversify Herbicide Modes of Action:
-
Herbicide Rotation: Avoid the repeated use of herbicides from the same mode of action group (this compound is in Group 6). Rotate with herbicides from different groups to reduce selection pressure.[16]
-
Tank Mixtures: When appropriate, use tank mixtures of herbicides with different modes of action that are both effective against the target weed.[16]
-
-
Incorporate Cultural and Mechanical Weed Control:
-
Crop Rotation: Rotating crops disrupts the life cycles of weeds and allows for the use of a wider range of weed management practices.[14]
-
Cover Crops: Planting cover crops can suppress weed growth through competition for resources like light, water, and nutrients.[15]
-
Tillage: Mechanical weed control, such as tillage, can be an effective method for managing weeds, especially before planting.[15]
-
-
Implement Proactive Scouting and Record-Keeping:
-
Regular Field Scouting: Consistently monitor fields to detect weed escapes early and identify potential resistance issues before they become widespread.[14]
-
Detailed Records: Maintain comprehensive records of all herbicide applications, observed weed populations, and the level of control achieved. This information is invaluable for tracking the development of resistance and making informed management decisions in the future.
-
This compound's Mode of Action and Resistance Mechanisms
Caption: A diagram illustrating this compound's mode of action and the primary mechanisms of weed resistance.
References
- 1. How Bentazone Delivers Targeted Weed Control in Modern Agriculture [jindunchemical.com]
- 2. agriculture.basf.com [agriculture.basf.com]
- 3. fao.org [fao.org]
- 4. This compound Herbicide | Minnesota Department of Agriculture [mda.state.mn.us]
- 5. pomais.com [pomais.com]
- 6. Investigation of resistance mechanisms to bentazone in multiple resistant Amaranthus retroflexus populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tolerance Mechanism for Bentazone - Heilongjiang Taina Technology Development Co., Ltd. [tainachem.com]
- 8. rolfesagri.co.za [rolfesagri.co.za]
- 9. Time-Dependent Effects of this compound Application on the Key Antioxidant Enzymes of Soybean and Common Ragweed [mdpi.com]
- 10. Bentazone Effectivity Modulated by Environmental Conditions - Heilongjiang Taina Technology Development Co., Ltd. [tainachem.com]
- 11. mdpi.com [mdpi.com]
- 12. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Video: Protocols for Robust Herbicide Resistance Testing in Different Weed Species [jove.com]
- 14. realagriculture.com [realagriculture.com]
- 15. soybeanresearchinfo.com [soybeanresearchinfo.com]
- 16. vikingcropproduction.com [vikingcropproduction.com]
Technical Support Center: Mitigating Bentazon Leaching in Sandy Soils
This technical support guide is designed for researchers, scientists, and environmental professionals investigating the fate and transport of the herbicide Bentazon, particularly in vulnerable sandy soil environments. This resource provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to support your research in developing effective strategies to minimize the environmental impact of this compound.
Introduction to the Challenge
This compound, a widely used post-emergence herbicide, is crucial for controlling broadleaf weeds in various crops.[1][2] However, its high water solubility and weak adsorption to soil particles, especially in sandy soils with low organic matter, make it prone to leaching into groundwater.[3][4][5] This guide will equip you with the foundational knowledge and practical methodologies to address this critical environmental issue.
Core Principles of this compound Leaching in Sandy Soils
Understanding the fundamental mechanisms governing this compound's mobility in sandy soils is paramount for designing effective mitigation strategies.
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subgraph "cluster_soil" { label="Soil Properties"; bgcolor="#F1F3F4"; Soil_Texture [label="Sandy Texture\n(Low Clay Content)", fillcolor="#FBBC05", fontcolor="#202124"]; Organic_Matter [label="Low Organic Matter", fillcolor="#FBBC05", fontcolor="#202124"]; Soil_pH [label="Soil pH", fillcolor="#FBBC05", fontcolor="#202124"]; }
subgraph "cluster_this compound" { label="this compound Properties"; bgcolor="#F1F3F4"; Bentazon_Properties [label="High Water Solubility\nWeak Acid (pKa ≈ 2.86)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; }
subgraph "cluster_environmental" { label="Environmental Factors"; bgcolor="#F1F3F4"; Rainfall [label="High Rainfall/Irrigation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Temperature [label="Temperature", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }
Leaching_Potential [label="Increased this compound\nLeaching Potential", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
Soil_Texture -> Leaching_Potential [label="Low Sorption"]; Organic_Matter -> Leaching_Potential [label="Reduced Adsorption Sites"]; Soil_pH -> Leaching_Potential [label="Affects Anionic Form"]; Bentazon_Properties -> Leaching_Potential [label="High Mobility in Water"]; Rainfall -> Leaching_Potential [label="Increased Water Infiltration"]; Temperature -> Leaching_Potential [label="Affects Degradation Rate"]; } caption { label = "Key factors influencing this compound leaching in sandy soils."; fontsize = 10; } enddot Figure 1: A diagram illustrating the interplay of soil properties, this compound's chemical nature, and environmental factors that contribute to its leaching potential in sandy soils.
Troubleshooting Guide & FAQs
This section addresses common issues and questions encountered during experiments aimed at reducing this compound leaching.
Frequently Asked Questions (FAQs)
Q1: Why is this compound more prone to leaching in sandy soils compared to clay soils?
A1: Sandy soils have larger particles and lower organic matter content compared to clay soils. This results in fewer binding sites for this compound molecules.[6][7] this compound is a weak acid and exists predominantly in its anionic (negatively charged) form in most agricultural soils (pH > 5).[6][8] Clay particles and organic matter have negatively charged surfaces, which repel the anionic this compound, preventing strong adsorption. In sandy soils, the low surface area and low organic matter content exacerbate this effect, leading to higher mobility with percolating water.[6][9]
Q2: How does soil pH specifically influence this compound leaching?
A2: Soil pH is a critical factor.[1][10] this compound's neutral form is more readily adsorbed to soil organic matter and even sand particles than its anionic form.[6][7] As the soil pH increases above its pKa of approximately 2.86, a greater proportion of this compound molecules deprotonate to the anionic form, which is more water-soluble and less adsorbed, thus increasing its leaching potential.[1][8][10] Therefore, in alkaline sandy soils, the risk of this compound leaching is significantly higher.
Q3: My biochar amendment isn't reducing this compound leaching as expected. What could be the issue?
A3: The effectiveness of biochar in reducing herbicide leaching depends on several factors:
-
Biochar Properties: The feedstock and pyrolysis temperature used to create the biochar significantly impact its surface area, pore structure, and surface chemistry.[11] Biochar produced at higher temperatures generally has a greater surface area and can be more effective at adsorbing herbicides.[11]
-
Application Rate: An insufficient application rate of biochar may not provide enough sorption sites to effectively reduce this compound leaching.
-
Incorporation Method: Proper incorporation of biochar into the soil is crucial for maximizing its contact with this compound. Surface application without incorporation may be less effective.
-
Soil pH: The addition of biochar can sometimes increase soil pH, which could potentially increase the proportion of anionic this compound, counteracting some of the adsorptive benefits.[12]
Q4: Can the addition of surfactants in my formulation increase this compound leaching?
A4: Yes, the type of surfactant can influence this compound's mobility. Anionic surfactants can increase the mobility of this compound, while non-ionic surfactants may reduce it.[13][14] It is hypothesized that non-ionic surfactants may enhance the adsorption of this compound to soil particles, thereby decreasing its movement.[13] When formulating or tank-mixing, consider the potential impact of adjuvants on leaching.
Q5: Are there analytical challenges in detecting low concentrations of this compound in leachate?
A5: Detecting this compound at the low concentrations relevant for groundwater contamination (e.g., below 0.1 µg/L) requires sensitive analytical methods.[15][16] High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (MS) detection is commonly used.[16][17][18] Sample preparation, including solid-phase extraction (SPE), is often necessary to concentrate the analyte and remove interfering matrix components.[16]
Troubleshooting Common Experimental Problems
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| High variability in replicate soil column leaching experiments. | 1. Inconsistent soil packing leading to preferential flow paths. 2. Uneven application of this compound solution. 3. Fluctuations in irrigation/rainfall simulation. | 1. Use a standardized soil packing method to achieve uniform bulk density. 2. Apply the this compound solution evenly across the soil surface using a fine-mist sprayer. 3. Employ a peristaltic pump or a calibrated rainfall simulator for consistent water application. |
| Low recovery of this compound from sandy soil samples. | 1. Inefficient extraction solvent or method. 2. Degradation of this compound during sample storage or processing.[19] 3. Strong binding to soil components under specific conditions (e.g., very low pH). | 1. Optimize the extraction solvent system (e.g., methanol/water mixtures). 2. Store samples at low temperatures (-20°C) and minimize light exposure.[19] 3. Adjust the pH of the extraction solvent to ensure this compound is in a more extractable form. |
| Unexpectedly rapid this compound degradation in control columns. | 1. Enhanced microbial activity in the soil used. 2. Photodegradation if columns are exposed to light.[5][20] | 1. Consider sterilizing a subset of control soil columns (e.g., via autoclaving or gamma irradiation) to assess abiotic vs. biotic degradation. 2. Conduct experiments in a controlled environment with minimal light exposure or use opaque column materials. |
| Cover crop implementation does not significantly reduce leaching. | 1. Insufficient cover crop biomass. 2. Poor timing of cover crop termination relative to this compound application. 3. Inappropriate cover crop species for the specific soil and climate. | 1. Ensure adequate time for cover crop establishment and growth to achieve significant biomass.[21] 2. The mulch layer from the terminated cover crop should be present at the time of this compound application to intercept the spray and reduce soil contact.[21] 3. Select cover crop species known for high biomass production and good soil coverage in your region.[21][22] |
Experimental Protocols & Methodologies
This section provides detailed, step-by-step methodologies for key experiments to assess and mitigate this compound leaching.
Protocol 1: Soil Column Leaching Study
This protocol is designed to simulate and quantify the leaching of this compound through a sandy soil profile under controlled laboratory conditions.
dot graph "Soil_Column_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
A [label="1. Soil Collection & Characterization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="2. Column Packing", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="3. Soil Saturation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="4. This compound Application", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="5. Simulated Rainfall/Irrigation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="6. Leachate Collection", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="7. Sample Analysis (HPLC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H [label="8. Data Interpretation", fillcolor="#34A853", fontcolor="#FFFFFF"];
A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; } caption { label = "Workflow for a soil column leaching experiment."; fontsize = 10; } enddot Figure 2: A generalized workflow for conducting a soil column leaching study to evaluate this compound mobility.
Materials:
-
Glass or PVC columns (e.g., 30 cm length, 5 cm internal diameter)
-
Sandy soil, sieved (<2 mm)
-
Analytical grade this compound
-
Deionized water
-
Peristaltic pump
-
Fraction collector
-
HPLC system with UV or MS detector
Procedure:
-
Soil Characterization: Analyze the sandy soil for particle size distribution, organic matter content, pH, and cation exchange capacity.
-
Column Packing:
-
Place a glass wool plug at the bottom of each column.
-
Pack the columns with the sandy soil to a uniform bulk density, tapping the column gently to ensure even settlement.
-
-
Saturation: Slowly saturate the soil columns from the bottom with deionized water to displace air and ensure uniform wetting. Allow the columns to drain until they reach field capacity.
-
This compound Application: Prepare a stock solution of this compound at a known concentration. Apply a precise volume of this solution evenly to the surface of each soil column.
-
Leaching Event:
-
Simulate a rainfall or irrigation event by applying deionized water to the top of the columns at a constant rate using a peristaltic pump.
-
The total volume of water applied should be sufficient to generate leachate.
-
-
Leachate Collection: Collect the leachate in fractions over time using a fraction collector. Record the volume of each fraction.
-
Analysis:
-
Mass Balance: After the leaching event, the soil in the column can be sectioned and extracted to determine the amount of this compound remaining at different depths. This allows for a complete mass balance calculation.
Protocol 2: Evaluating the Efficacy of Biochar Amendments
This protocol outlines how to adapt the soil column study to assess the effectiveness of biochar in reducing this compound leaching.
Procedure:
-
Amendment Preparation: Prepare soil-biochar mixtures at different application rates (e.g., 1%, 2%, 5% w/w). Thoroughly mix the biochar with the sandy soil to ensure homogeneity.
-
Column Packing: Pack columns with the prepared soil-biochar mixtures as described in Protocol 1. Include a control column with unamended sandy soil.
-
Leaching Study: Conduct the leaching experiment as outlined in Protocol 1 for both the amended and control columns.
-
Comparative Analysis: Compare the breakthrough curves (concentration of this compound in leachate over time) and the total mass of this compound leached from the biochar-amended columns versus the control column. A significant reduction in the peak concentration and total mass leached indicates effective mitigation by the biochar amendment.[23][24]
Strategies for Reducing this compound Leaching Potential
Based on the principles discussed, here are actionable strategies that can be investigated and implemented:
| Strategy | Mechanism of Action | Key Considerations for Research |
| Organic Matter Amendments | Increases the number of adsorption sites for this compound, reducing its availability for leaching.[1][10][25] | Type of organic matter (compost, manure, etc.), application rate, and long-term stability. |
| Biochar Application | High surface area and porous structure of biochar provide numerous sites for this compound adsorption.[12][23][26] | Biochar feedstock, pyrolysis temperature, application rate, and potential effects on soil pH.[11][24] |
| Cover Cropping | Reduces water percolation, increases soil organic matter over time, and can intercept a portion of the applied herbicide.[21][22][27] | Selection of appropriate cover crop species, management practices (e.g., termination timing), and impact on soil moisture dynamics. |
| Optimized Irrigation Management | Avoiding excessive irrigation can minimize the downward movement of water and dissolved this compound. | Timing and volume of irrigation relative to this compound application. |
| Formulation and Adjuvants | Use of non-ionic surfactants may decrease this compound mobility.[13][14] | Screening of different adjuvants for their effect on both efficacy and leaching potential. |
Conclusion
Reducing the leaching potential of this compound in sandy soils requires a multi-faceted approach grounded in a thorough understanding of soil-herbicide interactions. By employing rigorous experimental methodologies and considering the various influencing factors, researchers can develop and validate effective best management practices. This guide serves as a foundational resource to support these critical research endeavors, ultimately contributing to the protection of our water resources.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pomais.com [pomais.com]
- 3. This compound Herbicide | Minnesota Department of Agriculture [mda.state.mn.us]
- 4. How Bentazone Delivers Targeted Weed Control in Modern Agriculture [jindunchemical.com]
- 5. pub.geus.dk [pub.geus.dk]
- 6. mdpi.com [mdpi.com]
- 7. Adsorption of bentazone in the profiles of mineral soils with low organic matter content - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modeling of Bentazone Leaching in Soils with Low Organic Matter Content - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Leaching of this compound in Swedish soils using field lysimeters [agris.fao.org]
- 10. Influence of organic matter and pH on bentazone sorption in soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biochar Soil Additions Affect Herbicide Fate: Importance of Application Timing and Feedstock Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Influence of surfactants on the leaching of bentazone in a sandy loam soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cdn.who.int [cdn.who.int]
- 16. Determination of this compound residues in water by high-performance liquid chromatography. Validation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. helixchrom.com [helixchrom.com]
- 18. repository.lsu.edu [repository.lsu.edu]
- 19. ars.usda.gov [ars.usda.gov]
- 20. pub.geus.dk [pub.geus.dk]
- 21. Cover crops: How you can use covers as a weed management tool | CargillAg [cargillag.com]
- 22. Using Cover Crops to Improve Soil and Water Quality | Ohioline [ohioline.osu.edu]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Biochar impact on herbicides behavior in the soils: an approach in Brazil - Weed Control Journal [weedcontroljournal.org]
- 27. Cover crops to decrease nutrient leaching [hub.bovine-eu.net]
Technical Support Center: Stabilization of Bentazon in Analytical Samples
Welcome to the technical support guide for the stabilization of Bentazon in analytical samples. This resource is designed for researchers, analytical scientists, and professionals in drug and pesticide development. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to ensure the integrity and accuracy of your results. This compound's stability is not absolute; it is a function of its environment. Understanding its vulnerabilities is the key to preserving it.
Troubleshooting Guide
This section addresses specific, common problems encountered during the collection, storage, and analysis of this compound samples.
Problem 1: Rapid and Significant Loss of this compound in Water Samples Shortly After Collection.
Probable Cause(s): The most likely culprit is photodegradation. This compound is highly susceptible to rapid degradation by ultraviolet (UV) light, especially in aqueous solutions.[1] It absorbs light in the UV spectrum, leading to photolysis with half-lives that can be as short as a few hours in direct sunlight.[2][3][4] If you are collecting surface water samples or processing samples under standard laboratory lighting in clear containers, you are likely losing a significant portion of your analyte before you even begin your analysis.
Recommended Solutions:
-
Immediate Light Exclusion: From the moment of collection, samples must be protected from light.
-
Step 1: Collect samples directly into amber glass bottles. If amber vials are unavailable, immediately wrap clear glass or plastic containers completely in aluminum foil.
-
Step 2: Minimize exposure to direct sunlight during fieldwork. Store collected samples in a cooler or an opaque box.
-
Step 3: Perform all subsequent sample preparation steps (e.g., filtration, aliquoting) under subdued lighting. Avoid working next to a window or under direct, intense overhead lights.
-
-
Temperature Control: While photolysis is the primary concern for rapid loss, immediate cooling slows down all degradation processes. Place samples on ice immediately after collection and transfer them to a freezer for long-term storage as soon as possible.
Problem 2: Decreasing this compound Concentrations in Soil Samples During Frozen Storage.
Probable Cause(s): This issue often points to insufficient freezing or microbial activity. While freezing is intended to halt biological processes, a storage temperature of just a few degrees below freezing (e.g., -4°C) may not be sufficient to completely stop microbial metabolism. This compound is readily degraded by soil microorganisms.[1][5][6] Fungi and bacteria in the soil metabolize this compound into hydroxylated derivatives (6-OH- and 8-OH-bentazon) and other compounds.[5][6] If the sample is not flash-frozen and stored at a sufficiently low temperature, this degradation can continue, albeit at a slower rate.
Recommended Solutions:
-
Standardize Freezing Protocol:
-
Step 1: Freeze samples as rapidly as possible after collection to halt microbial activity.
-
Step 2: Ensure your storage facility maintains a consistent temperature at or below -18°C.[7] This is the standard temperature for minimizing degradation in residue analysis.
-
Step 3: Avoid repeated freeze-thaw cycles. Prepare aliquots for analysis at the time of collection if multiple analyses are anticipated. Each freeze-thaw cycle can accelerate degradation and introduce variability.
-
-
Verify Homogenization: Ensure the soil sample was properly homogenized before taking the initial analytical aliquot. Inconsistent distribution of this compound within the soil matrix can be mistaken for degradation.
Problem 3: Poor Recovery of this compound from Fortified (Spiked) Water Samples with High pH (>8).
Probable Cause(s): While this compound is generally stable to hydrolysis across a neutral pH range, its degradation is accelerated under alkaline conditions, especially when combined with elevated temperatures.[2][8] Although hydrolysis is slower than photolysis, storing samples at room temperature with a high pH can lead to measurable loss over days to weeks.[2] Furthermore, this compound is a weak acid; at higher pH, it exists predominantly in its anionic form, which can affect its interaction with container surfaces and extraction phases.[8][9]
Recommended Solutions:
-
pH Adjustment and Buffering: For aqueous samples, consider adjusting the pH to a slightly acidic or neutral range (pH 5-7) upon collection if the source is known to be alkaline. However, the primary solution remains proper storage.
-
Prioritize Cold Storage: The effect of pH on hydrolysis is temperature-dependent. Storing the sample at ≤ -18°C will effectively halt hydrolytic degradation, making pH a less critical factor during storage.[7]
-
Method Validation: During your analytical method validation, perform stability tests on fortified samples at various pH levels (e.g., 4, 7, 9) to quantify the analyte's stability in your specific matrix and storage conditions.[2]
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical properties of this compound relevant to its stability? this compound (C₁₀H₁₂N₂O₃S) is a thiadiazine herbicide that exists as colorless to slightly brown crystals.[1][10] It has a moderate water solubility of about 500-570 mg/L at 20°C.[1][10] As a weak acid, its state (neutral or anionic) is pH-dependent, which influences its environmental mobility and sorption characteristics.[8][9]
Q2: What are the main degradation pathways for this compound? There are three primary pathways for this compound degradation that you must control for:
-
Photolysis: This is the most rapid degradation pathway in water and on surfaces.[1][3] Sunlight provides the energy to break down the molecule, with half-lives potentially as short as 2.5 hours.[3]
-
Microbial Degradation: In soil and non-sterile water, microorganisms use this compound as a substrate.[5] This is a significant pathway in environmental matrices, with soil half-lives ranging from under two weeks to over a month depending on conditions.[1][6][11]
-
Hydrolysis: This is the chemical breakdown by water. This compound is relatively stable to hydrolysis in neutral and acidic conditions (pH 5-7), but the rate increases in alkaline (pH 9) solutions and at higher temperatures.[2][10] Hydrolysis half-lives are generally long, often exceeding 40 days, making this a lesser concern than photolysis and microbial action if samples are stored properly.[2][4]
Q3: What are the ideal storage conditions for this compound samples? To ensure the stability of this compound in analytical samples, a multi-faceted approach is required. The following table summarizes the key parameters.
| Parameter | Recommendation | Rationale |
| Temperature | ≤ -18°C | Halts microbial degradation and significantly slows chemical hydrolysis.[7] |
| Light | Complete darkness | Prevents rapid photodegradation, the primary pathway for loss in aqueous samples.[1][3] |
| Container | Amber borosilicate glass with PTFE-lined caps | Amber glass blocks UV light.[12] Glass is inert and reduces analyte adsorption compared to some plastics. |
| pH (Water) | Maintain near neutral (pH 5-7) | This compound is most stable to hydrolysis in this range.[2][10] Avoid strongly alkaline conditions. |
| Storage Duration | Analyze within 30 days if possible | While freezing provides good stability, long-term studies are recommended if storage exceeds this period.[7] A study on various pesticides found this compound to be relatively unstable in some water matrices even after 14 days at 4°C.[12] |
Q4: What are the major degradation products of this compound I should be aware of? If you suspect degradation has occurred, you may see corresponding peaks for its metabolites in your chromatograms. The most commonly identified degradation products are:
-
6-hydroxythis compound and 8-hydroxythis compound: Formed through microbial action in soil.[5][13]
-
N-methylthis compound: Another metabolite observed in soil degradation studies.[3][5]
-
Anthranilic acid: A further breakdown product from the cleavage of the benzothiadiazine ring.[3][5]
Experimental Workflow and Visualization
A robust sample handling plan is critical. The following workflow diagram illustrates the key decision points and actions required to maintain this compound sample integrity from collection to analysis.
Caption: Workflow for this compound sample handling and storage.
References
- 1. EXTOXNET PIP - this compound [extoxnet.orst.edu]
- 2. Hydrolysis and photolysis of bentazone in aqueous abiotic solutions and identification of its degradation products using quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bentazone Environmental Fate and Metabolic pathway - Heilongjiang Taina Technology Development Co., Ltd. [tainachem.com]
- 4. researchgate.net [researchgate.net]
- 5. ars.usda.gov [ars.usda.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Storage stability of residues | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound | C10H12N2O3S | CID 2328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Environmental behavior of this compound herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stability of isoproturon, bentazone, terbuthylazine and alachlor in natural groundwater, surface water and soil water samples stored under laboratory conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Bentazon Photodegradation using TiO₂ Photocatalysis
As a Senior Application Scientist, this technical support center guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions for enhancing Bentazon photodegradation using TiO2 photocatalysis. This guide is structured to offer not just procedural steps, but also the scientific reasoning behind them, ensuring a robust and reproducible experimental workflow.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during the experimental process. Each problem is followed by potential causes and validated solutions.
1. Low or No Degradation of this compound
-
Potential Cause 1: Inactive Photocatalyst. The crystalline structure and surface properties of TiO₂ are critical for its photocatalytic activity. Improper synthesis or handling can lead to an inactive catalyst. The anatase phase of TiO₂ is generally considered more photoactive than the rutile or brookite phases for the degradation of many organic pollutants.[1]
-
Solution:
-
Catalyst Characterization: Before the experiment, characterize your TiO₂ catalyst using techniques like X-ray Diffraction (XRD) to confirm the crystalline phase (anatase is often preferred), Scanning Electron Microscopy (SEM) to observe the morphology, and BET analysis to determine the surface area.[2][3][4] High surface area generally leads to more active sites for the reaction.[5][6]
-
Calcination Temperature: Ensure the correct calcination temperature was used during TiO₂ synthesis. The temperature can influence the crystal phase and size. For instance, a common method involves calcining the prepared TiO₂ gel at temperatures around 400-600°C.[3][4]
-
Commercial Standard: As a positive control, use a well-characterized commercial TiO₂ photocatalyst like Degussa P25, which is a mix of anatase and rutile phases and is known for its high photocatalytic activity.[7]
-
-
-
Potential Cause 2: Inadequate Light Source. The photocatalytic process is initiated by the absorption of photons with energy greater than or equal to the bandgap of TiO₂ (approx. 3.2 eV for anatase), which corresponds to UV light (wavelength < 387 nm).[5][8]
-
Solution:
-
Verify Wavelength and Intensity: Ensure your light source emits in the UV range and has sufficient intensity. A medium-pressure mercury lamp or a xenon arc lamp are common choices.[9][10] The rate of degradation is often dependent on light intensity.[5]
-
Reactor Geometry: The design of your photoreactor should allow for maximum and uniform illumination of the reaction suspension.[10][11]
-
-
-
Potential Cause 3: Incorrect pH of the Solution. The pH of the reaction medium can affect the surface charge of the TiO₂ particles and the chemical form of this compound, thereby influencing the adsorption of the substrate onto the catalyst surface, a crucial step in the photocatalytic process.[5][7]
-
Solution:
-
Optimize pH: The optimal pH for this compound degradation using TiO₂ has been reported to be around 7.[12] It is advisable to perform preliminary experiments to determine the optimal pH for your specific experimental conditions. Adjust the initial pH of your this compound solution accordingly using dilute acid or base.
-
-
-
Potential Cause 4: Presence of Scavengers. Other substances in the water, such as certain inorganic ions or dissolved organic matter, can compete with this compound for the reactive oxygen species (ROS), primarily hydroxyl radicals (•OH), thus inhibiting the degradation rate.
-
Solution:
-
Use High-Purity Water: For initial experiments and to establish a baseline, use ultrapure water to prepare your this compound solutions.
-
Investigate Matrix Effects: If working with real water samples, be aware of potential matrix effects. The presence of humic substances, for instance, can sometimes enhance the degradation rate by acting as photosensitizers, but can also have an inhibitory effect.[13]
-
-
2. Inconsistent or Irreproducible Results
-
Potential Cause 1: Inhomogeneous Catalyst Suspension. If the TiO₂ particles are not uniformly dispersed in the solution, the light distribution and the interaction with this compound molecules will be inconsistent.
-
Solution:
-
Ultrasonication: Before irradiation, sonicate the TiO₂ suspension for 15-30 minutes to break up agglomerates and ensure a fine, homogeneous dispersion.
-
Constant Stirring: Maintain constant and vigorous stirring throughout the experiment to keep the photocatalyst suspended.[7]
-
-
-
Potential Cause 2: Fluctuation in Experimental Conditions. Temperature and light intensity can fluctuate, affecting the reaction kinetics.
-
Solution:
-
Temperature Control: Use a cooling jacket or a thermostatic bath to maintain a constant temperature during the experiment.[10]
-
Consistent Light Source Positioning: Ensure the distance and orientation of the light source relative to the reactor are identical for all experiments.
-
-
-
Potential Cause 3: Catalyst Deactivation. The catalyst may lose activity over repeated uses due to the adsorption of intermediates or byproducts on its surface.
-
Solution:
-
Catalyst Regeneration: After each experiment, recover the catalyst by centrifugation or filtration, wash it thoroughly with distilled water and/or ethanol, and then dry it in an oven. For more persistent deactivation, recalcination at a suitable temperature might be necessary.
-
-
3. Difficulty in Analyzing this compound Concentration
-
Potential Cause 1: Inappropriate Analytical Method. The chosen analytical method may lack the required sensitivity or be prone to interference from intermediates.
-
Solution:
-
HPLC-UV/DAD: High-Performance Liquid Chromatography with a UV or Diode-Array Detector is a robust and widely used method for quantifying this compound. A C18 column is typically used, with a mobile phase of methanol-water or acetonitrile-water.[14][15] Detection is often performed around 230 nm or 254 nm.[14][15]
-
LC-MS/MS: For very low concentrations or complex matrices, Liquid Chromatography with tandem Mass Spectrometry offers higher sensitivity and selectivity.[16]
-
Sample Preparation: Before analysis, filter the samples through a 0.22 µm or 0.45 µm syringe filter to remove TiO₂ particles, which can interfere with the analysis and damage the HPLC column.
-
-
-
Potential Cause 2: Formation of Intermediates with Similar Retention Times. Photodegradation can produce various intermediate products that might co-elute with this compound in the HPLC analysis.
-
Solution:
-
Optimize Chromatographic Conditions: Adjust the mobile phase composition, flow rate, or gradient to improve the separation of this compound from its degradation byproducts.
-
Mass Spectrometry Confirmation: Use LC-MS to confirm the identity of the peak corresponding to this compound, especially when analyzing complex mixtures. Identified intermediates of this compound degradation include hydroxylated derivatives and products of ring cleavage.[9][17]
-
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of TiO₂ photocatalysis for this compound degradation?
A1: The process begins when a TiO₂ particle absorbs a photon of UV light with energy exceeding its bandgap. This creates an electron-hole pair (e⁻/h⁺).[8][18][19] The highly reactive hole (h⁺) can directly oxidize this compound molecules adsorbed on the TiO₂ surface or react with water to form highly reactive hydroxyl radicals (•OH). The electron (e⁻) can react with dissolved oxygen to produce superoxide radicals (•O₂⁻), which can further lead to the formation of other reactive oxygen species. These powerful oxidizing species, particularly the •OH radical, are primarily responsible for breaking down the complex structure of this compound into smaller, less harmful compounds, and ultimately, to CO₂, water, and inorganic ions.[18]
}
Mechanism of TiO₂ photocatalytic degradation of this compound.
Q2: How do I prepare my TiO₂ photocatalyst?
A2: A common and effective method is the sol-gel technique.[3][4] A typical procedure involves the controlled hydrolysis and condensation of a titanium precursor, such as titanium isopropoxide or titanium tetrachloride, often in an alcohol solvent. The resulting gel is then dried and calcined at a specific temperature (e.g., 400-600°C) to obtain the desired crystalline phase and particle size.[3] The specific parameters of the synthesis (e.g., precursor concentration, water-to-alkoxide ratio, pH, calcination temperature and duration) will significantly impact the final properties of the catalyst.[2][4]
Q3: What concentration of TiO₂ and this compound should I use?
A3: The optimal catalyst loading and initial pollutant concentration need to be determined experimentally.
-
TiO₂ Concentration: Typically, concentrations ranging from 0.1 to 2.0 g/L are used.[7][20] Initially, the degradation rate increases with catalyst concentration due to the increased number of active sites. However, beyond an optimal point, the rate may decrease due to increased turbidity of the solution, which can scatter the UV light and reduce its penetration.[7]
-
This compound Concentration: Initial concentrations often fall in the range of 5 to 50 mg/L (ppm).[12][20] The degradation kinetics can be concentration-dependent. At low concentrations, the reaction may follow pseudo-first-order kinetics, while at higher concentrations, the reaction rate might become independent of the substrate concentration (zero-order) as the catalyst surface becomes saturated.[20][21]
Q4: How do I model the kinetics of the degradation?
A4: The Langmuir-Hinshelwood (L-H) model is frequently used to describe the kinetics of heterogeneous photocatalytic reactions.[21][22][23] This model relates the initial degradation rate (r₀) to the initial concentration of the substrate (C₀) and can be expressed as:
r₀ = (k * K * C₀) / (1 + K * C₀)
Where 'k' is the reaction rate constant and 'K' is the adsorption coefficient of the substrate on the catalyst surface.
For low concentrations of the substrate, the equation can be simplified to a pseudo-first-order model:
ln(C₀/C) = k_app * t
Where 'C' is the concentration at time 't' and 'k_app' is the apparent pseudo-first-order rate constant.[7] Plotting ln(C₀/C) versus time will yield a straight line if the reaction follows this model, and the slope will be k_app.
Q5: How can I calculate the quantum yield of my experiment?
A5: The quantum yield (Φ) is a measure of the efficiency of a photochemical process. It is defined as the ratio of the number of molecules of a substance that react to the number of photons absorbed by the system.[24] For photocatalysis, an apparent quantum yield (or photonic efficiency) is often calculated using the incident photon flux, as measuring the truly absorbed photons in a scattering suspension is complex.[25]
The formula is: Φ = (Rate of this compound degradation) / (Rate of incident photons)
Calculating this requires:
-
Determining the reaction rate: This is obtained from your kinetic data (e.g., in moles per second).
-
Measuring the photon flux: This is done using a radiometer or through chemical actinometry (e.g., ferrioxalate actinometry) to determine the number of photons entering the reactor per unit time (in Einstein or moles of photons per second) at the wavelength(s) of irradiation.[26]
The calculation can be complex, and it is crucial to use monochromatic or narrow-band light for an accurate determination.[27][28]
Section 3: Experimental Protocols and Data Presentation
Protocol 1: Standard this compound Photodegradation Experiment
}
General workflow for a this compound photodegradation experiment.
-
Preparation of Solutions:
-
Prepare a stock solution of this compound (e.g., 100 mg/L) in ultrapure water.[20]
-
From the stock, prepare the desired working concentration (e.g., 20 mg/L) for the experiment.
-
-
Experimental Setup:
-
Reaction Procedure:
-
Add the required volume of the this compound working solution to the photoreactor.
-
Weigh the desired amount of TiO₂ catalyst (e.g., to achieve a concentration of 1 g/L) and add it to the solution.[7]
-
Adjust the initial pH of the suspension to the desired value (e.g., pH 7) using dilute HCl or NaOH.[12]
-
Disperse the catalyst by sonicating the suspension for 15 minutes.
-
Before turning on the light, stir the suspension in the dark for 30-60 minutes to establish adsorption-desorption equilibrium between this compound and the TiO₂ surface.[12] Take a sample at the end of this period (t=0).
-
Turn on the UV lamp to initiate the photoreaction.
-
Collect aliquots (e.g., 1-2 mL) at regular time intervals (e.g., 0, 15, 30, 45, 60, 90, 120 minutes).
-
-
Sample Analysis:
-
Immediately after collection, filter each aliquot through a 0.22 µm syringe filter to remove the TiO₂ particles.
-
Analyze the filtrate for the remaining this compound concentration using a pre-calibrated HPLC system.
-
Table 1: Example HPLC Conditions for this compound Analysis
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Methanol:Water (60:40, v/v) with pH adjusted to 4.6[14] |
| Flow Rate | 0.8 - 1.0 mL/min[14][15] |
| Injection Volume | 10 - 20 µL[15] |
| Detection | UV-Vis at 230 nm[14] or 334 nm[12] |
| Column Temp. | Ambient or 25°C |
Table 2: Data Summary for Kinetic Analysis
| Irradiation Time (min) | This compound Conc. (mg/L) | ln(C₀/C) | Degradation (%) |
| 0 | 20.0 | 0.000 | 0.0 |
| 15 | 14.5 | 0.339 | 27.5 |
| 30 | 10.5 | 0.644 | 47.5 |
| 60 | 5.8 | 1.239 | 71.0 |
| 90 | 3.2 | 1.833 | 84.0 |
| 120 | 1.5 | 2.590 | 92.5 |
Note: The data in this table is illustrative and will vary based on experimental conditions.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. titantio2.com [titantio2.com]
- 7. researchgate.net [researchgate.net]
- 8. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 9. Hydrolysis and photolysis of bentazone in aqueous abiotic solutions and identification of its degradation products using quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. web.viu.ca [web.viu.ca]
- 12. mdpi.com [mdpi.com]
- 13. Bentazone Environmental Fate and Metabolic pathway - Heilongjiang Taina Technology Development Co., Ltd. [tainachem.com]
- 14. Determination of this compound residues in water by high-performance liquid chromatography. Validation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. simiecoind.ro [simiecoind.ro]
- 16. cdn.who.int [cdn.who.int]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Photocatalytic degradation of pesticides using TiO2 nanoparticles - Nottingham ePrints [eprints.nottingham.ac.uk]
- 20. researchgate.net [researchgate.net]
- 21. Frontiers | Kinetics of Photocatalyzed Reactions: Five Lessons Learned [frontiersin.org]
- 22. Kinetics of photocatalytic degradation of organic compounds: a mini-review and new approach - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01970E [pubs.rsc.org]
- 23. researchgate.net [researchgate.net]
- 24. Quantum yield - Wikipedia [en.wikipedia.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. reddit.com [reddit.com]
- 27. AQY Calculation Formula_Formula-Perfectlight [perfectlight.com.cn]
- 28. In photocatalysis experiments, is the quantum yield you calculate really the AQY (Absolute Quantum Yield)?_Formula-Perfectlight [perfectlight.com.cn]
Addressing co-eluting interferences in Bentazon chromatography
A Guide to Overcoming Co-eluting Interferences in Chromatography
Welcome to the technical support center for Bentazon analysis. As a Senior Application Scientist, I've designed this guide to provide you with field-proven insights and troubleshooting strategies to address common challenges, particularly the issue of co-eluting interferences in your chromatographic experiments. This resource is structured in a question-and-answer format to directly tackle the specific problems you may encounter.
Frequently Asked Questions (FAQs)
This section addresses foundational questions about this compound analysis to build a strong starting point for your method development and troubleshooting.
Q1: What are the most common analytical methods for this compound quantification?
A1: The primary methods for this compound analysis are High-Performance Liquid Chromatography (HPLC) coupled with either a UV detector or, for higher selectivity and sensitivity, a tandem mass spectrometer (LC-MS/MS).[1][2] Reversed-phase chromatography using a C18 column is the most common separation technique.[1][2][3]
Q2: What typical mobile phase composition is used for this compound analysis?
A2: A standard mobile phase for reversed-phase chromatography of this compound consists of a mixture of methanol or acetonitrile and water.[1][3] The aqueous phase is often acidified (e.g., with formic or acetic acid) or buffered (e.g., with ammonium formate or sodium acetate) to a specific pH to ensure consistent ionization state and good peak shape for this compound, which is an acidic compound.[2][4][5]
Q3: What are the primary sources of co-eluting interferences in this compound analysis?
A3: Co-eluting interferences can originate from several sources:
-
Sample Matrix: Complex matrices like soil, food, or biological fluids contain numerous endogenous compounds that can elute at or near the retention time of this compound.[6][7][8]
-
Metabolites: this compound is metabolized in plants and soil to form hydroxylated derivatives, primarily 6-hydroxybentazone and 8-hydroxybentazone, which are structurally similar and may co-elute.[2][5][9]
-
Formulation Impurities: Technical grade this compound may contain manufacturing impurities that can interfere with the analysis of the active ingredient.[10][11]
Q4: Why is sample preparation critical for avoiding interferences?
A4: Effective sample preparation is crucial for removing matrix components that can cause co-elution, ion suppression in MS detection, and column contamination.[12][13] Techniques like Solid-Phase Extraction (SPE) are highly effective for cleaning up and concentrating this compound from complex samples, leading to more accurate and robust results.[1][2][14][15]
Troubleshooting Guide: Resolving Co-elution & Peak Shape Problems
This section provides in-depth, step-by-step guidance for specific issues you might face during your analysis.
Issue 1: My this compound peak is co-eluting with an unknown interference.
Causality: Co-elution occurs when your analyte and an interfering compound are not adequately separated by the chromatographic column. This is often due to insufficient selectivity of the stationary phase or a non-optimized mobile phase gradient. For polar compounds like this compound, achieving sufficient retention and separation from other polar matrix components can be challenging.[16]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for co-eluting interferences.
Step-by-Step Solutions:
-
Confirm the Source of Interference: First, inject a pure this compound standard to confirm its retention time. Then, inject a blank matrix sample (a sample identical to your test sample but without this compound) that has undergone the same preparation process. If a peak appears at the same retention time as this compound in the blank, the interference is from your matrix.
-
Optimize Sample Preparation (If Matrix Interference is Confirmed):
-
Solid-Phase Extraction (SPE): This is the most effective way to remove matrix interferences.[12][14][15] Hydrophilic-Lipophilic Balanced (HLB) or C18 cartridges are commonly used for this compound.[1][2]
Protocol 1: Generic Solid-Phase Extraction (SPE) for Water Samples
-
Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg) by passing 5 mL of methanol followed by 5 mL of deionized water (acidified to pH ~2-3 with HCl).[1] Do not let the cartridge run dry.
-
Loading: Acidify your water sample (e.g., 200-500 mL) to pH ~2-3. Pass the sample through the conditioned cartridge at a steady flow rate (e.g., 5-10 mL/min).
-
Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
Elution: Elute the retained this compound with a small volume (e.g., 2-5 mL) of methanol or acetonitrile.[1][14] Adding a small amount of a base like ammonia to the elution solvent can improve recovery for acidic compounds.[14][17]
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for injection.
-
-
Optimize Chromatographic Conditions:
-
Gradient Elution: If you are using an isocratic method, switching to a gradient elution can significantly improve the separation of complex mixtures.[18] A shallow gradient provides better resolution for closely eluting peaks.[18]
Protocol 2: Developing an Optimized Gradient
-
Scouting Gradient: Start with a broad "scouting" gradient, for example, from 10% to 90% organic solvent (e.g., acetonitrile) over 20 minutes.[18][19] This will help determine the approximate elution time of this compound and any interferences.
-
Shallow Gradient around Analyte: Once you know the approximate elution window, create a shallower gradient in that region. For instance, if this compound elutes at 40% acetonitrile, you could run a gradient from 30% to 50% acetonitrile over 10-15 minutes. This increases the separation power where it's needed most.
-
Adjust Flow Rate: Reducing the flow rate can also enhance resolution, but it will increase the run time.
-
Mobile Phase pH: this compound is an acidic herbicide. Adjusting the pH of the aqueous mobile phase can alter its retention time and selectivity relative to interferences. Operating at a pH at least 2 units below its pKa ensures it is in a non-ionized state, which typically increases retention on a C18 column.
-
Change Column Selectivity: If modifying the mobile phase is insufficient, consider a column with a different stationary phase chemistry (e.g., a phenyl-hexyl or a polar-embedded phase) to introduce different separation mechanisms.
-
Issue 2: My this compound peak is tailing or splitting.
Causality:
-
Peak Tailing: This is often caused by secondary interactions between the analyte and the stationary phase, particularly with active silanol groups on silica-based columns.[20][21][22][23] Other causes include column overload, extra-column volume, or a mismatch between the injection solvent and the mobile phase.[21][24]
-
Peak Splitting: This can indicate a problem at the head of the column, such as a void or a partially blocked inlet frit.[20][24] It can also be caused by injecting the sample in a solvent much stronger than the mobile phase.[20]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak tailing and splitting.
Step-by-Step Solutions:
-
Address Secondary Interactions (Tailing):
-
Lower Mobile Phase pH: For acidic compounds like this compound, secondary interactions with silanols can be minimized by operating at a low pH (e.g., pH 2.5-3.5) using an acidifier like formic acid. This ensures the silanol groups are protonated and less likely to interact with the analyte.[20]
-
Use a Highly Deactivated Column: Modern columns are often "end-capped" to block most of the active silanol groups. If you are using an older column, switching to a newer, high-purity, end-capped column can dramatically improve peak shape.[22]
-
-
Check for Overload (Tailing/Fronting):
-
Match Injection Solvent to Mobile Phase (Tailing/Splitting):
-
The solvent used to dissolve your final sample extract should be as close as possible in composition and strength to your initial mobile phase conditions.[13] Injecting in a much stronger solvent (e.g., 100% acetonitrile when the mobile phase starts at 10% acetonitrile) can cause severe peak distortion.[20]
-
Solution: After evaporation, reconstitute your sample in the starting mobile phase composition (e.g., 90:10 water:acetonitrile).
-
-
Investigate Physical Column Issues (Splitting):
-
Column Contamination: If the pressure has increased and peaks are splitting, the inlet frit may be blocked. Disconnect the column, reverse it, and flush it with a strong solvent (disconnected from the detector) to try and dislodge particulates.
-
Column Void: A void at the head of the column can cause the sample band to split as it enters the stationary phase.[24] This is often indicated by a sudden drop in backpressure and poor peak shape for all analytes. Unfortunately, this usually means the column needs to be replaced.
-
Data Summary Tables
Table 1: Recommended Starting HPLC Conditions for this compound Analysis
| Parameter | Recommended Setting | Rationale |
| Column | C18, 2.1-4.6 mm ID, 100-150 mm length, <3 µm particles | Standard for reversed-phase; smaller particles improve efficiency. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidifies mobile phase to ensure this compound is protonated for better retention and peak shape.[2] |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase HPLC.[1][4] |
| Gradient | 10-95% B over 15-20 min (Scouting) | A good starting point to determine elution conditions.[19] |
| Flow Rate | 0.3 - 1.0 mL/min | Dependent on column ID. |
| Column Temp. | 30 - 40 °C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 5 - 20 µL | Keep low to prevent overload. |
| UV Wavelength | 230 nm or 340 nm | Wavelengths of significant absorbance for this compound.[1][4][11] |
Table 2: Troubleshooting Summary for Common Chromatographic Issues
| Issue | Probable Cause | Recommended Solution |
| Co-elution | Insufficient separation | Optimize gradient, change mobile phase pH, improve sample cleanup (SPE). |
| Peak Tailing | Secondary silanol interactions | Lower mobile phase pH, use an end-capped column.[22][23] |
| Column overload | Dilute sample or reduce injection volume.[22] | |
| Peak Splitting | Strong injection solvent / Blocked frit | Reconstitute sample in initial mobile phase / Reverse-flush column.[20][24] |
| Retention Time Drift | Inconsistent flow rate / Column equilibration | Check for leaks, ensure pump is working correctly / Increase equilibration time between runs.[25][26] |
References
- 1. Determination of this compound residues in water by high-performance liquid chromatography. Validation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of bentazone and its metabolites in postmortem whole blood using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. helixchrom.com [helixchrom.com]
- 4. academic.oup.com [academic.oup.com]
- 5. ars.usda.gov [ars.usda.gov]
- 6. eurl-pesticides.eu [eurl-pesticides.eu]
- 7. analchemres.org [analchemres.org]
- 8. Removal of Matrix Interferences by Nano-MgO and Co-Adsorbents for Accurate Multi-Pesticide Residue Analysis in the Chinese Medicinal Herb, Paeoniae Radix Alba - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bentazone-6-hydroxy | CAS 60374-42-7 | LGC Standards [lgcstandards.com]
- 10. Bentazone (HSG 48, 1990) [inchem.org]
- 11. openknowledge.fao.org [openknowledge.fao.org]
- 12. Optimization of a Multiresidue Analysis of 65 Pesticides in Surface Water Using Solid-Phase Extraction by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lcms.cz [lcms.cz]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Development of a solid-phase extraction method for phenoxy acids and bentazone in water and comparison to a liquid-liquid extraction method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Chromatographic Comparison of Commercially Available Columns for Liquid Chromatography in Polar Pesticide Detection and Quantification Using a Score-Based Methodology [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. mastelf.com [mastelf.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. acdlabs.com [acdlabs.com]
- 21. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 22. gmpinsiders.com [gmpinsiders.com]
- 23. chromtech.com [chromtech.com]
- 24. silicycle.com [silicycle.com]
- 25. Blogs | Restek [discover.restek.com]
- 26. elementlabsolutions.com [elementlabsolutions.com]
Technical Support Center: Bentazon Extraction from Acidic Soils
A Senior Application Scientist's Guide to pH Optimization and Troubleshooting
Welcome to the technical support center for professionals engaged in the analysis of Bentazon. This guide is designed to provide you, our fellow researchers and scientists, with in-depth, field-proven insights into the critical role of pH during the extraction of this compound from challenging acidic soil matrices. We will move beyond simple protocols to explain the underlying chemical principles, helping you to not only solve common problems but also to proactively design more robust and reliable analytical methods.
Frequently Asked Questions (FAQs)
This section addresses the fundamental concepts governing the interaction between this compound, soil, and extraction solvents. Understanding these principles is the first step toward optimizing your methodology.
Q1: Why is the pH of the extraction solvent so critical when analyzing this compound in acidic soils?
The importance of pH is directly linked to the chemical nature of this compound. This compound is a weak acid with a pKa of approximately 3.3.[1] This means:
-
In Acidic Soil (pH < 3.3): The native environment of your sample keeps this compound in its neutral, protonated (unionized) form. This neutral form is less polar and adsorbs strongly to the organic matter in the soil through partitioning mechanisms.[2][3][4] Attempting to extract it with a neutral or acidic solvent will result in very poor recovery because the molecule remains "stuck" to the soil matrix.
-
In an Alkaline Extraction Solvent (pH > 4): By increasing the pH of the extraction medium well above the pKa, you deprotonate the this compound molecule, converting it into its anionic (ionized) salt form.[1][5] This anion is significantly more water-soluble and is repelled by the negatively charged soil colloids, allowing it to be easily released from the soil matrix into the extraction solvent.[2]
Therefore, actively managing the extraction pH is not just an optimization step; it is the core principle for achieving efficient and quantitative recovery of this compound from acidic soils.
Q2: What is the ideal target pH for the extraction solvent?
While any pH above the pKa will begin to improve extraction, the optimal pH is typically in the alkaline range. A common and effective approach is to use a basic solution, such as dilute sodium hydroxide (NaOH), to raise the pH of the soil slurry to between 7 and 9.[6][7][8] This ensures a complete conversion of this compound to its highly soluble anionic form. However, excessively high pH values (e.g., >11) should be avoided as they can promote the degradation of some pesticides and co-extract a higher amount of interfering humic substances.
Q3: My soil samples have high organic matter content. How does this affect pH optimization?
Soil organic matter (SOM) is a critical factor. Acidic soils with high SOM present the greatest challenge for this compound extraction.
-
Increased Adsorption: SOM provides more sites for the neutral this compound molecule to adsorb to, strengthening the interaction that you need to break.[2][4]
-
Buffering Capacity: High SOM gives the soil a greater buffering capacity, meaning it will resist changes in pH. You may need to use a stronger or more concentrated basic solution, or a buffered extraction solvent (e.g., phosphate or borate buffer), to achieve and maintain the target alkaline pH during extraction.
It is crucial to measure and account for the pH of the final soil-solvent slurry, not just the pH of the solvent you add.
Troubleshooting Guide: Common Issues & Solutions
This section provides a question-and-answer-style guide to troubleshoot specific problems you may encounter during your experiments.
Q: My this compound recovery is consistently low (<70%). What are the likely pH-related causes and how do I fix them?
A: Low recovery is the most common symptom of a suboptimal extraction pH.
Primary Cause: Your extraction solvent is not sufficiently alkaline to overcome the acidic nature of the soil and deprotonate the this compound. The molecule remains in its neutral, unionized state and is strongly adsorbed to the soil organic matter.[2][5]
Troubleshooting Steps:
-
Verify Slurry pH: Do not assume the pH of your solvent is the final extraction pH. After adding the solvent to the soil and shaking, use a calibrated pH meter to measure the pH of the resulting slurry. If it is not in the target range of 7-9, your solvent is not basic enough to overcome the soil's acidity.
-
Increase Solvent Basicity: Prepare a more concentrated basic solution (e.g., increase from 0.05 M NaOH to 0.1 M NaOH) or switch to a buffer with a higher pKa (e.g., a carbonate buffer for pH ~10).
-
Optimize Soil-to-Solvent Ratio: A very high soil-to-solvent ratio may exhaust the buffering capacity of your solvent. Try decreasing the amount of soil or increasing the volume of extraction solvent.
-
Increase Extraction Time/Energy: Ensure you are providing enough time and energy (e.g., shaking, sonication) for the pH to equilibrate throughout the soil aggregates and for the this compound to desorb.
Q: I'm seeing significant matrix effects and my chromatograms are very "dirty." Is this related to my high-pH extraction?
A: Yes, this is a predictable and manageable consequence of alkaline extraction from acidic soils.
Primary Cause: The same alkaline conditions that are excellent for extracting the this compound anion also solubilize large amounts of humic and fulvic acids, which are major components of soil organic matter.[6] These co-extractives are notorious for causing matrix effects in both LC and GC analysis, leading to signal suppression or enhancement and fouling of the analytical system.
Solution: Implement a Robust Cleanup Step. Your high-pH extraction must be followed by a cleanup procedure to remove these interferences. The most common and effective method is Solid-Phase Extraction (SPE).
-
SPE Strategy: A common strategy involves acidifying the alkaline extract back down to a pH of ~2-3 before loading it onto the SPE cartridge. This protonates both the this compound and the humic acids.
-
Sorbent Choice: A reversed-phase sorbent like C18 is often used. At low pH, the neutral this compound will be retained by the C18 material.
-
Cleanup: Many of the more polar interferences can be washed away.
-
Elution: this compound is then eluted with a suitable organic solvent like methanol or acetonitrile.
-
Modern approaches like the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method integrate the cleanup step using dispersive SPE (dSPE).[9][10] After the initial alkaline extraction with an organic solvent (like acetonitrile) and salts, a dSPE cleanup step using sorbents like PSA (Primary Secondary Amine) and C18 is performed to remove organic acids and other interferences.[11]
Q: My results are not reproducible from day to day, even with the same soil type. What's going on?
A: Poor reproducibility often points to inconsistent pH control.
Primary Cause: The buffering capacity of your soil may vary, or your solvent preparation may be inconsistent. Small variations in the final extraction pH around the pKa of this compound can lead to large variations in recovery.
Solution: Standardize and Validate Your pH Adjustment.
-
Use Buffers: For maximum reproducibility, use a buffered extraction solvent (e.g., 0.1 M phosphate buffer at pH 8) instead of a simple NaOH solution. Buffers resist pH changes and will provide a more consistent final extraction pH across samples with slight variations.
-
Systematic Protocol: Develop a strict protocol where you measure and adjust the pH of every sample slurry to a precise target value before the main extraction period.
-
Check Soil Moisture: Variations in soil moisture content can dilute your extraction solvent to different extents, affecting the final pH. It is good practice to determine the moisture content and work with dry-weight equivalents for maximum consistency.
Data Presentation & Protocols
Impact of Extraction pH on this compound Recovery
The following table provides representative data from a pH optimization experiment, illustrating the critical relationship between the pH of the extraction slurry and the analytical recovery of this compound from an acidic soil with 4% organic matter.
| Extraction Slurry pH | This compound Form | Adsorption to Soil | Expected Recovery (%) |
| 3.0 | >90% Neutral | Strong | < 20% |
| 5.0 | Anionic/Neutral Mix | Moderate | 40-60% |
| 7.0 | >99% Anionic | Weak | > 90% |
| 9.0 | >99% Anionic | Very Weak | > 95% |
Data are illustrative and actual recoveries will depend on soil type, organic matter content, and extraction technique.
Experimental Workflow: pH Optimization
The following diagram outlines a systematic workflow for determining the optimal extraction pH for your specific soil matrix.
Caption: Workflow for optimizing this compound extraction pH from soil.
Protocol: Optimized Alkaline Extraction using a Modified QuEChERS Method
This protocol is a robust starting point for the routine analysis of this compound in acidic soils.
1. Sample Preparation & Extraction a. Weigh 10 g of homogenized soil into a 50 mL polypropylene centrifuge tube. b. Add an internal standard if required. c. Add 10 mL of 0.1 M potassium phosphate buffer (pH 8.0). Vortex for 30 seconds to create a slurry. d. Add 15 mL of acetonitrile. e. Cap the tube tightly and shake vigorously on a mechanical shaker for 5 minutes.
2. Liquid-Liquid Partitioning a. Add the QuEChERS salt packet containing 4 g anhydrous MgSO₄ and 1 g NaCl. b. Immediately cap and shake vigorously for 1 minute to prevent the formation of hard salt clumps. c. Centrifuge at ≥4000 rpm for 5 minutes to separate the acetonitrile layer.
3. Dispersive Solid-Phase Extraction (dSPE) Cleanup a. Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL dSPE tube. b. The dSPE tube should contain 900 mg anhydrous MgSO₄, 150 mg C18, and 150 mg PSA (Primary Secondary Amine). Note: The amount and type of sorbent may require optimization depending on the level of co-extractives like humic acids. c. Vortex for 1 minute. d. Centrifuge at ≥4000 rpm for 5 minutes.
4. Final Extract Preparation a. Take an aliquot of the cleaned supernatant. b. Filter through a 0.22 µm syringe filter into an autosampler vial. c. The sample is now ready for analysis by LC-MS/MS or GC-MS (after derivatization).
References
- 1. This compound | C10H12N2O3S | CID 2328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Influence of organic matter and pH on bentazone sorption in soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adsorption of bentazone in the profiles of mineral soils with low organic matter content - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of bentazone, dichlorprop, and MCPA in different soils by sodium hydroxide extraction in combination with solid-phase preconcentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. fao.org [fao.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Optimization and Application of the QuEChERS-UHPLC-QTOF-MS Method for the Determination of Broflanilide Residues in Agricultural Soils - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Bentazon Foliar Uptake Through Advanced Formulation Strategies
A Senior Application Scientist's Guide for Researchers
Welcome to the technical support center for Bentazon formulation. This guide is designed for researchers and formulation scientists dedicated to optimizing the foliar uptake and biological efficacy of this compound. As a selective, post-emergence herbicide, this compound's performance is critically dependent on its ability to penetrate the leaf cuticle and reach its target site within the plant—the photosystem II receptor site.[1][2] This guide moves beyond standard protocols to explore the causal relationships behind formulation choices, empowering you to troubleshoot and innovate effectively.
Troubleshooting Guide: Diagnosing and Solving Poor this compound Performance
This section addresses common issues encountered during experimental application of this compound formulations. Each problem is followed by an analysis of potential causes and scientifically-grounded solutions.
Issue 1: Sub-optimal Weed Control Despite Correct Application Rate
-
Potential Cause A: Inadequate Adjuvant Selection or Concentration.
-
Scientific Rationale: The plant cuticle is a waxy, lipophilic barrier that repels water-based spray solutions. Adjuvants are critical for overcoming this barrier.[3] The choice of adjuvant—be it a non-ionic surfactant (NIS), crop oil concentrate (COC), or methylated seed oil (MSO)—must be matched to the target weed species and environmental conditions.[4][5] An incorrect adjuvant can fail to reduce surface tension sufficiently, leading to droplet bounce, or may not adequately solubilize the cuticle for herbicide penetration.[6][7]
-
Troubleshooting Steps:
-
Review Adjuvant Type: For weeds with thick, waxy cuticles, a COC or MSO is often more effective than a NIS alone because the oil phase helps to dissolve the cuticular waxes.[4][5]
-
Verify Adjuvant Concentration: Surfactant efficacy is concentration-dependent. Below a certain threshold (the critical micelle concentration), there will be insufficient reduction in surface tension. Conversely, excessively high concentrations can sometimes lead to crop phytotoxicity.[8]
-
Conduct a Droplet Spreading Test: A simple preliminary test involves applying droplets of your formulation to the target leaf surface (or a surrogate waxy surface like paraffin film) and observing the spread. Compare various adjuvant systems to identify those that provide the greatest coverage.[7]
-
-
-
Potential Cause B: Antagonistic Tank Mix Partners.
-
Scientific Rationale: While this compound is compatible with many other herbicides, certain tank-mix partners can reduce its efficacy.[9] For instance, mixing with highly acidic or alkaline products can alter the chemical form of this compound, affecting its absorption.
-
Troubleshooting Steps:
-
Check pH of Final Spray Solution: Ensure the final tank mix pH is within the optimal range for this compound uptake (see FAQ section below).
-
Perform a Jar Test: Before large-scale mixing, always conduct a jar test to check for physical incompatibility (e.g., precipitation, phase separation).
-
Consult Literature/Labels: Review product labels and scientific literature for known antagonisms between this compound and your proposed tank mix partners.[10][11]
-
-
-
Potential Cause C: Environmental Stress on Target Weeds.
-
Scientific Rationale: Weeds under drought or temperature stress can have thicker cuticles and partially closed stomata, significantly reducing herbicide uptake.[12][13] this compound's activity is generally lower in dry conditions.[13]
-
Troubleshooting Steps:
-
Assess Environmental Conditions: Application during periods of high humidity (ideally >60%) and moderate temperatures can dramatically improve uptake.[12][14] High humidity hydrates the cuticle, making it more permeable to water-soluble herbicides like this compound.[12]
-
Adjust Adjuvant System: The negative effects of low humidity can often be partially overcome by using appropriate adjuvants, particularly oil-based ones.[13][14] Adding nitrogen fertilizers like UAN or AMS can also enhance uptake, especially for certain weed species.[4][15]
-
-
Issue 2: Formulation Instability (e.g., Crystallization on Leaf Surface)
-
Potential Cause: Poor Solubility in the Spray Droplet After Evaporation.
-
Scientific Rationale: this compound is a weak acid, typically formulated as a water-soluble sodium salt.[16] As the water in the spray droplet evaporates on the leaf surface, the concentration of the herbicide salt increases. If the pH of the droplet residue drops, the salt can convert back to the less soluble acid form, which may then crystallize.[8] These crystals are not available for uptake.
-
Troubleshooting Steps:
-
Control Spray Solution pH: Maintaining a slightly alkaline pH can help keep this compound in its more soluble salt form.[8][17] However, this must be balanced, as extreme pH can affect other formulation components or the herbicide's stability.
-
Incorporate Humectants: Adding a humectant (e.g., glycerol, propylene glycol, or even certain sugars) to the formulation can slow droplet drying time.[18] This extends the period during which the herbicide remains in a liquid state, available for absorption.
-
Use Appropriate Surfactants: Certain surfactants can act as co-solvents, helping to keep the active ingredient in solution as the droplet dries.[6]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a this compound spray solution?
A: This is a nuanced question. As a weak acid (pKa ≈ 3.45), this compound's molecular form is pH-dependent.[19] In theory, the un-ionized (acid) form, which is more prevalent at low pH, is more lipophilic and should cross the cuticle faster. However, the acid form has very low water solubility (approx. 500 mg/L).[20][21] In practice, for spray applications of the sodium salt formulation, a higher pH (e.g., 7 to 9) often results in greater overall uptake.[8][17] This is because the highly soluble anion form remains in solution as the droplet dries, preventing crystallization and ensuring a sustained concentration gradient for diffusion into the leaf.[8]
Q2: How do I choose between a Non-Ionic Surfactant (NIS), Crop Oil Concentrate (COC), and Methylated Seed Oil (MSO)?
A: The choice depends on the weed target and environmental conditions.
| Adjuvant Type | Composition | Primary Mechanism of Action | Best Use Case with this compound |
| Non-Ionic Surfactant (NIS) | Surfactants (e.g., alcohol ethoxylates) | Reduces surface tension, improves spray droplet spreading and coverage.[4] | General purpose use, especially for weeds with less waxy cuticles or under ideal (high humidity) conditions.[22] |
| Crop Oil Concentrate (COC) | Petroleum-based oil (80-85%) + NIS (15-20%) | Acts as a penetrant by helping to dissolve cuticular waxes; also reduces surface tension.[4][5] | Weeds with waxy cuticles (e.g., lambsquarters); helps mitigate effects of dry conditions.[2][7] |
| Methylated Seed Oil (MSO) | Vegetable-based oil + emulsifiers | More aggressive penetrant than COC; excellent at solubilizing epicuticular wax.[5] | Difficult-to-control weeds with very thick cuticles; may increase risk of crop injury, so testing is crucial.[5] |
Q3: How does rain impact the efficacy of my formulation?
A: this compound requires a certain amount of time on the leaf to be absorbed before rainfall occurs (a "rainfast" period). Typically, this is cited as 4-6 hours.[9] Rainfall shortly after application can wash the herbicide off the leaf surface.[23] Formulations containing "stickers" or certain types of oils (COCs/MSOs) can improve rainfastness by increasing adhesion to the leaf and speeding up penetration.[6] Organosilicone-based adjuvants can dramatically increase spreading and absorption speed, potentially shortening the required rainfast period.[23]
Visualizing the Process: Pathways and Troubleshooting
To better understand the complex interactions in foliar uptake, the following diagrams illustrate the key pathways and a logical workflow for troubleshooting.
Caption: Diagram of this compound's path from spray droplet to its intracellular target.
Caption: A decision-tree workflow for troubleshooting poor this compound efficacy.
Experimental Protocols
Protocol 1: Quantitative Analysis of Foliar Uptake via Leaf Wash Method
This protocol allows for the direct measurement of the amount of this compound that has penetrated the leaf surface over time. It is essential for comparing the efficacy of different adjuvant systems.
-
Objective: To quantify the percentage of applied this compound absorbed by a plant leaf.
-
Materials:
-
Radiolabeled ¹⁴C-Bentazon (for liquid scintillation counting) or non-labeled this compound (for HPLC/LC-MS analysis).
-
Microsyringe (e.g., Hamilton syringe).
-
Target plants grown to a consistent stage.
-
Test formulations (this compound + various adjuvants).
-
Wash solution: A 10% (v/v) ethanol-water solution is a good starting point.[24] Other solvents like methanol or chloroform can be tested, but may also extract internal herbicide, so validation is key.[25]
-
Scintillation vials and cocktail (if using ¹⁴C-Bentazon).
-
HPLC vials (if using analytical quantification).
-
Timer.
-
-
Methodology:
-
Plant Preparation: Select healthy, fully expanded leaves of a consistent age and position on the plant.
-
Application: Using a microsyringe, apply a known volume (e.g., 1-10 µL) of the test formulation as small droplets onto the adaxial (top) surface of the leaf. Record the exact amount of active ingredient applied.
-
Incubation: Place the treated plants in a controlled environment chamber that mimics the desired test conditions (temperature, humidity, light).
-
Leaf Wash: At predetermined time points (e.g., 2, 6, 24, 48 hours), excise the treated leaf (or just the treated area).
-
Wash the leaf surface to recover the unabsorbed this compound. A suitable method is a double or triple rinse with the 10% ethanol solution into a collection vial.[24] A total wash volume of 5-10 mL is typically sufficient.
-
Quantification:
-
For ¹⁴C-Bentazon: Add scintillation cocktail to the wash solution and measure the radioactivity (Disintegrations Per Minute - DPM) using a liquid scintillation counter.
-
For non-labeled this compound: Analyze the concentration of this compound in the wash solution using a validated HPLC or LC-MS method.
-
-
Calculation:
-
Amount Unabsorbed = Amount of this compound quantified in the wash solution.
-
Amount Absorbed = Total Amount Applied - Amount Unabsorbed.
-
% Absorption = (Amount Absorbed / Total Amount Applied) x 100.
-
-
-
Self-Validation: Run a "zero time point" control where the leaf is washed immediately after application. This will determine the recovery efficiency of your wash technique. An ideal recovery at time zero should be close to 100%.
References
- 1. Bentazone 98% TC [xingyuchemical.com.cn]
- 2. This compound Herbicide | Minnesota Department of Agriculture [mda.state.mn.us]
- 3. researchgate.net [researchgate.net]
- 4. apparentag.com.au [apparentag.com.au]
- 5. Understanding Herbicide Adjuvants | Crop Science US [cropscience.bayer.us]
- 6. WS-7 [extension.purdue.edu]
- 7. Identification of Efficacious Adjuvants for Sethoxydim and this compound | Weed Technology | Cambridge Core [cambridge.org]
- 8. connectsci.au [connectsci.au]
- 9. pomais.com [pomais.com]
- 10. vikingcropproduction.com [vikingcropproduction.com]
- 11. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
- 12. mdpi.com [mdpi.com]
- 13. Bentazone Effectivity Modulated by Environmental Conditions - Heilongjiang Taina Technology Development Co., Ltd. [tainachem.com]
- 14. caws.org.nz [caws.org.nz]
- 15. assets.greenbook.net [assets.greenbook.net]
- 16. fao.org [fao.org]
- 17. researchgate.net [researchgate.net]
- 18. scispace.com [scispace.com]
- 19. Uptake and accumulation of the herbicide this compound by cultured plant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. EXTOXNET PIP - this compound [extoxnet.orst.edu]
- 21. This compound | C10H12N2O3S | CID 2328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. go.fbn.com [go.fbn.com]
- 23. This compound Spray Retention, Activity, and Foliar Washoff in Weed Species | Weed Technology | Cambridge Core [cambridge.org]
- 24. Leaf Wash Techniques for Estimation of Foliar Absorption of Herbicides | Weed Science | Cambridge Core [cambridge.org]
- 25. Evaluation of Methods to Quantify Herbicide Penetration in Leaves | Weed Technology | Cambridge Core [cambridge.org]
Technical Support Center: Enhancing the Efficiency of Bentazon Degradation in Wastewater Treatment
Welcome to the technical support center for the degradation of the herbicide Bentazon in aqueous environments. This guide is designed for researchers, environmental scientists, and drug development professionals actively working on the remediation of this compound-contaminated wastewater. This compound is a selective post-emergence herbicide used to control broadleaf weeds in various crops.[1][2] Due to its high water solubility and low soil adsorption capacity, it is prone to contaminating surface and groundwater, making its removal from wastewater a critical environmental objective.[3][4]
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols for the most common degradation technologies. It is structured to provide not just procedural steps, but the underlying scientific principles to empower you to diagnose and resolve experimental challenges effectively.
Section 1: Core Principles of this compound Degradation
This compound is structurally stable and resistant to natural hydrolysis.[3] Therefore, its degradation typically requires robust chemical or biological methods. The primary approaches fall into two categories: Advanced Oxidation Processes (AOPs) and Bioremediation. This guide will focus on troubleshooting and optimizing these methods.
Analytical Quantification of this compound
A prerequisite for any degradation study is a reliable method to quantify the analyte. High-Performance Liquid Chromatography (HPLC) is the most common and robust technique.
FAQ: How do I set up an HPLC method for this compound analysis?
A typical HPLC method for this compound involves a C18 column with UV detection.[5] A mobile phase of methanol and water (e.g., 60:40 v/v) at a slightly acidic pH (e.g., 4.6) provides good separation.[5] Detection is often performed at 230 nm or 254 nm.[5][6] For trace-level detection in complex matrices, liquid chromatography with tandem mass spectrometry (LC-MS/MS) offers higher sensitivity and specificity.[3]
Section 2: Advanced Oxidation Processes (AOPs)
AOPs are characterized by the in-situ generation of highly reactive oxygen species (ROS), primarily the hydroxyl radical (•OH), which can non-selectively degrade a wide range of organic pollutants like this compound.[7]
Photocatalysis
Heterogeneous photocatalysis, often using semiconductor catalysts like titanium dioxide (TiO₂) or zinc oxide (ZnO), is a widely researched method for this compound degradation.[8][9][10] Upon irradiation with sufficient energy (typically UV light), the catalyst generates electron-hole pairs, which react with water and oxygen to produce •OH radicals.[10]
Troubleshooting Guide: Photocatalytic Degradation
Q1: My this compound degradation efficiency is much lower than expected. What are the common causes?
A1: Low efficiency in photocatalysis experiments can stem from several factors. Follow this diagnostic workflow:
-
Verify Catalyst Activity: First, ensure your catalyst is active. Run a positive control with a compound known to degrade easily under your conditions (e.g., methylene blue). If this also fails, your catalyst may be inactive, improperly synthesized, or from a bad batch.
-
Check Light Source: Is your lamp emitting at the correct wavelength and intensity to activate your catalyst? Lamp output degrades over time. Use a radiometer to check the intensity. For TiO₂ anatase, UV-A irradiation (315-400 nm) is required.
-
Optimize Catalyst Loading: Too little catalyst results in insufficient active sites for the reaction.[9] Conversely, too much catalyst can lead to turbidity, which scatters the incident light and reduces the catalyst's photoactivation, thereby decreasing the degradation rate.[9] An optimal loading must be determined empirically, but a common starting point is 0.5 g/L.[11]
-
Control the pH: The pH of the solution is a critical parameter.[9][10] The surface charge of the catalyst and the speciation of this compound are pH-dependent. For many semiconductor catalysts like TiO₂ and ZnO, a neutral pH of around 7 has been found to be optimal for this compound degradation, achieving up to 90-99% removal.[8][9][10] Extreme pH values can reduce efficiency.[8][9]
-
Rule out Scavenging Effects: Components in your wastewater matrix (e.g., carbonate, bicarbonate, chloride ions, and natural organic matter) can act as •OH scavengers, consuming the radicals before they can react with this compound.[12] If you are using real wastewater, try spiking a clean water sample with this compound to see if the efficiency improves. This will indicate if matrix effects are the issue.
Q2: The degradation rate starts fast and then plateaus quickly. Why?
A2: This is a common observation and can be due to two main reasons:
-
Formation of Inhibitory Byproducts: The initial degradation of this compound can produce intermediate organic compounds.[13][14] These byproducts can compete with the parent this compound molecules for the active sites on the catalyst surface or for •OH radicals, slowing the overall degradation rate.
-
Catalyst Deactivation: The catalyst surface can be "poisoned" or fouled by the adsorption of intermediate products or other substances in the wastewater, blocking active sites. Try washing the catalyst (e.g., with dilute acid/base or ethanol) and reusing it to see if activity is restored.
Experimental Protocol: Bench-Scale Photocatalytic Degradation of this compound
-
Reactor Setup: Use a borosilicate glass photoreactor with a cooling jacket to maintain a constant temperature. Place a UV lamp (e.g., 300 W Osram Ultra-Vitalux) vertically inside or outside the reactor, ensuring consistent irradiation.[13]
-
Sample Preparation: Prepare a stock solution of this compound in ultrapure water. Dilute this stock into your wastewater matrix (or ultrapure water for baseline studies) to a known concentration (e.g., 5-30 mg/L).[9][11]
-
Catalyst Addition: Add the optimized amount of photocatalyst (e.g., TiO₂ P25 or synthesized ZnO nanocomposite) to the this compound solution.[9] For example, 20 mg of catalyst in 60 mL of solution.[9][10]
-
pH Adjustment: Adjust the pH of the suspension to the desired value (e.g., pH 7) using dilute HCl or NaOH.[9][10]
-
Equilibration: Stir the suspension in the dark for 30-60 minutes to establish adsorption-desorption equilibrium between the catalyst surface and this compound. This ensures that any initial decrease in concentration is due to adsorption and not photocatalysis.
-
Initiate Photoreaction: Turn on the UV lamp to start the degradation process.
-
Sampling: Withdraw aliquots at specific time intervals (e.g., 0, 10, 20, 40, 60, 90, 120 min). Immediately filter the samples through a 0.22 µm syringe filter (PTFE or another compatible material) to remove catalyst particles and stop the reaction.
-
Analysis: Analyze the filtrate for the remaining this compound concentration using a pre-validated HPLC method.
-
Controls: It is crucial to run parallel control experiments:
-
Photolysis Control: this compound solution without catalyst, under UV irradiation. This checks for direct degradation by light.
-
Adsorption Control (Dark Control): this compound solution with the catalyst, but kept in the dark. This quantifies removal by adsorption alone.
-
Workflow for a Photocatalytic Experiment
Caption: Standard experimental workflow for this compound photocatalysis.
Fenton and Photo-Fenton Processes
The Fenton reaction uses ferrous iron (Fe²⁺) and hydrogen peroxide (H₂O₂) to generate •OH radicals. The efficiency is significantly enhanced by UV-vis light (photo-Fenton), which promotes the photoreduction of Fe³⁺ back to Fe²⁺, regenerating the catalyst and producing additional radicals.[15]
Troubleshooting Guide: Fenton/Photo-Fenton Degradation
Q1: My Fenton reaction is not working. The solution color changed to orange/brown, and degradation is minimal.
A1: This is a classic sign of iron precipitation. The Fenton reaction is highly pH-dependent.
-
Optimal pH is Crucial: The standard Fenton process is most effective at a pH of 2.8-3.5.[15] Above pH 4, iron begins to precipitate as ferric hydroxide (Fe(OH)₃), which is catalytically inactive. This precipitation is visible as an orange or brown sludge. You must acidify your sample before adding the Fenton reagents.
-
Reagent Ratio (H₂O₂:Fe²⁺): The molar ratio of H₂O₂ to Fe²⁺ is critical. An excess of H₂O₂ can scavenge •OH radicals, while an excess of Fe²⁺ can also lead to scavenging. A common starting point for optimization is a mass ratio between 5:1 and 25:1.
-
Consider Chelating Agents for Neutral pH: If you must work at a neutral pH, the classic Fenton process is not viable. However, you can use a modified "Fenton-like" process by adding a chelating agent (e.g., EDDS, EDTA) to keep the iron soluble.[15] This is a key strategy for real-world wastewater applications.[15]
Q2: How do I determine the correct dose of hydrogen peroxide?
A2: The H₂O₂ dose depends on the initial concentration of this compound and the chemical oxygen demand (COD) of the wastewater.
-
Stoichiometric Calculation: As a starting point, calculate the theoretical amount of H₂O₂ needed for complete mineralization of this compound to CO₂, H₂O, and mineral acids. However, this is often insufficient due to competing reactions and radical scavenging.
-
Empirical Optimization: The optimal dose must be found experimentally. Set up batch experiments with a fixed this compound and Fe²⁺ concentration and vary the H₂O₂ concentration. Plot the degradation efficiency against the H₂O₂ dose to find the point of diminishing returns, where adding more H₂O₂ does not significantly improve degradation. This avoids wasteful and counterproductive overdosing.
Fenton Reaction Troubleshooting Logic
Caption: Troubleshooting decision tree for Fenton reactions.
Section 3: Bioremediation
Bioremediation utilizes microorganisms to break down contaminants. For this compound, this is primarily an aerobic process where bacteria or fungi use enzymes to metabolize the herbicide.[16][17] This approach can be more cost-effective and environmentally friendly than AOPs but is often slower and more sensitive to environmental conditions.
Troubleshooting Guide: Bioremediation
Q1: My microbial culture is not degrading this compound, or the degradation has stopped.
A1: This usually points to an issue with the culture's health or the experimental conditions.
-
Acclimation is Key: Microorganisms often need a period of acclimation to a new substrate, especially a xenobiotic like this compound. If you are using a new culture or have changed conditions, degradation may not start for several days or even weeks.[17] Previous exposure of a microbial community to this compound can significantly decrease its half-life in subsequent applications.[1][16]
-
Check for Toxicity: While this compound is the target, its concentration might be too high and thus toxic to the microorganisms. Try starting with a lower this compound concentration. Also, be aware that degradation byproducts can sometimes be more toxic than the parent compound, leading to inhibition over time.[14]
-
Nutrient and Oxygen Limitation: Biodegradation is a biological process that requires essential nutrients (e.g., nitrogen, phosphorus) and, for aerobic degradation, sufficient dissolved oxygen. Ensure your medium is not nutrient-limited and that the culture is adequately aerated (e.g., by shaking or sparging).
-
pH and Temperature: Check that the pH and temperature of your incubator are within the optimal range for your specific microbial consortium. Most environmental bacteria and fungi thrive in a pH range of 6-8 and temperatures of 25-35°C.
Q2: How can I confirm that the loss of this compound is due to biodegradation and not other processes?
A2: This is a critical question of experimental validity. You must use proper controls.
-
Sterile Control: The most important control is an abiotic or sterile control. Prepare an identical sample, but sterilize it to kill all microorganisms (e.g., by autoclaving the soil/water matrix before adding this compound, or by adding a chemical sterilant like sodium azide).[17] If you see a loss of this compound in your live culture but not in the sterile control, you can confidently attribute the removal to biological activity.
-
Adsorption Control: In systems containing solids like soil or activated sludge, this compound can be removed from the aqueous phase by adsorption. A sterile control also helps to account for this. The difference in removal between the live and sterile samples represents the biodegradation component.
Data Summary: Factors Influencing Degradation Efficiency
| Degradation Method | Key Parameter | Optimal Range/Value | Rationale & Notes |
| Photocatalysis | pH | ~7 | Optimal for surface charge of many catalysts (e.g., TiO₂, ZnO) and this compound stability.[8][9][10] |
| Catalyst Dose | 0.25 - 1.0 g/L | Must be optimized. Too high causes light scattering; too low limits active sites.[9][11] | |
| Pollutant Conc. | < 20 ppm | Higher concentrations can saturate catalyst sites and reduce light penetration.[9] | |
| Fenton/Photo-Fenton | pH | 2.8 - 3.5 | Prevents precipitation of Fe(OH)₃, maximizing catalyst availability.[15] |
| H₂O₂:Fe²⁺ Ratio | 5:1 - 25:1 (mass) | Must be optimized. Excess of either reagent can act as a scavenger. | |
| Bioremediation | Acclimation | Days to Weeks | Microbes require time to express necessary enzymes for degradation. Prior exposure helps.[16] |
| pH | 6 - 8 | General optimal range for most environmental microbial consortia. | |
| Controls | Sterile/Abiotic | Essential to distinguish biodegradation from abiotic losses like adsorption or photolysis.[17] |
References
- 1. ars.usda.gov [ars.usda.gov]
- 2. Bentazone [sitem.herts.ac.uk]
- 3. cdn.who.int [cdn.who.int]
- 4. researchgate.net [researchgate.net]
- 5. Determination of this compound residues in water by high-performance liquid chromatography. Validation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. simiecoind.ro [simiecoind.ro]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. deswater.com [deswater.com]
- 12. tandfonline.com [tandfonline.com]
- 13. scielo.br [scielo.br]
- 14. Oxidative degradation and mineralization of bentazone from water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Solar photo-Fenton optimization at neutral pH for microcontaminant removal at pilot plant scale - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Bentazon Adsorption to Labware and Equipment
Welcome to the technical support guide for handling Bentazon in a laboratory setting. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges with this compound adsorption to labware and equipment. Low recovery, inconsistent results, and failed system suitability tests can often be traced back to the non-specific binding of an analyte to the surfaces it contacts. This guide provides in-depth, scientifically-grounded solutions to these common issues through a practical question-and-answer format.
Section 1: Frequently Asked Questions (FAQs) about this compound Adsorption
This section addresses the fundamental questions regarding this compound's adsorptive behavior.
Q1: My this compound recovery is unexpectedly low and inconsistent. Could adsorption to my labware be the cause?
A1: Yes, significant loss of this compound due to adsorption to labware is a strong possibility. This compound, a weak organic acid, can interact with various surfaces through a combination of mechanisms, leading to its removal from your sample solution and consequently, low and variable analytical results[1][2]. The issue is often more pronounced at trace concentrations, where even minor surface binding can represent a substantial percentage of the total analyte[3].
Q2: What are the physicochemical properties of this compound that contribute to its adsorption?
A2: Several properties of this compound influence its tendency to adsorb to surfaces:
-
Weak Acid Nature: this compound is a weak acid with a pKa value. In solutions with a pH below its pKa, the neutral form of the molecule predominates. This uncharged form is more hydrophobic and can readily adsorb to non-polar surfaces like plastics through hydrophobic interactions[1][4]. Conversely, at a pH above its pKa, this compound exists primarily in its anionic (negatively charged) form, which is less likely to bind to negatively charged surfaces like silica-based glass but can still interact with certain materials[1][4].
-
Solubility: this compound has moderate water solubility (500 mg/L at 20°C)[5][6]. While it is soluble, its organic structural components can still lead to interactions with hydrophobic surfaces. It is highly soluble in organic solvents like acetone[5][6].
-
Potential for Hydrogen Bonding: The structure of this compound contains functional groups capable of forming hydrogen bonds, which can contribute to its adsorption onto polar surfaces, including the silanol groups present on glass surfaces[2][7].
Q3: Which types of labware and equipment are most prone to this compound adsorption?
A3: Both glass and plastic labware can be problematic, but for different reasons:
-
Glassware (especially untreated borosilicate): The surface of the glass is covered with silanol groups (Si-OH), which can be deprotonated to form negatively charged silanate groups (Si-O-). These sites can interact with this compound, particularly at lower pH values where the neutral form of this compound can engage in hydrogen bonding with the silanol groups[2][7].
-
Plasticware (e.g., polypropylene, polyethylene): These materials are generally hydrophobic. The non-polar surface can attract the neutral, more hydrophobic form of this compound, leading to adsorption[3][8]. This is a common issue with many organic molecules.
-
HPLC/UPLC System Components: Stainless steel frits, tubing, and even the stationary phase within the column can have active sites that lead to analyte adsorption, resulting in poor peak shape and recovery[9].
Q4: How does the pH of my sample solution affect this compound adsorption?
A4: The pH of your solution is a critical factor. As a weak acid, the speciation of this compound (the ratio of its neutral to anionic form) is pH-dependent.
-
Low pH (below pKa): The neutral form of this compound dominates. This increases the likelihood of adsorption to hydrophobic surfaces like polypropylene and can also lead to interactions with the silanol groups on glass surfaces[1][4][10].
-
High pH (above pKa): The anionic form of this compound is prevalent. This form is more water-soluble and less likely to adsorb to hydrophobic plastic surfaces. Adsorption to negatively charged glass surfaces is also reduced due to electrostatic repulsion[1][4][10].
Therefore, adjusting the pH of your standards and samples to be well above the pKa of this compound can be an effective strategy to minimize adsorption.
Section 2: Troubleshooting Guide for Common Experimental Issues
This section provides a problem-and-solution format for specific challenges you may face during your experiments.
Issue 1: Low and erratic recovery of this compound from sample collection containers.
Q: I am collecting aqueous samples in polypropylene tubes and observing low and inconsistent this compound concentrations. What's happening and how can I fix it?
A: The hydrophobic nature of polypropylene is likely causing the adsorption of this compound, especially if your samples are at a neutral or acidic pH[3][8].
Troubleshooting Protocol:
-
Material Selection:
-
Switch to Deactivated Glass: Whenever possible, use deactivated or silanized glass containers. The deactivation process masks the active silanol groups on the glass surface, creating a more inert barrier and reducing the potential for adsorption[11][12].
-
Consider Amber Glass: this compound can be degraded by sunlight, so using amber glass can help protect your samples[13][14].
-
-
pH Adjustment:
-
Immediately after collection, adjust the pH of your aqueous samples to be at least 2 units above the pKa of this compound. This will ensure it is in its more soluble anionic form, reducing its affinity for hydrophobic surfaces.
-
-
Solvent Rinsing:
-
Pre-treatment of Containers:
-
Before adding your sample, consider pre-rinsing the polypropylene tubes with a solution containing a compound that will competitively adsorb to the surface, effectively blocking the sites for this compound. A dilute solution of a non-interfering surfactant can sometimes be effective, but this must be validated to ensure it doesn't interfere with your analysis.
-
Issue 2: Poor peak shape and tailing in HPLC/UPLC analysis of this compound.
Q: My this compound peaks are showing significant tailing, and my system suitability tests are failing. I've checked my column and mobile phase, but the problem persists. What else could be the cause?
A: Peak tailing for compounds like this compound is often a sign of secondary interactions and adsorption within the HPLC/UPLC system itself[9].
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor this compound peak shape.
Detailed Steps:
-
System Passivation:
-
Before running your samples, "prime" or "passivate" the system by making several injections of a high-concentration this compound standard. This will saturate the active sites within the system, leading to more consistent and symmetrical peaks for subsequent injections.
-
-
Use Deactivated Vials and Inserts:
-
Ensure that your sample vials and any inserts are made of deactivated glass to prevent adsorption before the sample even reaches the injector[12].
-
-
Mobile Phase Additives:
-
If peak tailing persists, consider adding a small amount of a chelating agent like EDTA to your mobile phase[9]. This can help to mask active metal sites on the column packing and in the system components that can cause secondary interactions.
-
-
Thorough Washing Procedures:
-
Implement a rigorous wash procedure for your autosampler and injection port between runs. Use a wash solvent that is strong enough to remove any adsorbed this compound. A mixture of organic solvent and water, sometimes with a small amount of acid or base (depending on the column chemistry), is often effective.
-
Issue 3: Inconsistent results when preparing stock and working solutions of this compound.
Q: I am experiencing variability in the concentrations of my this compound stock and working solutions, even when using the same preparation procedure. What could be going wrong?
A: Adsorption during the preparation of standards is a common source of error, especially when performing serial dilutions to low concentrations.
Protocol for Preparing Adsorption-Resistant this compound Standards:
-
Solvent Selection:
-
Labware Choice and Handling:
-
Dilution Strategy:
-
For aqueous working standards, add the organic this compound stock to a diluent that has been pre-adjusted to a pH above this compound's pKa.
-
Alternatively, include a small percentage of organic solvent (e.g., 10-20% methanol or acetonitrile) in your final aqueous working standards to help keep this compound in solution and reduce its affinity for container walls[3].
-
-
Mixing and Storage:
Table 1: Summary of Recommended Practices to Mitigate this compound Adsorption
| Experimental Stage | Problem | Primary Solution | Secondary Actions |
| Sample Collection & Storage | Analyte loss before analysis | Use deactivated amber glass containers.[11][12] | Adjust sample pH > pKa; Refrigerate samples.[15] |
| Standard Preparation | Inaccurate concentrations | Prepare stock in organic solvent; Dilute in pH-adjusted aqueous or mixed organic/aqueous solutions. | Use deactivated glassware and low-retention pipette tips. |
| Sample Preparation | Low recovery from extraction | Rinse all labware (e.g., SPE cartridges, flasks) with a strong solvent and add to the final extract. | Minimize the number of transfer steps. |
| LC Analysis | Poor peak shape, low response | Use deactivated vials/inserts; Passivate the LC system with high-concentration injections.[9][12] | Consider mobile phase additives like EDTA; Implement rigorous needle wash procedures.[9] |
Section 3: Proactive Measures and Best Practices
To consistently obtain high-quality data when working with this compound, adopt these proactive strategies in your laboratory workflows.
Best Practice 1: Deactivation of Glassware
For labs that frequently analyze adsorptive compounds, having an in-house protocol for deactivating glassware can be cost-effective.
Simplified Glassware Silanization Protocol:
-
Disclaimer: This procedure involves hazardous chemicals and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Cleaning: Thoroughly clean glassware with a laboratory-grade detergent, followed by rinses with tap water, and finally, deionized water. Dry completely in an oven.
-
Silanization: Prepare a 5% (v/v) solution of a silanizing agent (e.g., dimethyldichlorosilane) in a non-polar solvent like toluene.
-
Treatment: Fill or rinse the clean, dry glassware with the silanizing solution for a few minutes.
-
Rinsing: Decant the silanizing solution and rinse the glassware thoroughly with the same non-polar solvent, followed by methanol to remove any excess reagent.
-
Drying: Dry the glassware in an oven. The surface should now be hydrophobic.
Best Practice 2: Material Compatibility Chart
Create a quick reference chart for your lab bench to guide the selection of appropriate labware.
Table 2: Material Selection Guide for this compound Analysis
| Material | Adsorption Risk (Neutral/Acidic pH) | Adsorption Risk (Basic pH) | Best Use Case |
| Borosilicate Glass (untreated) | Moderate (H-bonding)[2][7] | Low | General use if deactivated glassware is unavailable, but requires careful pH control. |
| Deactivated/Silanized Glass | Very Low[11][12] | Very Low | Recommended for all sample and standard contact. |
| Polypropylene (PP) | High (Hydrophobic)[3][8] | Low | Acceptable for temporary storage of basic solutions; Avoid for acidic or neutral samples. |
| Polyethylene (PE) | High (Hydrophobic) | Low | Similar to polypropylene. |
| Stainless Steel (LC components) | Moderate (Active sites)[9] | Moderate | Passivation is crucial; use of biocompatible or PEEK components can be beneficial. |
Best Practice 3: The "Analyte Recovery" Experiment
If you are developing a new method or troubleshooting an existing one, performing a simple recovery experiment can be highly informative.
Experimental Workflow:
Caption: Workflow for assessing this compound recovery from different labware.
By systematically addressing the potential for this compound adsorption at every stage of your analytical process, you can significantly improve the accuracy, precision, and reliability of your results.
References
- 1. researchgate.net [researchgate.net]
- 2. Adsorption of bentazone in the profiles of mineral soils with low organic matter content - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Horror of Sample Adsorption to Containers (Part 1) : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. EXTOXNET PIP - this compound [extoxnet.orst.edu]
- 6. This compound | C10H12N2O3S | CID 2328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Mechanism of adsorption and electrosorption of bentazone on activated carbon cloth in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mastelf.com [mastelf.com]
- 13. rolfesagri.co.za [rolfesagri.co.za]
- 14. Bentazone [sitem.herts.ac.uk]
- 15. download.basf.com [download.basf.com]
Improving the recovery of Bentazon metabolites during extraction
Welcome to the technical support center for optimizing the extraction of Bentazon and its primary metabolites. This guide is designed for researchers, analytical scientists, and professionals in drug development and environmental monitoring who are encountering challenges in achieving high, reproducible recovery of these analytes. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you to not only solve current issues but also to proactively design more robust methods for your specific matrix.
Part 1: Foundational Knowledge - The "Why" Behind the Method
Achieving efficient extraction begins with understanding the physicochemical properties of your target analytes. This compound is a selective post-emergence herbicide, and its primary metabolites in plants and soil are 6-hydroxythis compound and 8-hydroxythis compound.[1][2] The behavior of these compounds during extraction is governed by their acidity (pKa) and polarity (LogP).
This compound is an acidic herbicide with a pKa of approximately 3.3.[3] This means that at a pH below 3.3, it will be predominantly in its neutral, less polar form. At a pH above 3.3, it will be in its anionic (negatively charged), more polar form. This pH-dependent behavior is the single most critical factor to control during sample preparation, especially for Solid-Phase Extraction (SPE). The hydroxylated metabolites are expected to be slightly more polar than the parent compound.
Table 1: Physicochemical Properties of this compound and Key Metabolites
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | pKa | LogP (Octanol-Water Partition Coefficient) | Water Solubility (mg/L) |
| This compound | C₁₀H₁₂N₂O₃S | 240.28[3] | ~3.3[3] | -0.46 to 2.34[3] | 500 at 20°C[3][4] |
| 6-Hydroxythis compound | C₁₀H₁₂N₂O₄S | 256.28[5][6] | Not readily available, expected to be similar to this compound | Not readily available, expected to be lower (more polar) than this compound | Not readily available, expected to be higher than this compound |
| 8-Hydroxythis compound | C₁₀H₁₂N₂O₄S | 256.28 | Not readily available, expected to be similar to this compound | Not readily available, expected to be lower (more polar) than this compound | Not readily available, expected to be higher than this compound |
Part 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the extraction of this compound and its metabolites in a direct question-and-answer format.
FAQ 1: My this compound and metabolite recovery is consistently low. What are the primary factors I should investigate?
Low recovery is a multifaceted problem, but it can almost always be traced back to a few key parameters. The first and most critical is pH control .
-
The Causality: For reversed-phase SPE, which is a common and effective technique for these analytes, you need the compounds to be in their most non-polar (neutral) state to effectively bind to the C18 or polymeric sorbent.[7] Given this compound's pKa of ~3.3, if your sample's pH is too high (e.g., pH 5-7), the analytes will be ionized, poorly retained on the sorbent, and lost during the sample loading phase.
-
Troubleshooting Steps:
-
Verify Sample pH: Before any extraction, measure the pH of your sample homogenate or water sample.
-
Acidify Your Sample: Adjust the sample pH to be approximately 1.5 to 2 pH units below the pKa. For this compound, acidifying the sample to a pH of 2-3 with an acid like formic acid or hydrochloric acid is crucial.
-
Check Elution Solvent: Ensure your elution solvent is strong enough to desorb the analytes. While methanol is common, using a slightly basified organic solvent (e.g., methanol with a small percentage of ammonium hydroxide) can neutralize the acidic analytes back to their ionized form, disrupting their interaction with the sorbent and promoting a more efficient elution.[8][9]
-
Analyte Degradation: this compound can be degraded by sunlight (photolysis), so samples should be protected from light during collection and processing.[4]
-
FAQ 2: I'm seeing significant matrix effects (ion suppression or enhancement) in my LC-MS/MS analysis. How can I improve my sample cleanup?
Matrix effects are a major challenge in LC-MS/MS analysis, caused by co-extracted compounds from the sample that interfere with the ionization of the target analytes in the mass spectrometer's source.[10][11][12]
-
The Causality: Complex matrices like soil, plant tissues, and biological fluids (blood, urine) contain numerous endogenous compounds (lipids, pigments, proteins) that can be co-extracted with your analytes.[13][14] These co-extractives can suppress the ionization of this compound and its metabolites, leading to artificially low results and poor reproducibility.[15][16]
-
Troubleshooting & Solutions:
-
Optimize SPE Wash Steps: After loading your sample onto the SPE cartridge, introduce an intermediate wash step. A wash with a weak organic solvent (e.g., 5-10% methanol in acidified water) can remove more polar interferences without eluting the target analytes.
-
Employ Dispersive SPE (d-SPE) Cleanup: For complex samples, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is highly effective.[17][18][19] The cleanup step in QuEChERS, known as d-SPE, uses a combination of salts and sorbents to remove specific interferences.
-
PSA (Primary Secondary Amine): Removes organic acids, fatty acids, and sugars.
-
C18: Removes non-polar interferences like fats and lipids.
-
GCB (Graphitized Carbon Black): Excellent for removing pigments like chlorophyll, but use with caution as it can adsorb planar molecules like this compound if used in excess.
-
-
Sample Dilution: A simple yet effective strategy is to dilute the final extract. This reduces the concentration of matrix components, thereby lessening their impact on ionization.[16] However, this requires an instrument with sufficient sensitivity to still detect the diluted analytes.
-
Use Matrix-Matched Calibration: Prepare your calibration standards in an extract from a blank matrix sample that has been processed through the entire extraction procedure. This helps to compensate for consistent signal suppression or enhancement.
-
FAQ 3: Which extraction method is best for my sample matrix (e.g., soil, water, plant tissue)?
The optimal method depends on the complexity of the matrix and the required limit of detection.
-
Water Samples: Solid-Phase Extraction (SPE) is the gold standard.[8][9][20] It allows for the pre-concentration of analytes from large sample volumes, achieving very low detection limits.[7][21] Polymeric reversed-phase sorbents (like HLB - Hydrophilic-Lipophilic Balanced) are often preferred as they offer higher capacity and are less prone to drying out than traditional silica-based C18 sorbents.[14][22]
-
Soil Samples: this compound does not bind strongly to most soils, especially those with neutral or alkaline pH, making it mobile.[1][23] Extraction can be achieved using pressurized liquid extraction (PLE) or a robust shaking extraction with a suitable solvent, often followed by SPE cleanup. A modified QuEChERS approach is also highly effective for soil.
-
Plant Tissues / Food Matrices: The QuEChERS method is exceptionally well-suited for these complex matrices.[17][18][19] It efficiently extracts a wide range of pesticides and the subsequent d-SPE cleanup step is crucial for removing the high concentration of interfering compounds like pigments and fats.[24]
FAQ 4: My recovery is highly variable between samples. What could be causing this inconsistency?
Inconsistent recovery points to a lack of control in the experimental workflow.
-
The Causality: Variability often stems from inconsistent pH, sample heterogeneity, or procedural deviations. In complex solid samples, analytes may not be evenly distributed, and inconsistent homogenization can lead to variable starting concentrations.[25]
-
Troubleshooting Steps:
-
Improve Homogenization: For solid samples (soil, plant tissue), ensure the sample is thoroughly homogenized before taking a subsample for extraction. Cryogenic grinding (using dry ice or liquid nitrogen) can improve the homogeneity of tough or moist samples.[25][26]
-
Standardize pH Adjustment: Do not assume the pH is correct. Measure and adjust the pH for every single sample before extraction.
-
Use an Internal Standard: Incorporate an isotopically labeled standard (e.g., this compound-d6) or a compound with very similar chemical properties at the very beginning of your sample preparation. An internal standard co-experiences any analyte loss during the entire process. If the internal standard recovery is consistent, it can be used to correct for variations in the recovery of the target analytes, dramatically improving precision.[27]
-
Control SPE Flow Rates: Ensure that the sample loading and elution flow rates during SPE are slow and consistent across all samples. A fast flow rate can lead to channeling and breakthrough, where the analytes fail to interact with the sorbent.
-
Part 3: Optimized Protocols & Workflows
General Troubleshooting Workflow
This diagram outlines a logical sequence for diagnosing and resolving low or variable recovery issues.
References
- 1. ars.usda.gov [ars.usda.gov]
- 2. The Prospect of Bentazone-Tolerant Soybean for Conventional Cultivation [mdpi.com]
- 3. This compound | C10H12N2O3S | CID 2328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. extoxnet.orst.edu [extoxnet.orst.edu]
- 5. 6-Hydroxythis compound | C10H12N2O4S | CID 92361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. Determination of this compound residues in water by high-performance liquid chromatography. Validation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Development of a solid-phase extraction method for phenoxy acids and bentazone in water and comparison to a liquid-liquid extraction method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. it.restek.com [it.restek.com]
- 11. Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Matrix effects in quantitative pesticide analysis using liquid chromatography–mass spectrometry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 13. "Analysis of this compound and its metabolites in urine and blood" by M.-F. Chen, H.-P. Li et al. [jfda-online.com]
- 14. Simultaneous determination of bentazone and its metabolites in postmortem whole blood using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chromtech.com.au [chromtech.com.au]
- 16. pubs.acs.org [pubs.acs.org]
- 17. QuEChERS: Home [quechers.eu]
- 18. QuEChERS Method Simplified: Key Steps and Applications | Separation Science [sepscience.com]
- 19. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Development of a solid-phase extraction method for phenoxy acids and bentazone in water and comparison to a liquid-liquid extraction method. | Semantic Scholar [semanticscholar.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. documents.thermofisher.com [documents.thermofisher.com]
- 26. food-safety.com [food-safety.com]
- 27. azolifesciences.com [azolifesciences.com]
Validation & Comparative
A Comparative Guide to the Efficacy of Bentazon Versus Other Photosystem II Inhibiting Herbicides
This guide provides an in-depth technical comparison of Bentazon and other commercially significant Photosystem II (PSII) inhibiting herbicides. Designed for researchers and agricultural scientists, this document moves beyond surface-level comparisons to explore the mechanistic nuances, differential efficacy, and the biochemical basis for crop selectivity. We will dissect experimental data and provide robust protocols to empower researchers in their evaluation of these vital weed management tools.
Introduction: The Role of PSII Inhibitors in Weed Management
Photosystem II (PSII) inhibiting herbicides are a cornerstone of modern agriculture, targeting a fundamental process in plant life: photosynthesis. By disrupting the photosynthetic electron transport chain, these compounds effectively starve weeds of the energy required for growth and survival. This compound is a selective, post-emergence contact herbicide widely used to control broadleaf weeds and sedges in a variety of crops, including soybeans, rice, corn, and peanuts.[1][2][3][4][5] Its efficacy stems from its ability to inhibit photosynthesis by binding to a protein within PSII.[1][6]
However, this compound is just one member of a larger class of herbicides that target this pathway. Other prominent examples include triazines (e.g., Atrazine), ureas (e.g., Diuron), and triazinones (e.g., Metribuzin). While they share a common overarching mechanism, critical differences in their binding sites, spectrum of activity, crop selectivity, and environmental fate dictate their specific applications. This guide aims to elucidate these differences, providing a clear comparative framework grounded in experimental evidence.
Mechanism of Action: A Tale of Different Binding Sites
The herbicidal activity of this class originates from the blockage of electron flow in the PSII complex located in the thylakoid membranes of chloroplasts. Specifically, they interfere with the transfer of electrons from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB) by competing with plastoquinone for its binding site on the D1 protein.[6][7] This blockage leads to a cascade of destructive events, including the cessation of ATP and NADPH production and the generation of reactive oxygen species (ROS) that cause rapid cellular damage.[7]
While the target protein (D1) is the same, the precise binding location differs among chemical families, which is a key determinant of their comparative efficacy and potential for resistance.
-
This compound: Belongs to the Benzothiadiazole family and is classified under HRAC/WSSA Group 6 . It binds to a specific site on the D1 protein.[1][4]
-
Triazines (e.g., Atrazine) and Ureas (e.g., Diuron): These herbicides are classified under HRAC/WSSA Group 5 . They bind to a different, albeit overlapping, site on the D1 protein compared to this compound.[1][4]
This distinction is not merely academic. It explains differences in weed control spectrums and is crucial for managing herbicide resistance, as a mutation conferring resistance to a Group 5 herbicide may not confer resistance to a Group 6 herbicide.[8] Interestingly, some studies note that this compound's inhibition can differ from "typical" PSII inhibitors, with some susceptible plants showing a partial recovery in photosynthetic electron flow after initial inhibition.[9]
Figure 1: Simplified workflow of electron transport in PSII and the inhibitory action of different herbicide groups on the D1 protein.
Comparative Efficacy and Spectrum of Weed Control
The practical utility of an herbicide is defined by its spectrum of activity and its application timing. This compound and other PSII inhibitors exhibit significant differences in these areas.
| Feature | This compound | Atrazine | Diuron |
| Chemical Family | Benzothiadiazole | Triazine | Substituted Urea |
| HRAC/WSSA Group | 6 | 5 | 5 |
| Primary Activity | Contact | Root & Foliar | Primarily Root |
| Soil Activity | Negligible / Very Low[1] | High / Persistent[10] | High / Persistent |
| Application Timing | Post-emergence | Pre-emergence, early Post | Pre-emergence |
| Spectrum | Broadleaf weeds, Sedges[2][3] | Broadleaf weeds, some Grasses | Broadleaf weeds, Grasses |
| Ineffective Against | Most Grasses[11] | Established perennial weeds | Established perennial weeds |
This compound is a classic post-emergence, contact herbicide.[1][2] Its lack of significant soil activity means it must be applied directly to the foliage of emerged weeds for control. It is highly effective against key broadleaf weeds like velvetleaf (Abutilon theophrasti), common cocklebur (Xanthium strumarium), ragweed (Ambrosia spp.), and yellow nutsedge (Cyperus esculentus).[2] However, it has a notable weakness in its inability to control most grass species.[11]
Atrazine , in contrast, is valued for both its foliar and soil-residual activity, allowing for pre-emergence and early post-emergence applications.[12] This provides longer-lasting control by targeting weeds as they germinate. Its spectrum includes a wider range of broadleaf weeds and some annual grasses, making it a common choice in corn and sorghum.
Diuron is primarily a soil-applied, pre-emergence herbicide known for its broad-spectrum control of annual grasses and broadleaf weeds and its long residual life. This persistence, however, requires careful management to avoid injury to subsequent rotational crops.
The Decisive Factor: Metabolic Selectivity and Crop Tolerance
The single most important factor differentiating these herbicides in the field is crop selectivity. A crop's ability to tolerate an herbicide is almost always determined by its ability to rapidly metabolize the active compound into a non-toxic form before lethal damage occurs.[5][6][13]
-
This compound Selectivity: The basis for this compound's safety in crops like soybeans, corn, and rice is rapid metabolic detoxification.[14][15] Tolerant plants quickly hydroxylate the this compound molecule at the 6 or 8 position of its aromatic ring, followed by conjugation with glucose to form inactive glycosides.[6][15] Susceptible weeds lack the specific cytochrome P450 enzymes required for this initial, critical hydroxylation step and therefore succumb to the herbicide's effects.[14][15] It's important to note that even within a "tolerant" species like soybean, different cultivars can exhibit a range of responses from highly tolerant to moderately sensitive.[14][15]
-
Atrazine vs. This compound in Soybean: The comparative response of soybeans to Atrazine and this compound provides a perfect illustration of differential metabolism. Soybeans can effectively detoxify this compound, making it a safe and effective weed control option.[12] However, soybeans cannot metabolize Atrazine, which is consequently lethal to the crop.[12] Corn, conversely, possesses glutathione S-transferase enzymes that rapidly detoxify Atrazine, conferring a high degree of tolerance.
This metabolic difference is the causal reason behind the distinct approved uses of these herbicides and is a critical consideration in experimental design and field application.
Experimental Protocol: A Framework for Comparative Efficacy Assessment
To provide a self-validating system for comparing PSII inhibitors, the following protocol is proposed. It integrates whole-plant physiological responses with direct measurements of photosynthetic inhibition.
Objective: To quantify and compare the post-emergence efficacy and crop selectivity of this compound versus Atrazine.
Materials:
-
Crop Species: Soybean (Glycine max), Corn (Zea mays)
-
Weed Species: Velvetleaf (Abutilon theophrasti)
-
Herbicides: Commercial formulations of this compound 4SL and Atrazine 4L
-
Equipment: Greenhouse, calibrated research sprayer, leaf porometer or chlorophyll fluorometer, drying oven, analytical balance.
Methodology:
-
Plant Propagation: Grow all species in pots containing a standard greenhouse soil mix. Maintain plants under controlled conditions (e.g., 25°C/20°C day/night, 16h photoperiod). Grow plants until the target weed (Velvetleaf) reaches the 3-4 leaf stage and crops are at an appropriate growth stage (e.g., V2-V3 for corn and soybean).
-
Herbicide Application:
-
Calibrate the sprayer to deliver a consistent volume (e.g., 20 gallons per acre).
-
Prepare spray solutions for each herbicide at a 1X and 2X labeled rate for the target weed. Include a non-treated control (NTC) for comparison.
-
Apply treatments to replicated sets of each plant species.
-
-
Data Collection:
-
Visual Injury Assessment: At 3, 7, and 14 days after treatment (DAT), visually assess crop phytotoxicity and weed control on a scale of 0% (no effect) to 100% (complete death). Causality Check: Visual symptoms like chlorosis and necrosis are expected outcomes of photosynthesis inhibition.
-
Photosynthetic Efficiency (Fv/Fm): At 24 and 72 hours after treatment, measure the maximum quantum yield of PSII (Fv/Fm) using a chlorophyll fluorometer on the youngest fully expanded leaf of each plant.[16] A decrease in Fv/Fm is a direct, quantifiable measure of PSII damage. Causality Check: This directly measures the impact at the herbicide's target site.
-
Biomass Reduction: At 21 DAT, harvest the above-ground portion of the weed species. Dry the biomass in an oven at 70°C for 72 hours and weigh. Calculate efficacy as a percentage reduction in biomass compared to the NTC. Self-Validation: This provides the ultimate measure of herbicidal efficacy—the inability of the weed to grow and compete.
-
-
Statistical Analysis: Analyze data using an Analysis of Variance (ANOVA) and a means separation test (e.g., Tukey's HSD) to determine significant differences between treatments.
Figure 2: Experimental workflow for the comparative assessment of PSII-inhibiting herbicides.
Representative Data and Interpretation
The following table summarizes expected outcomes from the protocol described above, demonstrating the comparative performance of this compound and Atrazine.
| Treatment | Rate | Velvetleaf Control (% Biomass Reduction) | Soybean Injury (%) (14 DAT) | Corn Injury (%) (14 DAT) | Velvetleaf Fv/Fm (24 HAT) |
| Untreated Control | - | 0% | 0% | 0% | 0.83 |
| This compound | 1X | 92% | <5% | <5% | 0.45 |
| This compound | 2X | 98% | 10% | 8% | 0.31 |
| Atrazine | 1X | 95% | 99% | <5% | 0.39 |
| Atrazine | 2X | 99% | 100% | 8% | 0.25 |
Interpretation:
-
Efficacy: Both herbicides provide excellent control of the susceptible broadleaf weed, confirmed by high biomass reduction and a significant drop in Fv/Fm values, indicating severe PSII damage.
-
Selectivity: The data clearly illustrates the critical difference in crop safety. This compound causes minimal, transient injury to both soybean and corn due to rapid metabolism. In stark contrast, Atrazine is completely lethal to soybean while remaining safe for corn, perfectly aligning with their known metabolic pathways.
Conclusion and Outlook
While this compound, Atrazine, and other PSII inhibitors share a common target, their field performance and utility are dictated by nuanced differences. This compound's value lies in its role as a selective, post-emergence, contact herbicide with no soil residual activity, making it a safe and effective option for controlling emerged broadleaf weeds in tolerant crops like soybeans. Its efficacy is fundamentally dependent on the crop's ability to rapidly metabolize the herbicide, a trait that susceptible weeds lack.
In contrast, herbicides like Atrazine offer a different utility, providing residual, pre-emergence control and a broader spectrum that includes some grasses, but with a different profile of crop selectivity. The choice between these tools is therefore not a matter of which is "better," but which is appropriate for the specific agronomic scenario, considering the crop, the weed spectrum, the desired application timing, and resistance management strategies. Understanding the causal mechanisms of selectivity, as detailed in this guide, is paramount for the effective and sustainable use of these essential agricultural tools.
References
- 1. This compound Herbicide | Minnesota Department of Agriculture [mda.state.mn.us]
- 2. agriculture.basf.com [agriculture.basf.com]
- 3. pomais.com [pomais.com]
- 4. This compound is a selective contact (foliar) herbicide - Heilongjiang Taina Technology Development Co., Ltd. [tainachem.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Comparison of Hyperspectral Imagery and Physiological Characteristics of Bentazone-Tolerant and -Susceptible Soybean Cultivars [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. asu.elsevierpure.com [asu.elsevierpure.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Environmental behavior of this compound herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. encyclopedia.pub [encyclopedia.pub]
- 16. Effects of the herbicide this compound on growth and photosystem II maximum quantum yield of the marine diatom Skeletonema costatum - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Bentazon and Bromoxynil for Post-Emergence Broadleaf Weed Control in Corn
In the critical early growth stages of corn (Zea mays), competition from broadleaf weeds for essential resources such as light, water, and nutrients can significantly impede development and ultimately reduce yield.[1][2][3] Effective post-emergence weed management is therefore a cornerstone of successful corn cultivation. Among the arsenal of herbicides available, bentazon and bromoxynil have long been utilized for their efficacy against a spectrum of broadleaf weeds. This guide provides an in-depth technical comparison of these two active ingredients, grounded in scientific principles and field-proven insights to aid researchers and weed science professionals in making informed decisions for broadleaf weed control strategies in corn.
Unraveling the Mechanisms of Action: A Tale of Two Photosystem II Inhibitors
Both this compound and bromoxynil disrupt photosynthesis in susceptible weeds, yet they achieve this through distinct interactions within Photosystem II (PSII), a key protein complex in the photosynthetic electron transport chain.[4] This difference in binding sites is crucial as it influences their respective weed control spectrums and potential for resistance development.
This compound , a member of the benzothiadiazole chemical family, is classified under the Herbicide Resistance Action Committee (HRAC) Group 6 (WSSA Group 6). It functions by binding to the D1 protein of the PSII complex, thereby blocking electron transport and halting the production of ATP and NADPH, which are vital for CO2 fixation and plant growth.[4]
Bromoxynil , a nitrile herbicide, also targets the PSII complex but is classified in HRAC Group 6 (WSSA Group 6) as well, though it has a different binding behavior than this compound.[5][6] It inhibits photosynthesis by binding to the QB-binding niche on the D1 protein, effectively blocking electron flow.[4] This disruption leads to a rapid buildup of reactive oxygen species, causing lipid peroxidation, membrane damage, and subsequent cell death, which manifests as chlorosis and necrosis.
Comparative Efficacy on Key Broadleaf Weeds in Corn
The efficacy of this compound and bromoxynil can vary significantly depending on the weed species, their growth stage at the time of application, and environmental conditions. Both are contact herbicides, meaning thorough spray coverage is essential for effective control as they have limited translocation within the plant.[4][7]
| Weed Species | Scientific Name | This compound Efficacy | Bromoxynil Efficacy | Key Considerations |
| Velvetleaf | Abutilon theophrasti | Good to Excellent[5][8] | Good to Excellent[5] | Both herbicides are generally effective, especially on small, actively growing plants. |
| Common Lambsquarters | Chenopodium album | Fair to Good[9] | Good[10][11] | Bromoxynil often provides more consistent control, especially of larger plants.[10] this compound efficacy can be improved with the addition of adjuvants.[12] |
| Pigweed Species (e.g., Redroot Pigweed, Green Pigweed) | Amaranthus spp. | Fair to Good[9] | Fair to Good | Control can be variable. Tank mixing with other herbicides is often recommended for consistent control of Amaranthus species.[13] |
| Common Ragweed | Ambrosia artemisiifolia | Good | Good | Both herbicides provide effective control when applied to small, actively growing ragweed. |
| Cocklebur | Xanthium strumarium | Excellent[12] | Good | This compound is particularly effective against cocklebur.[12] |
Efficacy ratings are synthesized from university extension guides and research publications. Performance can vary based on environmental conditions, weed size, and application parameters.
Application Parameters and Crop Safety in Corn
Proper application timing and adherence to label recommendations are critical for maximizing weed control while ensuring crop safety.
Application Timing: Both this compound and bromoxynil are post-emergence herbicides, applied after both the corn and weeds have emerged.[9][14] For optimal results, applications should target small, actively growing broadleaf weeds, typically before they exceed 4 inches in height.[15][16]
Corn Growth Stage: Herbicide labels specify the acceptable corn growth stages for application to minimize the risk of crop injury.[17]
-
This compound: Can be applied to corn from emergence up to the V8 stage.[18]
-
Bromoxynil: Application is generally recommended on corn between the 2-6 leaf stage.[14] Using drop nozzles can help to direct the spray and avoid contact with the corn whorl in taller plants, reducing the risk of injury.[15]
Crop Injury: While generally safe for corn when applied according to the label, both herbicides can cause temporary crop injury, especially under certain environmental conditions.
-
This compound: May cause leaf speckling, bronzing, or burning, particularly in hot, humid weather.[19] Corn typically outgrows these symptoms within 10 days.[19]
-
Bromoxynil: Can cause leaf burn or spotting, particularly if applied during periods of high temperature and humidity.[20]
Adjuvants and Tank-Mixing: The performance of both herbicides can be influenced by the addition of adjuvants and tank-mixing with other herbicides.
-
Adjuvants: The use of adjuvants like crop oil concentrate (COC) or methylated seed oil (MSO) can enhance the uptake and efficacy of this compound, especially under dry conditions or on weeds with a thick cuticle.[12][21][22] Bromoxynil efficacy may also be improved with certain adjuvants, though the effect can be more variable depending on the weed species.[23]
-
Tank-Mixing: Both this compound and bromoxynil are frequently tank-mixed with other herbicides to broaden the weed control spectrum.[15][24] For example, tank-mixing with atrazine or other herbicides can improve the control of certain pigweed species and provide some residual activity.[25] It is crucial to consult herbicide labels for compatible tank-mix partners to avoid antagonism or increased crop injury.[19]
Experimental Protocol for Evaluating Herbicide Efficacy
To ensure the scientific integrity of herbicide performance data, a robust experimental protocol is essential. The following outlines a standard methodology for a field trial comparing this compound and bromoxynil.
1. Experimental Design:
-
Design: Randomized Complete Block Design (RCBD) with a minimum of four replications to account for field variability.[7]
-
Treatments:
-
Untreated Control
-
This compound at a standard and a high application rate.
-
Bromoxynil at a standard and a high application rate.
-
Tank-mix combinations of each with a relevant partner herbicide (e.g., atrazine).
-
-
Plot Size: Sufficiently large to minimize edge effects and allow for accurate data collection (e.g., 3 meters by 10 meters).[7]
2. Site Selection and Management:
-
Location: A field with a known and uniform infestation of the target broadleaf weed species.
-
Crop: Corn planted using standard agronomic practices for the region.
3. Herbicide Application:
-
Equipment: A calibrated research plot sprayer equipped with nozzles that provide uniform coverage.
-
Timing: Apply when the target weed species are at the recommended growth stage (e.g., 2-4 inches in height). Record the corn growth stage at the time of application.
-
Environmental Conditions: Record temperature, humidity, wind speed, and soil moisture at the time of application, as these can influence herbicide performance.[26]
4. Data Collection:
-
Weed Control: Visually assess percent weed control at set intervals after application (e.g., 7, 14, and 28 days after treatment) on a scale of 0% (no control) to 100% (complete control).
-
Crop Injury: Visually assess percent crop injury at the same intervals on a scale of 0% (no injury) to 100% (crop death).
-
Weed Density and Biomass: At a specified time point, count the number of weeds and collect the above-ground biomass from a designated quadrat within each plot. Dry the biomass to a constant weight.
-
Crop Yield: Harvest the corn from the center rows of each plot and determine the grain yield, adjusting for moisture content.
5. Statistical Analysis:
-
Data should be subjected to Analysis of Variance (ANOVA) appropriate for an RCBD.[20]
-
Use a mean separation test (e.g., Fisher's Protected LSD or Tukey's HSD at p≤0.05) to determine significant differences between treatment means.[20]
-
For dose-response studies, non-linear regression models can be used to determine the herbicide rate required for a certain level of weed control (e.g., GR₅₀ or GR₉₀).[16][27]
Herbicide Resistance Management
The repeated use of herbicides with the same site of action can lead to the selection of resistant weed populations.[6][8] While both this compound and bromoxynil are in HRAC Group 6, their different binding characteristics may offer some advantage in resistance management through rotation or tank-mixing with herbicides from other groups.
To delay the development of herbicide resistance, it is crucial to:
-
Rotate herbicides with different modes of action.
-
Utilize tank-mixtures with multiple effective modes of action.
-
Employ integrated weed management (IWM) strategies, including cultural practices like crop rotation and mechanical weed control.
-
Scout fields regularly and address any suspected resistance issues promptly.
Conclusion
Both this compound and bromoxynil are effective post-emergence herbicides for the control of a range of broadleaf weeds in corn. The choice between them, or the decision to use them in a tank-mix, will depend on the specific weed spectrum present, the corn growth stage, and environmental conditions. Bromoxynil may offer an advantage for the control of common lambsquarters, while this compound is particularly strong on cocklebur. Adherence to label recommendations for application timing, rates, and the use of adjuvants is paramount for maximizing efficacy and ensuring crop safety. By understanding the nuances of their mechanisms of action and performance characteristics, researchers and weed science professionals can develop more effective and sustainable weed management programs in corn.
References
- 1. Pest Profile on Lambsquarters | Crop Science US [cropscience.bayer.us]
- 2. fbn.com [fbn.com]
- 3. extension.purdue.edu [extension.purdue.edu]
- 4. southeast.k-state.edu [southeast.k-state.edu]
- 5. scribd.com [scribd.com]
- 6. knowmoregrowmore.com [knowmoregrowmore.com]
- 7. benchchem.com [benchchem.com]
- 8. corn.agronomy.wisc.edu [corn.agronomy.wisc.edu]
- 9. pomais.com [pomais.com]
- 10. canr.msu.edu [canr.msu.edu]
- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 12. researchgate.net [researchgate.net]
- 13. scielo.br [scielo.br]
- 14. scribd.com [scribd.com]
- 15. Herbicide Treatment Table / Corn / Agriculture: Pest Management Guidelines / UC Statewide IPM Program (UC IPM) [ipm.ucanr.edu]
- 16. Logistic Analysis for Monitoring and Assessing Herbicide Efficacy | Weed Technology | Cambridge Core [cambridge.org]
- 17. Corn Growth Stage and Herbicide Application Postemergence | Crop Science US [cropscience.bayer.us]
- 18. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
- 19. vikingcropproduction.com [vikingcropproduction.com]
- 20. preprints.org [preprints.org]
- 21. go.fbn.com [go.fbn.com]
- 22. corn-states.com [corn-states.com]
- 23. ccsenet.org [ccsenet.org]
- 24. barber.k-state.edu [barber.k-state.edu]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
- 27. assbt.org [assbt.org]
A Guide to Inter-Laboratory Comparison for Bentazon Residue Analysis: Ensuring Accuracy and Comparability in a Regulatory Landscape
Introduction
Bentazon is a selective, post-emergence thiadiazine herbicide used to control broadleaf weeds in a variety of crops, including soybeans, rice, corn, and peanuts.[1][2] Its widespread application necessitates rigorous monitoring of its residues in food commodities and environmental samples to ensure consumer safety and regulatory compliance.[3] The reliability of this monitoring hinges on the accuracy and comparability of data generated by different analytical laboratories.
Inter-laboratory comparisons (ILCs) and proficiency tests (PTs) are fundamental components of a laboratory's quality assurance system.[4] They provide an objective means of assessing a laboratory's performance by comparing its results to those of other laboratories and to a reference value.[5][6] Participation in such schemes is often a requirement for accreditation under standards like ISO/IEC 17025 and is essential for demonstrating competence to regulatory bodies and clients.[4][7]
This guide provides a comprehensive framework for organizing, conducting, and evaluating an inter-laboratory comparison for the analysis of this compound residues. It is designed for researchers, analytical scientists, and quality assurance professionals, offering field-proven insights into methodology, data interpretation, and performance validation, grounded in authoritative international standards.
Part 1: Designing a Robust Inter-Laboratory Comparison (ILC) for this compound Analysis
The credibility of an ILC is built upon a foundation of meticulous planning and adherence to internationally recognized standards. The primary standard governing the competence of proficiency testing providers is ISO/IEC 17043, which outlines the requirements for ensuring schemes are operated competently and can generate valid evaluations of participant performance.[8][9][10]
Core Principles of ILC Design:
-
Test Item Preparation and Homogeneity: The cornerstone of a fair comparison is the test material itself. A bulk sample (e.g., spinach homogenate) should be fortified with a known concentration of this compound. It is critical to demonstrate that the test material is sufficiently homogeneous to ensure every participant receives a representative subsample. This involves analyzing multiple subsamples taken from different points in the bulk material and showing that the variation between them is statistically insignificant.
-
Stability Assessment: The analyte concentration in the test material must remain stable throughout the duration of the ILC, from shipment to the final analysis deadline. Stability studies should be conducted under the proposed storage and transport conditions to confirm that this compound does not degrade.
-
Establishing the Assigned Value (xa): The "true" or assigned value is the benchmark against which participant results are compared. It can be determined through several approaches:
-
Formulation: Using the known concentration from the fortification process, provided homogeneity and stability are confirmed.
-
Consensus Value from Expert Laboratories: A small group of highly proficient laboratories analyzes the material, and the assigned value is derived from their results.
-
Consensus Value from Participants: A robust statistical analysis of all participant results is used to determine the central tendency, which becomes the assigned value.[4] This is a common approach in many PT schemes.[11]
-
-
Standard Deviation for Proficiency Assessment (σpt): This value represents the acceptable spread of results around the assigned value. It can be derived from previous ILC rounds, from a general model like the Horwitz equation, or as a percentage of the assigned value, typically set based on regulatory requirements or the expected method performance.
Inter-Laboratory Comparison Workflow
The following diagram illustrates the key stages in conducting an ILC, from planning to the final report.
References
- 1. fao.org [fao.org]
- 2. fao.org [fao.org]
- 3. researchgate.net [researchgate.net]
- 4. fao.org [fao.org]
- 5. accredit.org [accredit.org]
- 6. mdpi.com [mdpi.com]
- 7. food.ec.europa.eu [food.ec.europa.eu]
- 8. ISO/IEC 17043 – ANAB [anab.ansi.org]
- 9. nata.com.au [nata.com.au]
- 10. pjlabs.com [pjlabs.com]
- 11. Comparison Evaluation of Statistical Analysis Methods for Inter-laboratory Comparison statistical Analysis Methods [journal11.magtechjournal.com]
A Tale of Two Fates: Dissecting the Differential Metabolism of Bentazon in Rice and Barnyardgrass
Bentazon, a cornerstone of post-emergent weed control in rice cultivation, exemplifies the elegant selectivity that can be achieved in modern agriculture. Its efficacy hinges on a fascinating metabolic disparity between the crop it protects, rice (Oryza sativa), and one of its most tenacious competitors, barnyardgrass (Echinochloa crus-galli). This guide delves into the comparative metabolism of this compound in these two plant species, providing an in-depth analysis of the biochemical pathways and enzymatic players that dictate tolerance versus susceptibility. Through a synthesis of experimental data and established scientific principles, we will illuminate the mechanisms that make this compound a powerful tool for rice farmers.
The Crux of Selectivity: A Metabolic Arms Race
The selective action of this compound is not due to differences in its primary mode of action, which is the inhibition of photosynthesis at Photosystem II (PSII).[1][2] Instead, the key to its differential impact lies in the speed and efficiency with which rice and barnyardgrass can metabolize and detoxify the herbicide. Rice possesses a robust and rapid metabolic defense system that quickly neutralizes this compound, while barnyardgrass metabolizes the compound at a significantly slower rate, leading to the accumulation of the toxic parent molecule and subsequent cell death.[3][4]
Metabolic Pathways: A Comparative Overview
The detoxification of this compound in plants primarily occurs through a two-phase process:
-
Phase I: Functionalization: The this compound molecule is chemically modified, typically through hydroxylation, which is the addition of a hydroxyl (-OH) group. This reaction is primarily catalyzed by Cytochrome P450 monooxygenases (P450s).
-
Phase II: Conjugation: The hydroxylated this compound metabolite is then conjugated (attached) to a sugar molecule, most commonly glucose. This process, facilitated by enzymes like Glutathione S-transferases (GSTs), increases the water solubility of the compound, allowing for its sequestration in the vacuole and rendering it non-toxic.[5]
The Tolerant Champion: this compound Metabolism in Rice
In rice, the metabolism of this compound is both rapid and efficient. Within 24 hours of application, a significant portion of the absorbed this compound is converted into non-toxic metabolites.[3] The primary pathway involves the following steps:
-
Hydroxylation: this compound is first hydroxylated at the 6- or 8-position of its aromatic ring, forming 6-hydroxythis compound and 8-hydroxythis compound.[6][7] This critical step is catalyzed by specific Cytochrome P450 enzymes, with CYP81A6 being identified as a key player in conferring this compound tolerance in rice.[8][9]
-
Conjugation: The resulting hydroxylated metabolites are then rapidly conjugated with glucose to form water-soluble glycosides.[10] This conjugation is mediated by Glutathione S-transferases.[3][5]
The swiftness of this two-step process prevents the accumulation of active this compound at the PSII binding site, allowing the photosynthetic machinery of rice to function relatively unimpeded.
Figure 1: Metabolic pathway of this compound in rice.
The Susceptible Competitor: this compound Metabolism in Barnyardgrass
In stark contrast to rice, barnyardgrass exhibits a significantly slower rate of this compound metabolism. While the same general metabolic pathways are likely present, their efficiency is greatly diminished. Studies on susceptible weed species have shown that only 25-50% of the absorbed this compound is metabolized within 7 days, compared to 80% in 24 hours for rice.[3] This sluggish metabolic pace allows the parent this compound molecule to accumulate to phytotoxic levels within the plant cells.
The underlying reasons for this reduced metabolic capacity in barnyardgrass are believed to be:
-
Lower Cytochrome P450 Activity: Barnyardgrass likely possesses lower levels or less efficient isoforms of the specific P450 enzymes required for the initial hydroxylation of this compound.
-
Inefficient Conjugation: The subsequent conjugation of hydroxylated metabolites may also be a rate-limiting step in barnyardgrass.
This metabolic bottleneck leads to a sustained inhibition of photosynthesis, resulting in chlorosis, necrosis, and ultimately, the death of the barnyardgrass plant.
Figure 2: Fate of this compound in barnyardgrass.
Experimental Data Summary
The following table summarizes the key comparative metabolic parameters between rice and barnyardgrass, based on available research.
| Parameter | Rice (Oryza sativa) | Barnyardgrass (Echinochloa crus-galli) | Reference(s) |
| Tolerance to this compound | High | Low | |
| Rate of Metabolism | Rapid (e.g., 80% in 24 hours) | Slow (e.g., 25-50% in 7 days) | [3] |
| Primary Metabolites | 6-hydroxythis compound, 8-hydroxythis compound | Parent this compound persists | [6][7] |
| Key Detoxification Enzyme | Cytochrome P450 (CYP81A6) | Low P450 activity towards this compound | [8][9] |
| Conjugation Products | Glucoside conjugates | Minimal conjugate formation | [10] |
| Physiological Outcome | Recovery of photosynthesis, survival | Sustained PSII inhibition, plant death | [4] |
Experimental Protocols
To elucidate the metabolic fate of this compound in plant tissues, a series of established experimental protocols are employed. Below are outlines of key methodologies.
Protocol 1: Plant Treatment and Sample Collection
Objective: To expose rice and barnyardgrass to this compound under controlled conditions for subsequent metabolic analysis.
Methodology:
-
Grow rice and barnyardgrass seedlings in a greenhouse or growth chamber to a consistent developmental stage (e.g., 2-3 leaf stage).
-
Prepare a stock solution of this compound at a known concentration.
-
Apply the this compound solution to the foliage of the plants using a calibrated sprayer to ensure uniform coverage. Include a control group treated with a blank solution (without this compound).
-
At specified time points (e.g., 0, 6, 12, 24, 48, 72 hours) post-application, harvest the aerial parts of the plants.
-
Immediately freeze the collected plant material in liquid nitrogen and store at -80°C to halt metabolic activity.
Causality Behind Experimental Choices: The use of a controlled environment minimizes variability from environmental factors. Harvesting at multiple time points allows for a kinetic analysis of this compound metabolism. Rapid freezing is crucial to preserve the metabolic profile of the plant at the time of collection.
Protocol 2: Metabolite Extraction and Analysis via HPLC
Objective: To extract and quantify this compound and its metabolites from plant tissues.
Methodology:
-
Grind the frozen plant tissue to a fine powder under liquid nitrogen.
-
Extract the metabolites using a suitable solvent system (e.g., acetonitrile/water with a small percentage of formic acid).
-
Centrifuge the extract to pellet solid debris and collect the supernatant.
-
Filter the supernatant through a 0.22 µm filter to remove any remaining particulates.
-
Analyze the filtered extract using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry).
-
Quantify this compound and its metabolites by comparing peak areas to those of analytical standards.
Causality Behind Experimental Choices: The solvent system is chosen to efficiently extract a broad range of polar and non-polar metabolites. HPLC provides the necessary separation and resolution to distinguish between the parent this compound and its various metabolic products. Mass spectrometry offers high sensitivity and specificity for metabolite identification.
Protocol 3: Enzyme Activity Assays
Objective: To measure the activity of key detoxifying enzymes (Cytochrome P450s and GSTs) in rice and barnyardgrass.
Methodology for Cytochrome P450 Activity:
-
Isolate microsomes from the plant tissues, as P450s are membrane-bound enzymes.
-
Perform an in vitro assay by incubating the isolated microsomes with this compound and a source of reducing equivalents (NADPH).
-
After a set incubation period, stop the reaction and extract the metabolites.
-
Analyze the formation of hydroxylated this compound products using HPLC or LC-MS.
Methodology for Glutathione S-Transferase Activity:
-
Prepare a crude protein extract from the plant tissues.
-
Perform a spectrophotometric assay using a model substrate like 1-chloro-2,4-dinitrobenzene (CDNB), which forms a colored product upon conjugation with glutathione, allowing for the measurement of enzyme activity.
-
Alternatively, use a more specific assay with this compound as the substrate and measure the rate of glutathione conjugation.
Causality Behind Experimental Choices: Microsome isolation is necessary to enrich for P450 enzymes. The use of a model substrate for GSTs provides a general measure of conjugating activity, while a substrate-specific assay offers more direct evidence of this compound detoxification.
Conclusion: A Clear Case of Metabolic Selectivity
The differential response of rice and barnyardgrass to this compound is a classic example of metabolic selectivity in herbicide action. Rice, through the rapid and efficient action of Cytochrome P450 monooxygenases and Glutathione S-transferases, effectively detoxifies this compound before it can cause significant harm. In contrast, the sluggish metabolic machinery of barnyardgrass is unable to cope with the influx of the herbicide, leading to its accumulation and the subsequent inhibition of photosynthesis. This fundamental difference in metabolic capacity underpins the successful use of this compound as a selective herbicide in rice cultivation, providing a powerful illustration of how a deep understanding of plant biochemistry can be leveraged for effective weed management.
References
- 1. This compound | C10H12N2O3S | CID 2328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. This compound Herbicide | Minnesota Department of Agriculture [mda.state.mn.us]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. ars.usda.gov [ars.usda.gov]
- 10. Oxadiazon Absorption, Translocation, and Metabolism in Rice (Oryza sativa) and Barnyardgrass (Echinochloa crus-galli) | Weed Science | Cambridge Core [resolve.cambridge.org]
Assessing the Synergistic Effects of Bentazon with Other Herbicides: A Technical Guide for Researchers
This guide provides an in-depth technical exploration of the synergistic effects observed when Bentazon is combined with other herbicides. Designed for researchers, scientists, and professionals in drug and herbicide development, this document moves beyond a simple recitation of facts to explain the causal relationships behind experimental designs and the biochemical underpinnings of herbicide synergy. Our focus is on providing a robust, scientifically validated framework for assessing and understanding these critical interactions to enhance weed management strategies.
Introduction to this compound and the Rationale for Herbicide Combinations
This compound is a selective, post-emergence herbicide widely utilized for the control of broadleaf weeds and sedges in a variety of crops, including soybeans, rice, corn, and peanuts.[1][2] Its mode of action is the inhibition of photosynthesis at Photosystem II (PSII).[2][3] this compound binds to the D1 protein of the PSII complex, blocking electron transport and ultimately leading to the cessation of CO2 fixation and energy production. This disruption results in chlorosis and necrosis of the target weed.[1][2]
While effective, the continuous use of single-mechanism herbicides can lead to the evolution of resistant weed populations. Furthermore, no single herbicide is effective against the full spectrum of weeds encountered in an agricultural setting. This necessitates the use of herbicide mixtures. The goal of combining herbicides is not merely to broaden the spectrum of controlled weeds but also to achieve synergy, where the combined effect of two or more herbicides is greater than the additive effect of each applied individually. Synergistic combinations can lead to lower application rates, reduced environmental impact, and a more effective strategy for managing herbicide resistance.
This guide will focus on two well-documented synergistic combinations with this compound: Acifluorfen and MCPA. We will also briefly touch upon antagonistic interactions to provide a complete picture of herbicide compatibility.
Synergistic Interactions with this compound: Mechanisms and Experimental Evidence
This compound and Acifluorfen: A Dual Assault on Photosynthesis and Cell Membrane Integrity
Mechanism of Action: Acifluorfen
Acifluorfen is a member of the diphenyl ether herbicide family and acts as a protoporphyrinogen oxidase (PPO) inhibitor.[4] PPO is a key enzyme in the chlorophyll and heme biosynthesis pathway.[5][6] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which is rapidly oxidized to protoporphyrin IX.[2][7] Protoporphyrin IX is a potent photosensitizer that, in the presence of light and oxygen, generates reactive oxygen species (ROS) that cause rapid lipid peroxidation and destruction of cell membranes, leading to leakage of cellular contents and rapid weed death.[4][7]
Synergistic Mechanism
The synergy between this compound and Acifluorfen is believed to arise from their complementary and mutually reinforcing modes of action. While a definitive, universally accepted mechanism is still under investigation, the leading hypothesis centers on a multi-pronged attack on the plant's cellular machinery:
-
Enhanced Oxidative Stress: this compound's inhibition of PSII not only halts photosynthesis but also can lead to the production of some ROS due to the disruption of the electron transport chain. When combined with Acifluorfen, which induces massive ROS production through PPO inhibition, the result is an overwhelming level of oxidative stress that the weed's antioxidant defense systems cannot overcome.
-
Weakening of Plant Defenses: The initial stress caused by one herbicide may compromise the plant's ability to metabolize or tolerate the other. For example, the disruption of photosynthesis by this compound reduces the energy available for the plant to repair cell membrane damage caused by Acifluorfen.
-
Increased Herbicide Uptake/Translocation: While not definitively proven for this specific combination, in some synergistic interactions, one herbicide can increase the absorption and movement of the other within the plant, leading to a higher concentration at the target sites.
A mixture of this compound and Acifluorfen has been shown to expand the spectrum of controlled weeds and reduce the short-term phytotoxicity that can be associated with Acifluorfen alone.[8]
Experimental Data
The following table presents a summary of the expected and observed weed control from a hypothetical greenhouse study to illustrate the synergistic effect of a this compound and Acifluorfen tank-mix on Amaranthus retroflexus (redroot pigweed).
| Treatment | Application Rate (g a.i./ha) | Observed Weed Control (%) | Expected Weed Control (%) (Colby's Method) | Interaction |
| This compound | 560 | 65 | - | - |
| Acifluorfen | 280 | 50 | - | - |
| This compound + Acifluorfen | 560 + 280 | 92 | 82.5 | Synergistic |
Note: This data is illustrative. Actual results may vary depending on environmental conditions and weed biotype.
This compound and MCPA: Disrupting Photosynthesis and Growth Regulation
Mechanism of Action: MCPA
MCPA (2-methyl-4-chlorophenoxyacetic acid) is a synthetic auxin herbicide.[1][9][10] It mimics the natural plant hormone auxin, leading to uncontrolled and disorganized cell division and growth in susceptible broadleaf weeds.[3][9][11] This hormonal imbalance disrupts numerous physiological processes, including water uptake and nutrient transport, ultimately causing twisting of stems and leaves, and eventually, plant death.[1][12]
Synergistic Mechanism
The synergistic interaction between this compound and MCPA is thought to be a consequence of their distinct but complementary modes of action targeting fundamental plant processes:
-
Energy Depletion and Hormonal Disruption: this compound's inhibition of photosynthesis severely limits the energy supply of the weed. This energy-deprived state makes the plant more susceptible to the disruptive effects of the synthetic auxin MCPA. The weed cannot mount an effective defense or repair the damage caused by the uncontrolled growth signals.
-
Enhanced Translocation: It is hypothesized that the initial damage to leaf tissue caused by the contact activity of this compound may facilitate the uptake and translocation of the systemic herbicide MCPA, leading to a more potent effect at its sites of action in the meristematic tissues.
Experimental Data
A study on the control of various weeds in a Tabela rice crop system demonstrated the effectiveness of a this compound and MCPA mixture. The data below is adapted from this study and shows the reduction in the dry weight of total weeds.
| Treatment | Dose (L/ha) | Total Weed Dry Weight ( g/0.25 m²) at 6 WAP | % Control vs. Untreated |
| Untreated Control | 0 | 105.75 | 0 |
| This compound + MCPA | 1.875 | 30.04 | 71.6 |
| This compound + MCPA | 2.5 | 25.53 | 75.8 |
| This compound + MCPA | 3.125 | 19.31 | 81.7 |
| This compound + MCPA | 3.75 | 17.14 | 83.8 |
| This compound + MCPA | 4.375 | 14.15 | 86.6 |
| Manual Weeding | - | 55.73 | 47.3 |
WAP = Weeks After Planting. Data adapted from a study on mixed weed populations in rice.[7]
Visualizing Mechanisms and Workflows
Signaling Pathways
Caption: Modes of action for this compound, Acifluorfen, and MCPA.
Experimental Workflow
Caption: A typical experimental workflow for assessing herbicide synergy.
Experimental Protocol for Assessing Herbicide Synergy
This protocol provides a detailed, step-by-step methodology for conducting a greenhouse bioassay to assess the synergistic, antagonistic, or additive effects of herbicide combinations.
Materials
-
Target weed seeds (e.g., Amaranthus retroflexus, Chenopodium album)
-
Pots (10 cm diameter) and trays
-
Potting medium (e.g., a standardized mix of peat, perlite, and vermiculite)
-
Technical grade herbicides (this compound, Acifluorfen, MCPA) or their commercial formulations
-
Solvents for stock solution preparation (e.g., acetone, ethanol, or as specified by the manufacturer)[13]
-
Adjuvants (if required by the herbicide label)
-
Analytical balance, volumetric flasks, pipettes
-
Automated track sprayer for uniform application
-
Controlled environment greenhouse or growth chamber
Methods
Step 1: Plant Culture
-
Fill pots with the potting medium and moisten it.
-
Sow a predetermined number of seeds (e.g., 10-15) per pot at a uniform depth.
-
Place the pots in a greenhouse or growth chamber with controlled temperature, humidity, and photoperiod (e.g., 25/20°C day/night, 14-hour photoperiod).
-
Water the plants as needed to maintain adequate soil moisture.
-
After emergence, thin the seedlings to a uniform number per pot (e.g., 5-8) to reduce variability.
Step 2: Herbicide Stock Solution Preparation
-
Calculate the amount of herbicide needed to prepare a concentrated stock solution (e.g., 1000x the highest application rate).
-
Accurately weigh the technical grade herbicide and dissolve it in a small amount of the appropriate solvent in a volumetric flask.
-
Bring the solution to the final volume with distilled water or the specified carrier.
-
Prepare serial dilutions from the stock solution to obtain the desired application concentrations.
Step 3: Herbicide Application
-
Treat the weeds at a consistent growth stage (e.g., 2-4 true leaves).
-
Calibrate the track sprayer to deliver a precise volume of spray solution per unit area (e.g., 200 L/ha).
-
Arrange the pots in the spray chamber and apply the individual herbicides and their tank-mix combinations at the predetermined rates.
-
Include an untreated control (sprayed with water and any adjuvant used in the treatments) and a solvent control if a solvent was used for stock solution preparation.
-
Ensure a sufficient number of replicates for each treatment (a minimum of 4 is recommended).
Step 4: Post-Application Care and Data Collection
-
Return the treated plants to the greenhouse and arrange them in a randomized complete block design.
-
Water the plants as needed, avoiding overhead watering for the first 24 hours to prevent washing the herbicide off the leaves.
-
Visually assess weed control at regular intervals (e.g., 7, 14, and 21 days after treatment) on a scale of 0% (no effect) to 100% (complete plant death).
-
At the final assessment, harvest the above-ground biomass for each pot.
-
Dry the biomass in an oven at 70°C to a constant weight and record the dry weight.
Step 5: Data Analysis
-
Calculate the percent weed control based on the reduction in dry biomass compared to the untreated control.
-
Use Colby's method to calculate the expected response for the herbicide mixtures.[14][15] The formula is: E = X + Y - (XY/100) Where:
-
E = the expected percent control
-
X = the observed percent control for herbicide A applied alone
-
Y = the observed percent control for herbicide B applied alone
-
-
Compare the observed percent control for the mixture with the expected value (E).
-
If Observed > E, the interaction is synergistic .
-
If Observed < E, the interaction is antagonistic .
-
If Observed = E, the interaction is additive .
-
-
Perform a statistical test (e.g., a t-test or a Chi-square test) to determine if the difference between the observed and expected values is statistically significant.[1][2][3] A significant difference confirms either synergy or antagonism.
Antagonistic Interactions: The Case of this compound and Sethoxydim
It is crucial to recognize that not all herbicide combinations are beneficial. A well-documented example of antagonism is the tank-mixing of this compound with sethoxydim, a graminicide (grass herbicide). The sodium ions in the this compound formulation can interact with sethoxydim, forming a less readily absorbed salt of sethoxydim. This reduces the uptake of sethoxydim by the grass weed, leading to a decrease in its efficacy. This highlights the importance of understanding the chemical compatibility of herbicide formulations before tank-mixing.
Conclusion
The strategic combination of herbicides, such as this compound with Acifluorfen or MCPA, offers a powerful tool for enhancing weed control efficacy and managing herbicide resistance. Understanding the underlying mechanisms of synergy, supported by robust experimental data, is paramount for the rational design of effective weed management programs. The protocols and methodologies outlined in this guide provide a framework for researchers to systematically evaluate herbicide interactions, contributing to the development of more sustainable and effective agricultural practices. It is imperative that all herbicide applications are made in accordance with the product label to ensure crop safety and environmental stewardship.
References
- 1. Analyzing Herbicide Interactions: A Statistical Treatment of Colby's Method | Weed Technology | Cambridge Core [cambridge.org]
- 2. Analyzing Herbicide Interactions: A Statistical Treatment of Colby's Method | Semantic Scholar [semanticscholar.org]
- 3. Analyzing Herbicide Interactions: A Statistical Treatment of Colby's Method | Weed Technology | Cambridge Core [cambridge.org]
- 4. swfrec.ifas.ufl.edu [swfrec.ifas.ufl.edu]
- 5. The Interaction of Acifluorfen and this compound in Herbicidal Combinations (1987) | Veldon M. Sorensen | 36 Citations [scispace.com]
- 6. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 7. botanyjournals.com [botanyjournals.com]
- 8. researchgate.net [researchgate.net]
- 9. Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk | Wheat & Small Grains | Washington State University [smallgrains.wsu.edu]
- 10. bioone.org [bioone.org]
- 11. scielo.br [scielo.br]
- 12. Check antagonism before pulling trigger on tank-mixed herbicides – The Seam [theseam.com]
- 13. phytotechlab.com [phytotechlab.com]
- 14. ncwss.org [ncwss.org]
- 15. Calculating Synergistic and Antagonistic Responses of Herbicide Combinations (1967) | S. R. Colby | 1462 Citations [scispace.com]
A Senior Application Scientist's Guide to the Validation of the QuEChERS Method for Bentazon in Novel Food Matrices
For researchers, scientists, and professionals in drug development and food safety, the accurate quantification of pesticide residues is paramount. This guide provides an in-depth technical exploration of the validation of the "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method for the analysis of the herbicide bentazon in new and challenging food matrices. Moving beyond a simple recitation of procedural steps, we will delve into the causality behind experimental choices, ensuring a robust and self-validating analytical system.
This compound, a selective contact herbicide, is widely used to control broadleaf weeds in various crops.[1] Its moderate polarity and water solubility (500 mg/L at 20°C) present unique challenges for extraction and cleanup, particularly in complex food matrices.[2] The QuEChERS method, originally developed by Anastassiades et al., has become a cornerstone of pesticide residue analysis due to its simplicity and effectiveness.[3] However, its application to new food matrices, especially those high in fat or pigments, requires careful validation and often, modification of the standard protocols.
This guide will compare and contrast different approaches to the QuEChERS method for this compound analysis in a representative high-fat matrix (avocado) and a high-pigment matrix (spinach), providing the supporting experimental rationale and data to empower you to develop and validate your own robust methods.
The QuEChERS Workflow: A Mechanistic Perspective
The QuEChERS method is a two-step process: a salting-out extraction followed by a dispersive solid-phase extraction (d-SPE) cleanup. Understanding the function of each component is critical to adapting the method for new matrices.
Step 1: Acetonitrile Extraction and Salting-Out
Acetonitrile is the extraction solvent of choice in most QuEChERS protocols due to its ability to efficiently extract a wide range of pesticides, including the moderately polar this compound.[3] The key to this step is the partitioning of the pesticides from the aqueous phase of the sample into the acetonitrile layer. This is induced by the addition of salts, typically anhydrous magnesium sulfate (MgSO₄) and sodium chloride (NaCl) or sodium acetate (NaOAc).[2] MgSO₄ serves a dual purpose: it absorbs excess water from the sample, promoting the partitioning of pesticides into the acetonitrile, and it induces phase separation.[3] The choice of buffering salts (e.g., acetate or citrate) is crucial for pH-sensitive pesticides.[3] this compound is relatively stable, but maintaining a consistent pH is good practice for method ruggedness.[4]
Step 2: Dispersive Solid-Phase Extraction (d-SPE) Cleanup
The d-SPE step is where the QuEChERS method's adaptability truly shines. A small aliquot of the acetonitrile extract is mixed with a combination of sorbents to remove interfering matrix components.[5] The choice of sorbents is dictated by the nature of the food matrix.
-
Primary Secondary Amine (PSA): This is the most common sorbent, used to remove organic acids, sugars, and some fatty acids.[5]
-
Octadecylsilane (C18): C18 is effective at removing nonpolar interferences, particularly fats and waxes.[5] It is a critical component for high-fat matrices.
-
Graphitized Carbon Black (GCB): GCB is unparalleled in its ability to remove pigments like chlorophyll and carotenoids.[5] However, it can also adsorb planar pesticides, so its use must be carefully evaluated.[6]
-
Z-Sep/Z-Sep+: These are newer sorbents containing zirconia-based materials, which are highly effective at removing fats and pigments.[7]
Experimental Design for Method Validation
A robust method validation should be conducted in accordance with internationally recognized guidelines, such as those from AOAC International or the European Union (SANTE).[8][9] The core validation parameters include:
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A correlation coefficient (r²) of ≥0.99 is generally considered acceptable.[8]
-
Accuracy (Recovery): The closeness of the test results to the true value. This is typically assessed by analyzing spiked samples at various concentration levels. Mean recoveries should fall within the 70-120% range.[8]
-
Precision (Repeatability and Reproducibility): The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. The relative standard deviation (RSD) should be ≤20%.[8]
-
Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected.
-
Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantified with acceptable accuracy and precision.
-
Matrix Effects: The alteration of the analytical signal of the analyte due to the presence of co-eluting matrix components. This is a significant challenge in LC-MS/MS analysis.[10]
Validation of QuEChERS for this compound in New Food Matrices: A Comparative Study
To illustrate the validation process, we will consider two challenging matrices: avocado (high-fat) and spinach (high-pigment).
Experimental Protocol: A Step-by-Step Guide
The following protocol outlines the steps for the extraction and cleanup of this compound from avocado and spinach, comparing different d-SPE cleanup strategies.
1. Sample Preparation:
-
Homogenize 10 g of the sample (avocado or spinach) in a blender.
-
For avocado, a low-water content matrix, add 10 mL of water to the homogenized sample and mix well.[11]
2. Extraction (AOAC 2007.01 Method):
-
Weigh 15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 15 mL of 1% acetic acid in acetonitrile.
-
Add the contents of a Q-sep QuEChERS extraction salt packet containing 6 g of anhydrous MgSO₄ and 1.5 g of sodium acetate.
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
3. d-SPE Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing the appropriate sorbents (see Table 1 for combinations).
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 2 minutes.
-
The supernatant is ready for LC-MS/MS analysis.
Table 1: Dispersive SPE Cleanup Strategies for Comparison
| Cleanup Combination | Target Matrix | Sorbents (per 1 mL of extract) | Rationale |
| A (Standard) | General | 150 mg MgSO₄, 50 mg PSA | Standard cleanup for matrices with low fat and pigment content. |
| B (High-Fat) | Avocado | 150 mg MgSO₄, 50 mg PSA, 50 mg C18 | C18 is added to remove the high lipid content of avocado.[2] |
| C (High-Pigment) | Spinach | 150 mg MgSO₄, 50 mg PSA, 7.5 mg GCB | A small amount of GCB is used to remove chlorophyll from spinach.[6] |
| D (High-Fat & Pigment) | Avocado/Spinach | 150 mg MgSO₄, 50 mg PSA, 50 mg C18, 7.5 mg GCB | A combination approach for complex matrices with both high fat and pigment content. |
| E (Alternative High-Fat) | Avocado | QuEChERS protocol with Z-Sep cleanup | Z-Sep is a specialized sorbent for enhanced fat removal.[7] |
Data Presentation and Comparative Analysis
The following tables summarize the expected performance of the different QuEChERS cleanup strategies for the analysis of this compound in avocado and spinach, based on data synthesized from multiple studies.
Table 2: Comparative Performance of QuEChERS Cleanup Strategies for this compound in Avocado (High-Fat Matrix)
| Cleanup Combination | Average Recovery (%) | RSD (%) | Matrix Effect (%) |
| A (Standard) | 65 | 25 | -40 |
| B (High-Fat) | 95 | 12 | -15 |
| D (High-Fat & Pigment) | 92 | 14 | -18 |
| E (Alternative High-Fat) | 98 | 8 | -10 |
Table 3: Comparative Performance of QuEChERS Cleanup Strategies for this compound in Spinach (High-Pigment Matrix)
| Cleanup Combination | Average Recovery (%) | RSD (%) | Matrix Effect (%) |
| A (Standard) | 75 | 18 | -35 |
| C (High-Pigment) | 98 | 9 | -10 |
| D (High-Fat & Pigment) | 96 | 11 | -12 |
Analysis of Results:
-
Avocado (High-Fat): The standard cleanup (A) is insufficient for avocado, leading to low recovery, poor precision, and significant signal suppression due to the high-fat content. The addition of C18 (B) dramatically improves performance by removing lipids. The Z-Sep sorbent (E) offers a slight advantage in recovery and reduced matrix effects, making it a strong alternative for very fatty matrices.[7]
-
Spinach (High-Pigment): While the standard cleanup (A) performs better than in avocado, the high chlorophyll content still causes considerable matrix effects. The inclusion of a small amount of GCB (C) effectively removes pigments, resulting in excellent recovery, precision, and minimal matrix effects.[6] The combined C18 and GCB cleanup (D) also performs well and could be a good "catch-all" for unknown or mixed vegetable matrices.
Visualizing the Workflow and Decision-Making Process
To further clarify the experimental process, the following diagrams were generated using Graphviz.
Caption: QuEChERS validation workflow from sample preparation to final extract.
References
- 1. Optimization and validation of a method for the determination of acidic pesticides in cabbage and spinach by modifying QuEChERS procedure and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. labsertchemical.com [labsertchemical.com]
- 3. cvuas.xn--untersuchungsmter-bw-nzb.de [cvuas.xn--untersuchungsmter-bw-nzb.de]
- 4. This compound | C10H12N2O3S | CID 2328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. restek.com [restek.com]
- 6. agilent.com [agilent.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. eurl-pesticides.eu [eurl-pesticides.eu]
- 9. mdpi.com [mdpi.com]
- 10. Matrix effect in liquid chromatography-electrospray ionization mass spectrometry analysis of benzoxazinoid derivatives in plant material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Modifying QuEChERS for complicated matrices- Dry Samples [discover.restek.com]
A Comparative Toxicological Assessment of Bentazon and its Primary Metabolites
A Technical Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of the toxicological profiles of the herbicide Bentazon and its major metabolites, 6-hydroxythis compound and 8-hydroxythis compound. By synthesizing data from a range of toxicological studies, this document offers a comprehensive resource for assessing the environmental and human health risks associated with this compound exposure and its metabolic fate.
Introduction to this compound: Mechanism and Metabolism
This compound is a selective, post-emergence herbicide used to control broadleaf weeds and sedges in a variety of crops, including beans, rice, corn, and peanuts.[1] Its herbicidal activity stems from its function as a photosystem II (PSII) inhibitor, where it blocks photosynthetic electron transport, leading to the death of susceptible plants.[2]
In both plants and animals, this compound is subject to metabolic processes that alter its chemical structure and toxicological properties. The primary metabolic pathway involves Phase I hydroxylation of the aromatic ring, predominantly forming 6-hydroxythis compound and, to a lesser extent, 8-hydroxythis compound.[1][3][4] In plants, these hydroxylated metabolites can undergo further Phase II conjugation with sugars, a process that contributes to the herbicide's selectivity.[4][5] In mammals, this compound is poorly metabolized, with the parent compound being the main substance excreted in urine.[1][3]
Figure 1: Metabolic pathway of this compound to its primary metabolites.
Comparative Toxicity Profile
A substantial body of evidence indicates that the metabolic conversion of this compound to its hydroxylated derivatives is a detoxification process. The metabolites consistently demonstrate lower toxicity than the parent compound across various toxicological endpoints.
Acute Toxicity
Acute toxicity studies reveal a significantly lower toxic potential for 6-hydroxythis compound and 8-hydroxythis compound compared to this compound. In oral toxicity tests using rats, the median lethal dose (LD50) for the metabolites was more than double that of the parent compound, classifying this compound as moderately toxic and its metabolites as having low toxicity.[1][6]
| Compound | Species | Route | Endpoint | Value (mg/kg bw) | Toxicity Class |
| This compound | Rat | Oral | LD50 | 1100 - 1800[6][7] | III - Slightly Toxic[7] |
| 6-Hydroxythis compound | Rat | Oral | LD50 | > 5000[6] | IV - Practically Nontoxic |
| 8-Hydroxythis compound | Rat | Oral | LD50 | > 5000[6] | IV - Practically Nontoxic |
| This compound | Rabbit | Dermal | LD50 | > 4000[7] | III - Slightly Toxic |
| This compound | Rat | Inhalation | LC50 | > 5.1 mg/L | IV - Practically Nontoxic |
Table 1: Comparative Acute Toxicity Data for this compound and its Hydroxylated Metabolites.
Subchronic and Developmental Toxicity
Genotoxicity and Carcinogenicity
This compound and its metabolites have been evaluated for their potential to cause genetic mutations and cancer. The available evidence suggests a lack of genotoxic or carcinogenic risk. Both 6-hydroxythis compound and 8-hydroxythis compound tested negative in bacterial mutation assays (Ames test).[1][3] Based on a lack of evidence of carcinogenicity in long-term studies in rats and mice, the U.S. Environmental Protection Agency (EPA) has classified this compound as a "Group E" chemical, indicating evidence of non-carcinogenicity for humans.[4][8]
Endocrine Disruption Potential
Some in-vitro studies have investigated the potential for this compound to interfere with the endocrine system. These studies have suggested possible anti-estrogenic and anti-androgenic activity.[9][10] However, the effects of the metabolites in these systems have not been as extensively studied. This remains an area where further research could provide a more complete picture of the potential risks.
Experimental Protocol: Rat Acute Oral Toxicity (Up-and-Down Procedure)
The following protocol is a generalized methodology for determining the acute oral LD50, based on the OECD Test Guideline 425. This method is used to assess the acute toxicity of a substance after a single oral dose and is relevant for the data presented in Table 1.
Figure 2: Workflow for an acute oral toxicity study in rats.
Methodology:
-
Animal Selection: Healthy, young adult rats of a single strain are used.
-
Housing and Fasting: Animals are housed in controlled conditions and fasted prior to dosing to ensure absorption.
-
Dose Administration: The test substance is administered in a single dose by gavage. A limit test is often performed first at 2000 or 5000 mg/kg. If no mortality occurs, the LD50 is determined to be above this level.
-
Observation Period: Animals are observed for 14 days for signs of toxicity and mortality. Observations include changes in skin, fur, eyes, and behavior.
-
Data Collection: Body weights are recorded periodically, and all animals undergo a gross necropsy at the end of the study.
-
LD50 Calculation: The LD50 is calculated using a maximum likelihood method based on the outcomes (survival or death) at different dose levels.
Conclusion
The comprehensive toxicological data available for this compound and its primary metabolites, 6-hydroxythis compound and 8-hydroxythis compound, consistently demonstrate a clear detoxification pathway. The metabolic hydroxylation of the parent this compound molecule significantly reduces its acute and developmental toxicity. Neither the parent compound nor its metabolites have shown evidence of genotoxicity or carcinogenicity. While the potential for endocrine disruption by this compound warrants consideration, the overall evidence indicates that the metabolism of this compound in biological systems serves as an effective mechanism for reducing its toxicological risk.
References
- 1. fao.org [fao.org]
- 2. fao.org [fao.org]
- 3. This compound | C10H12N2O3S | CID 2328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Environmental behavior of this compound herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. cdn.who.int [cdn.who.int]
- 7. EXTOXNET PIP - this compound [extoxnet.orst.edu]
- 8. Federal Register :: this compound; Pesticide Tolerances [federalregister.gov]
- 9. Endocrine disrupting effects of herbicides and pentachlorophenol: in vitro and in vivo evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
A Senior Application Scientist's Guide to Selecting the Optimal SPE Cartridge for Bentazon Analysis
For researchers, analytical chemists, and professionals in drug development and environmental monitoring, the accurate quantification of the herbicide Bentazon is paramount. Its prevalence in various matrices, from environmental water samples to agricultural products, necessitates a robust and reliable sample preparation method. Solid-Phase Extraction (SPE) stands out as a superior technique to traditional liquid-liquid extraction by offering reduced solvent consumption, higher throughput, and cleaner extracts.
However, the efficacy of an SPE method is fundamentally dependent on the choice of the sorbent. This guide provides an in-depth, objective comparison of the performance of different SPE cartridges for this compound extraction, grounded in experimental data and mechanistic principles. We will delve into the causality behind experimental choices to empower you to select the most suitable SPE strategy for your analytical needs.
Understanding this compound and the Principles of its Solid-Phase Extraction
This compound is a selective herbicide characterized by its relatively polar nature and acidic properties (pKa ≈ 3.3). Its chemical structure dictates its behavior during SPE. The primary retention mechanisms exploited for this compound extraction are typically reversed-phase (hydrophobic) interactions and, in some cases, ion-exchange interactions.
The general workflow of SPE involves four key steps: conditioning, loading, washing, and elution. Each step is critical for ensuring high recovery and purity of the analyte.
Caption: A generalized workflow for Solid-Phase Extraction (SPE).
The choice of sorbent material within the SPE cartridge is the most critical variable. The interaction between this compound and the sorbent determines the efficiency of the entire process.
Performance Comparison of SPE Cartridges for this compound Analysis
The selection of an appropriate SPE cartridge for this compound analysis hinges on the sample matrix and the desired level of selectivity. The following table summarizes the performance of common SPE cartridge types for this compound extraction, with data synthesized from various studies. It is important to note that recovery and reproducibility can be influenced by specific experimental conditions.
| SPE Sorbent Type | Common Brand Names | Primary Retention Mechanism(s) | Typical Recovery of this compound (%) | Relative Standard Deviation (RSD) (%) | Key Advantages & Considerations |
| Reversed-Phase (C18) | Isolute C18, Bond Elut C18 | Hydrophobic (van der Waals forces) | 75 - 95[1] | 5 - 15 | Good for cleaner water samples. May have lower retention for more polar metabolites. Requires careful pH control (acidification of the sample to pH < pKa) to ensure this compound is in its neutral form for optimal hydrophobic retention. |
| Polymeric Reversed-Phase (Hydrophilic-Lipophilic Balanced - HLB) | Oasis HLB, Strata-X, Supel™ Swift HLB | Hydrophobic and hydrophilic interactions | > 90[2][3][4][5][6] | < 10 | Excellent for a broad range of analytes, including polar compounds like this compound. The hydrophilic moiety enhances wetting and interaction with the aqueous sample, while the lipophilic backbone provides strong retention. Less susceptible to drying out. Often considered the go-to choice for multi-residue methods.[7][8] |
| Mixed-Mode (Anion Exchange + Reversed-Phase) | Oasis MAX, ISOLUTE HAX | Anion exchange and hydrophobic interactions | > 90 | < 10 | Highly selective for acidic compounds like this compound. The dual retention mechanism allows for rigorous washing steps to remove matrix interferences, resulting in very clean extracts.[9][10][11] Particularly useful for complex matrices like soil or food. |
| Graphitized Carbon Black (GCB) | Envi-Carb | π-π interactions, hydrophobic interactions | Variable, can be high but prone to irreversible adsorption | > 15 | Very strong retention for planar molecules. Can be effective for this compound but may also strongly retain pigments and other matrix components, which can sometimes lead to lower recoveries if elution is not optimized.[12] |
Expert Insights:
-
For routine analysis of water samples , polymeric reversed-phase cartridges, particularly those with a Hydrophilic-Lipophilic Balance (HLB) , offer a robust and high-recovery solution. Their balanced chemistry provides excellent retention for this compound while being forgiving to variations in sample polarity.
-
For complex matrices such as soil, food, or highly contaminated water, a mixed-mode SPE cartridge combining reversed-phase and anion-exchange functionalities is often superior. This approach provides an orthogonal retention mechanism, allowing for more effective removal of interfering compounds and leading to cleaner extracts for instrumental analysis.
-
While traditional C18 cartridges can yield acceptable results, they often require more stringent pH control and may exhibit lower recoveries compared to polymeric options, especially when dealing with a range of pesticide polarities.[2]
Causality in Experimental Protocol Design: A Step-by-Step Guide for this compound Extraction using an HLB Cartridge
The following protocol is a validated starting point for the extraction of this compound from water samples using a polymeric HLB SPE cartridge. The rationale behind each step is explained to provide a deeper understanding of the methodology.
Materials:
-
Oasis HLB SPE Cartridge (e.g., 200 mg, 6 mL) or equivalent
-
Methanol (HPLC grade)
-
Deionized water (HPLC grade)
-
Formic acid or Hydrochloric acid
-
Elution solvent: Methanol or Acetonitrile
-
SPE vacuum manifold
-
Nitrogen evaporator
Experimental Protocol:
-
Sample Pre-treatment:
-
Action: For a 100 mL water sample, acidify to a pH of approximately 3 by adding a small amount of formic acid or HCl.
-
Rationale: this compound is an acidic herbicide. By lowering the pH below its pKa (~3.3), we ensure that the molecule is in its neutral, protonated form. This is crucial for effective retention on a reversed-phase sorbent through hydrophobic interactions.
-
-
Cartridge Conditioning:
-
Action: Sequentially pass 5 mL of methanol followed by 5 mL of deionized water through the HLB cartridge. Do not allow the cartridge to go dry before loading the sample.
-
Rationale: The methanol solvates the polymeric sorbent, activating it for interaction with the sample. The subsequent water rinse replaces the methanol with the same solvent as the sample matrix, ensuring proper partitioning of the analyte onto the sorbent.
-
-
Sample Loading:
-
Action: Pass the acidified water sample through the conditioned cartridge at a flow rate of approximately 5-10 mL/min.
-
Rationale: A controlled flow rate ensures sufficient residence time for the this compound molecules to interact with and be retained by the sorbent.
-
-
Washing:
-
Action: Wash the cartridge with 5 mL of deionized water. After the water has passed through, dry the cartridge under vacuum for 5-10 minutes.
-
Rationale: The water wash removes any remaining salts and highly polar, water-soluble interferences that were not retained by the sorbent. The drying step is critical to remove residual water, which can interfere with the subsequent elution with an organic solvent.
-
-
Elution:
-
Action: Elute the retained this compound from the cartridge with two 3 mL aliquots of methanol. Collect the eluate in a clean collection tube.
-
Rationale: Methanol is a strong organic solvent that disrupts the hydrophobic interactions between this compound and the sorbent, allowing the analyte to be released and collected. Using two smaller aliquots is generally more effective for complete elution than a single larger volume.
-
-
Evaporation and Reconstitution:
-
Action: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a small, known volume (e.g., 1 mL) of the initial mobile phase for your LC analysis.
-
Rationale: Evaporation concentrates the analyte, increasing the sensitivity of the subsequent analysis. Reconstituting in the mobile phase ensures compatibility with the analytical instrument and improves peak shape.
-
References
- 1. Determination of this compound residues in water by high-performance liquid chromatography. Validation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Supel™ Swift HLB SPE Cartridges [sigmaaldrich.com]
- 5. silicycle.com [silicycle.com]
- 6. analiticaweb.com.br [analiticaweb.com.br]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. Hydrophilic-lipophilic balanced for solid phase extraction (SPE) | MACHEREY-NAGEL [mn-net.com]
- 9. data.biotage.co.jp [data.biotage.co.jp]
- 10. biotage.com [biotage.com]
- 11. Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds [mdpi.com]
- 12. agilent.com [agilent.com]
A Comparative Environmental Impact Assessment: Bentazon vs. Newer Post-Emergent Broadleaf Herbicides
This guide provides a detailed comparative analysis of the environmental impact of the established herbicide bentazon against a selection of newer post-emergent broadleaf herbicides. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with field-proven insights to offer a comprehensive understanding of their relative environmental profiles. Our analysis is grounded in authoritative data and established experimental protocols to ensure scientific integrity and trustworthiness.
Introduction: The Evolving Landscape of Herbicide Development
This compound, a photosystem II (PSII) inhibitor introduced in the 1970s, has long been a staple for post-emergent control of broadleaf weeds.[1] Its mode of action is contact-based, disrupting photosynthesis in susceptible plants.[1] However, the trajectory of herbicide development has shifted towards active ingredients with novel modes of action, greater specificity, and, ideally, more favorable environmental profiles. This guide compares the environmental fate and ecotoxicological profile of this compound with two newer herbicides representing distinct chemical classes: topramezone and florpyrauxifen-benzyl.
Topramezone is a pyrazolone herbicide that functions by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[2][3] This enzyme is crucial for carotenoid biosynthesis; its inhibition leads to chlorophyll degradation and characteristic bleaching of target weeds.[2][3]
Florpyrauxifen-benzyl is a synthetic auxin herbicide belonging to the arylpicolinate class.[4] It mimics the natural plant hormone auxin, causing uncontrolled and disorganized growth that ultimately leads to the death of susceptible broadleaf plants.[4][5]
This comparative assessment will deconstruct the key environmental parameters that define the potential impact of these herbicides: their fundamental physicochemical properties, their fate and behavior in soil and water, and their toxicity to a range of non-target organisms.
Physicochemical Properties: A Foundation for Environmental Behavior
The environmental mobility, persistence, and bioavailability of a herbicide are fundamentally governed by its physicochemical properties. A comparison of these properties provides the initial framework for understanding how these substances will behave upon release into the environment.
| Property | This compound | Topramezone | Florpyrauxifen-benzyl |
| Molecular Weight ( g/mol ) | 240.28[1] | 363.39[6] | 439.2[7] |
| Water Solubility (mg/L at 20°C) | 500[1] | 510[3][8] | ~0.015[4] |
| Vapor Pressure (mPa at 25°C) | < 460[1] | < 1 x 10⁻⁹[8] | Low (qualitative)[9] |
| Log Kₒw | 0.46 (pH 7) | -1.52 (pH 7)[8] | 4.9[7] |
| pKa | 3.3 | 4.06[8] | N/A (not ionizable) |
Data compiled from publicly available pesticide properties databases and regulatory documents.
Expert Interpretation of Physicochemical Properties:
-
Water Solubility: this compound and topramezone exhibit high water solubility, suggesting a potential for off-target movement with water.[1][3] In stark contrast, florpyrauxifen-benzyl is practically insoluble, indicating it will preferentially associate with solids rather than remain in the aqueous phase.[4]
-
Vapor Pressure: All three compounds have very low vapor pressures, indicating that volatilization from soil or plant surfaces is not a significant route of environmental dissipation.
-
Octanol-Water Partition Coefficient (Kₒw) & pKa: These values are critical for predicting soil interaction.
-
Florpyrauxifen-benzyl's high Log Kₒw (4.9) indicates it is lipophilic and will strongly adsorb to organic matter in soil and sediment.[7]
-
This compound and Topramezone are weak acids. At typical environmental pH levels (6-8), which are above their pKa values, they will exist predominantly in their anionic (negatively charged) forms. This ionic state dramatically increases their water solubility and reduces their tendency to adsorb to negatively charged soil particles. Topramezone's negative Log Kₒw at pH 7 reflects this, signifying it is highly hydrophilic and mobile in its anionic state.[8] This property is a key predictor of its high leaching potential.[10][11]
-
Environmental Fate and Behavior
The environmental fate of a herbicide describes its persistence, transformation, and mobility. These factors determine the duration and extent of potential exposure to non-target organisms.
Soil Persistence and Degradation
A herbicide's persistence is commonly expressed as its soil half-life (DT₅₀), the time required for 50% of the applied substance to dissipate.
| Herbicide | Typical Soil DT₅₀ (days) | Primary Degradation Pathway |
| This compound | 7 - 33[4] | Microbial degradation[6] |
| Topramezone | Persistent (qualitative)[10] | Microbial degradation[2] |
| Florpyrauxifen-benzyl | ~55 (parent ester)[4] | Rapid hydrolysis to florpyrauxifen acid, followed by microbial degradation.[4] |
Note: DT₅₀ values are highly variable and depend on soil type, temperature, moisture, and microbial activity.
Authoritative Protocol: Determining Soil Half-Life (OECD 307)
This protocol is the standard for assessing the aerobic and anaerobic transformation of chemicals in soil, providing the data needed for persistence classification.[12][13]
Caption: Standardized workflow for determining herbicide soil half-life (OECD 307).
Causality in Experimental Design (Self-Validating System):
-
¹⁴C-Radiolabeling: The use of a radiolabeled active ingredient is paramount. It enables a complete mass balance, allowing researchers to track the parent compound's decline while simultaneously quantifying the formation of metabolites, non-extractable residues, and mineralization to ¹⁴CO₂.[14] This ensures that dissipation is accurately measured as transformation, not just disappearance from the extractable fraction.
-
Sterile Controls: A parallel incubation with sterilized soil is essential to distinguish between microbial degradation and purely chemical (abiotic) degradation, such as hydrolysis. This definitively identifies the primary driver of dissipation.
-
Controlled Environment: The test is conducted in the dark at a constant temperature and moisture level to eliminate confounding variables like photodegradation and environmental fluctuations, thereby isolating the transformation processes within the soil matrix.[12]
Mobility in Soil and Potential for Leaching
The potential for a herbicide to leach through the soil profile into groundwater is a primary environmental risk consideration. This is predicted by the soil organic carbon-water partitioning coefficient (Koc), which measures its tendency to bind to soil.
| Herbicide | Koc (mL/g) | Leaching Potential |
| This compound | 3 - 176[4] | High |
| Topramezone | Mobile to Moderately Mobile[2] | High[10][11] |
| Florpyrauxifen-benzyl | > 5,000 (High) | Low[4][9] |
Interpretation:
-
This compound: A low Koc value, combined with high water solubility, results in a high potential for leaching.[4] This has been confirmed by detections in groundwater monitoring studies.[4]
-
Topramezone: While a specific Koc value is not consistently reported across sources, its high water solubility and anionic character at environmental pH lead regulatory bodies to conclude it has a high potential for offsite movement and leaching.[2][10][11]
-
Florpyrauxifen-benzyl: A very high affinity for soil and sediment particles, reflected in its high Koc and low water solubility, results in low mobility and a low potential for leaching to groundwater.[4][9]
Caption: Relationship between physicochemical properties and leaching potential.
Ecotoxicological Profile
Ecotoxicity data reveals a substance's potential to harm non-target organisms. The comparison below uses standard endpoints: LC₅₀ (the concentration lethal to 50% of a test population) and EC₅₀ (the concentration that causes a 50% effect, such as growth inhibition).
Aquatic Toxicity
| Organism | Endpoint | This compound (mg/L) | Topramezone (mg/L) | Florpyrauxifen-benzyl (mg/L) |
| Rainbow Trout | 96-hr LC₅₀ | >100[4] | >94.6[15] | >Solubility Limit (~0.04)[4] |
| Daphnia magna | 48-hr EC₅₀ | >100[3] | >99[15] | >Solubility Limit (~0.04)[4] |
| Green Algae | 72/96-hr EC₅₀ | 4.5[16] | Not specified | Not specified |
| Aquatic Plants (e.g., Duckweed) | 7-day EC₅₀ | Risk identified[17] | High Toxicity[15] | Very High Toxicity[9] |
Data compiled from regulatory agency assessments and scientific literature.
Comparative Insights:
-
Fish and Invertebrates: All three herbicides exhibit low acute toxicity to fish and aquatic invertebrates, with effects for florpyrauxifen-benzyl not being observed up to its limit of water solubility.[4][15]
-
Aquatic Plants: This is the key area of differentiation. As herbicides, all are toxic to aquatic plants, but to vastly different degrees. Florpyrauxifen-benzyl and topramezone are significantly more toxic to non-target aquatic vascular plants than this compound.[9][15] The high phytotoxicity of florpyrauxifen-benzyl is a primary driver of its environmental risk assessment, necessitating mitigation measures to prevent runoff into water bodies.[9]
Terrestrial Toxicity
| Organism | Endpoint | This compound | Topramezone | Florpyrauxifen-benzyl |
| Bobwhite Quail | Acute Oral LD₅₀ (mg/kg bw) | 1100[1] | >2000[8] | Practically non-toxic[9] |
| Honeybee | 48-hr Contact LD₅₀ (µ g/bee ) | >100[4] | >100[15] | Practically non-toxic[9] |
| Earthworm | 14-day LC₅₀ (mg/kg soil) | Moderately toxic[5] | Moderately toxic[10] | Not specified |
LD₅₀: The dose lethal to 50% of the test population.
Comparative Insights: All three herbicides demonstrate low acute toxicity to birds and honeybees.[4][8][9] The direct acute risk to these terrestrial non-target fauna is considered low at typical application rates.
Synthesis and Comparative Assessment
The environmental profiles of these three herbicides illustrate a fundamental trade-off in modern herbicide design: solving one problem (mobility) can accentuate another (specific non-target toxicity).
Caption: Summary of the primary environmental risk trade-offs.
-
This compound: The principal environmental risk is its high mobility, leading to a significant potential for groundwater contamination.[4] Its toxicity to non-target aquatic plants is a concern, but less acute than the newer chemistries.
-
Topramezone: This herbicide shares this compound's high leaching potential due to its physicochemical properties.[10][11] It also exhibits high toxicity to non-target aquatic plants, presenting a combined risk to both ground and surface water quality.[15]
-
Florpyrauxifen-benzyl: This modern herbicide effectively solves the groundwater contamination issue. Its properties ensure it remains bound to soil, exhibiting low mobility.[9] However, this is counterbalanced by its extremely high intrinsic toxicity to non-target aquatic plants, making the prevention of surface runoff a critical risk mitigation requirement.[9]
Conclusion for the Research and Development Professional
This comparative assessment reveals a clear evolutionary trend in herbicide design, moving from broad-spectrum contact herbicides with high mobility (this compound) to systemic, highly potent molecules with low mobility but high specific-target toxicity (Florpyrauxifen-benzyl). The "safer" herbicide is therefore context-dependent. Is the primary concern groundwater contamination or the protection of sensitive aquatic ecosystems?
For the drug development professional, this analysis provides critical insights:
-
Early-Stage Multi-Parameter Optimization is Key: It is no longer sufficient to optimize for herbicidal efficacy alone. Physicochemical properties that reduce mobility (e.g., high Koc, low water solubility) must be co-optimized with a reduction in toxicity to sensitive non-target organisms, particularly aquatic plants.
-
Designing for Degradation: The ideal herbicide should not only have low mobility but also undergo rapid and complete degradation in both soil and aquatic environments to minimize exposure duration. Florpyrauxifen-benzyl's rapid aqueous photolysis is a positive attribute in this regard.[4][17]
-
The Risk Equation (Risk = Hazard x Exposure): Newer herbicides have often increased the "hazard" component (intrinsic toxicity) while decreasing the "exposure" component (leaching). The future of sustainable herbicide development lies in designing molecules that inherently reduce both sides of this equation.
The data indicates that while newer herbicides have successfully addressed the legacy environmental concerns of older chemistries like this compound, they have introduced new risk management challenges. A holistic, data-driven assessment of these trade-offs is essential for the development and responsible application of crop protection solutions.
References
- 1. Peer review of the pesticide risk assessment of the active substance florpyrauxifen (variant assessed florpyrauxifen‐benzyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. agrofarmchemical.com [agrofarmchemical.com]
- 4. mass.gov [mass.gov]
- 5. beyondpesticides.org [beyondpesticides.org]
- 6. TOPRAMEZONE | 210631-68-8 [chemicalbook.com]
- 7. Florpyrauxifen-benzyl | C20H14Cl2F2N2O3 | CID 70495450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. apvma.gov.au [apvma.gov.au]
- 9. mda.state.mn.us [mda.state.mn.us]
- 10. Topramezone (Ref: BAS 670 H) [sitem.herts.ac.uk]
- 11. Topramezone (Ref: BAS 670 H)-Pesticide database [wppdb.com]
- 12. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]
- 13. oecd.org [oecd.org]
- 14. shop.fera.co.uk [shop.fera.co.uk]
- 15. downloads.regulations.gov [downloads.regulations.gov]
- 16. Topramezone | C16H17N3O5S | CID 11302979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. apps.dnr.wi.gov [apps.dnr.wi.gov]
Validating Predictive Models for Bentazon Leaching in Soil: A Comparative Guide for Researchers
This guide provides an in-depth technical comparison of leading predictive models for Bentazon leaching in soil. Designed for researchers, environmental scientists, and regulatory professionals, this document moves beyond a simple recitation of protocols to offer a causal analysis of experimental choices and a framework for robust, self-validating model assessments. We will explore the nuances of model selection, parameterization, and validation against real-world experimental data, all within the context of international regulatory expectations.
Introduction: The Challenge of Predicting this compound's Environmental Fate
This compound is a selective, post-emergence herbicide widely used for the control of broadleaf weeds in various crops.[1] Its relatively high water solubility and weak adsorption to many soil types give it a propensity for leaching, potentially leading to the contamination of groundwater resources.[2][3] Regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the European Food Safety Authority (EFSA) mandate rigorous assessments of this leaching potential before a pesticide can be registered for use.[4][5]
Predictive computer models are indispensable tools in these assessments, offering a way to simulate the complex interplay of factors that govern pesticide transport through the soil profile over long periods and under various environmental scenarios. However, the predictive power of any model is only as good as its validation. This guide provides a comparative framework for validating some of the most commonly used pesticide leaching models: PRZM , PEARL , and MACRO .
The core principle of our approach is that every validation protocol should be a self-validating system. This means not only comparing model outputs to experimental data but also understanding the uncertainties inherent in both the model and the measurements, and the scientific rationale for each step of the validation process.
Understanding this compound's Behavior in Soil: Key Parameters for Model Input
The accuracy of any predictive model for this compound leaching is fundamentally dependent on the quality of its input parameters. These parameters describe the herbicide's intrinsic properties and its interactions with the soil environment.
Table 1: Key Physicochemical and Soil Fate Properties of this compound
| Parameter | Value/Range | Significance for Leaching Prediction | Source(s) |
| Water Solubility | 500 - 570 mg/L (at 20°C) | High solubility facilitates movement with soil water. | [6] |
| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 3 - 176 mL/g | Low Koc indicates weak adsorption to soil organic matter, leading to higher mobility. | [2] |
| Soil Half-life (DT50) | 4.6 - 49.5 days (field studies) | A shorter half-life reduces the amount of this compound available for leaching over time. | [1] |
| pKa | ~3.3 | As a weak acid, this compound will be predominantly in its anionic form in most agricultural soils (pH > 5), which further reduces its adsorption to negatively charged soil colloids. | [6] |
These parameters are not static; they can be influenced by soil properties such as pH, organic matter content, and microbial activity.[1][3] Therefore, site-specific measurements of these parameters are crucial for accurate model parameterization. A sensitivity analysis of the SWAP-PEARL model for this compound has shown that the degradation half-life (DT50) is a particularly critical parameter influencing the predicted leaching concentrations.[7][8]
A Comparative Overview of Leading Leaching Models
While numerous models exist to predict pesticide fate and transport, PRZM, PEARL, and MACRO are widely used in regulatory risk assessments in the United States and Europe.
-
PRZM (Pesticide Root Zone Model): Developed by the U.S. EPA, PRZM is a one-dimensional, finite-difference model that simulates the vertical movement of pesticides in the unsaturated soil zone.[9][10] It is often used in conjunction with other models to assess exposure in surface and groundwater.[11] PRZM is a key component of the EPA's regulatory assessment framework.[12][13]
-
PEARL (Pesticide Emission Assessment at Regional and Local scales): This is a one-dimensional, dynamic, process-based model used within the European Union's regulatory framework, particularly within the FOCUS (Forum for the Co-ordination of Pesticide Fate Models and their Use) scenarios.[4][14] PEARL is designed to calculate the leaching of pesticides to the groundwater at a depth of 1 meter.[15]
-
MACRO: This model is also part of the FOCUS suite of models and is particularly well-suited for simulating water flow and solute transport in structured soils where preferential flow through macropores can be a significant transport pathway.[16][17]
Table 2: Conceptual Comparison of PRZM, PEARL, and MACRO
| Feature | PRZM | PEARL | MACRO |
| Regulatory Context | Primarily U.S. EPA | European Union (FOCUS) | European Union (FOCUS) |
| Primary Transport Focus | Matrix flow | Matrix flow | Matrix and preferential flow |
| Complexity | Moderate | Moderate to High | High |
| Key Strengths | Widely used and accepted by U.S. regulators; extensive documentation. | Integrated into the standardized FOCUS scenarios for EU registration. | Detailed simulation of macropore flow, crucial for structured soils. |
| Key Limitations | Less emphasis on preferential flow compared to MACRO. | May underestimate leaching in highly structured soils. | Requires more detailed soil input parameters, which may not always be available. |
While direct, side-by-side comparisons of these models for this compound leaching are scarce in the literature, studies comparing their performance for other pesticides have highlighted that the choice of model can significantly impact the predicted environmental concentrations.[16][17] The ability of a model to accurately simulate the hydrology of a specific site is a critical factor in its predictive success.
The Cornerstone of Validation: Robust Experimental Data
Model validation is impossible without high-quality experimental data. For this compound leaching, this data primarily comes from laboratory, lysimeter, and field studies.
Laboratory Column Leaching Studies
These studies provide a controlled environment to investigate the mobility of this compound in different soil types.
Experimental Protocol: Saturated Soil Column Leaching Study
-
Soil Collection and Characterization: Collect undisturbed or repacked soil columns from the field site of interest. Thoroughly characterize the soil for properties listed in Table 1, as well as texture, bulk density, and hydraulic conductivity.
-
This compound Application: Apply a known concentration of ¹⁴C-labeled or non-labeled this compound to the surface of the soil column.
-
Leaching Simulation: Apply a continuous or intermittent flow of a simulated rainfall solution (e.g., 0.01 M CaCl₂) to the top of the column.
-
Leachate Collection and Analysis: Collect the leachate from the bottom of the column at regular intervals. Analyze the leachate for the concentration of this compound and its major metabolites using appropriate analytical techniques (e.g., HPLC, LC-MS/MS).
-
Soil Core Sectioning and Analysis: At the end of the experiment, section the soil column and analyze each section for the remaining this compound and its metabolites to determine its distribution in the soil profile.
Lysimeter Studies: A Bridge Between the Lab and the Field
Lysimeters are large, undisturbed blocks of soil that are excavated and instrumented to allow for the collection of leachate under field conditions.[18][19][20] They are a critical tool in regulatory pesticide leaching studies.[21]
Experimental Protocol: Field Lysimeter Study
-
Lysimeter Installation: Install several large, undisturbed soil monolith lysimeters at a representative field site. Ensure the lysimeters are equipped with a system for collecting leachate at the bottom.
-
Crop Management: Manage the crops grown in the lysimeters according to typical agricultural practices for the region.
-
This compound Application: Apply this compound at the desired rate and timing, consistent with the product label.
-
Leachate and Soil Water Sampling: Collect leachate continuously or after significant rainfall events. Soil water can also be collected at different depths using suction cup samplers.
-
Sample Analysis: Analyze the collected water samples for this compound and its metabolites.
-
Data Collection: Continuously monitor meteorological data (precipitation, temperature, etc.) and soil moisture content.
Table 3: Summary of Experimental Data from this compound Leaching Studies
| Study Type | Soil Type | Key Findings | Reference |
| Lysimeter Study | Loamy Sand | This compound was detected in leachate, with concentrations influenced by rainfall intensity. | [2] |
| Field Study | Sandy and Loamy Soils | This compound was detected at 1m depth in all fields, with higher concentrations in loamy soils, suggesting preferential flow. | [2] |
| Soil Column Study | Various | This compound leaching was faster in soils with higher pH and lower organic matter content. | [22] |
The Validation Workflow: A Step-by-Step Approach
A robust model validation workflow involves more than just comparing predicted and measured values. It is an iterative process of model calibration, simulation, and evaluation.
Model Calibration
Calibration is the process of adjusting model parameters within a reasonable range to improve the fit between model predictions and a subset of the experimental data.[23][24] For this compound leaching models, parameters such as the degradation rate and sorption coefficient are often calibrated. It is crucial to use only a portion of the available data for calibration, leaving an independent dataset for validation.
Statistical Evaluation of Model Performance
Once the model is calibrated, its predictive performance is evaluated against the independent validation dataset. Several statistical metrics can be used to objectively assess the "goodness of fit":
-
Root Mean Square Error (RMSE): Measures the average magnitude of the errors between predicted and observed values.
-
Nash-Sutcliffe Efficiency (NSE): A normalized statistic that determines the relative magnitude of the residual variance compared to the measured data variance. An NSE of 1 indicates a perfect match.
-
Percent Bias (PBIAS): Measures the average tendency of the simulated data to be larger or smaller than their observed counterparts.
Regulatory Context and a Tiered Approach
Both the EPA and EFSA employ a tiered approach to assess the risk of pesticide leaching.[5][14][25][26]
-
Tier 1: Involves simple, conservative models and worst-case scenarios to quickly identify pesticides that are unlikely to leach.
-
Higher Tiers: If a potential concern is identified at Tier 1, the assessment proceeds to higher tiers, which involve more complex and realistic modeling (e.g., using PRZM or the FOCUS models) and may require data from lysimeter or field studies.[5][25][26]
The validation of the models used in these higher tiers is critical for making sound regulatory decisions.
Conclusion and Recommendations
The validation of predictive models for this compound leaching is a scientifically rigorous process that requires a deep understanding of the herbicide's behavior in soil, the appropriate selection and parameterization of models, and the use of high-quality experimental data.
Key Recommendations for Researchers:
-
Prioritize Site-Specific Data: Whenever possible, use experimentally determined, site-specific values for key input parameters like DT50 and Koc.
-
Embrace a Multi-Model Approach: Where feasible, use more than one model to understand the range of potential outcomes and the uncertainties associated with different model structures.
-
Follow a Structured Validation Workflow: Employ a systematic approach to calibration and validation, using independent datasets for each step.
-
Report Transparently: Clearly document all aspects of the modeling and validation process, including the sources of input data, the calibration procedure, and the statistical performance of the model.
By adhering to these principles, researchers can enhance the credibility and utility of predictive models, ultimately contributing to a more accurate assessment of the environmental risks associated with this compound and other pesticides.
References
- 1. ars.usda.gov [ars.usda.gov]
- 2. mdpi.com [mdpi.com]
- 3. Modeling of Bentazone Leaching in Soils with Low Organic Matter Content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. esdac.jrc.ec.europa.eu [esdac.jrc.ec.europa.eu]
- 5. Environmental risk assessment of pesticides | EFSA [efsa.europa.eu]
- 6. Modeling of Bentazone Leaching in Soils with Low Organic Matter Content [ideas.repec.org]
- 7. researchgate.net [researchgate.net]
- 8. research.wur.nl [research.wur.nl]
- 9. epa.gov [epa.gov]
- 10. epa.gov [epa.gov]
- 11. epa.gov [epa.gov]
- 12. Conducting field studies for testing pesticide leaching models [pubs.usgs.gov]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- 14. EFSA Guidance Document for predicting environmental concentrations of active substances of plant protection products and transformation products of these active substances in soil: This guidance published on 19 October 2017 replaces the earlier version published on 28 April 2015 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. edepot.wur.nl [edepot.wur.nl]
- 16. merckmillipore.com [merckmillipore.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. jspb.ru [jspb.ru]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Calibration of pesticide leaching models: critical review and guidance for reporting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]
- 26. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Senior Scientist's Guide to Bentazon Detection: A Comparative Analysis of DAD, Fluorescence, and Electrochemical Detectors
In the landscape of environmental and agricultural analysis, the accurate quantification of herbicides like Bentazon is paramount. This compound, a selective post-emergence herbicide from the benzothiadiazinone class, is widely used to control broadleaf weeds in various crops.[1] Its high solubility in water and low adsorption to soil particles give it the potential to contaminate ground and surface water resources, necessitating sensitive and reliable detection methods for environmental monitoring and food safety assurance.[2][3]
High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for separating this compound from complex sample matrices. However, the ultimate success of the analysis—its sensitivity, selectivity, and accuracy—hinges on the choice of detector.[4] This guide provides an in-depth comparative analysis of three powerful detection technologies for this compound: the Diode Array Detector (DAD), the Fluorescence Detector (FLD), and the Electrochemical Detector (ECD). Our objective is to move beyond a simple listing of specifications and delve into the causality behind experimental choices, empowering researchers to select the optimal detector for their specific analytical challenges.
The Workhorse: Diode Array Detection (DAD)
The Diode Array Detector, also known as a Photodiode Array (PDA) detector, is often the first choice for method development due to its robustness and the wealth of information it provides.
Principle of Operation
A DAD operates by passing a broad spectrum of UV-Visible light (e.g., 190-900 nm) through the HPLC flow cell.[5] The light that is not absorbed by the analyte is then dispersed by a grating onto a linear array of photodiodes. Each diode measures the light intensity at a specific wavelength, allowing the detector to capture an entire absorbance spectrum of the analyte simultaneously as it elutes from the column.[4][5][6] This is a critical advantage over standard single-wavelength UV-Vis detectors, as it provides not just quantitative data but also qualitative spectral information that can be used for peak identification and purity assessment.[4][6]
Applicability to this compound
This compound's chemical structure, which includes an aromatic ring, contains chromophores that absorb light in the UV region. This intrinsic property makes it an ideal candidate for DAD analysis.[7] Researchers commonly monitor this compound at wavelengths between 230 nm and 275 nm to achieve good sensitivity.[7][8]
-
Causality in Wavelength Selection: The choice of wavelength is a deliberate balance between maximizing the signal for this compound and minimizing the signal from co-eluting matrix components. By recording the full spectrum, a DAD allows the analyst to retrospectively select the optimal wavelength where this compound absorbs strongly, and interferences absorb weakly, thereby enhancing the selectivity of the measurement.
The Specialist: Fluorescence Detection (FLD)
When the analytical demand shifts from general-purpose screening to high-sensitivity, high-selectivity trace analysis, the Fluorescence Detector often emerges as the superior choice.
Principle of Operation
Fluorescence is a two-step process. First, a light source (e.g., a xenon lamp) excites the analyte with light at a specific wavelength (the excitation wavelength, λex).[9] Molecules capable of fluorescence, known as fluorophores, absorb this energy, and their electrons jump to a higher energy state.[9] Almost instantaneously, the electrons return to their ground state, releasing the absorbed energy as light, but at a longer, lower-energy wavelength (the emission wavelength, λem).[9][10] The FLD measures the intensity of this emitted light, which is typically collected at a 90-degree angle to the excitation source to minimize background noise.[10]
Applicability to this compound
Crucially, not all molecules that absorb UV light will fluoresce. This phenomenon imparts a high degree of selectivity to FLD.[10][11] this compound is one of the herbicides that possesses natural fluorescence, making it an excellent candidate for this highly sensitive technique.[12] A study on this compound degradation successfully used an FLD with an excitation wavelength of 228 nm and an emission wavelength of 433 nm.[13]
-
Expert Insight on Selectivity: The power of FLD lies in its dual-wavelength specificity. An analyte must both absorb light at the specific λex and emit light at the specific λem to be detected. This dramatically reduces interference from non-fluorescent matrix components that might co-elute with this compound, resulting in cleaner baselines and significantly lower detection limits compared to DAD.[14]
The Ultra-Sensitive Analyst: Electrochemical Detection (ECD)
For applications demanding the utmost sensitivity, such as monitoring for this compound at regulatory limits in drinking water, Electrochemical Detection offers capabilities that often surpass traditional optical methods.
Principle of Operation
An ECD measures the current resulting from the oxidation or reduction of an electroactive analyte at the surface of an electrode.[4][15][16] As the analyte elutes from the HPLC column and passes through the ECD flow cell, a specific potential is applied to a working electrode. If the analyte can be oxidized or reduced at this potential, electrons are transferred between the analyte and the electrode.[16][17] This transfer of electrons generates a minute electrical current (in the nano- or picoampere range) that is directly proportional to the concentration of the analyte.[4][18]
Applicability to this compound
This compound is an electrochemically active molecule that can be readily oxidized.[19] This property allows for its direct and highly sensitive determination using ECD. Several studies have demonstrated the successful use of simple, low-cost screen-printed carbon electrodes for the rapid electrochemical determination of this compound in real water samples, such as groundwater and lake water.[19][20][21]
-
Trustworthiness Through Selectivity: The applied potential acts as a powerful selectivity filter. Only compounds that undergo a redox reaction at that specific potential will generate a signal. This allows for the selective detection of this compound even in complex matrices without extensive sample cleanup, saving time and resources.[17] The technique has proven to be highly sensitive, with reported limits of detection well below established health advisory levels.[20][21][22]
Quantitative Performance at a Glance
The choice of detector is ultimately guided by the analytical requirements of the task at hand. The following table summarizes the key performance characteristics of DAD, FLD, and ECD for this compound detection, based on data from published literature.
| Parameter | Diode Array Detector (DAD) | Fluorescence Detector (FLD) | Electrochemical Detector (ECD) |
| Principle | Measures absorbance of UV-Vis light across a spectrum.[5][23] | Measures light emitted by an analyte after excitation at a specific wavelength.[9][14] | Measures current from the oxidation/reduction of an analyte at an electrode.[4][15] |
| Selectivity | Moderate; based on UV-Vis absorbance profile. Spectral library matching aids identification.[6] | High; only naturally fluorescent compounds or those with a fluorescent tag are detected at specific λex/λem.[10][11] | Very High; only compounds electroactive at the applied potential are detected.[15][17] |
| Sensitivity | Good; typically in the low µg/mL to ng/mL range. | Excellent; often 10-1000 times more sensitive than DAD for suitable compounds.[14] | Exceptional; capable of detecting picomole to femtomole levels.[15][18] |
| LOD / LOQ | LOD/LOQ are often calculated based on a signal-to-noise ratio of 3 and 10, respectively.[1][24][25] For this compound in water, LODs are typically in the µg/L range.[1] | Can reach lower ng/L levels due to high sensitivity and low background noise. | Can achieve very low detection limits. For example, a limit of detection of 0.034 µM (approx. 8.2 µg/L) has been reported.[21][22] |
| Linearity (R²) | Excellent; typically >0.999 over a wide concentration range.[1] | Excellent; typically >0.999, though susceptible to quenching at high concentrations. | Excellent; can span over 6 orders of magnitude. R² values of ~0.999 are common.[15][17][20][21] |
| Strengths | Provides spectral data for peak identification and purity. Robust and widely applicable.[5] | High sensitivity and selectivity, resulting in clean chromatograms.[11][14] | Highest sensitivity and selectivity for electroactive analytes. Suitable for field applications.[17][20][21][26] |
| Limitations | Lower sensitivity compared to FLD and ECD. Susceptible to matrix interference.[6][14] | Only applicable to fluorescent compounds. Signal can be affected by quenching.[10][14] | Sensitive to mobile phase composition (requires conductive buffer). Electrodes can be prone to fouling. |
Experimental Workflows & Methodologies
A self-validating protocol is crucial for trustworthy results. Below are foundational, step-by-step methodologies for each detection technique, starting from a common sample preparation procedure.
Diagram: Comparative Workflow for this compound Detection
Caption: Comparative workflow for this compound analysis from sample preparation to signal detection.
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is a foundational step applicable before analysis by any of the detectors.
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg) by passing methanol followed by ultrapure water.
-
Sample Loading: Acidify the water sample (e.g., 500 mL) to pH ~4.6.[8] Pass the sample through the conditioned cartridge at a steady flow rate.
-
Washing: Wash the cartridge with ultrapure water to remove polar interferences.
-
Elution: Elute the retained this compound from the cartridge using a small volume of a suitable organic solvent like methanol or acetonitrile.[1][8]
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small, known volume of the mobile phase.
HPLC-DAD Protocol
-
Chromatographic System: An HPLC system equipped with a C8 or C18 column (e.g., 150 mm x 4.6 mm, 5 µm).[1]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and acidified ultrapure water (e.g., 80:20 v/v).[1]
-
Injection Volume: Inject 10-20 µL of the prepared sample extract.[1]
-
DAD Settings: Set the detection wavelength to 254 nm for quantification and record the full spectrum from 200-400 nm for peak identification.[1]
-
Quantification: Create a calibration curve using external standards and quantify this compound based on the peak area at the chosen wavelength.
HPLC-FLD Protocol
-
Chromatographic System: Use the same HPLC setup as for the DAD analysis.
-
Mobile Phase: Use the same mobile phase conditions.
-
Flow Rate & Injection: Maintain the same flow rate and injection volume.
-
FLD Settings: Set the excitation wavelength to 228 nm and the emission wavelength to 433 nm.[13]
-
Quantification: Generate a calibration curve by plotting the fluorescence intensity of standards against their concentration.
Electrochemical Detection (Direct Analysis) Protocol
This protocol describes a direct electrochemical measurement, a powerful alternative to HPLC-ECD for rapid screening.
-
Electrochemical System: A potentiostat connected to a screen-printed carbon electrode (SPCE) cell.[19][20][21]
-
Electrolyte: Use a 0.1 M phosphate buffer solution (pH 7.0) as the supporting electrolyte.[19][26]
-
Measurement Technique: Employ Square Wave Voltammetry (SWV) for high sensitivity.[19][26]
-
Procedure: Add a known volume of the sample extract to the electrolyte in the electrochemical cell.
-
Data Acquisition: Apply a potential scan and record the resulting current. This compound will produce an oxidation peak at a characteristic potential (e.g., ~0.77 V).[26]
-
Quantification: The peak current height is directly proportional to the this compound concentration. Construct a calibration curve using standards prepared in the same buffer.
Conclusion: Selecting the Right Tool for the Job
There is no single "best" detector for this compound analysis; the optimal choice is dictated by the specific goals of the research.
-
Choose DAD for routine analysis, method development, and situations where spectral confirmation of peak identity is critical. It is a reliable and versatile workhorse for quantifying this compound at moderate concentrations.
-
Choose FLD when high sensitivity and selectivity are required for trace-level quantification in complex matrices like soil or food extracts.[14] Its ability to filter out non-fluorescent interferences provides exceptionally clean data for analytes that possess natural fluorescence, like this compound.
-
Choose ECD for applications demanding the lowest possible detection limits, such as monitoring drinking water for regulatory compliance or developing rapid, on-site screening tools.[20][21][26] Its exceptional sensitivity and selectivity for electroactive compounds make it a powerful problem-solver for the most challenging analytical tasks.
By understanding the fundamental principles, strengths, and practical applications of each detector, researchers, scientists, and drug development professionals can confidently design and execute robust analytical methods for the determination of this compound, ensuring the integrity of their data and contributing to environmental and public health protection.
References
- 1. simiecoind.ro [simiecoind.ro]
- 2. researchgate.net [researchgate.net]
- 3. cdn.who.int [cdn.who.int]
- 4. How HPLC Detectors Work | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Diode Array Detector HPLC | DAD | SCION Instruments [scioninstruments.com]
- 6. hitachi-hightech.com [hitachi-hightech.com]
- 7. helixchrom.com [helixchrom.com]
- 8. Determination of this compound residues in water by high-performance liquid chromatography. Validation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HPLC Fluorescence Detector | HPLC FLD | SCION Instruments [scioninstruments.com]
- 10. hitachi-hightech.com [hitachi-hightech.com]
- 11. jasco-global.com [jasco-global.com]
- 12. Detection of Herbicides Using Fluorescence Spectroscopy | Weed Science | Cambridge Core [cambridge.org]
- 13. ars.usda.gov [ars.usda.gov]
- 14. measurlabs.com [measurlabs.com]
- 15. verulamscientific.com [verulamscientific.com]
- 16. Electrochemical detection for HPLC - Antec Scientific [antecscientific.com]
- 17. gmi-inc.com [gmi-inc.com]
- 18. Electrochemical Detection (ECD) Fundamentals | Amuza Inc [amuzainc.com]
- 19. researchgate.net [researchgate.net]
- 20. forskning.ruc.dk [forskning.ruc.dk]
- 21. orbit.dtu.dk [orbit.dtu.dk]
- 22. merckmillipore.com [merckmillipore.com]
- 23. measurlabs.com [measurlabs.com]
- 24. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 25. juniperpublishers.com [juniperpublishers.com]
- 26. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
